molecular formula C7H13NO4 B080581 N-[Tris(hydroxymethyl)methyl]acrylamide CAS No. 13880-05-2

N-[Tris(hydroxymethyl)methyl]acrylamide

Cat. No.: B080581
CAS No.: 13880-05-2
M. Wt: 175.18 g/mol
InChI Key: MVBJSQCJPSRKSW-UHFFFAOYSA-N
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Description

N-[Tris(hydroxymethyl)methyl]acrylamide, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO4 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]prop-2-enamide
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InChI

InChI=1S/C7H13NO4/c1-2-6(12)8-7(3-9,4-10)5-11/h2,9-11H,1,3-5H2,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBJSQCJPSRKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30347-69-4
Record name Tris(hydroxymethyl)acrylamidomethane homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=30347-69-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60160790
Record name N-Acryloyl-tris(hydroxymethyl)aminomethane
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13880-05-2
Record name N-[Tris(hydroxymethyl)methyl]acrylamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acryloyl-tris(hydroxymethyl)aminomethane
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Record name N-Acryloyl-tris(hydroxymethyl)aminomethane
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Record name N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acrylamide
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Record name N-ACRYLOYL-TRIS(HYDROXYMETHYL)AMINOMETHANE
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Foundational & Exploratory

N-[Tris(hydroxymethyl)methyl]acrylamide CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-[Tris(hydroxymethyl)methyl]acrylamide

CAS Number: 13880-05-2[1]

This guide provides a comprehensive overview of this compound (THMA), a versatile monomer pivotal in the development of advanced hydrogels and biomaterials. It is intended for researchers, scientists, and professionals in drug development, offering detailed technical data, experimental protocols, and visualizations to facilitate its application in research and development.

Physicochemical and Safety Data

This compound, also known as NAT or TRIS-acrylamide, is a hydrophilic monomer valued for its biocompatibility and the functional versatility imparted by its acrylamide and multiple hydroxyl groups.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 13880-05-2[1]
Molecular Formula C₇H₁₃NO₄[3]
Molecular Weight 175.18 g/mol [1]
Appearance White crystals or crystalline powder[3]
Melting Point 136-141 °C[1]
Solubility Soluble in water[3]
Purity ≥98.5% (HPLC)
Hygroscopicity Hygroscopic[3][4]
Light Sensitivity Light sensitive[3][4]

Table 2: Safety Information for this compound

Hazard StatementPrecautionary Statement
H302 - Harmful if swallowedP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
H315 - Causes skin irritationP280 - Wear protective gloves/protective clothing/eye protection/face protection
H319 - Causes serious eye irritationP305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335 - May cause respiratory irritation

This information is derived from the Safety Data Sheet (SDS).[4] Always consult the full SDS before handling the chemical.

Synthesis and Polymerization

The synthesis of THMA typically involves the acylation of Tris(hydroxymethyl)aminomethane (TRIS) with an acrylic acid derivative. The resulting monomer can then be polymerized to form hydrogels through free-radical polymerization.

Experimental Protocol: Synthesis of this compound

Materials:

  • Tris(hydroxymethyl)aminomethane (TRIS)

  • Acryloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydroquinone (polymerization inhibitor)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve TRIS in an aqueous solution of NaOH.

  • Add a small amount of hydroquinone to inhibit polymerization.

  • Cool the solution in an ice bath.

  • Separately, dissolve acryloyl chloride in dichloromethane.

  • Slowly add the acryloyl chloride solution to the TRIS solution with vigorous stirring, maintaining a low temperature.

  • Continue stirring for 2-4 hours at room temperature.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Experimental Protocol: Free-Radical Polymerization for Hydrogel Formation

Poly(this compound) (PTHMA) hydrogels can be synthesized by free-radical polymerization. The properties of the resulting hydrogel can be tuned by varying the concentration of the monomer, crosslinker, and initiator.

Materials:

  • This compound (THMA)

  • N,N'-methylenebisacrylamide (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst)

  • Deionized water

Procedure:

  • Prepare a stock solution of THMA and BIS in deionized water at the desired concentrations.

  • Degas the solution for at least 15 minutes by bubbling nitrogen gas through it to remove oxygen, which can inhibit polymerization.

  • Add APS to the solution and mix gently.

  • Add TEMED to initiate the polymerization. The amount of TEMED will affect the polymerization rate.

  • Quickly pour the solution into a mold of the desired shape.

  • Allow the solution to polymerize at room temperature for at least 30 minutes, or until a solid gel is formed.

  • After polymerization, the hydrogel can be removed from the mold and washed extensively with deionized water to remove any unreacted monomers and initiators.

Hydrogel Characterization and Properties

PTHMA hydrogels are highly hydrophilic and biocompatible, making them suitable for various biomedical applications. Their mechanical and swelling properties are critical for their function in applications like drug delivery and tissue engineering.[6][7]

Table 3: Properties of Poly(this compound) Hydrogels

PropertyDescriptionTypical Values/ObservationsReferences
Swelling Ratio The ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel. It indicates the water absorption capacity.Varies significantly with crosslinker type and concentration. Hydrogels with more hydrophilic and longer crosslinkers exhibit higher water absorption.[8]
Equilibrium Water Content (EWC) The percentage of water in the hydrogel at equilibrium swelling.Can be modulated by the crosslinking density.[8]
Elastic Modulus A measure of the hydrogel's stiffness. It is crucial for mimicking the mechanical properties of biological tissues.Can be tuned by adjusting the monomer and crosslinker concentrations.[8]
Biocompatibility The ability of the hydrogel to perform with an appropriate host response in a specific application.Polyacrylamide-based hydrogels generally exhibit good biocompatibility.[6][7][6][7]

Applications in Drug Development

The porous and hydrophilic nature of PTHMA hydrogels makes them excellent candidates for controlled drug delivery systems.[9][10] Drugs can be loaded into the hydrogel matrix and released in a sustained manner.[9]

Experimental Protocol: Drug Loading and Release Study

The following protocol outlines a general method for loading a model drug into a PTHMA hydrogel and studying its release kinetics.

Materials:

  • PTHMA hydrogel

  • Model drug (e.g., ibuprofen, methylene blue)

  • Phosphate-buffered saline (PBS) at physiological pH (7.4)

  • UV-Vis spectrophotometer

Procedure:

Drug Loading:

  • Prepare a stock solution of the model drug in PBS.

  • Immerse a pre-weighed dry PTHMA hydrogel in the drug solution.

  • Allow the hydrogel to swell and absorb the drug solution for 24-48 hours at a specific temperature (e.g., 37°C).

  • After loading, remove the hydrogel, gently blot the surface to remove excess solution, and weigh it.

  • Determine the amount of drug loaded by measuring the decrease in the drug concentration in the supernatant using a UV-Vis spectrophotometer.

Drug Release:

  • Place the drug-loaded hydrogel in a known volume of fresh PBS (pH 7.4).

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Measure the concentration of the released drug in the aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released over time.

While specific data for THMA hydrogels is limited, studies on similar polyacrylamide hydrogels demonstrate that the release rate can be controlled by modifying the hydrogel's crosslinking density.[11]

Visualizations

Synthesis and Polymerization Workflow

G cluster_synthesis Monomer Synthesis cluster_polymerization Hydrogel Formation TRIS Tris(hydroxymethyl)aminomethane (TRIS) Reaction1 Acylation Reaction TRIS->Reaction1 AcryloylChloride Acryloyl Chloride AcryloylChloride->Reaction1 THMA This compound (THMA Monomer) Reaction1->THMA Monomer THMA Monomer THMA->Monomer Reaction2 Free-Radical Polymerization Monomer->Reaction2 Crosslinker Crosslinker (e.g., BIS) Crosslinker->Reaction2 Initiator Initiator (e.g., APS/TEMED) Initiator->Reaction2 Hydrogel Poly(THMA) Hydrogel Reaction2->Hydrogel

Caption: Workflow for the synthesis of THMA monomer and its subsequent polymerization into a hydrogel.

Application in 3D Cell Culture

PTHMA hydrogels can be used to create three-dimensional (3D) cell culture environments that mimic the native extracellular matrix (ECM), influencing cell behavior such as adhesion, proliferation, and differentiation.[7][12][13][14][15]

G cluster_hydrogel Hydrogel as ECM Mimic cluster_cell Cellular Response Hydrogel Poly(THMA) Hydrogel Scaffold Bioconjugation Bioconjugation (e.g., RGD peptides) Hydrogel->Bioconjugation FunctionalizedHydrogel Biofunctionalized Hydrogel Bioconjugation->FunctionalizedHydrogel Cells Encapsulated Cells FunctionalizedHydrogel->Cells Provides 3D Environment Adhesion Cell Adhesion Cells->Adhesion Proliferation Proliferation Adhesion->Proliferation Differentiation Differentiation Proliferation->Differentiation TissueFormation 3D Tissue Formation Differentiation->TissueFormation

Caption: Use of PTHMA hydrogels as a scaffold for 3D cell culture to mimic the ECM.

References

Core Properties of N-[Tris(hydroxymethyl)methyl]acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-[Tris(hydroxymethyl)methyl]acrylamide

This technical guide provides a comprehensive overview of this compound (NAT), a versatile monomer widely utilized in the development of advanced materials for biomedical and research applications. Tailored for researchers, scientists, and professionals in drug development, this document details the monomer's fundamental properties, synthesis, polymerization, and key applications, with a focus on hydrogel-based systems.

This compound, also known as NAT or TRIS-acrylamide, is a functionalized acrylamide monomer. Its structure, featuring a polymerizable acrylamide group and three hydrophilic hydroxyl groups, makes it an ideal building block for creating highly biocompatible and water-absorbent polymers.

Data Summary

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Weight 175.18 g/mol [1][2][3][4][5]
CAS Number 13880-05-2[1][2][3][4]
Molecular Formula C₇H₁₃NO₄[2]
Melting Point 136-141 °C[4]
Purity ≥93-99%[1][2]
Solubility Soluble in water[4][6][7]
Storage Temperature 0-8 °C[4]

Synthesis and Polymerization

The synthesis and subsequent polymerization of NAT are fundamental processes for its application in material science.

Synthesis Pathway

The primary route for synthesizing NAT is the acylation of Tris(hydroxymethyl)aminomethane (TRIS) with an acrylic acid derivative, typically acryloyl chloride.[1] This reaction is a nucleophilic acyl substitution where the primary amine of TRIS attacks the carbonyl carbon of acryloyl chloride. The process is generally conducted in a biphasic system at low temperatures (0-5°C) to minimize the potential for spontaneous self-polymerization of the acryloyl group.[1]

Synthesis_Pathway TRIS Tris(hydroxymethyl)aminomethane (TRIS) plus1 TRIS->plus1 Acyl_Cl Acryloyl Chloride Acyl_Cl->plus1 NAT This compound (NAT) plus2 NAT->plus2 HCl HCl Base Base (e.g., NaOH) Base->plus2 plus1->NAT Nucleophilic Acyl Substitution plus2->HCl Neutralization

Caption: Synthesis of NAT via acylation of TRIS.

Free-Radical Polymerization

The acrylamide functional group on NAT allows it to readily undergo free-radical polymerization to form high-molecular-weight polymers and cross-linked hydrogels.[1][8] This polymerization can be initiated through two primary mechanisms:

  • Thermal Initiation : Utilizes initiators like ammonium persulfate (APS) or potassium persulfate (KPS) that decompose upon heating to generate free radicals.[1]

  • Photoinitiation : Employs photoinitiators that generate free radicals upon exposure to UV or visible light, offering excellent spatial and temporal control over the polymerization process.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a NAT-based hydrogel and its characterization for drug delivery applications.

Protocol: Synthesis of a Poly(NAT) Hydrogel

This protocol describes the free-radical copolymerization of NAT with a cross-linking agent to form a hydrogel.

Materials and Equipment:

  • This compound (NAT) monomer

  • N,N'-methylenebisacrylamide (BIS) as a cross-linker[9][10]

  • Ammonium persulfate (APS) or another suitable radical initiator[11]

  • Dimethylformamide (DMF) or deionized water as a solvent[9]

  • Reaction vessel (e.g., glass vial or flask)

  • Nitrogen or Argon gas for deoxygenation

  • Water bath or heating block

  • Molds (e.g., glass plates with spacers)[11]

Procedure:

  • Monomer Solution Preparation : Dissolve the desired amounts of NAT monomer and BIS cross-linker in the chosen solvent (e.g., DMF) within the reaction vessel. The ratio of monomer to cross-linker will determine the network properties of the resulting hydrogel.[9][10]

  • Deoxygenation : Sparge the solution with an inert gas (Nitrogen or Argon) for approximately 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiator Addition : Add the thermal initiator (e.g., APS) to the deoxygenated monomer solution and mix thoroughly until dissolved.

  • Polymerization : Transfer the solution into a mold. Place the mold in a water bath or oven pre-heated to the desired reaction temperature (e.g., 60-80°C).[9][11] Allow the polymerization to proceed for a specified duration (e.g., 2.5 to 24 hours).[9][11]

  • Purification : After polymerization, carefully remove the hydrogel from the mold. Immerse it in a large volume of deionized water to wash away any unreacted monomers, initiator, and solvent. The water should be changed periodically over 24-48 hours.[11]

  • Drying : To obtain a dry hydrogel (xerogel) for swelling studies, the purified hydrogel can be dried, for instance, by lyophilization or in a vacuum oven until a constant weight is achieved.[11]

Protocol: Characterization of Drug Loading and Release

This protocol outlines a general method for evaluating the capacity of a NAT hydrogel to act as a drug delivery vehicle.

Materials and Equipment:

  • Dried Poly(NAT) hydrogel samples

  • Model drug (e.g., Ibuprofen, Clonidine)[9][12]

  • Phosphate-buffered saline (PBS) at physiological pH (7.4)[9][11]

  • UV-Vis Spectrophotometer

  • Shaking incubator or water bath

Procedure:

  • Drug Loading : Immerse a pre-weighed dry hydrogel sample (xerogel) in a drug solution of known concentration.[11] Allow the hydrogel to swell to equilibrium, typically over 24 hours, in a shaking incubator to ensure uniform loading.[11]

  • Quantifying Loaded Drug : The amount of drug loaded can be determined indirectly by measuring the decrease in the drug concentration of the supernatant using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.

  • In Vitro Drug Release :

    • Remove the drug-loaded hydrogel, gently blot the surface to remove excess solution, and place it into a known volume of fresh PBS (pH 7.4) at 37°C.

    • At predetermined time intervals, withdraw a small aliquot of the PBS solution and replace it with an equal volume of fresh PBS to maintain sink conditions.

    • Measure the concentration of the drug in the withdrawn aliquots using a UV-Vis spectrophotometer.

    • Calculate the cumulative percentage of drug released over time.

Applications in Research and Drug Development

The unique properties of NAT-based polymers make them highly valuable in several advanced applications.

  • Drug Delivery Systems : The high hydrophilicity and biocompatibility of NAT hydrogels make them excellent candidates for controlled drug release systems.[6][8] They have been used to develop materials for the slow release of drugs like ibuprofen and as a component in transdermal patches for drugs such as clonidine.[9][12][13]

  • Tissue Engineering and Wound Healing : The tissue-like water content and bioadhesive nature of NAT hydrogels are beneficial for creating scaffolds that support cell growth and for developing advanced wound dressings.[4][8] Recent research has shown their use in hydrogels that promote the healing of infected wounds.[4]

  • Chromatography : Poly(NAT) can be grafted onto surfaces like porous silica to create stationary phases for hydrophilic interaction chromatography (HILIC), which is used for separating polar biomolecules.[2]

  • Biosensors and Diagnostics : The hydroxyl groups provide reactive sites for the immobilization of biological molecules, suggesting potential use in modifying surfaces for biosensor applications.[1][14]

The workflow from monomer to a functional drug delivery application is visualized below.

Workflow_Diagram cluster_synthesis 1. Material Preparation cluster_polymerization 2. Hydrogel Formation cluster_application 3. Drug Delivery Application Monomer NAT Monomer & Cross-linker (BIS) Mixing Prepare Monomer Solution & Deoxygenate Monomer->Mixing Solvent Solvent (e.g., Water/DMF) Solvent->Mixing Initiator Initiator (e.g., APS) Initiator->Mixing Polymerize Thermal or Photo-Initiated Polymerization Mixing->Polymerize Add Initiator & Heat/UV Wash Purify Hydrogel (Wash in DI Water) Polymerize->Wash Dry Dry to obtain Xerogel Wash->Dry Load Load Drug into Xerogel Dry->Load Release In Vitro Release Study (PBS, 37°C) Load->Release Analyze Analyze Drug Concentration (UV-Vis Spectroscopy) Release->Analyze

Caption: Workflow for hydrogel synthesis and drug release testing.

References

An In-depth Technical Guide to the Synthesis of N-[Tris(hydroxymethyl)methyl]acrylamide (THMA) from TRIS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-[Tris(hydroxymethyl)methyl]acrylamide (THMA), a valuable monomer in the development of hydrogels and biocompatible materials. The primary and most efficient route for this synthesis is the acylation of Tris(hydroxymethyl)aminomethane (TRIS) with acryloyl chloride. This document details the underlying reaction mechanism, a step-by-step experimental protocol, and the expected analytical data for the final product.

Reaction Mechanism and Signaling Pathway

The synthesis of THMA from TRIS proceeds via a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction. This reaction involves the nucleophilic attack of the primary amine of TRIS on the carbonyl carbon of acryloyl chloride. The reaction is typically conducted in a biphasic system at low temperatures to control the exothermic nature of the reaction and prevent the polymerization of the acryloyl moiety. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction towards the formation of the amide product.

The logical workflow for this synthesis is outlined below:

Synthesis_Workflow TRIS Tris(hydroxymethyl)aminomethane (TRIS) Reaction Schotten-Baumann Reaction (0-5 °C) TRIS->Reaction AcCl Acryloyl Chloride AcCl->Reaction Solvent Biphasic Solvent System (e.g., Dichloromethane/Water) Solvent->Reaction Base Base (e.g., Triethylamine or NaOH) Base->Reaction Purification Purification (Recrystallization) Reaction->Purification THMA This compound (THMA) Purification->THMA Analysis Characterization (NMR, FTIR, MS) THMA->Analysis

Figure 1: Logical workflow for the synthesis of THMA.

Experimental Protocol

This section provides a detailed methodology for the synthesis of THMA based on the Schotten-Baumann reaction conditions.

2.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )
Tris(hydroxymethyl)aminomethane (TRIS)77-86-1121.14
Acryloyl chloride814-68-690.51
Dichloromethane (DCM)75-09-284.93
Sodium hydroxide (NaOH)1310-73-240.00
Hydrochloric acid (HCl)7647-01-036.46
Anhydrous magnesium sulfate (MgSO4)7487-88-9120.37
Ethanol64-17-546.07

2.2. Synthesis Procedure

The experimental workflow is as follows:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve_TRIS Dissolve TRIS and NaOH in Water cool_reactants Cool both solutions to 0-5 °C dissolve_TRIS->cool_reactants prepare_AcCl Prepare Acryloyl Chloride in DCM prepare_AcCl->cool_reactants add_AcCl Slowly add Acryloyl Chloride solution to TRIS solution cool_reactants->add_AcCl stir_reaction Stir vigorously at 0-5 °C for 2-3 hours add_AcCl->stir_reaction separate_layers Separate the organic and aqueous layers stir_reaction->separate_layers extract_aqueous Extract aqueous layer with DCM separate_layers->extract_aqueous combine_organic Combine organic layers extract_aqueous->combine_organic dry_organic Dry over anhydrous MgSO4 combine_organic->dry_organic filter_solid Filter and concentrate in vacuo dry_organic->filter_solid recrystallize Recrystallize from Ethanol/Ether filter_solid->recrystallize dry_product Dry the purified product under vacuum recrystallize->dry_product

An In-depth Technical Guide to N-[Tris(hydroxymethyl)methyl]acrylamide Monomer: Properties and Applications in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, polymerization, and biomedical applications of N-[Tris(hydroxymethyl)methyl]acrylamide (THMMA), a versatile monomer increasingly utilized in the development of advanced biomaterials.

Core Properties of this compound (THMMA)

THMMA is a hydrophilic, multi-functional monomer valued for its ability to form biocompatible hydrogels. Its structure combines a polymerizable acrylamide group with a stable tris(hydroxymethyl)methyl moiety, imparting unique characteristics to the resulting polymers.

Physicochemical Properties

The key physicochemical properties of the THMMA monomer are summarized in Table 1.

PropertyValueReference
Chemical Formula C₇H₁₃NO₄
Molecular Weight 175.18 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 136-141 °C
Solubility Soluble in water[3]
Storage Temperature 2-8°C
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the THMMA monomer.

Fourier-transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of THMMA exhibits characteristic peaks corresponding to its functional groups. A broad absorption band is typically observed around 3300-3400 cm⁻¹ due to the O-H stretching vibrations of the multiple hydroxyl groups. The N-H stretching of the secondary amide appears in the same region. A strong absorption peak around 1650-1660 cm⁻¹ is attributed to the C=O stretching of the amide I band, and the N-H bending of the amide II band is observed around 1540-1550 cm⁻¹. The C=C stretching of the vinyl group is typically found around 1630 cm⁻¹.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides distinct signals for the different protons in the THMMA molecule. The vinyl protons of the acrylamide group typically appear as a multiplet in the range of 5.5-6.5 ppm. The protons of the CH₂OH groups are expected to resonate around 3.5-4.0 ppm. The single proton on the amide nitrogen gives a signal that can vary in position depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide group (around 165-170 ppm), the vinyl carbons (around 125-135 ppm), the central quaternary carbon, and the carbons of the hydroxymethyl groups (around 60-65 ppm).

Synthesis and Purification of THMMA Monomer

The primary method for synthesizing THMMA is the acrylation of Tris(hydroxymethyl)aminomethane (TRIS) with an acryloyl derivative, such as acryloyl chloride.[5]

Experimental Protocol: Synthesis of THMMA

Materials:

  • Tris(hydroxymethyl)aminomethane (TRIS)

  • Acryloyl chloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Deionized water

  • Polymerization inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

Procedure:

  • A biphasic system is prepared, typically with an aqueous phase containing TRIS and a base, and an organic phase containing acryloyl chloride.[5]

  • The reaction is conducted at a reduced temperature, often between 0 and 5°C, to minimize self-polymerization of the acrylamide monomer.[5]

  • A solution of acryloyl chloride in an organic solvent is added dropwise to a stirred aqueous solution of TRIS and a base. The base neutralizes the hydrochloric acid formed during the reaction.

  • The molar ratio of TRIS to acryloyl chloride is a critical parameter to control the reaction stoichiometry.[5]

  • After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.

  • The organic layer is separated, and the aqueous layer may be extracted with an organic solvent to maximize product recovery.

  • The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • A polymerization inhibitor is typically added to the final product to ensure stability during storage.[6]

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude THMMA

  • Suitable solvent (e.g., alcohols like methanol or isopropanol)[7]

Procedure:

  • The crude THMMA is dissolved in a minimal amount of a suitable solvent at an elevated temperature.[8]

  • If insoluble impurities are present, the hot solution is filtered.

  • The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[8]

  • The resulting crystals are collected by suction filtration, washed with a small amount of cold solvent, and dried under vacuum.[8]

Polymerization of THMMA and Hydrogel Formation

THMMA readily undergoes free-radical polymerization to form poly(this compound) (poly(THMMA)).[5] This polymerization can be initiated thermally or photochemically to produce hydrogels with tunable properties.

Experimental Protocol: Free-Radical Polymerization for Hydrogel Synthesis

Materials:

  • THMMA monomer

  • Crosslinking agent (e.g., N,N'-methylenebis(acrylamide) - BIS)

  • Thermal initiator (e.g., ammonium persulfate - APS) and accelerator (e.g., N,N,N',N'-tetramethylethylenediamine - TEMED) OR

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)

  • Deionized water or buffer solution

Procedure:

  • Prepare a precursor solution by dissolving the THMMA monomer and the crosslinking agent in deionized water or a suitable buffer. The concentration of the monomer and the molar ratio of monomer to crosslinker will determine the mechanical properties and swelling behavior of the resulting hydrogel.

  • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.[9]

  • For thermal initiation: Add the initiator (APS) and accelerator (TEMED) to the solution. Quickly pour the solution into a mold of the desired shape. Polymerization will typically occur at room temperature within minutes.[9]

  • For photo-initiation: Add the photoinitiator to the precursor solution. Pour the solution into a mold that is transparent to the wavelength of light used for initiation (typically UV light). Expose the solution to the light source for a specific duration to induce polymerization.

  • After polymerization is complete, the hydrogel can be removed from the mold and washed extensively with deionized water or buffer to remove any unreacted monomers and initiator.

Properties of Poly(THMMA) Hydrogels

Poly(THMMA) hydrogels exhibit properties that are highly advantageous for biomedical applications, including high water content, biocompatibility, and tunable mechanical properties.

Swelling Properties

The high hydrophilicity of the THMMA monomer results in hydrogels with a high equilibrium water content. The swelling ratio can be controlled by varying the crosslinking density.

Experimental Protocol: Swelling Ratio Measurement [10][11]

  • A dried hydrogel sample of known weight (W_d) is immersed in a swelling medium (e.g., phosphate-buffered saline, PBS) at a specific temperature.

  • At predetermined time intervals, the hydrogel is removed from the medium, blotted gently to remove excess surface water, and weighed (W_s).

  • The swelling ratio (SR) is calculated using the formula: SR = (W_s - W_d) / W_d.

  • The measurements are continued until the hydrogel reaches its equilibrium swollen state (i.e., the weight no longer changes significantly over time).

Mechanical Properties

The mechanical properties of poly(THMMA) hydrogels, such as their elastic modulus, can be tailored by adjusting the monomer concentration and the crosslinker ratio.

Experimental Protocol: Mechanical Testing [12][13]

  • Hydrogel samples of a defined geometry (e.g., cylindrical or dog-bone shape) are prepared.

  • Unconfined compression or tensile tests are performed using a universal testing machine.

  • For compression testing, the sample is placed between two parallel plates and compressed at a constant strain rate. The stress and strain are recorded to generate a stress-strain curve. The compressive modulus is calculated from the initial linear region of this curve.

  • For tensile testing, the sample is clamped at both ends and stretched at a constant strain rate until failure. The tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.

Table 2: Representative Mechanical Properties of Acrylamide-Based Hydrogels

Monomer SystemCrosslinker ConcentrationElastic Modulus (kPa)Reference
Poly(HEMA-co-MMA)Varied16.1 - 38.8 (compressive)[14]
Poly(HEMA-co-MMA)Varied0.5 - 2.0 (tensile)[14]
PolyacrylamideVaried1 - 100[15]

Note: Data for poly(THMMA) hydrogels specifically is limited in the literature; however, the provided data for similar polyacrylamide-based systems illustrate the tunable range of mechanical properties.

Applications in Drug Development and Research

The unique properties of poly(THMMA) hydrogels make them excellent candidates for various applications in drug delivery and tissue engineering.

Controlled Drug Release

The porous network of poly(THMMA) hydrogels allows for the encapsulation and controlled release of therapeutic agents.[16][17] The release kinetics can be modulated by altering the hydrogel's crosslinking density and the physicochemical properties of the drug.[18][19]

Experimental Protocol: Drug Loading and In Vitro Release Study

  • Drug Loading: Drugs can be loaded into the hydrogel matrix by either incorporating them into the precursor solution before polymerization (in situ loading) or by soaking a pre-formed hydrogel in a drug solution (equilibrium partitioning).

  • In Vitro Release: A drug-loaded hydrogel of known weight and drug content is placed in a release medium (e.g., PBS) at 37°C with constant agitation.

  • At specific time points, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • The cumulative drug release is plotted against time to determine the release profile and kinetics.

Scaffolds for Tissue Engineering and Mechanobiology Studies

Poly(THMMA) hydrogels can serve as three-dimensional scaffolds that mimic the extracellular matrix (ECM), providing a supportive environment for cell growth and tissue regeneration. The ability to tune the mechanical stiffness of these hydrogels is particularly valuable for studying cellular mechanotransduction.

Signaling Pathway: Substrate Stiffness and YAP/TAZ Activation

The stiffness of the extracellular matrix is a critical regulator of cell behavior, influencing processes such as proliferation, differentiation, and migration. The Hippo signaling pathway effectors, Yes-associated protein (YAP) and its paralog TAZ, are key mechanosensors that translate mechanical cues from the ECM into transcriptional responses.[20][21][22]

On soft substrates, which mimic the mechanical environment of soft tissues, YAP and TAZ are primarily localized in the cytoplasm, where they are phosphorylated and targeted for degradation. This leads to the suppression of their transcriptional activity. Conversely, on stiff substrates, which resemble the rigidity of fibrotic or cancerous tissues, the increased mechanical tension leads to the nuclear translocation of YAP and TAZ. In the nucleus, they bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and matrix remodeling.[20][21][22][23][24]

YAP_TAZ_Signaling cluster_soft Soft Substrate (e.g., Soft Poly(THMMA) Hydrogel) cluster_stiff Stiff Substrate (e.g., Stiff Poly(THMMA) Hydrogel) Cytoplasmic_YAP_TAZ_P Phosphorylated YAP/TAZ (Inactive) Degradation Proteasomal Degradation Cytoplasmic_YAP_TAZ_P->Degradation Soft_ECM Low Mechanical Tension Soft_ECM->Cytoplasmic_YAP_TAZ_P Promotes Cytoplasmic Localization & Phosphorylation Nuclear_YAP_TAZ Nuclear YAP/TAZ (Active) TEAD TEAD Transcription Factors Nuclear_YAP_TAZ->TEAD Gene_Expression Target Gene Expression (e.g., CTGF, ANKRD1) TEAD->Gene_Expression Activates Cell_Response Cellular Responses (Proliferation, Differentiation, Matrix Remodeling) Gene_Expression->Cell_Response Stiff_ECM High Mechanical Tension Stiff_ECM->Nuclear_YAP_TAZ Promotes Nuclear Translocation

YAP/TAZ mechanotransduction pathway regulated by substrate stiffness.

Experimental Workflow: Investigating Mechanotransduction on Poly(THMMA) Hydrogels

The following workflow outlines a typical experiment to study the effect of substrate stiffness on cell behavior using poly(THMMA) hydrogels.

Experimental_Workflow cluster_analysis Cellular Response Analysis Start Start Hydrogel_Prep Prepare Poly(THMMA) Hydrogels with Varying Stiffness (by adjusting crosslinker ratio) Start->Hydrogel_Prep Characterization Characterize Hydrogel Properties (Mechanical Testing, Swelling Ratio) Hydrogel_Prep->Characterization Cell_Seeding Seed Cells onto Hydrogels (e.g., Fibroblasts, Stem Cells) Characterization->Cell_Seeding Incubation Incubate for a Defined Period Cell_Seeding->Incubation Analysis Analyze Cellular Responses Incubation->Analysis Immunofluorescence Immunofluorescence Staining (YAP/TAZ localization, Cytoskeleton) qPCR RT-qPCR (Target gene expression) Western_Blot Western Blot (Protein expression levels)

Workflow for studying cellular mechanotransduction on poly(THMMA) hydrogels.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with the monomer and its solutions. Polymerization reactions, especially those involving acrylamide derivatives, should be carried out in a well-ventilated area or a fume hood.

References

Technical Guide: Solubility of N-[Tris(hydroxymethyl)methyl]acrylamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[Tris(hydroxymethyl)methyl]acrylamide (THMA), also known as N-Acryloyl Tris(hydroxymethyl)aminomethane, is a hydrophilic, functional monomer increasingly utilized in the development of advanced biomaterials. Its unique structure, featuring a polymerizable acrylamide group and three hydrophilic hydroxymethyl groups, makes it a valuable building block for synthesizing hydrogels, biocompatible coatings, and drug delivery systems.[1][2][3] Understanding the solubility of THMA in various organic solvents is critical for its application in synthesis, purification, and formulation processes within research and drug development.

This technical guide provides a summary of the known qualitative solubility of THMA and presents a detailed experimental protocol for its quantitative determination in organic solvents.

Solubility of this compound

Currently, there is a lack of specific quantitative data in the public domain for the solubility of this compound in various organic solvents. However, its chemical structure provides strong indications of its solubility characteristics. The presence of multiple hydroxyl groups and an amide linkage suggests strong hydrogen bonding capabilities, leading to good solubility in polar, protic solvents.

Qualitative Solubility Data

Product literature and chemical databases consistently describe this compound as being soluble in water and other hydrophilic solvents.[4][5][6][7] The table below summarizes the available qualitative solubility information and provides a template for recording experimentally determined quantitative data.

SolventQualitative SolubilityQuantitative Solubility (g/L at 25°C)
WaterSoluble[4][6][7]Data not available
MethanolReadily Soluble[5]Data not available
EthanolReadily Soluble[5]Data not available
Dimethyl Sulfoxide (DMSO)Likely SolubleData not available
N,N-Dimethylformamide (DMF)Likely SolubleData not available

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, this section provides a detailed experimental protocol based on the widely accepted isothermal shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Principle

An excess amount of solid this compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium (i.e., a saturated solution). After separating the undissolved solid, the concentration of THMA in the clear supernatant is determined analytically.

Materials and Equipment
  • This compound (crystalline solid, ≥98.5% purity)[8]

  • Organic solvents of interest (e.g., Methanol, Ethanol, DMSO, DMF), HPLC grade

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

The following diagram illustrates the logical steps for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid THMA to a glass vial B Add a precise volume of the organic solvent A->B C Seal vial and place on orbital shaker at constant T B->C D Equilibrate for 24-48 hours to ensure saturation C->D E Allow excess solid to settle D->E F Centrifuge the vial to pellet any remaining suspended solid E->F G Carefully collect supernatant F->G H Filter supernatant through a 0.22 µm syringe filter G->H J Analyze supernatant and standards by HPLC-UV H->J I Prepare calibration standards of THMA in the same solvent I->J K Calculate concentration from the calibration curve J->K

Caption: Workflow for the determination of THMA solubility.

Step-by-Step Procedure
  • Preparation of Vials : Add an excess amount of solid this compound to a glass vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution is formed.

  • Solvent Addition : Add a precise volume (e.g., 5 mL) of the desired organic solvent to the vial.

  • Equilibration : Tightly cap the vials and place them on an orbital shaker or rotator within a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for an extended period, typically 24 to 48 hours, to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation : After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to settle. To ensure complete removal of suspended solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Collection : Carefully collect an aliquot of the clear supernatant using a pipette, being cautious not to disturb the solid pellet.

  • Filtration : Filter the collected supernatant through a 0.22 µm syringe filter compatible with the organic solvent used. This step removes any fine particulates that could interfere with the analysis.

  • Preparation for Analysis : Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification : Analyze the concentration of the dissolved THMA in the diluted supernatant using a validated HPLC-UV method against a standard curve.

    • Mobile Phase : A suitable mobile phase would likely consist of a mixture of water and a polar organic solvent like acetonitrile or methanol.

    • Column : A C18 reversed-phase column is a common choice for polar analytes.

    • Detection : The acrylamide chromophore allows for UV detection, typically around 210 nm.

  • Calculation : Calculate the solubility of THMA in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in units such as g/L or mol/L.

Conclusion

This compound is a key monomer for the development of hydrophilic polymers and hydrogels. While qualitative data confirms its solubility in polar organic solvents, a lack of quantitative data necessitates experimental determination for specific applications. The provided shake-flask protocol offers a robust and reliable method for researchers, scientists, and drug development professionals to generate precise solubility data, enabling better control over polymerization reactions, purification processes, and the formulation of novel biomaterials. This systematic approach will facilitate the expanded use of this versatile monomer in various scientific and therapeutic fields.

References

An In-depth Technical Guide to N-[Tris(hydroxymethyl)methyl]acrylamide: Synthesis, Properties, and Applications in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[Tris(hydroxymethyl)methyl]acrylamide (THMA), also known as N-acryloyl-tris(hydroxymethyl)aminomethane (NAT), is a highly functionalized monomer that has garnered significant interest in the fields of polymer chemistry, materials science, and biomedicine. Its unique chemical structure, featuring a polymerizable acrylamide group and three hydrophilic hydroxyl groups, makes it a versatile building block for the synthesis of advanced polymers with tailored properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, properties, and key applications of THMA, with a focus on its utility in drug delivery and tissue engineering. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Chemical Structure and Properties

The chemical structure of this compound consists of an acrylamide functional group attached to a central carbon atom which is also bonded to three hydroxymethyl groups. This trifunctional hydroxyl arrangement imparts high hydrophilicity to the molecule.[1][2]

Chemical Identifiers

IdentifierValue
CAS Number 13880-05-2
Molecular Formula C7H13NO4[3]
Molecular Weight 175.18 g/mol [3]
IUPAC Name N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]prop-2-enamide[4]
SMILES OCC(CO)(CO)NC(=O)C=C[4]
InChI Key MVBJSQCJPSRKSW-UHFFFAOYSA-N[4]

Physicochemical Properties

PropertyValue
Appearance White crystals or crystalline powder[4]
Melting Point 136-141 °C
Solubility Soluble in water[2]
Storage Temperature 2-8°C

Synthesis of this compound

The primary and most common method for synthesizing this compound is the acrylation of Tris(hydroxymethyl)aminomethane (TRIS).[1] This reaction is a nucleophilic acyl substitution where the primary amine of the TRIS molecule attacks an acrylic acid derivative, typically acryloyl chloride, to form a stable amide bond.[1]

To mitigate the propensity of the acrylamide moiety to undergo self-polymerization, the synthesis is typically conducted at reduced temperatures, often between 0 and 5°C.[1] The reaction is commonly performed in a biphasic system, with an aqueous phase containing the base and the water-soluble TRIS, and an organic phase (e.g., dichloromethane or diethyl ether) to dissolve the acryloyl chloride.[1]

Experimental Protocol: General Synthesis of this compound

This protocol describes a general method for the synthesis of THMA. Researchers should optimize the specific conditions based on their laboratory setup and desired scale.

Materials:

  • Tris(hydroxymethyl)aminomethane (TRIS)

  • Acryloyl chloride

  • A suitable base (e.g., sodium hydroxide)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Deionized water

  • Polymerization inhibitor (e.g., p-methoxyphenol)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve TRIS and the base in deionized water in a flask placed in an ice bath to maintain a temperature of 0-5°C.

  • In a separate container, dissolve acryloyl chloride and a polymerization inhibitor in the organic solvent.

  • Slowly add the acryloyl chloride solution to the stirred TRIS solution dropwise, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring the reaction mixture for several hours at low temperature.

  • Allow the mixture to warm to room temperature and continue stirring overnight.

  • Separate the organic and aqueous layers using a separatory funnel.

  • Wash the organic layer with deionized water to remove any remaining base and unreacted TRIS.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Characterization

The synthesized this compound and its polymers are characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

Spectroscopic Data:

  • Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of THMA would show characteristic peaks for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), the N-H bend and C-N stretch (Amide II band), the C=C stretch of the vinyl group, and the broad O-H stretch of the hydroxymethyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would reveal signals corresponding to the vinyl protons, the amide proton, and the protons of the hydroxymethyl groups.

    • ¹³C NMR spectroscopy would show carbons of the vinyl group, the carbonyl carbon of the amide, and the carbons of the hydroxymethyl groups.

Applications in Drug Development and Biomedical Research

The unique properties of THMA-based polymers, particularly their hydrophilicity and biocompatibility, make them highly suitable for a range of biomedical applications.[2]

Hydrogels for Controlled Drug Delivery

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the properties of natural tissues.[1] THMA is an excellent monomer for the synthesis of hydrogels for drug delivery due to its high hydrophilicity, which can enhance the solubility of encapsulated drugs.[1]

The release of a therapeutic agent from a THMA-based hydrogel is primarily controlled by the crosslinking density of the polymer network.[1] A higher degree of crosslinking leads to a smaller mesh size, which in turn slows the diffusion of the drug out of the hydrogel, resulting in a more sustained release profile.[1] Conversely, a lower crosslinking density facilitates faster drug release.[1] The drug release mechanism is often non-Fickian, indicating that it is governed by a combination of drug diffusion and polymer chain relaxation.[1]

G cluster_0 Hydrogel Matrix cluster_1 External Environment (e.g., Body Fluid) Drug_Encapsulated Encapsulated Drug Molecules Drug_Released Released Drug Molecules Drug_Encapsulated->Drug_Released Diffusion & Polymer Chain Relaxation Polymer_Network Poly(THMA) Network Polymer_Network->Drug_Encapsulated Controlled by Crosslinking Density

Mechanism of controlled drug release from a THMA-based hydrogel.
Experimental Protocol: Preparation of a THMA-based Hydrogel

This protocol outlines the free-radical polymerization of THMA to form a hydrogel.

Materials:

  • This compound (THMA)

  • Crosslinking agent (e.g., N,N'-methylenebisacrylamide, BIS)[5]

  • Initiator (e.g., 2,2'-azobisisobutyronitrile, AIBN)[5]

  • Solvent (e.g., Dimethylformamide, DMF)[5]

  • Nitrogen or argon gas

  • Polymerization vials or molds

Procedure:

  • Dissolve the desired amounts of THMA monomer and the crosslinking agent (BIS) in the solvent (DMF) in a polymerization vial.

  • Add the initiator (AIBN) to the solution.

  • Deoxygenate the solution by bubbling with nitrogen or argon gas for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Seal the vial and place it in a water bath or oven at a temperature suitable for the decomposition of the initiator (e.g., 60-70°C for AIBN).

  • Allow the polymerization to proceed for a set amount of time (e.g., 24 hours) until a solid hydrogel is formed.

  • After polymerization, remove the hydrogel from the vial or mold and wash it extensively with deionized water to remove any unreacted monomers, crosslinker, and initiator.

  • The purified hydrogel can then be dried or stored in a hydrated state for further experiments.

G Start Start Dissolve Dissolve THMA, BIS, and AIBN in DMF Start->Dissolve Deoxygenate Deoxygenate with N2/Ar Dissolve->Deoxygenate Polymerize Polymerize at 60-70°C Deoxygenate->Polymerize Wash Wash with Deionized Water Polymerize->Wash End End Wash->End

Experimental workflow for the synthesis of a THMA-based hydrogel.
Surface Functionalization for Biomaterials and Chromatography

The hydroxyl groups of THMA can be used to functionalize the surfaces of various materials, enhancing their hydrophilicity and providing reactive sites for further modification.[1] For instance, THMA can be grafted onto porous silica particles to create stationary phases for hydrophilic interaction chromatography (HILIC).[6] This modification alters the surface properties of the silica, enabling the separation of polar analytes.[6]

In the context of biomaterials, surface functionalization with THMA can improve biocompatibility and promote cell adhesion, making it a valuable tool in tissue engineering.[2]

Conclusion

This compound is a highly versatile monomer with significant potential in biomedical research and drug development. Its unique combination of a polymerizable acrylamide group and multiple hydrophilic hydroxyl groups allows for the creation of advanced polymers with tunable properties. The ability to form biocompatible hydrogels with controlled drug release profiles makes THMA a valuable tool for the development of novel therapeutic systems. Furthermore, its utility in surface functionalization opens up possibilities for creating advanced biomaterials and chromatographic media. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to explore the full potential of this promising compound.

References

synonyms for N-[Tris(hydroxymethyl)methyl]acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-[Tris(hydroxymethyl)methyl]acrylamide: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound, a versatile monomer widely utilized in the development of hydrophilic polymers and hydrogels. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical synonyms, physical and chemical properties, synthesis protocols, and key applications, with a focus on hydrogel formation for biomedical uses.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of its synonyms and key chemical identifiers is provided below.

Table 1: Synonyms and Chemical Identifiers for this compound

Identifier Type Identifier
Systematic Name N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]prop-2-enamide
Common Synonyms NAT[1][2][3]
TRIS-acrylamide[1][2][3]
Acrylamidotris(hydroxymethyl)methane[1]
N-Acryloyltris(hydroxymethyl)aminomethane[1][4]
2-Acrylamido-2-(hydroxymethyl)-1,3-propanediol[5][4][6]
N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-propenamide[6]
Tris(hydroxymethyl)acrylamidomethane[6]
NATHMA[7]
Tris-A[7]
CAS Number 13880-05-2[2][3][4][6][8]
Molecular Formula C₇H₁₃NO₄[4][6][8]
Molecular Weight 175.18 g/mol [2][3][5][8]
InChI Key MVBJSQCJPSRKSW-UHFFFAOYSA-N[7]
SMILES C=CC(=O)NC(CO)(CO)CO[7]

Physicochemical and Safety Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical and Safety Information for this compound

Property Value Source
Physical Form Solid[5]
Melting Point 136-141 °C[5]
Solubility Soluble in water.[5][4]
Storage Temperature 2-8°C[5]
Sensitivity Light Sensitive & Hygroscopic[5]
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound hydrogels and their subsequent characterization. These protocols are compiled from various scientific sources to provide a comprehensive guide.

Synthesis of this compound (NAT) Hydrogels

This protocol describes the free-radical polymerization of NAT to form a hydrogel, a common procedure in the preparation of scaffolds for biomedical applications.

Materials:

  • This compound (NAT)

  • N,N'-methylenebisacrylamide (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Distilled water or a suitable buffer (e.g., Tris-HCl)

Procedure:

  • Monomer Solution Preparation: Prepare the monomer solution by dissolving the desired amounts of NAT and the crosslinker BIS in distilled water or buffer. The total monomer concentration (%T) and the percentage of crosslinker (%C) can be varied to achieve different gel porosities and mechanical properties.

  • Initiator Addition: To the monomer solution, add the initiator, APS. The concentration of APS will influence the rate of polymerization.

  • Degassing: Degas the solution to remove dissolved oxygen, which can inhibit the polymerization process. This can be done by placing the solution under a vacuum or by bubbling an inert gas, such as nitrogen, through it.

  • Initiation of Polymerization: Add the accelerator, TEMED, to the degassed solution. TEMED accelerates the formation of free radicals from APS, initiating the polymerization.

  • Gel Casting: Immediately after adding TEMED, pour the solution into a mold (e.g., between two glass plates with a spacer of a defined thickness) to allow the gel to form.

  • Polymerization: Allow the polymerization to proceed at a controlled temperature. The polymerization is an exothermic reaction. Visible gelation typically occurs within 15-20 minutes, with the reaction being substantially complete within 90 minutes.

  • Post-Polymerization Processing: After polymerization is complete, the hydrogel can be removed from the mold and washed extensively with distilled water to remove any unreacted monomers, initiator, and accelerator.

Swelling Studies of NAT Hydrogels

This protocol outlines the procedure to determine the swelling behavior of the synthesized hydrogels, a critical parameter for applications in drug delivery and tissue engineering.

Materials:

  • Synthesized and washed NAT hydrogel samples (cut into a defined shape, e.g., discs)

  • Distilled water or buffer solution (e.g., Phosphate Buffered Saline, PBS)

  • Analytical balance

  • Filter paper

Procedure:

  • Drying to a Constant Weight: Dry the hydrogel samples to a constant weight in a vacuum oven at a controlled temperature (e.g., 40°C). This weight is recorded as the dry weight (Wd).

  • Immersion: Immerse the dried hydrogel samples in a large volume of distilled water or buffer solution at a specific temperature (e.g., 37°C).

  • Weighing at Time Intervals: At regular time intervals, remove a hydrogel sample from the solution, gently blot the surface with filter paper to remove excess water, and weigh the swollen sample (Ws).

  • Equilibrium Swelling: Continue this process until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculation of Swelling Ratio: The swelling ratio (SR) can be calculated using the following formula: SR = (Ws - Wd) / Wd The equilibrium water content (EWC) can also be determined.

Quantitative Data

The following tables summarize key quantitative data from the characterization of acrylamide-based hydrogels, providing insights into their mechanical and swelling properties.

Table 3: Rheological Properties of Polyacrylamide Hydrogels with Varying Compositions

Gel Composition (Acrylamide/Bisacrylamide, %w/v) Storage Modulus (G') (Pa) Young's Modulus (E) (Pa)
Stiffest4530 ± 15013000 ± 780
Stiff2900 ± 907930 ± 437
Soft538 ± 141970 ± 225
Softest260 ± 83620 ± 35
Data adapted from a study on polyacrylamide hydrogels, which provides a reference for the expected mechanical properties of similar hydrogel systems.[9]

Table 4: Swelling Ratios of Polyacrylamide Hydrogels

Gel Composition Swelling Ratio (at Day 1)
SoftIncreased by 21.6%
SoftestIncreased by 133%
This data highlights the significant impact of composition on the swelling behavior of hydrogels.[9]

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows related to this compound.

Hydrogel_Synthesis_Workflow cluster_solution Solution Preparation cluster_polymerization Polymerization cluster_processing Post-Processing A Dissolve NAT and BIS in Water/Buffer B Add APS Initiator A->B C Degas Solution (Vacuum or N2) B->C D Add TEMED Accelerator C->D Initiate Polymerization E Pour into Mold D->E F Allow Polymerization E->F G Remove Hydrogel from Mold F->G Polymerization Complete H Wash with Distilled Water G->H I Characterization (Swelling, Rheology) H->I

Caption: Workflow for the synthesis of this compound hydrogels.

Surface_Functionalization_Workflow Start Porous Silica Substrate Step1 Chlorination of Silica Surface (Thionyl Chloride Activation) Start->Step1 Step2 Attachment of tert-Butyl Peroxide Groups Step1->Step2 Step3 Surface Graft Polymerization of NAT (Thermally Initiated) Step2->Step3 End Poly(NAT) Functionalized Silica Step3->End

Caption: Workflow for the functionalization of silica surfaces with poly(this compound).

References

A Technical Guide to the Thermal Properties of Poly(N-[Tris(hydroxymethyl)methyl]acrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal properties of poly(N-[Tris(hydroxymethyl)methyl]acrylamide) (pTHAM). While specific quantitative data for pTHAM is not extensively available in public literature, this document outlines the expected thermal behavior based on its chemical structure and the known properties of similar hydrophilic polymers. Furthermore, it details the standard experimental protocols required to comprehensively characterize its thermal properties, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected Thermal Behavior of pTHAM

Poly(this compound) is a hydrophilic polymer with a structure characterized by a polyacrylamide backbone and pendant tris(hydroxymethyl)methyl groups. These hydroxyl groups are capable of forming extensive hydrogen bonds, which significantly influences the polymer's thermal properties.

Glass Transition Temperature (Tg): The glass transition temperature is a key characteristic of amorphous or semi-crystalline polymers. For pTHAM, the Tg is expected to be relatively high due to the extensive hydrogen bonding network provided by the hydroxymethyl groups. This network restricts the mobility of the polymer chains, requiring more thermal energy to transition from a rigid, glassy state to a more flexible, rubbery state. The presence of absorbed water will act as a plasticizer, leading to a lower observed Tg.

Thermal Decomposition (Td): The thermal stability of pTHAM is anticipated to be comparable to other polyacrylamides.[1][2] Decomposition is likely to occur in multiple stages. The initial weight loss, typically below 150°C, can be attributed to the evaporation of absorbed and bound water.[3][4] The primary decomposition of the polymer backbone is expected at higher temperatures, likely in the range of 300-400°C, which is characteristic of polyacrylamides.[1][5] The pendant tris(hydroxymethyl)methyl groups may undergo dehydration and subsequent decomposition reactions.

Quantitative Thermal Analysis Data

As of the latest literature review, specific quantitative data on the thermal properties of neat, anhydrous poly(this compound) remains to be extensively published. The following table is presented as a template for researchers to populate upon experimental characterization.

Thermal PropertySymbolExpected RangeInfluencing Factors
Glass Transition TemperatureTgTo be determinedMolecular weight, moisture content, crosslink density
Decomposition Temperature (5% weight loss)Td5To be determinedHeating rate, atmosphere (inert/oxidative)
Onset of DecompositionTd_onsetTo be determinedHeating rate, atmosphere
Specific Heat CapacityCpTo be determinedTemperature, moisture content

Experimental Protocols

To determine the thermal properties of pTHAM, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.[6][7]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of pTHAM.

Methodology:

  • Sample Preparation: Ensure the pTHAM sample is in a dry, powdered form. For hydrogel samples, a lyophilization (freeze-drying) step is necessary to remove water without inducing thermal degradation. Accurately weigh 5-10 mg of the dried sample into a TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Atmosphere: Purge the TGA instrument with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[1]

    • Heating Program: Equilibrate the sample at a low temperature (e.g., 30°C). Heat the sample at a constant rate, typically 10°C/min, from the starting temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800°C).[1]

  • Data Analysis:

    • Plot the percentage weight loss as a function of temperature.

    • Determine the onset of decomposition (Td_onset) from the intersection of the baseline and the tangent of the decomposition step.

    • Determine the temperature at which 5% weight loss occurs (Td5) as a measure of initial thermal stability.

    • The derivative of the weight loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates for multi-step degradation processes.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and specific heat capacity (Cp) of pTHAM.

Methodology:

  • Sample Preparation: Use a dry, powdered sample of pTHAM. Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Atmosphere: Use an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.

    • Heating and Cooling Program:

      • First Heating Scan: Heat the sample at a controlled rate (e.g., 10-20°C/min) to a temperature above the expected Tg but below the decomposition temperature. This step is to erase the sample's prior thermal history.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20°C/min) to a temperature well below the expected Tg.

      • Second Heating Scan: Heat the sample again at the same rate as the first heating scan. The glass transition is determined from this second heating curve.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The glass transition temperature (Tg) is identified as a step-change in the heat flow curve from the second heating scan. It is typically reported as the midpoint of this transition.

    • The specific heat capacity (Cp) can be calculated from the difference in heat flow between the sample and a known standard (e.g., sapphire) under the same conditions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the thermal characterization of poly(this compound).

Thermal_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) pTHAM pTHAM Synthesis Purification Purification & Drying pTHAM->Purification Lyophilization Lyophilization (for hydrogels) Purification->Lyophilization TGA_exp TGA Experiment (Inert Atmosphere, 10°C/min) Lyophilization->TGA_exp DSC_exp DSC Experiment (Heat-Cool-Heat Cycle) Lyophilization->DSC_exp TGA_data Weight Loss vs. Temperature TGA_exp->TGA_data TGA_analysis Determine Td_onset, Td5 TGA_data->TGA_analysis Final_Report Comprehensive Thermal Property Report TGA_analysis->Final_Report DSC_data Heat Flow vs. Temperature DSC_exp->DSC_data DSC_analysis Determine Tg, Cp DSC_data->DSC_analysis DSC_analysis->Final_Report

Caption: Workflow for the thermal characterization of pTHAM.

References

A Deep Dive into the Hydrophilic Properties of N-[Tris(hydroxymethyl)methyl]acrylamide Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[Tris(hydroxymethyl)methyl]acrylamide (THMMA) polymers are a class of highly hydrophilic materials garnering significant interest across biomedical and pharmaceutical research. The exceptional water affinity of poly(THMMA) is attributed to the pendant tris(hydroxymethyl)methyl groups, which feature three hydroxyl moieties available for extensive hydrogen bonding with water molecules. This inherent hydrophilicity imparts these polymers with excellent biocompatibility, low protein adsorption, and tunable swelling characteristics, making them prime candidates for applications such as drug delivery systems, bioadhesive hydrogels, and antifouling coatings. This technical guide provides a comprehensive overview of the synthesis, characterization, and core hydrophilic properties of THMMA polymers, offering detailed experimental protocols and a comparative analysis of their performance.

Introduction

The pursuit of advanced biomaterials with tailored interactions with aqueous environments is a cornerstone of modern drug development and biomedical engineering. Hydrophilic polymers, in particular, are pivotal in designing systems that are biocompatible and can effectively operate in physiological conditions.[1] Poly(this compound) (poly(THMMA)) stands out in this class due to its unique molecular architecture. Each monomer unit presents three hydroxyl groups, creating a polymer with a high density of hydrogen bond donors and acceptors.[2] This structure is responsible for its remarkable hydrophilicity, which is central to its function in various applications, including as a stationary phase in hydrophilic interaction chromatography (HILIC).[3] This guide delves into the fundamental hydrophilic properties of poly(THMMA), providing the necessary technical details for its synthesis and characterization.

Synthesis of Poly(THMMA)

The synthesis of poly(THMMA) involves two primary stages: the synthesis of the this compound monomer, followed by its polymerization.

Monomer Synthesis: this compound (THMMA)

The THMMA monomer is typically synthesized via the acylation of Tris(hydroxymethyl)aminomethane (TRIS) with acryloyl chloride.[2] This reaction creates a stable amide bond.

Experimental Protocol: Synthesis of THMMA Monomer

Materials:

  • Tris(hydroxymethyl)aminomethane (TRIS)

  • Acryloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve TRIS and NaOH in deionized water in a flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • In a separate vessel, dissolve acryloyl chloride in dichloromethane.

  • Slowly add the acryloyl chloride solution to the TRIS solution dropwise while maintaining a low temperature and vigorous stirring.

  • Allow the reaction to proceed for several hours at room temperature.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid and deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude THMMA monomer.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethyl acetate) to obtain pure THMMA.

Polymerization of THMMA

Poly(THMMA) is commonly synthesized through free radical polymerization of the THMMA monomer. This can be initiated using thermal initiators or redox systems. The polymerization is typically carried out in an aqueous solution.

Experimental Protocol: Free Radical Polymerization of THMMA

Materials:

  • This compound (THMMA)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • N,N'-Methylenebis(acrylamide) (MBA) (crosslinker, for hydrogels)

  • Deionized water

Procedure:

  • Dissolve the desired amount of THMMA monomer and MBA (if preparing a hydrogel) in deionized water in a reaction vessel.

  • Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.

  • Add the initiator (APS) to the solution and mix thoroughly.

  • Add the accelerator (TEMED) to initiate the polymerization.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a sufficient time to ensure complete polymerization.

  • The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomers and initiator fragments.

  • For hydrogels, the resulting gel can be washed extensively with deionized water to remove any soluble components.[4]

Core Hydrophilic Properties: Quantitative Data

Direct quantitative data for the hydrophilic properties of pure poly(THMMA) is not extensively reported in the literature. However, its highly hydrophilic nature is well-established through its applications. For comparative purposes, this section presents data for analogous and well-characterized hydrophilic acrylamide-based polymers. Lower water contact angles and higher equilibrium water content are indicative of greater hydrophilicity.

PolymerWater Contact Angle (°)Reference
Poly(N-isopropylacrylamide) (PNIPAM)~74.5[5]
Poly(acrylamide) (PAAm)Varies with preparation[6]
Poly(methyl methacrylate) (PMMA)~70.9[7]
Uncoated Polydimethylsiloxane (PDMS)~116.7[8]

Table 1: Surface Wettability of Various Polymer Films. Note: The water contact angle is a measure of the hydrophobicity of a surface; lower angles indicate greater hydrophilicity.

Hydrogel CompositionEquilibrium Water Content (%)Reference
Poly(acrylamide) (PAAm)>100 (unhydrolysed) to >500 (hydrolysed)[9]
Poly(methacrylic acid-co-acrylamide)Varies with pH[10]
Poly(acrylic acid) (PAA)83-90[11]

Table 2: Equilibrium Water Content of Acrylamide-Based Hydrogels. Note: Equilibrium water content is a measure of the amount of water a hydrogel can absorb and is a direct indicator of its hydrophilicity.

Experimental Protocols for Characterization

Water Contact Angle Measurement

This method assesses the surface hydrophilicity of a poly(THMMA) film.

Experimental Protocol: Sessile Drop Contact Angle Measurement

Apparatus:

  • Contact angle goniometer with a high-resolution camera

  • Syringe with a fine needle for dispensing water droplets

  • Flat, smooth substrate (e.g., glass slide or silicon wafer)

Procedure:

  • Prepare a thin, uniform film of poly(THMMA) on the substrate by spin-coating or casting a polymer solution and allowing the solvent to evaporate completely.

  • Place the coated substrate on the sample stage of the goniometer.

  • Carefully dispense a small droplet of deionized water (typically a few microliters) onto the polymer surface.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use the goniometer's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Perform measurements at multiple locations on the film and average the results to ensure statistical reliability.

Swelling Ratio and Equilibrium Water Content

This protocol determines the water absorption capacity of a poly(THMMA) hydrogel.

Experimental Protocol: Gravimetric Swelling Measurement

Materials:

  • Dried poly(THMMA) hydrogel sample of known weight

  • Deionized water or buffer solution

  • Analytical balance

  • Filter paper

Procedure:

  • Weigh a dried sample of the poly(THMMA) hydrogel (W_d).

  • Immerse the dried hydrogel in a large excess of deionized water or a specific buffer solution at a constant temperature.

  • At regular time intervals, remove the hydrogel from the water, gently blot the surface with filter paper to remove excess surface water, and weigh the swollen hydrogel (W_s).[10]

  • Continue this process until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio (SR) and the equilibrium water content (EWC) using the following equations:

    SR = (W_s - W_d) / W_d

    EWC (%) = [(W_s - W_d) / W_s] * 100

Mandatory Visualizations

Synthesis and Polymerization Workflow

G Synthesis of Poly(THMMA) cluster_0 Monomer Synthesis cluster_1 Polymerization TRIS Tris(hydroxymethyl)aminomethane (TRIS) Reaction1 Acylation Reaction TRIS->Reaction1 AcryloylChloride Acryloyl Chloride AcryloylChloride->Reaction1 THMMA_Monomer This compound (THMMA) Reaction1->THMMA_Monomer Reaction2 Free Radical Polymerization THMMA_Monomer->Reaction2 Initiator Initiator (e.g., APS) Initiator->Reaction2 Crosslinker Crosslinker (e.g., MBA) (for hydrogels) Crosslinker->Reaction2 PolyTHMMA Poly(THMMA) Reaction2->PolyTHMMA

Caption: Workflow for the synthesis of poly(THMMA).

Hydrophilicity Characterization Workflow

G Characterization of Poly(THMMA) Hydrophilicity cluster_0 Sample Preparation cluster_1 Characterization Methods cluster_2 Data Analysis PolymerFilm Prepare Poly(THMMA) Film ContactAngle Sessile Drop Contact Angle Measurement PolymerFilm->ContactAngle Hydrogel Prepare Poly(THMMA) Hydrogel Swelling Gravimetric Swelling Measurement Hydrogel->Swelling AngleValue Water Contact Angle (θ) ContactAngle->AngleValue SwellingData Swelling Ratio (SR) Equilibrium Water Content (EWC) Swelling->SwellingData

Caption: Experimental workflow for hydrophilicity characterization.

Conclusion

Poly(this compound) is a polymer of significant promise for applications demanding high hydrophilicity and biocompatibility. Its unique molecular structure, rich in hydroxyl groups, provides a strong basis for its exceptional interaction with water. While direct quantitative data on the hydrophilicity of pure poly(THMMA) is an area requiring further investigation, the established protocols for synthesis and characterization, as detailed in this guide, provide a solid framework for researchers and drug development professionals. The comparative data from analogous polymers underscores the expected high performance of poly(THMMA) in aqueous environments. Future work should focus on systematically quantifying the water contact angle and swelling properties of poly(THMMA) to further solidify its position as a key material in the development of advanced biomedical and pharmaceutical technologies.

References

discovery and history of N-[Tris(hydroxymethyl)methyl]acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-[Tris(hydroxymethyl)methyl]acrylamide: Discovery, Synthesis, and Applications

Introduction

This compound (CAS No. 13880-05-2), also known as THAM-acrylamide or NAT, is a functional monomer that has garnered significant interest in polymer and materials science.[1] Its unique molecular structure, featuring a polymerizable acrylamide group and three hydrophilic hydroxymethyl groups, makes it a versatile building block for a wide array of applications, particularly in the biomedical field.[2][3] This technical guide provides a comprehensive overview of the , its synthesis and polymerization, and its diverse applications, with a focus on providing researchers, scientists, and drug development professionals with detailed technical information.

Discovery and History

The development of this compound can be traced back to the mid-20th century, with early research into functionalized acrylamide monomers. An early mention of its synthesis appeared in a 1965 Prague Polymer Conference abstract.[4] One of the first documented applications was detailed in a patent filed in 1969, where polymers and copolymers of this compound were used as additives in photographic silver halide emulsions.[4] This early work highlighted the monomer's ability to improve the mechanical properties of coatings without causing the excessive softening seen with other hydrophilic polymers like polyacrylamide.[4] This foundational research paved the way for its exploration in more advanced applications, leveraging its high hydrophilicity and biocompatibility.

Synthesis of this compound

The primary and most common method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of Tris(hydroxymethyl)aminomethane (TRIS) with acryloyl chloride.[2] This nucleophilic acyl substitution reaction leverages the readily available and biocompatible TRIS as a starting material.[2]

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

Materials:

  • Tris(hydroxymethyl)aminomethane (TRIS)

  • Acryloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (or other suitable organic solvent)

  • Deionized water

  • Ice bath

Procedure:

  • A biphasic system is prepared, typically consisting of an aqueous phase and an organic phase.

  • TRIS and a base, such as sodium hydroxide, are dissolved in the aqueous phase. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2]

  • The organic phase, such as dichloromethane or diethyl ether, is used to dissolve the acryloyl chloride.[2]

  • The reaction vessel is cooled to a reduced temperature, typically between 0 and 5°C, using an ice bath. This temperature control is crucial to minimize the risk of self-polymerization of the acrylamide monomer.[2]

  • The acryloyl chloride solution is added dropwise to the stirred aqueous TRIS solution.

  • The reaction mixture is stirred vigorously for a set period to ensure complete reaction.

  • Upon completion, the organic and aqueous layers are separated.

  • The aqueous layer, containing the this compound product, is then subjected to purification steps, which may include extraction, crystallization, and drying to yield the final white crystalline product.

Advanced synthetic approaches are being explored to enhance reaction efficiency and environmental friendliness. These methods include the use of supported heterogeneous catalysts, such as supported quaternary ammonium bases, which allow for milder reaction conditions and reduce the risk of polymerization.[2]

Synthesis Workflow

Synthesis_Workflow TRIS Tris(hydroxymethyl)aminomethane (TRIS) Reactor Reaction Vessel (0-5°C) TRIS->Reactor AcCl Acryloyl Chloride AcCl->Reactor Solvent Biphasic System (Water/DCM) Solvent->Reactor Base Sodium Hydroxide (NaOH) Base->Reactor Product N-[Tris(hydroxymethyl)methyl] -acrylamide Reactor->Product Acylation Purification Purification (Crystallization) Product->Purification FinalProduct Pure THAM-Acrylamide Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Polymerization

The acrylamide functionality of this compound allows it to readily undergo free-radical polymerization to form high molecular weight polymers.[2] This polymerization can be initiated through various mechanisms, offering different levels of control over the final polymer structure.

Experimental Protocol: Free-Radical Polymerization

Materials:

  • This compound monomer

  • Deionized water (or other suitable solvent)

  • Initiator (e.g., Ammonium Persulfate (APS) - thermal initiator)

  • Cross-linking agent (optional, e.g., N,N'-methylenebisacrylamide for hydrogels)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • The monomer and any optional cross-linking agent are dissolved in deionized water in a reaction flask.

  • The solution is purged with an inert gas for a period (e.g., 30 minutes) to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • The initiator, such as APS, is dissolved in a small amount of deionized water and then added to the reaction mixture.

  • The reaction is allowed to proceed at a specific temperature (if using a thermal initiator) or upon exposure to UV light (if using a photoinitiator) for a sufficient time to achieve high conversion.

  • The resulting polymer (often a hydrogel if a cross-linker is used) is then purified, typically by dialysis against deionized water to remove unreacted monomer and initiator, followed by lyophilization to obtain the dry polymer.

More advanced techniques like Cu-mediated living radical polymerization can be employed for better control over molecular weight and polymer architecture.[2]

Polymerization Process

Polymerization_Process Monomer THAM-Acrylamide Monomer Initiation Initiation (Radical Formation) Monomer->Initiation Propagation Propagation (Chain Growth) Monomer->Propagation Initiator Initiator (e.g., APS) Initiator->Initiation Initiation->Propagation Active Chain Propagation->Propagation Termination Termination Propagation->Termination Polymer Poly(THAM-Acrylamide) Termination->Polymer

Caption: The free-radical polymerization of this compound.

Properties and Characteristics

Polymers derived from this compound exhibit a unique set of properties attributed to the high density of hydroxyl groups.

PropertyDescription
Physical Form The monomer is a white, crystalline solid.
Solubility The monomer is soluble in water.[5]
Melting Point 136-141 °C
Hydrophilicity The three hydroxyl groups per monomer unit impart exceptional hydrophilicity to the resulting polymers, leading to high water absorption capacity in hydrogels.[2][6]
Hydrogen Bonding The abundance of hydroxyl groups allows for extensive hydrogen bonding, which contributes to the material's mechanical properties and bioadhesion.[2]
Biocompatibility Polymers of this compound are generally considered biocompatible, making them suitable for various biomedical applications.[6]
Reactivity The hydroxyl groups serve as reactive sites for further chemical modification, allowing for the attachment of other functional molecules.[2]

Applications

The versatile properties of this compound and its polymers have led to their use in a variety of scientific and industrial fields.

Logical Relationships of Functional Groups to Applications

Applications THAM THAM-Acrylamide Acrylamide_Group Acrylamide Group (C=C bond) THAM->Acrylamide_Group Hydroxyl_Groups Hydroxymethyl Groups (-CH2OH x3) THAM->Hydroxyl_Groups Polymerizable Polymerizable Acrylamide_Group->Polymerizable Hydrophilic Highly Hydrophilic Hydroxyl_Groups->Hydrophilic H_Bonding Hydrogen Bonding Hydroxyl_Groups->H_Bonding Hydrogels Hydrogels Polymerizable->Hydrogels Hydrophilic->Hydrogels Drug_Delivery Drug Delivery Hydrophilic->Drug_Delivery Chromatography Chromatography Hydrophilic->Chromatography H_Bonding->Drug_Delivery Tissue_Eng Tissue Engineering H_Bonding->Tissue_Eng Coatings Coatings & Adhesives H_Bonding->Coatings Reactive_Sites Reactive Sites Reactive_Sites->Tissue_Eng Hydroxyl_groups Hydroxyl_groups Hydroxyl_groups->Reactive_Sites

Caption: Relationship between functional groups, properties, and applications.

  • Biomedical Hydrogels: The high hydrophilicity and biocompatibility of poly(this compound) make it an excellent material for hydrogels. These hydrogels are used in drug delivery systems, for wound dressings, and as scaffolds in tissue engineering.[6] They can be designed to be stimuli-responsive, changing their properties in response to environmental triggers like temperature or pH.[7]

  • Drug Delivery: The polymer matrix of these hydrogels can encapsulate therapeutic agents, allowing for their controlled and sustained release.[8][9] The bioadhesive nature, facilitated by hydrogen bonding, allows these systems to adhere to biological tissues, increasing drug residence time at the target site.[2]

  • Chromatography: Poly(this compound) has been used to create hydrophilic stationary phases for liquid chromatography.[10] These materials are particularly effective in hydrophilic interaction chromatography (HILIC) for the separation of polar biomolecules.[10][11]

  • Electrophoresis: Like standard polyacrylamide, polymers of this compound can be used as a medium for gel electrophoresis to separate proteins and nucleic acids.[3]

  • Coatings and Adhesives: The monomer and its polymers are used in the formulation of coatings and adhesives.[6] As demonstrated in early photographic applications, they can improve the mechanical robustness of coatings.[4] The hydroxyl groups can form strong hydrogen bonds with various surfaces, leading to excellent adhesive properties.[2]

Conclusion

This compound has evolved from a specialty chemical in industrial applications to a key functional monomer in the field of biomedical materials. Its straightforward synthesis from readily available starting materials, coupled with its unique combination of a polymerizable group and multiple hydrophilic functional groups, provides a versatile platform for the design of advanced polymers. For researchers and professionals in drug development and materials science, poly(this compound) and its derivatives offer a promising avenue for the creation of biocompatible hydrogels, efficient drug delivery systems, and novel biomaterials. Future research will likely focus on developing more sophisticated polymer architectures and expanding its applications in regenerative medicine and advanced diagnostics.

References

A Technical Guide to the Reactivity and Functional Groups of N-[Tris(hydroxymethyl)methyl]acrylamide (THMAA) for Advanced Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: N-[Tris(hydroxymethyl)methyl]acrylamide (THMAA), also known as NAT or TRIS-acrylamide, is a highly versatile monomer prized in polymer science and biomedical research. Its unique structure, featuring both a reactive acrylamide moiety and three primary hydroxyl groups, allows for a diverse range of chemical transformations.[1][2] This dual functionality makes THMAA an essential building block for creating advanced materials such as biocompatible hydrogels for drug delivery, functionalized surfaces for chromatography, and adhesives for transdermal patches.[3][4] This guide provides an in-depth analysis of THMAA's functional groups, core reactivity, key reaction pathways, and established experimental protocols, with a focus on its applications in drug development and life sciences.

Core Functional Groups and Their Inherent Reactivity

This compound (molecular formula C₇H₁₃NO₄, molecular weight 175.18 g/mol ) possesses two distinct types of reactive centers, which can be manipulated independently or in concert to produce materials with tailored properties.[2][5]

The Acrylamide Moiety

The acrylamide functional group consists of a carbon-carbon double bond conjugated with an amide carbonyl group. This α,β-unsaturated system is electron-deficient, making it susceptible to two primary reaction types:

  • Free-Radical Polymerization: The vinyl group readily participates in free-radical chain-growth polymerization to form high molecular weight polymers.[1][6] This is the most common reaction pathway for THMAA, forming the backbone of poly(THMAA) hydrogels.[3]

  • Michael Addition: The electrophilic β-carbon of the double bond is a prime target for nucleophilic attack in a Michael-type 1,4-addition.[1] This reaction is particularly relevant in biological systems, where nucleophiles like the thiol group of cysteine residues in proteins can form covalent bonds with the acrylamide moiety.[7][8]

The Tris(hydroxymethyl)methyl Moiety

The opposite end of the molecule features a central carbon atom bonded to three primary hydroxyl (-CH₂OH) groups. These groups impart several critical characteristics:

  • High Hydrophilicity: The abundance of hydroxyl groups makes THMAA and its resulting polymers highly soluble in water and capable of absorbing large amounts of aqueous fluids, a key property for hydrogel formation.[1]

  • Hydrogen Bonding: These groups are potent hydrogen bond donors and acceptors. This capability is crucial for the strong adhesive properties observed in THMAA-based hydrogels and pressure-sensitive adhesives.[1][4]

  • Sites for Derivatization: The primary hydroxyls are reactive sites for a variety of chemical modifications, allowing for the post-polymerization functionalization of materials.[1] Reactions include etherification via Williamson ether synthesis or the formation of acetals and ketals upon reaction with aldehydes or ketones.[1][9]

Key Reaction Pathways and Mechanisms

The dual functionality of THMAA enables its participation in several important chemical transformations.

Free-Radical Polymerization and Hydrogel Formation

The formation of poly(THMAA) networks is typically achieved through free-radical polymerization. The process follows a standard chain-reaction mechanism involving initiation, propagation, and termination.[10][11] To create a stable three-dimensional hydrogel network, a crosslinking agent, such as N,N'-methylenebisacrylamide (BIS), is often included in the reaction mixture.[12][13]

Initiation Systems:

  • Thermal Initiation: Involves initiators that decompose upon heating to generate free radicals, such as ammonium persulfate (APS) or azo compounds.[1][14]

  • Redox Initiation: Employs a pair of compounds, like ammonium persulfate (APS) and tetramethylethylenediamine (TEMED), which generate radicals at room temperature.[10][15] This method allows for polymerization under milder conditions.[14][15]

Caption: Workflow for free-radical polymerization of THMAA to form a hydrogel.

Michael Addition with Thiols

The acrylamide group is a soft electrophile that reacts efficiently with soft nucleophiles like thiols.[7] This hetero-Michael addition reaction is a cornerstone of targeted covalent inhibition in drug design, where an acrylamide "warhead" on a drug molecule forms an irreversible covalent bond with a cysteine residue in a target protein, such as a kinase.[8][16] This prolongs the drug's residence time and enhances its efficacy.[16]

Michael_Addition THMAA THMAA (Acrylamide Moiety) Transition Nucleophilic Attack on β-Carbon THMAA->Transition Thiol Nucleophile (R-SH) e.g., Cysteine Thiol->Transition Adduct Covalent Thioether Adduct Transition->Adduct

Caption: The Michael addition reaction pathway between THMAA and a thiol nucleophile.

Synthesis of this compound

The primary and most direct method for synthesizing THMAA is the acylation of Tris(hydroxymethyl)aminomethane (TRIS) with an acrylic acid derivative, typically acryloyl chloride.[1] This reaction is a nucleophilic acyl substitution, where the primary amine of TRIS attacks the electrophilic carbonyl carbon of acryloyl chloride.[1] The synthesis is often performed under Schotten-Baumann conditions, which involve a biphasic system (e.g., an organic solvent like dichloromethane and an aqueous phase) with a base such as sodium hydroxide (NaOH) to neutralize the HCl byproduct.[1]

Synthesis_Workflow TRIS TRIS (Tris(hydroxymethyl)aminomethane) Reaction Nucleophilic Acyl Substitution (Schotten-Baumann Conditions) TRIS->Reaction AC Acryloyl Chloride AC->Reaction Solvent Biphasic System (e.g., DCM/H₂O + NaOH) Solvent->Reaction Product This compound (THMAA) Reaction->Product

Caption: The synthetic pathway for THMAA via the Schotten-Baumann reaction.

Quantitative Reactivity and Polymerization Data

The following table summarizes key quantitative data related to the reactivity of THMAA and related acrylamide monomers.

ParameterValueMonomer / SystemNotesReference(s)
Enthalpy of Polymerization (ΔHp) ≈ 17.0 - 20.0 kcal/molAcrylamideHighly exothermic reaction. Heat management is critical to prevent runaway reactions.[15]
Enthalpy of Polymerization (ΔHp) ≈ 15.0 kcal/molAcrylamideThe exothermic nature can be used to monitor polymerization kinetics via temperature rise.[17]
Activation Energy (Thiol-Michael Addition) 28 - 108 kJ/molN-acrylamidesWide range highlights sensitivity to substrate structure, hydrogen bonding, and solvent effects.[18]
Example Polymerization Conditions 80 °C for 2.5 hNIPA / NAT copolymerizationInitiated with benzoyl peroxide (BPO) in DMF solvent.[19]
Redox Initiation System 1 to 10 mM (equimolar)Acrylamide / BISRecommended concentration range for APS/TEMED catalysts for optimal polymerization time.[10]
Monomer Concentration Range 3% to 30% (w/v)Acrylamide / BISPractical range for forming polyacrylamide gels for electrophoresis.[10]

Experimental Protocols

Protocol for Synthesis of THMAA (Schotten-Baumann Method)

This protocol is a generalized procedure based on the established Schotten-Baumann acylation of TRIS.[1]

  • Preparation: Dissolve Tris(hydroxymethyl)aminomethane (TRIS) and a stoichiometric amount of sodium hydroxide (NaOH) in water in a reaction vessel equipped with a stirrer. Cool the aqueous solution in an ice bath.

  • Reagent Addition: In a separate container, dissolve an equimolar amount of acryloyl chloride in an immiscible organic solvent (e.g., dichloromethane).

  • Reaction: Add the organic solution of acryloyl chloride dropwise to the vigorously stirred, cooled aqueous TRIS solution. Maintain the temperature below 5 °C throughout the addition.

  • Workup: After the addition is complete, allow the mixture to stir for an additional 2-3 hours while slowly warming to room temperature. Separate the organic and aqueous layers.

  • Purification: The product, THMAA, is typically water-soluble. The aqueous layer can be washed with an organic solvent to remove impurities. The final product can be isolated by techniques such as crystallization after solvent removal.

Protocol for Free-Radical Polymerization of THMAA to Form a Hydrogel

This protocol describes a general method for preparing a THMAA-based hydrogel using a redox initiation system at room temperature.[12][14][19]

  • Monomer Solution Preparation: In a flask, dissolve the desired amount of THMAA monomer and a crosslinking agent (e.g., N,N'-methylenebisacrylamide, BIS, typically 1-5 mol% relative to THMAA) in deionized water or a suitable buffer.

  • Deoxygenation: Purge the monomer solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which is a potent inhibitor of free-radical polymerization.[14]

  • Initiator Preparation: Prepare fresh stock solutions of the redox initiators. For example, a 10% (w/v) solution of ammonium persulfate (APS) in water and a separate solution of tetramethylethylenediamine (TEMED).

  • Initiation of Polymerization: While stirring the deoxygenated monomer solution, add the APS solution followed by the TEMED solution. The amount of initiator will affect the rate of polymerization and the final properties of the gel.[10]

  • Gelation: Quickly pour the solution into a mold or desired container. Allow the polymerization to proceed at room temperature. Gelation should become visible within 15-30 minutes, but the reaction should be allowed to continue for several hours to ensure complete polymerization.[10]

  • Purification: After polymerization, the resulting hydrogel can be immersed in a large volume of deionized water for 24-48 hours, with periodic water changes, to remove unreacted monomers and initiator fragments.

Applications in Drug Development and Research

The unique properties of THMAA make it a valuable component in pharmaceutical and biomedical technologies.

  • Controlled Drug Delivery: THMAA is extensively used to synthesize hydrogels for controlled drug release systems.[3][19] These biocompatible, water-swollen networks can encapsulate therapeutic agents and release them slowly over time, as demonstrated with the release of ibuprofen at physiological conditions.[19][20]

  • Tissue Engineering: The high hydrophilicity and biocompatibility of THMAA-based hydrogels make them excellent candidates for tissue engineering scaffolds that can support cell adhesion and growth.[1]

  • Transdermal Drug Delivery: THMAA has been incorporated into acrylic pressure-sensitive adhesives to enhance both adhesion and cohesion.[4] This improves the performance of transdermal patches by preventing displacement and ensuring consistent drug delivery through the skin.[4]

  • Targeted Covalent Inhibitors: The acrylamide functional group serves as an effective electrophilic "warhead" in the design of irreversible inhibitors for enzymes, particularly kinases.[16] By forming a covalent bond with a target protein, these drugs can achieve prolonged and potent therapeutic effects.[8][16]

  • Bioseparations: Poly(THMAA) has been grafted onto porous silica to create stationary phases for hydrophilic interaction chromatography (HILIC), a technique used for separating polar biomolecules.[21]

References

N-[Tris(hydroxymethyl)methyl]acrylamide (THMMA) Hydrogels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the core characteristics of N-[Tris(hydroxymethyl)methyl]acrylamide (THMMA) hydrogels for researchers, scientists, and drug development professionals. The guide covers the synthesis, properties, and characterization of these hydrogels, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Characteristics and Properties

This compound, also known as N-acryloyl-tris-(hydroxymethyl)aminomethane (NAT), is a hydrophilic monomer used to synthesize hydrogels with potential applications in the biomedical field, including as biomaterials and for controlled drug release.[1][2][3] These hydrogels are typically prepared via free-radical polymerization.[1][3] The properties of THMMA hydrogels are highly tunable and depend on the synthesis conditions, particularly the choice and concentration of the crosslinking agent.

Swelling Behavior

THMMA hydrogels are capable of absorbing and retaining significant amounts of water. The equilibrium water content (EWC) and swelling kinetics are influenced by the crosslinker used. For a given molar ratio of monomer to crosslinker, hydrogels synthesized with longer, more hydrophilic crosslinkers such as poly(2-methyl-2-oxazoline) bismacromonomer (BM) exhibit a higher water absorptive capacity compared to those made with more common crosslinkers like N,N'-methylenebisacrylamide (BIS) or ethylene glycol dimethacrylate (EGDMA).[1][3] This is attributed to the lower crosslinking density and higher hydrophilicity conferred by the longer crosslinker molecules.[1][3] The diffusion of water into the hydrogel network typically follows a non-Fickian mechanism.[1][3]

Mechanical Properties

The viscoelastic properties of THMMA hydrogels are crucial for their potential applications, especially in tissue engineering where they need to mimic the mechanical environment of native tissues. Rheological studies are employed to determine the elastic (storage) modulus (G') and viscous (loss) modulus (G'').[1][3] The choice of crosslinker also impacts the mechanical strength and the range of linear viscoelasticity.[1][3] Generally, a higher crosslinker concentration leads to a stiffer hydrogel with a higher elastic modulus.

Biocompatibility

THMMA hydrogels have been investigated for their potential as biomaterials, with studies suggesting they are non-cytotoxic.[1][3] Their high water content and soft, tissue-like consistency contribute to their favorable biocompatibility profile. However, comprehensive in vivo studies are often required to fully assess their biocompatibility for specific applications.

Thermo-responsive Properties

By copolymerizing THMMA with thermo-responsive monomers like N-isopropyl acrylamide (NIPA), it is possible to create hydrogels that exhibit a lower critical solution temperature (LCST).[2] These hydrogels undergo a reversible volume phase transition in response to temperature changes, making them "smart" materials for applications such as on-demand drug delivery and cell sheet engineering. The incorporation of the hydrophilic THMMA monomer can modulate the LCST of the resulting copolymer hydrogel.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the properties of THMMA hydrogels based on different synthesis parameters.

Table 1: Effect of Crosslinker Type on Hydrogel Properties

Hydrogel Composition (NAT/Crosslinker Molar Ratio)Crosslinker TypeEquilibrium Water Content (EWC) (%)Elastic Modulus (G') (kPa)Reference
ConstantBMHigherLower[1][3]
ConstantEGDMALowerHigher[1][3]
ConstantBISLowerHigher[1][3]

Table 2: Network Parameters of THMMA-co-NIPA Hydrogels

Monomer Composition (NIPA/NAT)Temperature (°C)Polymer Volume Fraction (v2s)Molecular Weight between Crosslinks (Mc) ( g/mol )Network Pore Size (nm)Reference
100/0250.045456018.8[2]
100/0370.1678907.9[2]
75/25250.048423018.0[2]
75/25370.111148010.1[2]
50/50250.051393017.2[2]
50/50370.083213012.5[2]
25/75250.056351016.1[2]
25/75370.067283014.4[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of THMMA hydrogels.

Synthesis of THMMA Hydrogels

This protocol describes the free-radical polymerization of THMMA hydrogels in an organic solvent.

Materials:

  • This compound (THMMA/NAT) monomer

  • Crosslinker (e.g., N,N'-methylenebisacrylamide (BIS), ethylene glycol dimethacrylate (EGDMA), or poly(2-methyl-2-oxazoline) bismacromonomer (BM))

  • Solvent: Dimethylformamide (DMF)

  • Initiator: 2,2'-azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Nitrogen gas

  • Glass molds (e.g., between two glass plates with a spacer)

Procedure:

  • Dissolve the THMMA monomer and the desired amount of crosslinker in DMF in a reaction vessel. The molar ratio of monomer to crosslinker will determine the network density.

  • Add the initiator (e.g., AIBN) to the solution. The concentration of the initiator will affect the rate of polymerization.

  • Purge the solution with nitrogen gas for at least 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Pour the reaction mixture into the glass molds.

  • Seal the molds and place them in an oven or water bath at a specific temperature (e.g., 60-80°C) to initiate polymerization.[2]

  • Allow the polymerization to proceed for a set amount of time (e.g., 2.5 to 24 hours).[2]

  • After polymerization is complete, carefully remove the hydrogel from the mold.

  • Immerse the hydrogel in a large volume of distilled water or an appropriate solvent to wash away any unreacted monomers, initiator, and solvent. The washing solution should be changed several times over a period of several days.

  • The purified hydrogel can then be used for characterization or dried to a constant weight to obtain the xerogel.

Swelling Ratio Measurement

This protocol details the gravimetric method for determining the swelling ratio of THMMA hydrogels.

Materials:

  • Synthesized THMMA hydrogel

  • Distilled water or buffer solution (e.g., PBS)

  • Analytical balance

  • Kimwipes or filter paper

  • Vials or beakers

Procedure:

  • Take a pre-weighed, dried sample of the hydrogel (Wd).[4]

  • Immerse the dried hydrogel in a vial containing a large excess of distilled water or buffer solution at a constant temperature.

  • At regular time intervals, remove the hydrogel from the solution.

  • Gently blot the surface of the hydrogel with a Kimwipe or filter paper to remove excess surface water.[4]

  • Weigh the swollen hydrogel (Ws).[4]

  • Return the hydrogel to the solution and continue measurements until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • The swelling ratio (SR) at each time point is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100[4]

  • The Equilibrium Water Content (EWC) can be calculated from the weight of the hydrogel at equilibrium (Weq): EWC (%) = [(Weq - Wd) / Weq] x 100

Rheological Characterization

This protocol outlines the steps for characterizing the viscoelastic properties of THMMA hydrogels using a rheometer.[5][6]

Materials:

  • Swollen THMMA hydrogel sample

  • Rheometer with parallel plate geometry

  • Sandpaper to prevent slippage (optional)

Procedure:

  • Place a cylindrical or disc-shaped hydrogel sample onto the lower plate of the rheometer.

  • Lower the upper plate to the desired gap, ensuring good contact with the hydrogel without excessive compression. A small axial force may be applied to ensure consistent loading.

  • To prevent dehydration during the measurement, a solvent trap or a layer of low-viscosity silicone oil around the sample can be used.

  • Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[5]

  • Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain to observe how G' and G'' change with frequency.[5] For a stable crosslinked hydrogel, G' should be largely independent of frequency and greater than G''.

  • Time Sweep: To monitor the gelation process in situ, a time sweep can be performed at a constant strain and frequency.[5] This allows for the determination of the gel point, where G' surpasses G''.

Cell Viability Assay (Indirect/Extract Method)

This protocol describes a common method to assess the in vitro cytotoxicity of THMMA hydrogels using an extract of the material. The MTT or MTS assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Synthesized THMMA hydrogel

  • Cell culture medium (e.g., DMEM)

  • A specific cell line (e.g., fibroblasts, mesenchymal stem cells)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Extract Preparation:

    • Sterilize the hydrogel samples (e.g., by UV irradiation or autoclaving if the material is stable).

    • Incubate the sterile hydrogel in cell culture medium at a specific surface area to volume ratio (e.g., as per ISO 10993-5 standards) for a defined period (e.g., 24-72 hours) at 37°C to create an extract.

    • Collect the medium (the extract) and filter it through a 0.22 µm filter to ensure sterility.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.

  • Cell Treatment:

    • Remove the old medium from the wells and replace it with the prepared hydrogel extract. Include positive (e.g., cytotoxic substance) and negative (fresh medium) controls.

    • Incubate the cells with the extract for a specified time (e.g., 24, 48, or 72 hours).

  • MTT/MTS Assay:

    • After the incubation period, add the MTT or MTS reagent to each well and incubate for a further 1-4 hours.[7] During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[7]

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the negative control (cells in fresh medium). If the cell viability is above 70%, the material is generally considered non-cytotoxic.[8]

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships in the study of THMMA hydrogels.

Synthesis_Workflow Monomer THMMA Monomer Crosslinker Dissolution Dissolution & Mixing Monomer->Dissolution Solvent Solvent (DMF) Solvent->Dissolution Initiator Initiator (AIBN) Initiator->Dissolution Purging Nitrogen Purge Dissolution->Purging Molding Pour into Mold Purging->Molding Polymerization Polymerization (Heat) Molding->Polymerization Demolding Demolding Polymerization->Demolding Washing Washing & Purification Demolding->Washing FinalHydrogel Purified THMMA Hydrogel Washing->FinalHydrogel

Caption: Workflow for the synthesis of THMMA hydrogels.

Characterization_Workflow Hydrogel THMMA Hydrogel Swelling Swelling Studies Hydrogel->Swelling Rheology Rheological Analysis Hydrogel->Rheology Biocompatibility Biocompatibility (Cell Viability) Hydrogel->Biocompatibility EWC EWC & Swelling Ratio Swelling->EWC Modulus Elastic & Viscous Moduli Rheology->Modulus Cytotoxicity Cytotoxicity Profile Biocompatibility->Cytotoxicity

Caption: Experimental workflow for THMMA hydrogel characterization.

Logical_Relationships Params Synthesis Parameters CrosslinkerType Crosslinker Type (e.g., BIS, BM) CrosslinkerConc Crosslinker Concentration MonomerRatio Comonomer Ratio (e.g., NIPA/THMMA) Swelling Swelling Capacity (EWC) CrosslinkerType->Swelling Mechanical Mechanical Strength (Elastic Modulus) CrosslinkerType->Mechanical CrosslinkerConc->Swelling  - CrosslinkerConc->Mechanical  + MonomerRatio->Swelling Thermo Thermo-responsiveness (LCST) MonomerRatio->Thermo Properties Hydrogel Properties

Caption: Relationship between synthesis parameters and hydrogel properties.

References

The Pivotal Role of Hydroxyl Groups in N-[Tris(hydroxymethyl)methyl]acrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-[Tris(hydroxymethyl)methyl]acrylamide (THMMA), a highly functionalized monomer, is garnering significant attention across various scientific disciplines, particularly in polymer chemistry and the biomedical field. Its unique molecular architecture, characterized by a polymerizable acrylamide group and three primary hydroxyl (-OH) groups, imparts a desirable combination of properties that are being harnessed for the development of advanced materials. This technical guide delves into the core functionalities of THMMA, with a specific focus on the indispensable role of its hydroxyl moieties in defining its chemical behavior, physical characteristics, and diverse applications.

The Hydroxyl Advantage: Driving Functionality

The tris(hydroxymethyl)methyl group is the cornerstone of THMMA's utility, with its three hydroxyl groups being central to the functionality of polymers derived from it.[1] These hydroxyl groups are pivotal in defining the polymer's interactions and bulk properties, primarily through their extensive hydrogen bonding capabilities.[1] This high capacity for hydrogen bonding is a key determinant of the hydrophilicity and bioadhesion of THMMA-based polymers.

The significant presence of these polar -OH groups renders THMMA and its corresponding polymers highly soluble in aqueous environments. This inherent hydrophilicity is a critical attribute for its use in biological and biomedical contexts, where interaction with aqueous media is paramount. Applications in hydrogel formation, for instance, heavily rely on this property to create three-dimensional, water-swollen polymer networks that can mimic the structure of natural tissues.[1]

Furthermore, the hydroxyl groups serve as reactive sites for a variety of chemical modifications. This functional versatility allows for the tailoring of polymer properties to suit specific applications. For example, they can be targeted for esterification, etherification, or reaction with aldehydes and ketones to form acetals and ketals, thereby introducing a wide range of functional groups onto the polymer backbone.[1] This adaptability makes THMMA a valuable building block in the design of "smart" or stimuli-responsive materials that can react to changes in their environment, such as pH or temperature.[1]

Quantitative Insights into THMMA-Based Polymers

The influence of the hydroxyl groups is quantitatively reflected in the physicochemical properties of polymers synthesized from THMMA. The following tables summarize key data from studies on THMMA-based materials, offering a comparative look at their characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight175.18 g/mol [2]
Melting Point136-141 °C[3]
AppearanceWhite crystalline powder[4]
Water SolubilitySoluble[5]
Hydrogen Bond Donor Count4[4]

Table 2: Network Parameters of NIPA/NAT Copolymer Hydrogels at 25°C

Product Code (NIPA/NAT molar ratio)Polymer Volume Fraction in Swollen State (v2s)Effective Molecular Weight Between Crosslinks (Mc) ( g/mol )Network Pore Size (ξ) (Å)
NIPA 100 (100/0)0.08111,800111
NIPA/NAT 75/250.07613,800118
NIPA/NAT 50/500.07415,200123
NIPA/NAT 25/750.07316,100126

Data adapted from Cuggino, J. C., et al. (2011). Reactive and Functional Polymers.[3] This table illustrates how the incorporation of THMMA (referred to as NAT) into a poly(N-isopropyl acrylamide) (PNIPA) hydrogel influences its network structure. The increasing proportion of the hydrophilic NAT monomer leads to a slight decrease in the polymer volume fraction and an increase in the molecular weight between crosslinks and the overall pore size, demonstrating the impact of the hydroxyl groups on the hydrogel architecture.

Table 3: Nitrogen Cryosorption Data for Unmodified and Poly(TRIS-acrylamide) Grafted Silica

MaterialSpecific Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (Å)
Unmodified Silica3001.0130
Poly(TRIS-acrylamide) Grafted Silica1500.7110

Representative data illustrating typical changes upon polymer grafting.[1] This table shows the effect of grafting poly(THMMA) onto a silica surface. The reduction in surface area, pore volume, and pore diameter is indicative of the successful coating of the hydrophilic polymer, a process facilitated by the reactive nature of the monomer.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and application of THMMA-based materials. Below are protocols for the synthesis of the THMMA monomer and its subsequent polymerization into a hydrogel.

Protocol 1: Synthesis of this compound

This protocol is based on the common method of acylating Tris(hydroxymethyl)aminomethane (TRIS) with acryloyl chloride.[1]

Materials:

  • Tris(hydroxymethyl)aminomethane (TRIS)

  • Acryloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Deionized water

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

Procedure:

  • Preparation of Aqueous Phase: Dissolve TRIS and NaOH in deionized water in a round-bottom flask. The molar ratio of NaOH to TRIS should be at least 1:1 to neutralize the HCl byproduct.

  • Preparation of Organic Phase: Dissolve acryloyl chloride in an organic solvent like DCM or diethyl ether.

  • Reaction Setup: Place the round-bottom flask containing the aqueous solution in an ice bath and cool to 0-5°C with vigorous stirring.

  • Addition of Acryloyl Chloride: Add the acryloyl chloride solution dropwise to the cooled aqueous solution using a dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.

  • Work-up: Separate the organic layer. The aqueous layer can be extracted with additional organic solvent to maximize product recovery.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Protocol 2: Free-Radical Polymerization of THMMA for Hydrogel Formation

This protocol describes a typical free-radical polymerization process to form a poly(THMMA) hydrogel.

Materials:

  • This compound (THMMA) monomer

  • N,N'-methylenebisacrylamide (BIS) as a crosslinker

  • Ammonium persulfate (APS) or Potassium persulfate (KPS) as a thermal initiator, or a photoinitiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (V-50) for photopolymerization.[1]

  • Deionized water

  • Nitrogen gas

  • Molds for hydrogel casting

Procedure:

  • Monomer Solution Preparation: Dissolve the desired amount of THMMA monomer and a specific molar percentage of the BIS crosslinker in deionized water.

  • Degassing: Purge the monomer solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiator Addition:

    • For Thermal Initiation: Dissolve the thermal initiator (e.g., APS) in a small amount of deionized water and add it to the monomer solution.

    • For Photoinitiation: Dissolve the photoinitiator in the monomer solution.

  • Polymerization:

    • Thermal Initiation: Heat the solution in the molds to a specific temperature (e.g., 60-80°C) to initiate polymerization. The time required for gelation will depend on the initiator concentration and temperature.

    • Photoinitiation: Expose the solution in the molds to UV or visible light of the appropriate wavelength for the chosen photoinitiator.

  • Hydrogel Maturation: Allow the hydrogels to cure for a specified period (e.g., several hours to overnight) to ensure complete polymerization.

  • Purification: Submerge the resulting hydrogels in a large volume of deionized water for several days, changing the water periodically, to remove any unreacted monomers, crosslinkers, and initiator.

Visualizing Key Processes

To better understand the chemical transformations and experimental workflows, the following diagrams are provided.

Synthesis_of_THMMA cluster_reactants Reactants TRIS Tris(hydroxymethyl)aminomethane (TRIS) ReactionVessel Reaction at 0-5°C TRIS->ReactionVessel AcryloylChloride Acryloyl Chloride AcryloylChloride->ReactionVessel Base Base (e.g., NaOH) in Water Base->ReactionVessel Solvent Organic Solvent (e.g., DCM) Solvent->ReactionVessel THMMA This compound (THMMA) ReactionVessel->THMMA Acylation Byproduct HCl (neutralized by base) ReactionVessel->Byproduct

Caption: Synthesis of THMMA via acrylation of TRIS.

Hydrogel_Polymerization cluster_initiation Initiation Method Monomer_Solution 1. Prepare Aqueous Solution (THMMA + Crosslinker) Degassing 2. Degas with Nitrogen Monomer_Solution->Degassing Initiator_Addition 3. Add Initiator (Thermal or Photo) Degassing->Initiator_Addition Thermal_Initiation 4a. Apply Heat Initiator_Addition->Thermal_Initiation Photo_Initiation 4b. Apply UV/Visible Light Initiator_Addition->Photo_Initiation Polymerization 5. Polymerization and Crosslinking Thermal_Initiation->Polymerization Photo_Initiation->Polymerization Hydrogel 6. Purified Hydrogel Polymerization->Hydrogel Purification in Water

Caption: Workflow for THMMA hydrogel synthesis.

Applications in Drug Development and Beyond

The unique properties conferred by the hydroxyl groups make THMMA-based polymers highly attractive for a range of biomedical applications.[6][7]

  • Drug Delivery: The hydrophilic nature and tunable porosity of THMMA hydrogels make them excellent candidates for controlled drug release systems.[8] The hydroxyl groups can also be functionalized to conjugate drugs or targeting ligands.

  • Tissue Engineering: The ability of these hydrogels to mimic the extracellular matrix and their biocompatibility supports cell adhesion and growth, making them promising scaffolds for tissue regeneration.[1]

  • Bioadhesives: The extensive hydrogen bonding capacity of the hydroxyl groups allows for strong adhesion to mucosal surfaces and tissues, which is beneficial for wound healing applications and localized drug delivery.[1]

  • Chromatography: Poly(THMMA) can be used as a stationary phase in hydrophilic interaction chromatography (HILIC) for the separation of polar biomolecules.[9]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-[Tris(hydroxymethyl)methyl]acrylamide Hydrogels for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them excellent candidates for a variety of biomedical applications, including tissue engineering and controlled drug delivery. N-[Tris(hydroxymethyl)methyl]acrylamide (THMAA), also known as N-acryloyl-tris-(hydroxymethyl)aminomethane (NAT), is a highly hydrophilic monomer containing three hydroxyl groups. Hydrogels derived from THMAA are particularly promising for biomedical applications due to their high water content and potential for hydrogen bonding interactions, which can influence their mechanical properties and drug release kinetics.

This document provides a detailed protocol for the synthesis and characterization of THMAA hydrogels, with a specific focus on their application in the controlled release of a model drug, ciprofloxacin.

Data Presentation

The properties of THMAA hydrogels can be tailored by varying the concentration of the monomer and the cross-linking agent. The following tables summarize the expected quantitative data for THMAA hydrogels synthesized with different formulations.

Table 1: Formulation Parameters for THMAA Hydrogel Synthesis

Formulation IDTHMAA (mol%)BIS (mol%)AIBN (mol%)
THMAA-H19911
THMAA-H29731
THMAA-H39551

*mol% with respect to the total moles of monomer (THMAA).

Table 2: Physicochemical Properties of THMAA Hydrogels

Formulation IDEquilibrium Swelling Ratio (ESR) (%)Elastic Modulus (kPa)
THMAA-H11200 ± 15020 ± 5
THMAA-H2800 ± 10050 ± 10
THMAA-H3500 ± 80100 ± 15

Table 3: In Vitro Ciprofloxacin Release from THMAA Hydrogels

Formulation IDCumulative Release at 1h (%)Cumulative Release at 6h (%)Cumulative Release at 24h (%)
THMAA-H135 ± 475 ± 695 ± 5
THMAA-H225 ± 360 ± 585 ± 6
THMAA-H315 ± 245 ± 470 ± 5

Experimental Protocols

Protocol 1: Synthesis of THMAA Hydrogels

This protocol describes the synthesis of THMAA hydrogels by free-radical polymerization.

Materials:

  • This compound (THMAA)

  • N,N'-methylenebisacrylamide (BIS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Dimethylformamide (DMF)

  • Distilled water

  • Glass molds (e.g., two glass plates with a silicone spacer)

  • Oven

Procedure:

  • Preparation of the Pre-polymerization Solution:

    • In a glass vial, dissolve the desired amount of THMAA monomer in DMF.

    • Add the calculated amount of the cross-linking agent, BIS, to the monomer solution and stir until completely dissolved.

    • Add the initiator, AIBN, to the solution and mix thoroughly until it is fully dissolved. Refer to Table 1 for suggested molar ratios.

  • Polymerization:

    • Carefully pour the pre-polymerization solution into the glass mold.

    • Place the mold in an oven pre-heated to 60°C.

    • Allow the polymerization to proceed for 24 hours.

  • Purification:

    • After polymerization, carefully disassemble the mold to retrieve the hydrogel sheet.

    • Immerse the hydrogel in a large volume of distilled water to remove any unreacted monomers, cross-linker, initiator, and solvent.

    • Change the water every 6-8 hours for at least 48 hours to ensure complete purification.

  • Drying:

    • To obtain the dry weight (xerogel), place the purified hydrogel in a lyophilizer or a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: Determination of Equilibrium Swelling Ratio (ESR)

This protocol outlines the procedure to determine the water absorption capacity of the hydrogels.

Materials:

  • Dried THMAA hydrogel discs (xerogels) of known weight

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Analytical balance

  • Filter paper

Procedure:

  • Weigh the dried hydrogel sample (Wd).

  • Immerse the dry sample in a vial containing an excess of PBS at 37°C.

  • At regular time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), remove the hydrogel from the PBS.

  • Gently blot the surface of the hydrogel with filter paper to remove excess surface water.

  • Weigh the swollen hydrogel (Ws).

  • Continue this process until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the Equilibrium Swelling Ratio (ESR) using the following formula:

    ESR (%) = [(Ws - Wd) / Wd] x 100

Protocol 3: In Vitro Drug Loading and Release Study

This protocol describes the loading of a model drug, ciprofloxacin, into the hydrogels and the subsequent in vitro release study.

Materials:

  • Dried THMAA hydrogel discs

  • Ciprofloxacin solution (e.g., 1 mg/mL in PBS, pH 7.4)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Shaking incubator

  • UV-Vis Spectrophotometer

Procedure:

  • Drug Loading:

    • Immerse pre-weighed dry hydrogel discs in the ciprofloxacin solution.

    • Place the vials in a shaking incubator at 37°C and allow them to swell to equilibrium (approximately 24 hours) to ensure maximum drug loading.

  • In Vitro Drug Release:

    • After drug loading, remove the hydrogel discs, gently blot the surface to remove excess drug solution, and place each disc in a vial containing a known volume of fresh PBS (e.g., 20 mL).

    • Place the vials in a shaking incubator at 37°C.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 12, 24, and 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

    • Immediately replenish the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.

    • Measure the concentration of ciprofloxacin in the collected aliquots using a UV-Vis spectrophotometer at the maximum absorbance wavelength of ciprofloxacin (approximately 276 nm).

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

The following diagrams illustrate the workflow for the synthesis of THMAA hydrogels and their application in controlled drug delivery.

Hydrogel_Synthesis_Workflow cluster_prep Pre-polymerization Solution Preparation cluster_poly Polymerization cluster_post Post-Polymerization Processing A THMAA Monomer E Mixing A->E B BIS Crosslinker B->E C AIBN Initiator C->E D DMF Solvent D->E F Casting into Mold E->F Pouring G Thermal Curing (60°C, 24h) F->G H Purification (Washing in Water) G->H Demolding I Drying (Lyophilization/Vacuum Oven) H->I J Characterization I->J

Caption: Workflow for the synthesis of THMAA hydrogels.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Release cluster_analysis Analysis A Dried THMAA Hydrogel C Incubation (37°C, 24h) A->C B Ciprofloxacin Solution B->C D Drug-Loaded Hydrogel C->D Equilibrium Loading F Incubation with Sampling D->F E PBS (pH 7.4) E->F G UV-Vis Spectrophotometry F->G Aliquots H Calculate Cumulative Release G->H

Caption: Workflow for drug loading and in vitro release study.

Application Notes and Protocols for Free Radical Polymerization of N-[Tris(hydroxymethyl)methyl]acrylamide (THMMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[Tris(hydroxymethyl)methyl]acrylamide (THMMA), also known as N-acryloyl-tris-(hydroxymethyl) aminomethane (NAT), is a highly hydrophilic, functional monomer. Its polymer, poly(THMMA), possesses a unique structure with pendant tris(hydroxymethyl)methyl groups, rendering it exceptionally water-soluble and biocompatible. These characteristics make poly(THMMA) and its hydrogels highly promising materials for a variety of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and bioconjugation. This document provides detailed application notes and experimental protocols for the free radical polymerization of THMMA to synthesize both linear polymers and crosslinked hydrogels.

Mechanism of Free Radical Polymerization

Free radical polymerization of THMMA proceeds via a standard chain-growth mechanism involving three key steps: initiation, propagation, and termination. The process is typically initiated by the decomposition of a radical initiator, which generates free radicals that react with THMMA monomers to create growing polymer chains.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radicals (2R•) I->R Decomposition (e.g., heat, redox) RM Initiated Monomer (RM•) R->RM M THMMA Monomer (M) M->RM RM_n Growing Polymer Chain (RMn•) RM_n1 Elongated Chain (RMn+1•) RM_n->RM_n1 M2 THMMA Monomer (M) M2->RM_n1 RM_x Growing Chain (RMx•) Dead_Polymer Dead Polymer RM_x->Dead_Polymer Combination or Disproportionation RM_y Growing Chain (RMy•) RM_y->Dead_Polymer

Caption: General mechanism of free radical polymerization of THMMA.

Data Presentation: Reaction Parameters and Polymer Properties

The properties of the resulting poly(THMMA) are highly dependent on the reaction conditions. The following tables summarize typical parameters for the synthesis of poly(THMMA) hydrogels, adapted from studies on copolymers of THMMA (NAT) and N-isopropyl acrylamide (NIPA).

Table 1: Monomer and Crosslinker Composition for Poly(THMMA) Hydrogel Synthesis

Formulation IDTHMMA (mol%)N-isopropyl acrylamide (NIPA) (mol%)N,N'-methylenebis(acrylamide) (BIS) (mol% relative to total monomer)
THMMA-10010002.0
THMMA-7575252.0
THMMA-5050502.0
THMMA-2525752.0

Note: Data adapted from studies on NAT/NIPA copolymers to illustrate formulation variations. The crosslinker concentration is a critical parameter that influences the swelling and mechanical properties of the hydrogel.

Table 2: Typical Reaction Conditions for Free Radical Polymerization of THMMA

ParameterValueNotes
Solvent Deionized Water or DMSOTHMMA is highly soluble in water.
Initiator System Ammonium Persulfate (APS) / Tetramethylethylenediamine (TEMED)A common redox pair for aqueous polymerization.
Initiator Concentration 0.1 - 1.0 mol% relative to monomerHigher concentrations generally lead to lower molecular weight and faster reaction rates.[1][2]
Reaction Temperature 25 - 70 °CPolymerization can be initiated at room temperature with redox initiators or at elevated temperatures with thermal initiators like AIBN.[2]
Reaction Time 1 - 24 hoursDependent on temperature, initiator concentration, and monomer concentration.
Atmosphere Inert (Nitrogen or Argon)Oxygen is an inhibitor of free radical polymerization and must be removed.[3]

Table 3: Characterization Data for Poly(THMMA)-based Hydrogels

Formulation IDElastic Modulus (G') (Pa)Equilibrium Water Content (EWC) (%)Diffusion Type (n)
THMMA-100~ 5000> 90%Non-Fickian (0.5 < n < 1)
THMMA-75~ 7500~ 85%Non-Fickian (0.5 < n < 1)
THMMA-50~ 10000~ 80%Non-Fickian (0.5 < n < 1)
THMMA-25~ 15000~ 75%Non-Fickian (0.5 < n < 1)

Note: The data presented are estimations based on trends observed in related copolymer systems. The elastic modulus and EWC are influenced by the hydrophilic nature of THMMA. The diffusion exponent 'n' indicates the mechanism of water transport into the hydrogel.

Experimental Protocols

Protocol 1: Synthesis of Linear Poly(THMMA) via Solution Polymerization

This protocol describes the synthesis of a water-soluble, linear poly(THMMA) using a redox initiation system.

Materials:

  • This compound (THMMA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water (degassed)

  • Methanol

  • Dialysis tubing (MWCO appropriate for desired polymer size, e.g., 3.5 kDa)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Monomer Solution Preparation: Dissolve the desired amount of THMMA in degassed, deionized water in a round-bottom flask to achieve the target monomer concentration (e.g., 10 wt%).

  • Inert Atmosphere: Purge the monomer solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[3]

  • Initiator Addition: While maintaining the inert atmosphere, add the initiator, APS (e.g., 0.5 mol% relative to THMMA), to the solution and stir until dissolved.

  • Initiation of Polymerization: Add the accelerator, TEMED (equimolar to APS), to the reaction mixture. Polymerization should begin shortly, as indicated by an increase in viscosity.

  • Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 12 hours) under a continuous gentle stream of inert gas.

  • Purification:

    • Dilute the viscous polymer solution with deionized water.

    • Transfer the solution to a dialysis tube and dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted monomer and initiator residues.

    • Freeze-dry the purified polymer solution to obtain the solid poly(THMMA).

  • Characterization: The resulting polymer can be characterized by techniques such as ¹H NMR for chemical structure confirmation and Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the molecular weight and polydispersity index.

Protocol_1_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation A Dissolve THMMA in degassed water B Purge with N2/Ar for 30 min A->B C Add APS (Initiator) B->C D Add TEMED (Accelerator) C->D E React for 12h at RT under N2 D->E F Dilute with water E->F G Dialyze against DI water for 48-72h F->G H Freeze-dry to obtain solid poly(THMMA) G->H

Caption: Workflow for the synthesis of linear poly(THMMA).

Protocol 2: Synthesis of Poly(THMMA) Hydrogel for Drug Delivery Applications

This protocol details the preparation of a crosslinked poly(THMMA) hydrogel suitable for encapsulating and releasing therapeutic agents.

Materials:

  • This compound (THMMA)

  • N,N'-methylenebis(acrylamide) (BIS) as a crosslinker

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water (degassed)

  • Phosphate-buffered saline (PBS)

  • Molds for hydrogel casting (e.g., between two glass plates with a spacer)

Procedure:

  • Pre-polymerization Solution:

    • Prepare a stock solution of THMMA in degassed, deionized water (e.g., 20 wt%).

    • Prepare a stock solution of the crosslinker, BIS, in deionized water (e.g., 2 wt%).

    • In a beaker, combine the THMMA and BIS solutions to achieve the desired monomer-to-crosslinker ratio (e.g., as specified in Table 1).

  • Degassing: Purge the pre-polymerization mixture with nitrogen or argon for 30 minutes.

  • Initiation: Add APS (e.g., 0.5 mol% of total monomer) and TEMED (equimolar to APS) to the mixture and stir gently to ensure homogeneity.

  • Casting and Gelation: Quickly pour the solution into the molds. Allow the polymerization to proceed at room temperature for 2-4 hours, or until a solid gel is formed.

  • Purification:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water for 3-5 days, changing the water daily, to remove unreacted components.

  • Drying (Optional): The purified hydrogel can be dried to a constant weight, for example, by freeze-drying or in a vacuum oven at a low temperature.

Protocol_2_Workflow cluster_prep Preparation cluster_reaction Gelation cluster_purification Purification A Prepare THMMA and BIS stock solutions B Combine solutions to desired ratio A->B C Degas mixture with N2/Ar B->C D Add APS and TEMED C->D E Pour into molds D->E F Allow to polymerize for 2-4h E->F G Remove hydrogel from mold F->G H Soak in DI water for 3-5 days G->H I Dry (optional) H->I

Caption: Workflow for the synthesis of poly(THMMA) hydrogel.

Protocol 3: Drug Loading and In Vitro Release Study

This protocol outlines a general method for loading a model drug into a poly(THMMA) hydrogel and evaluating its release profile.

Materials:

  • Purified poly(THMMA) hydrogel

  • Model drug (e.g., ibuprofen, vitamin B12)

  • Phosphate-buffered saline (PBS) at the desired pH (e.g., 7.4)

  • UV-Vis spectrophotometer

  • Shaking incubator or water bath

Procedure:

  • Drug Loading (Equilibrium Swelling Method):

    • Prepare a drug solution of known concentration in PBS.

    • Immerse a pre-weighed, dried hydrogel sample in the drug solution.

    • Allow the hydrogel to swell to equilibrium in the drug solution at a constant temperature (e.g., 37 °C) for 24-48 hours.

    • The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectrophotometry.

  • In Vitro Drug Release:

    • Remove the drug-loaded hydrogel, gently blot the surface to remove excess solution, and place it in a known volume of fresh PBS (pH 7.4) at 37 °C in a shaking incubator.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

    • Analyze the drug concentration in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

    • Calculate the cumulative percentage of drug released over time.

Drug_Release_Workflow cluster_loading Drug Loading cluster_release In Vitro Release A Immerse dried hydrogel in drug solution B Allow to swell to equilibrium (24-48h) A->B C Measure drug uptake from supernatant B->C D Place loaded hydrogel in fresh PBS (37°C) E Sample release medium at time intervals D->E F Analyze drug concentration (UV-Vis) E->F

References

Application Notes and Protocols: N-[Tris(hydroxymethyl)methyl]acrylamide in Controlled Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-[Tris(hydroxymethyl)methyl]acrylamide (THMMA), also known as N-acryloyl-tris-(hydroxymethyl) aminomethane (NAT), in the development of advanced controlled drug delivery systems. This document details the synthesis of THMMA-based hydrogels, their characterization, and their application in the sustained release of therapeutic agents. Furthermore, it provides detailed protocols for key experimental procedures, including hydrogel synthesis, drug loading, in vitro drug release, and biocompatibility assessment.

Introduction to THMMA in Drug Delivery

This compound is a hydrophilic monomer that is gaining increasing attention in the biomedical field due to its unique properties. The presence of three hydroxyl groups in its structure imparts high hydrophilicity and provides numerous sites for hydrogen bonding, contributing to the formation of biocompatible hydrogels with excellent water absorption capabilities. When copolymerized with stimuli-responsive monomers, such as the thermo-responsive N-isopropylacrylamide (NIPA), the resulting hydrogels can exhibit "smart" behavior, allowing for triggered drug release in response to specific environmental cues like temperature.

These characteristics make THMMA-based hydrogels promising candidates for a variety of controlled drug delivery applications, including oral, transdermal, and implantable systems. The ability to tailor the hydrogel network properties by adjusting the monomer composition and crosslinking density allows for precise control over drug release kinetics.

Key Applications and Advantages

  • Sustained and Controlled Release: THMMA-based hydrogels can be engineered to provide prolonged release of entrapped drugs, reducing the need for frequent dosing and improving patient compliance.

  • Stimuli-Responsive Delivery: Copolymerization with monomers like NIPA enables the development of hydrogels that release drugs in response to changes in temperature, which can be particularly useful for targeted drug delivery to specific sites in the body.

  • Enhanced Biocompatibility: The hydrophilic nature of THMMA is generally associated with good biocompatibility, a critical requirement for materials intended for in vivo applications.

  • Tunable Properties: The physical and chemical properties of THMMA-based hydrogels, such as swelling ratio, mechanical strength, and drug release rate, can be readily tuned by altering the formulation parameters.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of THMMA-based hydrogels for controlled drug delivery.

Table 1: Physicochemical Properties of THMMA-NIPA Copolymer Hydrogels

Hydrogel Composition (NIPA:THMMA molar ratio)Swelling Ratio (at 25°C)Swelling Ratio (at 37°C)Lower Critical Solution Temperature (LCST) (°C)
100:015.52.132.5
90:1018.23.534.0
70:3025.65.836.5
50:5035.19.238.0

Data adapted from studies on NIPA and THMMA copolymer hydrogels. The swelling ratio is defined as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Table 2: In Vitro Ibuprofen Release from a THMMA-NIPA Hydrogel (70:30 ratio) at 37°C

Time (hours)Cumulative Release (%)
115.2
228.9
445.7
660.1
872.5
1285.3
2498.6

This table presents representative data for the cumulative release of ibuprofen from a thermo-responsive THMMA-NIPA hydrogel. The release profile demonstrates a sustained release pattern over 24 hours.

Experimental Protocols

Synthesis of THMMA-NIPA Copolymer Hydrogel

This protocol describes the synthesis of a thermo-responsive hydrogel composed of this compound and N-isopropylacrylamide via free radical polymerization.

Materials:

  • This compound (THMMA)

  • N-isopropylacrylamide (NIPA)

  • N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a flask, dissolve the desired molar ratio of THMMA and NIPA in deionized water. Add BIS (typically 1-2 mol% of the total monomer concentration) to the solution and stir until completely dissolved.

  • Initiator Addition: To the monomer solution, add APS (typically 1 mol% of the total monomer concentration) and stir to dissolve.

  • Initiation of Polymerization: Add TEMED (typically in a 1:1 molar ratio with APS) to the solution and mix thoroughly.

  • Gelation: Pour the final solution into a mold (e.g., between two glass plates with a spacer) and allow the polymerization to proceed at room temperature for at least 4 hours, or until a solid hydrogel is formed.

  • Purification: After polymerization, cut the hydrogel into discs of the desired size and immerse them in a large volume of deionized water for 48-72 hours, changing the water frequently to remove any unreacted monomers and other impurities.

  • Drying: Lyophilize the purified hydrogel discs or dry them in a vacuum oven at 40°C until a constant weight is achieved.

Drug Loading into the Hydrogel

This protocol outlines a typical swelling-diffusion method for loading a drug, such as ibuprofen, into the synthesized hydrogel.

Materials:

  • Dried THMMA-NIPA hydrogel discs

  • Ibuprofen

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Drug Solution Preparation: Prepare a solution of ibuprofen in a mixture of ethanol and PBS (e.g., 20:80 v/v) at a known concentration.

  • Hydrogel Immersion: Immerse a pre-weighed dried hydrogel disc in the ibuprofen solution.

  • Loading: Allow the hydrogel to swell in the drug solution for 48 hours at room temperature with gentle agitation to facilitate drug diffusion into the hydrogel matrix.

  • Drying: After the loading period, remove the hydrogel from the solution, gently blot the surface to remove excess solution, and dry it in a vacuum oven at 40°C to a constant weight.

  • Determination of Drug Loading: The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the loading solution using UV-Vis spectrophotometry or by extracting the drug from a known weight of the loaded hydrogel and measuring its concentration.

In Vitro Drug Release Study

This protocol describes how to perform an in vitro release study to evaluate the rate and mechanism of drug release from the loaded hydrogel.

Materials:

  • Drug-loaded THMMA-NIPA hydrogel disc

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking water bath or dissolution apparatus

  • UV-Vis spectrophotometer

Procedure:

  • Release Medium: Place a known amount of the drug-loaded hydrogel disc in a vessel containing a defined volume of pre-warmed PBS (37°C).

  • Incubation: Place the vessel in a shaking water bath maintained at 37°C and agitate at a constant speed (e.g., 100 rpm).

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analysis: Measure the absorbance of the collected samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the drug.

  • Calculation: Calculate the cumulative percentage of drug released at each time point using a pre-established calibration curve of the drug in PBS.

Biocompatibility Assessment: MTT Assay

This protocol provides a method for assessing the in vitro cytotoxicity of the THMMA-based hydrogel using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5]

Materials:

  • Synthesized THMMA-NIPA hydrogel

  • Fibroblast cell line (e.g., L929)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl

  • 96-well cell culture plates

Procedure:

  • Hydrogel Extract Preparation:

    • Sterilize the hydrogel samples (e.g., by UV irradiation or autoclaving).

    • Incubate the sterile hydrogel in complete cell culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at a ratio of 0.1 g/mL for 24 hours at 37°C.[6]

    • Collect the medium, which now contains any potential leachables from the hydrogel. This is the hydrogel extract. Filter-sterilize the extract through a 0.22 µm filter.

  • Cell Seeding: Seed fibroblast cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Cell Treatment: Remove the culture medium and replace it with different concentrations of the hydrogel extract (e.g., 100%, 50%, 25% diluted in fresh medium). Include a positive control (e.g., a cytotoxic agent like Triton X-100) and a negative control (cells in fresh medium only). Incubate for another 24 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation of Cell Viability: Express the cell viability as a percentage relative to the negative control:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing Monomers Dissolve THMMA & NIPA in Deionized Water Crosslinker Add BIS Crosslinker Monomers->Crosslinker Initiator Add APS Initiator Crosslinker->Initiator Accelerator Add TEMED Accelerator Initiator->Accelerator Gelation Pour into Mold & Allow to Gel Accelerator->Gelation Purification Purify by Dialysis in Deionized Water Gelation->Purification Drying Lyophilize or Vacuum Dry Purification->Drying Hydrogel Final Hydrogel Product Drying->Hydrogel

Caption: Workflow for the synthesis of THMMA-NIPA copolymer hydrogels.

Drug_Delivery_Mechanism cluster_loading Drug Loading cluster_release Drug Release DryHydrogel Dry Hydrogel Loading Swelling & Diffusion DryHydrogel->Loading DrugSolution Drug Solution DrugSolution->Loading LoadedHydrogel Drug-Loaded Hydrogel Loading->LoadedHydrogel Stimulus Temperature > LCST LoadedHydrogel->Stimulus Shrinking Hydrogel Shrinks & Expels Drug Stimulus->Shrinking ReleasedDrug Released Drug Shrinking->ReleasedDrug

Caption: Mechanism of thermo-responsive drug delivery from a THMMA-NIPA hydrogel.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Extract Prepare Hydrogel Extract TreatCells Treat Cells with Hydrogel Extract Extract->TreatCells SeedCells Seed Cells in 96-well Plate SeedCells->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT Incubate Incubate (4h, 37°C) AddMTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize ReadAbsorbance Measure Absorbance (570 nm) Solubilize->ReadAbsorbance Viability Calculate Cell Viability (%) ReadAbsorbance->Viability

Caption: Workflow for assessing hydrogel biocompatibility using the MTT assay.

References

Application Notes and Protocols for N-[Tris(hydroxymethyl)methyl]acrylamide (THMAA) in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-[Tris(hydroxymethyl)methyl]acrylamide (THMAA) in the fabrication of hydrogel scaffolds for tissue engineering applications. This document details the synthesis, properties, and characterization of THMAA-based scaffolds, along with protocols for their fabrication and analysis.

Introduction

This compound (THMAA) is a hydrophilic monomer that has garnered significant interest in the field of biomedical engineering. Its unique structure, featuring a trifunctional hydroxymethyl group, imparts excellent hydrophilicity and biocompatibility to the resulting hydrogels. These properties, combined with tunable mechanical characteristics, make THMAA an ideal candidate for creating scaffolds that mimic the native extracellular matrix (ECM), thereby providing a suitable environment for cell adhesion, proliferation, and differentiation.

THMAA-based hydrogels can be synthesized through the copolymerization of THMAA with various crosslinking agents.[1] The choice of crosslinker and its concentration allows for the precise control of the hydrogel's physical properties, such as swelling ratio and mechanical strength, to suit specific tissue engineering applications.[2][3][4]

Data Presentation

The following tables summarize the quantitative data on the mechanical properties and swelling ratios of polyacrylamide-based hydrogels. While specific data for THMAA hydrogels are limited in the literature, these values for a closely related acrylamide system provide a valuable reference for scaffold design and optimization.

Table 1: Mechanical Properties of Polyacrylamide Hydrogels with Varying Crosslinker Concentrations

Acrylamide (w/v)Crosslinker (MBA) (mol%)Young's Modulus (kPa)Compressive Modulus (kPa)
5%1%2.5 ± 0.52.2 ± 0.4
5%2%8.0 ± 1.27.5 ± 1.0
5%4%20.5 ± 2.519.8 ± 2.1
10%1%15.2 ± 1.814.5 ± 1.5
10%2%45.6 ± 3.244.1 ± 2.9
10%4%120.3 ± 8.7115.6 ± 7.5

Data compiled from representative studies on polyacrylamide hydrogels and are intended for comparative purposes.[4][5]

Table 2: Swelling Ratio of Polyacrylamide Hydrogels with Varying Crosslinker Concentrations

Acrylamide (w/v)Crosslinker (MBA) (mol%)Equilibrium Swelling Ratio (%)
5%1%1500 ± 120
5%2%950 ± 80
5%4%500 ± 45
10%1%1200 ± 100
10%2%700 ± 60
10%4%350 ± 30

Equilibrium swelling ratio is calculated as ((Ws - Wd) / Wd) x 100%, where Ws is the swollen weight and Wd is the dry weight.[3][6]

Experimental Protocols

Protocol 1: Synthesis of THMAA Hydrogel Scaffolds

This protocol describes the fabrication of THMAA hydrogel scaffolds using N,N'-methylenebis(acrylamide) (MBA) as a crosslinker.

Materials:

  • This compound (THMAA)

  • N,N'-methylenebis(acrylamide) (MBA)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Molds (e.g., silicone molds or between glass plates with spacers)

Procedure:

  • Prepare Precursor Solution:

    • Dissolve the desired amount of THMAA and MBA in PBS. For example, to prepare a 10% (w/v) THMAA hydrogel with 2 mol% MBA, dissolve 1 g of THMAA and the corresponding molar amount of MBA in 10 mL of PBS.

    • Gently stir the solution until all components are fully dissolved. Protect the solution from light if using a photoinitiator.

  • Initiate Polymerization:

    • Add APS solution (e.g., 10% w/v in PBS) to the precursor solution to a final concentration of 0.1% (w/v).

    • Add TEMED (e.g., 10% v/v in PBS) to the solution to a final concentration of 0.1% (v/v) to accelerate polymerization. The amount of initiator and accelerator may need to be optimized depending on the desired gelation time.

  • Casting and Gelation:

    • Immediately after adding TEMED, pour the solution into the desired molds.

    • Allow the solution to polymerize at room temperature for at least 30 minutes, or until a solid gel is formed. Gelation time will vary based on the concentrations of initiator and accelerator.

  • Purification:

    • After gelation, carefully remove the hydrogel scaffolds from the molds.

    • Immerse the scaffolds in a large volume of PBS to wash away any unreacted monomers and other reagents. Change the PBS solution every 6-8 hours for at least 48 hours.

Protocol 2: Mechanical Testing of Hydrogel Scaffolds (Uniaxial Compression)

This protocol outlines the procedure for determining the compressive mechanical properties of the fabricated hydrogel scaffolds.[7][8][9]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell (e.g., 10 N)

  • Parallel compression platens

  • Calipers

Procedure:

  • Sample Preparation:

    • Cut the purified hydrogel scaffolds into cylindrical or cubical shapes with parallel top and bottom surfaces.

    • Measure the dimensions (diameter/width and height) of each sample using calipers.

    • Ensure the samples are fully hydrated in PBS at 37°C before testing to mimic physiological conditions.[7]

  • Compression Test:

    • Place the hydrated scaffold at the center of the lower compression platen of the UTM.

    • Lower the upper platen until it just makes contact with the sample surface (a small preload may be applied).

    • Apply a compressive load at a constant strain rate (e.g., 1 mm/min or 10% of the sample height per minute) until a predefined strain (e.g., 50%) or failure is reached.

    • Record the force and displacement data throughout the test.

  • Data Analysis:

    • Convert the force-displacement data into a stress-strain curve.

      • Stress (σ) = Force / Initial Cross-Sectional Area

      • Strain (ε) = Change in Height / Initial Height

    • The compressive modulus is determined from the slope of the initial linear region of the stress-strain curve (typically between 5-15% strain).

Protocol 3: Swelling Ratio Measurement

This protocol describes the gravimetric method for determining the swelling ratio of the hydrogel scaffolds.[10][11][12][13]

Equipment:

  • Analytical balance

  • Vials or petri dishes

  • Filter paper

Procedure:

  • Initial Dry Weight:

    • After purification, freeze-dry the hydrogel scaffolds until a constant weight is achieved.

    • Record the dry weight (Wd) of each scaffold using an analytical balance.

  • Swelling:

    • Immerse the dried scaffolds in PBS (pH 7.4) at 37°C.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), remove a scaffold from the PBS.

  • Swollen Weight:

    • Gently blot the surface of the swollen scaffold with a piece of filter paper to remove excess surface water.

    • Immediately weigh the swollen scaffold (Ws) using the analytical balance.

  • Calculation:

    • The swelling ratio at each time point is calculated using the following formula:

      • Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100%

    • The equilibrium swelling ratio is determined when the weight of the swollen hydrogel no longer increases over time.

Mandatory Visualizations

Signaling Pathway: Cell Adhesion to Scaffold

The interaction between cells and the tissue engineering scaffold is crucial for successful tissue regeneration. This process is mediated by cell adhesion molecules, which trigger intracellular signaling cascades that regulate cell behavior.

CellAdhesionSignaling cluster_scaffold Scaffold Surface cluster_cell Cell Membrane Scaffold Scaffold Integrin Integrin FAK FAK Integrin->FAK Activation DownstreamSignaling DownstreamSignaling FAK->DownstreamSignaling Phosphorylation Cascade Actin Actin CellResponse Cellular Response (Proliferation, Differentiation, Migration) Actin->CellResponse DownstreamSignaling->Actin Cytoskeletal Reorganization GeneExpression Gene Expression DownstreamSignaling->GeneExpression Nuclear Translocation GeneExpression->CellResponse ExperimentalWorkflow cluster_characterization Characterization Methods Polymerization 2. Polymerization (Initiator + Accelerator) Casting 3. Casting & Gelation Polymerization->Casting Purification 4. Purification (PBS Washing) Casting->Purification Characterization 5. Characterization Purification->Characterization MechanicalTesting Mechanical Testing (Compression) Characterization->MechanicalTesting SwellingTest Swelling Ratio Measurement Characterization->SwellingTest Biocompatibility Biocompatibility (Cell Culture) Characterization->Biocompatibility LogicalRelationship cluster_scaffold Scaffold Properties Mechanical Mechanical Properties (Stiffness, Elasticity) Swelling Swelling Ratio (Porosity, Nutrient Diffusion) CellularResponse Cellular Response Swelling->CellularResponse Nutrient & Gas Exchange Biochemical Biochemical Cues (Adhesion Ligands) Biochemical->CellularResponse Signal Transduction TissueFormation Tissue Formation & Regeneration CellularResponse->TissueFormation

References

N-[Tris(hydroxymethyl)methyl]acrylamide (THMA): A Versatile Crosslinker for Advanced Polyacrylamide Gels

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-[Tris(hydroxymethyl)methyl]acrylamide (THMA), also known as Tris-acrylamide, is a highly hydrophilic and versatile crosslinking agent used in the synthesis of polyacrylamide-based hydrogels. Its unique structure, featuring three hydroxyl groups, imparts distinct properties to the resulting gels, making them suitable for a range of specialized applications in life science research and drug development. These applications include high-resolution protein separation in electrophoresis and the creation of biocompatible matrices for controlled drug delivery.

Key Advantages of THMA as a Crosslinker

Compared to the conventional crosslinker N,N'-methylenebisacrylamide (BIS), THMA offers several potential advantages:

  • Enhanced Hydrophilicity: The presence of three hydroxyl groups in the THMA molecule significantly increases the hydrophilicity of the resulting polyacrylamide gel matrix. This can improve the biocompatibility of the gel and alter its interaction with biomolecules.

  • Modified Pore Structure: The bulkier and more hydrophilic nature of THMA can lead to the formation of gels with different pore structures compared to BIS-crosslinked gels. This can influence the sieving properties of the gel, potentially offering improved resolution for separating certain macromolecules.

  • Biocompatibility: Polyacrylamide hydrogels are generally considered biocompatible. The hydrophilic nature of THMA may further enhance this property, making THMA-crosslinked gels particularly suitable for applications involving direct contact with cells and tissues, such as in drug delivery and tissue engineering.

Data Presentation: Comparative Properties of THMA and BIS Crosslinked Gels

While extensive direct comparative studies are limited, the properties of polyacrylamide hydrogels are known to be significantly influenced by the type and concentration of the crosslinking agent. The following tables summarize expected trends and reported values for key hydrogel properties based on the crosslinker used.

Table 1: Mechanical Properties of Polyacrylamide Hydrogels

PropertyTHMA-Crosslinked GelsBIS-Crosslinked GelsReferences
Compressive Modulus Generally expected to be lower at equivalent molar concentrations due to the bulkier nature of THMA, which may lead to a less densely crosslinked network.Higher, resulting in a more rigid gel structure. The modulus increases with higher BIS concentration.[1][2]
Storage Modulus (G') Expected to be lower, indicating a more flexible and less rigid gel.Higher, reflecting a more elastic and solid-like behavior. G' increases with crosslinker concentration.[3]
Tensile Strength Potentially lower due to the anticipated lower crosslinking density.Generally higher, providing greater resistance to tearing.[1]

Table 2: Swelling Properties of Polyacrylamide Hydrogels

PropertyTHMA-Crosslinked GelsBIS-Crosslinked GelsReferences
Equilibrium Swelling Ratio Expected to be higher due to increased hydrophilicity and potentially larger mesh size.Lower, as the more tightly crosslinked network restricts water uptake. The swelling ratio decreases with increasing BIS concentration.[4][5]
Swelling Kinetics May exhibit faster swelling kinetics due to the highly hydrophilic nature of the polymer network, facilitating rapid water absorption.Slower swelling, governed by the diffusion of water into a denser network.[4][6]

Experimental Protocols

Protocol 1: High-Resolution Protein Separation using THMA-Crosslinked Polyacrylamide Gels (SDS-PAGE)

This protocol describes the preparation of a 12% polyacrylamide resolving gel using THMA as the crosslinker for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

  • Acrylamide/THMA solution (30% w/v solution with a 29:1 ratio of acrylamide to THMA)

  • 1.5 M Tris-HCl, pH 8.8

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS), freshly prepared

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Deionized water

  • Vertical electrophoresis apparatus

  • Glass plates, spacers, and combs

Procedure:

  • Gel Cassette Assembly: Thoroughly clean and assemble the glass plates and spacers of the vertical electrophoresis apparatus according to the manufacturer's instructions.

  • Resolving Gel Preparation (for 10 mL):

    • In a 15 mL conical tube, combine the following reagents:

      • Deionized water: 3.3 mL

      • 1.5 M Tris-HCl, pH 8.8: 2.5 mL

      • 30% Acrylamide/THMA solution: 4.0 mL

      • 10% SDS: 100 µL

    • Gently swirl the tube to mix the components.

    • Add 100 µL of 10% APS and 10 µL of TEMED. Immediately and gently swirl to mix.

  • Casting the Resolving Gel:

    • Carefully pour the resolving gel solution between the glass plates, leaving sufficient space for the stacking gel (approximately 1-2 cm).

    • Overlay the gel with a thin layer of water or isopropanol to ensure a flat surface.

    • Allow the gel to polymerize for 30-45 minutes at room temperature. A sharp interface will appear upon polymerization.

  • Stacking Gel Preparation (for 5 mL):

    • After the resolving gel has polymerized, pour off the overlay.

    • In a separate tube, combine:

      • Deionized water: 3.05 mL

      • 0.5 M Tris-HCl, pH 6.8: 1.25 mL

      • 30% Acrylamide/THMA solution: 0.65 mL

      • 10% SDS: 50 µL

    • Gently mix the components.

    • Add 50 µL of 10% APS and 5 µL of TEMED. Immediately and gently swirl to mix.

  • Casting the Stacking Gel:

    • Pour the stacking gel solution on top of the polymerized resolving gel.

    • Immediately insert the comb, ensuring no air bubbles are trapped beneath the teeth.

    • Allow the stacking gel to polymerize for 20-30 minutes.

  • Sample Preparation and Electrophoresis:

    • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Once the stacking gel has polymerized, remove the comb and place the gel cassette into the electrophoresis tank.

    • Fill the inner and outer chambers with 1X running buffer.

    • Load the prepared protein samples into the wells.

    • Connect the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[7][8][9]

Protocol 2: Synthesis of THMA-Crosslinked Hydrogel for Controlled Drug Delivery of Bovine Serum Albumin (BSA)

This protocol details the synthesis of a THMA-crosslinked polyacrylamide hydrogel for the encapsulation and controlled release of a model protein, Bovine Serum Albumin (BSA).

Materials:

  • Acrylamide

  • This compound (THMA)

  • Bovine Serum Albumin (BSA)

  • Ammonium Persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Molds for hydrogel casting (e.g., small cylindrical molds)

Procedure:

  • Preparation of Pre-polymer Solution:

    • In a 15 mL conical tube, dissolve 1 g of acrylamide and 0.1 g of THMA in 8 mL of deionized water.

    • Gently vortex or sonicate until all components are fully dissolved.

  • BSA Incorporation:

    • Dissolve 100 mg of BSA in 2 mL of PBS (pH 7.4).

    • Add the BSA solution to the pre-polymer solution and mix gently by inversion to avoid protein denaturation.

  • Initiation of Polymerization:

    • Add 50 µL of 10% (w/v) freshly prepared APS solution to the monomer-BSA mixture.

    • Add 10 µL of TEMED to initiate polymerization.

    • Immediately and gently mix the solution by inverting the tube a few times.

  • Hydrogel Casting:

    • Quickly pipette the solution into the desired molds.

    • Allow the hydrogels to polymerize at room temperature for 1-2 hours, or until fully gelled.

  • Washing and Equilibration:

    • Carefully remove the hydrogels from the molds.

    • Wash the hydrogels extensively with PBS (pH 7.4) for 48 hours, changing the PBS solution every 6-8 hours to remove any unreacted monomers and initiator.

  • In Vitro Drug Release Study:

    • Place a pre-weighed, BSA-loaded hydrogel into a known volume of PBS (e.g., 10 mL) at 37°C with gentle agitation.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a small aliquot of the release medium.

    • Quantify the concentration of BSA in the withdrawn aliquots using a suitable protein assay (e.g., Bradford or BCA assay).

    • Replenish the withdrawn volume with fresh PBS to maintain a constant sink condition.[10][11][12]

Mandatory Visualizations

experimental_workflow cluster_prep Hydrogel Preparation prep_solution Prepare Monomer/ Crosslinker Solution add_drug Incorporate Drug (for Drug Delivery) prep_solution->add_drug add_initiator Add Initiator (APS) & Catalyst (TEMED) prep_solution->add_initiator add_drug->add_initiator cast_gel Cast into Mold or Electrophoresis Cassette add_initiator->cast_gel polymerize Allow Polymerization cast_gel->polymerize swelling_test Swelling Studies polymerize->swelling_test mechanical_test Mechanical Testing (Compression/Rheology) polymerize->mechanical_test morphology Morphological Analysis (e.g., SEM) polymerize->morphology electrophoresis Protein Separation (SDS-PAGE) polymerize->electrophoresis drug_release Drug Release Studies polymerize->drug_release

Caption: General workflow for the synthesis, characterization, and application of THMA-crosslinked hydrogels.

drug_delivery_pathway drug_loaded_hydrogel Drug-Loaded THMA Hydrogel swelling Hydrogel Swelling in Physiological Fluid drug_loaded_hydrogel->swelling Hydration diffusion Drug Diffusion through Pores swelling->diffusion Increased Mesh Size release Sustained Drug Release diffusion->release therapeutic_effect Therapeutic Effect release->therapeutic_effect

Caption: Signaling pathway for controlled drug release from a THMA-crosslinked hydrogel.

References

Surface Modification with Poly(N-[Tris(hydroxymethyl)methyl]acrylamide): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification plays a pivotal role in the development of advanced materials for biomedical and biotechnological applications. The ability to control the interactions between a material's surface and its biological environment is crucial for the performance of medical devices, biosensors, and drug delivery systems. Poly(N-[Tris(hydroxymethyl)methyl]acrylamide) (poly(THMMAA)) has emerged as a highly promising polymer for creating biocompatible and bio-inert surfaces. Its unique structure, featuring a high density of hydroxyl groups, imparts exceptional hydrophilicity and resistance to non-specific protein adsorption and cell adhesion, a phenomenon often referred to as "anti-fouling."

These application notes provide a comprehensive overview of the use of poly(THMMAA) for surface modification. Detailed protocols for surface grafting, characterization, and performance evaluation are presented to guide researchers in harnessing the potential of this versatile polymer.

Applications of Poly(THMMAA) Surface Modification

The highly hydrophilic and neutral nature of poly(THMMAA) makes it an ideal candidate for a variety of applications where minimizing biofouling is critical.

  • Biocompatible Coatings for Medical Devices: Implants, catheters, and other medical devices coated with poly(THMMAA) can exhibit reduced protein adsorption and cellular adhesion, which can help to minimize the foreign body response, reduce the risk of thrombosis, and prevent biofilm formation.

  • Anti-Fouling Surfaces for Biosensors: The performance of biosensors is often limited by the non-specific binding of proteins and other biomolecules to the sensor surface, which can lead to false signals and reduced sensitivity. Poly(THMMAA) coatings create a protective barrier that prevents this biofouling, leading to more accurate and reliable sensor performance.

  • Drug Delivery Systems: Poly(THMMAA) can be formulated into hydrogels for the controlled release of therapeutic agents. The high water content and biocompatibility of these hydrogels make them suitable for various drug delivery applications.

  • Hydrophilic Interaction Chromatography (HILIC): Porous silica functionalized with poly(THMMAA) serves as an effective stationary phase in HILIC for the separation of polar compounds.[1][2] The hydrophilic polymer layer facilitates the retention and separation of analytes based on their hydrophilicity.[1][2]

Quantitative Data on Poly(THMMAA) Surface Properties

The following tables summarize key quantitative data related to the performance of poly(THMMAA)-modified surfaces. This data is compiled from various studies and provides a basis for comparing its properties to other surface modification agents.

Table 1: Surface Wettability

SurfaceWater Contact Angle (°)Reference
Unmodified Polystyrene88°Generic Value
Poly(THMMAA)-grafted Polystyrene< 20°Estimated from similar polyacrylamides
Unmodified Silicon Wafer40-60°Generic Value
Poly(THMMAA)-grafted Silicon Wafer< 15°Estimated from similar polyacrylamides

Table 2: Protein Adsorption

SurfaceAdsorbed Fibrinogen (ng/cm²)Adsorbed Lysozyme (ng/cm²)Reference
Unmodified Polystyrene~350~200Generic Value
Poly(THMMAA)-grafted Polystyrene< 5< 5Estimated from similar polyacrylamides
Unmodified Titanium~400~250Generic Value
Poly(THMMAA)-grafted Titanium< 10< 10Estimated from similar polyacrylamides

Table 3: Cell Adhesion

SurfaceFibroblast Adhesion (% of control)Bacterial Adhesion (CFU/cm²)Reference
Tissue Culture Polystyrene (Control)100%> 10⁶Generic Value
Poly(THMMAA)-grafted Surface< 5%< 10³Estimated from similar polyacrylamides

Experimental Protocols

Protocol 1: Synthesis of this compound (THMMAA) Monomer

This protocol describes the synthesis of the THMMAA monomer from acryloyl chloride and tris(hydroxymethyl)aminomethane (TRIS).

Materials:

  • Tris(hydroxymethyl)aminomethane (TRIS)

  • Acryloyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve TRIS (1 equivalent) in a 1 M NaOH solution in a round-bottom flask and cool the solution to 0°C in an ice bath with stirring.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the cooled TRIS solution using a dropping funnel over a period of 1 hour, while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Adjust the pH of the solution to 7 with 1 M HCl.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude THMMAA monomer.

  • Purify the monomer by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Surface Modification of Silicon Wafers with Poly(THMMAA) via "Grafting From" Polymerization

This protocol details a common method for grafting poly(THMMAA) brushes from a silicon wafer surface using surface-initiated atom transfer radical polymerization (SI-ATRP).

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Triethylamine (TEA)

  • α-bromoisobutyryl bromide (BiBB)

  • Anhydrous dichloromethane (DCM)

  • THMMAA monomer

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • Methanol

  • Deionized (DI) water

Procedure:

  • Surface Hydroxylation: Clean the silicon wafers by immersing them in piranha solution for 30 minutes. Rinse thoroughly with DI water and dry under a stream of nitrogen.

  • Silanization: Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature. Rinse with toluene and sonicate for 5 minutes in fresh toluene to remove physisorbed silane. Dry the wafers under nitrogen and bake at 110°C for 30 minutes.

  • Initiator Immobilization: In a glovebox, immerse the aminosilanized wafers in a solution of anhydrous DCM containing 2% (v/v) TEA. Add BiBB dropwise to a final concentration of 2% (v/v) and react for 2 hours at room temperature. Rinse the wafers with DCM and ethanol, then dry under nitrogen.

  • Surface-Initiated ATRP: In a Schlenk flask, dissolve THMMAA monomer (e.g., 1 M) and bpy (e.g., 2 mM) in a degassed 1:1 (v/v) mixture of methanol and DI water. Add CuBr (e.g., 1 mM) to the solution. Place the initiator-functionalized wafers in the solution. Ensure the system is deoxygenated by several freeze-pump-thaw cycles.

  • Polymerization: Place the reaction flask in an oil bath at a controlled temperature (e.g., 60°C) and allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness.

  • Cleaning: Stop the polymerization by exposing the solution to air. Remove the wafers and rinse them thoroughly with methanol and DI water to remove any non-grafted polymer and catalyst.

Protocol 3: Characterization of Poly(THMMAA)-Modified Surfaces

A. Water Contact Angle Measurement:

  • Place a small drop (typically 1-5 µL) of DI water onto the surface of the modified and unmodified (control) substrates.

  • Capture an image of the droplet using a goniometer or a high-resolution camera.

  • Measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.

  • Perform measurements at multiple locations on each surface to ensure reproducibility. A significant decrease in the water contact angle on the modified surface indicates successful hydrophilic modification.

B. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy:

  • Obtain a background spectrum of the clean ATR crystal.

  • Press the modified substrate firmly against the ATR crystal.

  • Acquire the IR spectrum of the surface over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).

  • Characteristic peaks for poly(THMMAA) include a broad O-H stretch (~3300 cm⁻¹), an amide I C=O stretch (~1650 cm⁻¹), and an amide II N-H bend (~1540 cm⁻¹).

C. X-ray Photoelectron Spectroscopy (XPS):

  • Place the modified and unmodified samples in the XPS vacuum chamber.

  • Acquire a survey spectrum to identify the elemental composition of the surface.

  • Acquire high-resolution spectra for C 1s, O 1s, and N 1s regions.

  • The presence of a significant nitrogen signal and changes in the C 1s and O 1s spectra (e.g., increase in C-O and C-N components) on the modified surface confirm the presence of the poly(THMMAA) coating.

Protocol 4: Protein Adsorption Assay (ELISA-based)

This protocol provides a method to quantify the amount of adsorbed protein on a surface.

Materials:

  • Poly(THMMAA)-modified and unmodified control surfaces (e.g., in a 96-well plate format).

  • Protein solution (e.g., 1 mg/mL fibrinogen in phosphate-buffered saline, PBS).

  • Blocking buffer (e.g., 1% bovine serum albumin in PBS).

  • Primary antibody specific to the adsorbed protein.

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

  • Stop solution (e.g., 1 M H₂SO₄).

  • Plate reader.

Procedure:

  • Incubate the surfaces with the protein solution for 1 hour at 37°C.

  • Wash the surfaces three times with PBS to remove unbound protein.

  • Block non-specific binding sites by incubating with blocking buffer for 1 hour at room temperature.

  • Wash the surfaces three times with PBS containing 0.05% Tween 20 (PBST).

  • Incubate with the primary antibody for 1 hour at room temperature.

  • Wash three times with PBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash three times with PBST.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of adsorbed protein.

Protocol 5: Cell Adhesion Assay

This protocol describes a method to quantify cell adhesion on modified surfaces.

Materials:

  • Poly(THMMAA)-modified and unmodified control surfaces (e.g., in a 24-well plate format).

  • Cell line of interest (e.g., fibroblasts).

  • Complete cell culture medium.

  • Trypsin-EDTA.

  • Phosphate-buffered saline (PBS).

  • Calcein AM or other fluorescent viability stain.

  • Fluorescence microscope or plate reader.

Procedure:

  • Sterilize the surfaces by UV irradiation or ethanol washing.

  • Seed the cells onto the surfaces at a known density (e.g., 1 x 10⁴ cells/well) and incubate under standard cell culture conditions (37°C, 5% CO₂) for a defined period (e.g., 4 or 24 hours).

  • Gently wash the wells with PBS to remove non-adherent cells.

  • To quantify adherent cells, incubate with a fluorescent viability stain (e.g., Calcein AM) according to the manufacturer's instructions.

  • Visualize and count the adherent cells using a fluorescence microscope. Alternatively, quantify the fluorescence intensity using a plate reader.

  • Express the number of adherent cells on the modified surface as a percentage of the number of adherent cells on the control surface.

Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis & Surface Preparation cluster_modification Surface Modification cluster_characterization Characterization cluster_evaluation Performance Evaluation s1 Synthesize THMMAA Monomer m2 Graft Poly(THMMAA) via SI-ATRP s1->m2 s2 Prepare Substrate (e.g., Silicon Wafer) m1 Immobilize Initiator s2->m1 m1->m2 c1 Water Contact Angle m2->c1 c2 ATR-FTIR m2->c2 c3 XPS m2->c3 e1 Protein Adsorption Assay m2->e1 e2 Cell Adhesion Assay m2->e2

Caption: Experimental workflow for poly(THMMAA) surface modification.

antifouling_mechanism protein Protein surface Unmodified Surface protein->surface Adsorption polyTHMMAA Poly(THMMAA) Surface protein->polyTHMMAA Repulsion cell Cell cell->surface Adhesion cell->polyTHMMAA Repulsion hydration_layer Steric Repulsion & Hydration Layer

Caption: Anti-fouling mechanism of poly(THMMAA) surfaces.

drug_delivery_hydrogel cluster_fabrication Hydrogel Fabrication cluster_release Drug Release d1 Mix THMMAA, Crosslinker, & Drug d2 Initiate Polymerization d1->d2 d3 Form Poly(THMMAA) Hydrogel d2->d3 r1 Sustained Drug Release d3->r1 r2 Diffusion Controlled r1->r2

Caption: Poly(THMMAA) hydrogel for drug delivery.

References

Thermoresponsive Hydrogels from N-[Tris(hydroxymethyl)methyl]acrylamide Copolymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of thermoresponsive hydrogels based on N-[Tris(hydroxymethyl)methyl]acrylamide (THMMAA) copolymers. These hydrogels exhibit a tunable lower critical solution temperature (LCST), making them promising materials for a range of biomedical applications, including controlled drug delivery and tissue engineering.

Introduction

Thermoresponsive hydrogels are a class of "smart" materials that undergo a reversible volume phase transition in response to changes in temperature. Copolymers of this compound (THMMAA) have garnered significant interest due to their biocompatibility and tunable thermoresponsive properties. The incorporation of the hydrophilic THMMAA monomer allows for the modulation of the lower critical solution temperature (LCST) of the resulting hydrogel. This property is particularly valuable for biomedical applications, where a phase transition near physiological temperature (37°C) is often desired.

This document outlines the synthesis of these hydrogels, methods for characterizing their key properties, and protocols for evaluating their potential in drug delivery applications.

Physicochemical Properties of THMMAA Copolymer Hydrogels

The properties of THMMAA copolymer hydrogels can be tailored by varying the comonomer type and ratio. The following tables summarize key quantitative data for hydrogels composed of THMMAA (also referred to as N-acryloyl-tris-(hydroxymethyl) aminomethane or NAT) and N-isopropyl acrylamide (NIPA).

Hydrogel Composition (molar ratio NIPA:NAT)Crosslinker (BIS) (mol%)LCST (°C)Swelling Ratio (at 25°C)Swelling Ratio (at 40°C)
100:01~32HighLow
95:51> 37HighModerate
90:101> 40HighHigh

Note: This table is a representative summary based on literature. Actual values can vary depending on the specific synthesis conditions.

Experimental Protocols

Synthesis of THMMAA-co-NIPAAm Hydrogels

This protocol describes the free radical polymerization of this compound (THMMAA) and N-isopropyl acrylamide (NIPAAm) to form a thermoresponsive hydrogel.

Materials:

  • This compound (THMMAA)

  • N-isopropyl acrylamide (NIPAAm)

  • N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Monomer Solution Preparation:

    • In a flask, dissolve the desired molar ratio of THMMAA and NIPAAm in deionized water.

    • Add the crosslinker, BIS (e.g., 1 mol% with respect to the total monomer concentration).

    • Stir the solution until all components are fully dissolved.

  • Initiation of Polymerization:

    • Degas the monomer solution by bubbling nitrogen gas through it for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add the initiator, APS (e.g., 0.1 mol% with respect to the total monomer concentration), to the solution and stir to dissolve.

    • Add the accelerator, TEMED (e.g., 0.1 mol% with respect to the total monomer concentration), to initiate the polymerization.

  • Gelation:

    • Pour the reaction mixture into a mold (e.g., between two glass plates with a spacer).

    • Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • Purification:

    • After polymerization, immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted monomers and other impurities.

    • The purified hydrogel can then be cut into desired shapes for further experiments.

G cluster_prep Monomer Solution Preparation cluster_poly Polymerization cluster_purify Purification Monomers THMMAA & NIPAAm Mix1 Monomer Solution Monomers->Mix1 Dissolve Crosslinker BIS Crosslinker->Mix1 Solvent Deionized Water Solvent->Mix1 Degas Degas with N2 Mix1->Degas Initiator Add APS Degas->Initiator Accelerator Add TEMED Initiator->Accelerator Pour Pour into Mold Accelerator->Pour Gelation Gelation Pour->Gelation Immerse Immerse in DI Water Gelation->Immerse Wash Change Water Frequently Immerse->Wash Cut Cut into Samples Wash->Cut

Figure 1: Workflow for the synthesis of THMMAA-co-NIPAAm hydrogels.

Determination of Lower Critical Solution Temperature (LCST)

The LCST is a critical parameter for thermoresponsive hydrogels and can be determined by observing the change in optical transmittance or by differential scanning calorimetry (DSC).

Method 1: UV-Vis Spectroscopy

  • Place a small, swollen hydrogel sample in a quartz cuvette filled with deionized water.

  • Place the cuvette in a temperature-controlled UV-Vis spectrophotometer.

  • Monitor the transmittance of light (e.g., at 500 nm) as the temperature is increased at a controlled rate (e.g., 1°C/minute).

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Method 2: Differential Scanning calorimetry (DSC)

  • A swollen hydrogel sample is blotted to remove excess surface water and sealed in a DSC pan.

  • The sample is heated at a constant rate (e.g., 5°C/minute).

  • The LCST is identified as the onset temperature of the endothermic peak corresponding to the hydrogel's phase transition.

G cluster_uvvis UV-Vis Spectroscopy Method cluster_dsc DSC Method start_uv Place hydrogel in cuvette heat_uv Increase temperature in spectrophotometer start_uv->heat_uv measure_uv Monitor transmittance at 500 nm heat_uv->measure_uv plot_uv Plot Transmittance vs. Temperature measure_uv->plot_uv lcst_uv LCST = Temperature at 50% Transmittance plot_uv->lcst_uv start_dsc Seal swollen hydrogel in DSC pan heat_dsc Heat at a constant rate start_dsc->heat_dsc measure_dsc Record heat flow heat_dsc->measure_dsc plot_dsc Plot Heat Flow vs. Temperature measure_dsc->plot_dsc lcst_dsc LCST = Onset of Endothermic Peak plot_dsc->lcst_dsc

Figure 2: Methods for determining the Lower Critical Solution Temperature (LCST).

Measurement of Swelling Ratio

The swelling ratio indicates the hydrogel's capacity to absorb and retain water.

Procedure:

  • Prepare a dried hydrogel sample of known weight (Wd).

  • Immerse the dried hydrogel in deionized water at a specific temperature (e.g., 25°C or 40°C).

  • At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio using the following formula:

    • Swelling Ratio = (Ws - Wd) / Wd

In Vitro Drug Release Study

This protocol describes how to evaluate the release of a model drug from the hydrogel. Ibuprofen is often used as a model hydrophobic drug.[1]

Materials:

  • Drug-loaded hydrogel

  • Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

Procedure:

  • Drug Loading:

    • Immerse a known weight of dried hydrogel in a solution of the drug (e.g., ibuprofen in ethanol) for a specific period to allow for drug absorption.

    • Dry the drug-loaded hydrogel to remove the solvent.

  • Release Study:

    • Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C in a shaking incubator.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh, pre-warmed PBS to maintain a constant volume.

    • Measure the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Data Analysis:

    • Calculate the cumulative amount of drug released over time.

    • Plot the cumulative percentage of drug release versus time to obtain the release profile.

G cluster_loading Drug Loading cluster_release In Vitro Release cluster_analysis Data Analysis start_load Immerse dried hydrogel in drug solution incubate_load Incubate for drug absorption start_load->incubate_load dry_load Dry the drug-loaded hydrogel incubate_load->dry_load start_release Place drug-loaded hydrogel in PBS (37°C) incubate_release Incubate with shaking start_release->incubate_release sample Withdraw aliquots at time intervals incubate_release->sample replace Replace with fresh PBS sample->replace measure Measure drug concentration (UV-Vis) sample->measure replace->measure calculate Calculate cumulative drug release measure->calculate plot Plot % Release vs. Time calculate->plot

Figure 3: Workflow for an in vitro drug release study.

Applications

Thermoresponsive hydrogels from THMMAA copolymers have a wide range of potential applications in the biomedical field:

  • Controlled Drug Delivery: The ability to undergo a phase transition at a specific temperature allows for on-demand drug release. Below the LCST, the hydrogel is swollen and can be loaded with a therapeutic agent. When the temperature is raised above the LCST (e.g., upon injection into the body), the hydrogel collapses and releases the entrapped drug.[1]

  • Tissue Engineering: These hydrogels can serve as injectable scaffolds for cell encapsulation and tissue regeneration. A cell-laden polymer solution can be injected into a defect site, where it will form a gel at body temperature, providing a temporary matrix for cell growth and tissue formation.

  • Smart Coatings: They can be used to coat medical devices to modulate cell adhesion or prevent biofouling.

Conclusion

Hydrogels derived from this compound copolymers represent a versatile platform for the development of advanced biomaterials. By carefully selecting the comonomer and its ratio, the thermoresponsive properties of these hydrogels can be precisely tuned to meet the demands of various biomedical applications. The protocols outlined in this document provide a foundation for researchers and scientists to explore the potential of these promising materials.

References

Application Notes and Protocols for N-[Tris(hydroxymethyl)methyl]acrylamide-based Polymers in Biomedicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[Tris(hydroxymethyl)methyl]acrylamide (THMMA) is a highly hydrophilic and functional monomer that has garnered significant interest in the biomedical field. Its unique structure, featuring a trifunctional hydroxymethyl group, imparts desirable properties to the resulting polymers, making them excellent candidates for a variety of applications, including drug delivery, tissue engineering, and as bioadhesives. The hydroxyl groups contribute to high water content, biocompatibility, and sites for further functionalization, allowing for the creation of "smart" hydrogels that can respond to environmental stimuli. This document provides detailed application notes and experimental protocols for the use of THMMA-based polymers in key biomedical areas.

Key Applications and Properties

THMMA-based polymers, particularly in the form of hydrogels, offer a versatile platform for biomedical applications due to their tunable physical and biological properties.

  • Drug Delivery: The porous, three-dimensional network of THMMA hydrogels allows for the encapsulation of a wide range of therapeutic agents, from small molecules to large proteins.[1] The hydrophilic nature of these polymers can enhance the solubility of encapsulated drugs.[1] The release of these drugs can be controlled, aiming for sustained therapeutic levels over extended periods.

  • Tissue Engineering: THMMA-based hydrogels can serve as scaffolds that mimic the natural extracellular matrix (ECM), providing a hydrated and supportive environment for cell growth and tissue regeneration.[1][2] Their biocompatibility is a key advantage in this context.[3] The mechanical properties of these hydrogels can be tailored to match those of specific tissues.[4]

  • Bioadhesion: The abundant hydroxyl groups in THMMA polymers can form strong hydrogen bonds with mucosal surfaces and tissues, leading to excellent bioadhesive properties.[1] This makes them suitable for applications such as wound dressings and mucoadhesive drug delivery systems.[3]

  • Stimuli-Responsive Systems: Copolymers incorporating THMMA can be designed to be "smart" materials that respond to external triggers like temperature or pH, enabling controlled changes in their properties for on-demand drug release or other applications.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data for THMMA-based hydrogels from available literature.

Hydrogel CompositionCrosslinkerTensile Strength (kPa)Tensile Strain (%)Reference
35NMA-5THMA-2591737[3]
Hydrogel Composition (NAT/Crosslinker Molar Ratio)CrosslinkerElastic Modulus (Pa)Equilibrium Water Content (EWC) (%)Reference
NAT/BM (Not specified)BMNot Specified>95[6][7]
NAT/EGDMA (Not specified)EGDMANot Specified~70-80[6][7]
NAT/BIS (Not specified)BISNot Specified~70-80[6][7]

NMA: N-Methylolacrylamide, THMA: this compound, NAT: N-acryloyl-tris-(hydroxymethyl)aminomethane, BM: poly(2-methyl-2-oxazoline) bismacromonomer, EGDMA: ethylene glycol dimethacrylate, BIS: N,N′-methylenebisacrylamide.

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of THMMA-based hydrogels.

Protocol 1: Synthesis of THMMA-based Hydrogels by Free Radical Polymerization

This protocol describes a general method for synthesizing a THMMA-based hydrogel. The specific amounts of monomer, crosslinker, and initiator can be varied to tune the hydrogel's properties.

Materials:

  • This compound (THMMA)

  • Crosslinking agent (e.g., N,N′-methylenebisacrylamide (MBAA))

  • Initiator (e.g., Ammonium persulfate (APS))

  • Accelerator (e.g., N,N,N′,N′-tetramethylethylenediamine (TEMED))

  • Solvent (e.g., Deionized water or Phosphate-buffered saline (PBS))

Procedure:

  • Dissolve the desired amount of THMMA monomer and MBAA crosslinker in the chosen solvent in a reaction vessel.

  • Stir the solution until all components are fully dissolved.

  • Degas the solution by bubbling nitrogen gas through it for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the APS initiator to the solution and mix gently.

  • Add the TEMED accelerator to initiate the polymerization reaction. The amount of TEMED can be adjusted to control the gelation time.

  • Quickly pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

  • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a sufficient time (typically several hours to overnight) for complete gelation.

  • Once polymerization is complete, carefully remove the hydrogel from the mold.

  • Wash the hydrogel extensively with deionized water or PBS to remove any unreacted monomers, crosslinkers, and initiator.

Protocol 2: Characterization of Hydrogel Swelling Ratio

This protocol outlines the method to determine the water absorption capacity of the hydrogel.

Materials:

  • Dried THMMA-based hydrogel (xerogel)

  • Deionized water or PBS

  • Analytical balance

  • Filter paper

Procedure:

  • Lyophilize a piece of the synthesized hydrogel to obtain the dry weight (W_dry).

  • Immerse the dried hydrogel in a beaker containing an excess of deionized water or PBS at a constant temperature (e.g., 37°C).

  • At regular time intervals, remove the swollen hydrogel from the solution.

  • Gently blot the surface with filter paper to remove excess surface water.

  • Weigh the swollen hydrogel (W_swollen).

  • Continue this process until the hydrogel reaches a constant weight, indicating equilibrium swelling.

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes how to measure the release of a model drug from a THMMA-based hydrogel.

Materials:

  • Drug-loaded THMMA-based hydrogel

  • Release medium (e.g., PBS at pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Drug Loading:

    • Method A (In situ loading): Dissolve the drug in the monomer solution before polymerization (Protocol 1).

    • Method B (Soaking method): Immerse a pre-formed hydrogel in a concentrated drug solution for a specified period to allow for drug diffusion into the hydrogel matrix.

  • Place a known amount of the drug-loaded hydrogel into a known volume of the release medium in a sealed container.

  • Incubate the container at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time points, withdraw a small aliquot of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the THMMA-based hydrogel scaffold.

Materials:

  • THMMA-based hydrogel scaffold

  • Cell line (e.g., fibroblasts, mesenchymal stem cells)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well plate

  • Plate reader

Procedure:

  • Sterilize the hydrogel scaffolds (e.g., by UV irradiation or ethanol washing followed by sterile PBS washes).

  • Place the sterile hydrogels into the wells of a cell culture plate.

  • Seed the cells onto the hydrogel scaffolds at a predetermined density.

  • Culture the cells for the desired period (e.g., 1, 3, and 7 days).

  • At each time point, remove the culture medium and wash the constructs with PBS.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals, resulting in a purple solution.[5]

  • Transfer the solution to a 96-well plate and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[5] The absorbance is directly proportional to the number of viable cells.

Visualizations

The following diagrams illustrate key concepts and workflows related to the biomedical applications of THMMA-based polymers.

SynthesisWorkflow Monomer THMMA Monomer Solution + Crosslinker (e.g., MBAA) Initiator Add Initiator (e.g., APS) Monomer->Initiator Polymerization Initiate Polymerization (Add Accelerator, e.g., TEMED) Initiator->Polymerization Gelation Gelation in Mold Polymerization->Gelation Purification Purification (Washing) Gelation->Purification Hydrogel THMMA-based Hydrogel Purification->Hydrogel DrugDeliveryProcess cluster_loading Drug Loading InSitu In Situ Loading (During Polymerization) Hydrogel THMMA Hydrogel InSitu->Hydrogel Soaking Soaking Method (Post-Polymerization) Soaking->Hydrogel DrugLoadedHydrogel Drug-Loaded Hydrogel Hydrogel->DrugLoadedHydrogel Release Drug Release (Diffusion/Swelling) DrugLoadedHydrogel->Release TherapeuticEffect Therapeutic Effect Release->TherapeuticEffect TissueEngineeringConcept Scaffold THMMA Hydrogel Scaffold (ECM Mimic) CellSeeding Cell Seeding (e.g., Stem Cells, Chondrocytes) Scaffold->CellSeeding CellCulture 3D Cell Culture (Proliferation & Differentiation) CellSeeding->CellCulture TissueFormation New Tissue Formation CellCulture->TissueFormation Implantation Implantation (In Vivo) TissueFormation->Implantation Regeneration Tissue Regeneration Implantation->Regeneration WoundHealingPathways Hydrogel THMMA Hydrogel (Wound Dressing) Microenvironment Modulated Microenvironment (Moisture, Protection) Hydrogel->Microenvironment CellularResponse Cellular Response Microenvironment->CellularResponse PI3K_Akt PI3K/Akt Pathway CellularResponse->PI3K_Akt TGF_Smad TGF-β/Smad Pathway CellularResponse->TGF_Smad Proliferation Cell Proliferation & Migration PI3K_Akt->Proliferation TGF_Smad->Proliferation ECM ECM Deposition TGF_Smad->ECM WoundHealing Wound Healing Proliferation->WoundHealing ECM->WoundHealing BoneRegenerationPathways Scaffold THMMA Hydrogel Scaffold StemCells Mesenchymal Stem Cells Scaffold->StemCells Differentiation Osteogenic Differentiation StemCells->Differentiation BMP_Smad BMP/Smad Pathway Differentiation->BMP_Smad Wnt_BetaCatenin Wnt/β-catenin Pathway Differentiation->Wnt_BetaCatenin Osteoblasts Osteoblasts BMP_Smad->Osteoblasts Wnt_BetaCatenin->Osteoblasts BoneFormation Bone Formation Osteoblasts->BoneFormation

References

Application Notes and Protocols for N-[Tris(hydroxymethyl)methyl]acrylamide in Hydrophilic Interaction Chromatography (HILIC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-[Tris(hydroxymethyl)methyl]acrylamide (THMMA) in the preparation of stationary phases for Hydrophilic Interaction Chromatography (HILIC). THMMA-based stationary phases offer a unique, highly hydrophilic, and neutral surface for the separation of polar compounds, which are often challenging to analyze using traditional reversed-phase liquid chromatography.

Introduction to THMMA for HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) has become an indispensable technique for the analysis of polar and ionizable compounds, which are often poorly retained in reversed-phase chromatography. The retention mechanism in HILIC is primarily based on the partitioning of analytes between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile[1][2].

This compound (THMMA) is a monomer that can be polymerized to create a highly hydrophilic and neutral stationary phase for HILIC. The resulting poly(THMMA) functionalized silica exhibits excellent separation efficiency and a distinct selectivity compared to many commercially available HILIC phases[3][4]. The neutral surface of the poly(THMMA) phase minimizes unwanted ionic interactions, leading to improved peak shapes and more predictable retention behavior for a wide range of polar analytes. This makes it particularly suitable for applications in pharmaceutical analysis, including the separation of active pharmaceutical ingredients (APIs), impurities, and metabolites[1][5].

Synthesis of THMMA Monomer and Functionalized Silica

The preparation of a poly(THMMA) HILIC stationary phase involves two key stages: the synthesis of the THMMA monomer and its subsequent grafting onto a porous silica support.

Synthesis of this compound (THMMA) Monomer

The synthesis of THMMA involves the acylation of tris(hydroxymethyl)aminomethane (Tris) with acryloyl chloride. This reaction should be performed under anhydrous conditions and in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • Dissolution of Amine: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tris(hydroxymethyl)aminomethane (1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2 equivalents), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acryloyl Chloride: Slowly add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution. A precipitate of the amine hydrochloride salt may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Tris Tris(hydroxymethyl)aminomethane Reaction_Vessel Acylation Reaction Tris->Reaction_Vessel Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Reaction_Vessel Base Base (e.g., TEA) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction_Vessel Temperature 0 °C to Room Temperature Temperature->Reaction_Vessel THMMA This compound Salt Amine Hydrochloride Salt Reaction_Vessel->THMMA Reaction_Vessel->Salt

Diagram 1: Synthesis of THMMA Monomer.
Preparation of Poly(THMMA) Functionalized Silica Stationary Phase

The stationary phase is prepared by "grafting from" polymerization of the THMMA monomer onto porous silica particles. This involves a three-step process: chlorination of the silica surface, attachment of a radical initiator, and subsequent polymerization of THMMA.

Experimental Protocol:

  • Chlorination of Silica: Activate porous silica particles by reacting them with thionyl chloride to introduce chlorosilyl groups on the surface.

  • Initiator Immobilization: React the chlorinated silica with tert-butyl hydroperoxide to immobilize tert-butylperoxy groups, which will act as thermal initiators.

  • Graft Polymerization: Suspend the initiator-modified silica in a solution of THMMA monomer in a suitable solvent (e.g., a mixture of water and dioxane). Heat the suspension to initiate the free radical polymerization of THMMA from the silica surface.

  • Washing and Packing: Thoroughly wash the resulting poly(THMMA) functionalized silica with various solvents to remove any unreacted monomer and non-grafted polymer. The dried material can then be packed into an HPLC column using a slurry packing technique.

cluster_steps Workflow Silica Porous Silica Chlorinated_Silica Chlorinated Silica Silica->Chlorinated_Silica Thionyl Chloride Initiator_Silica Initiator-Functionalized Silica Chlorinated_Silica->Initiator_Silica tert-Butyl Hydroperoxide PolyTHMMA_Silica Poly(THMMA)-Functionalized Silica Initiator_Silica->PolyTHMMA_Silica Polymerization THMMA_Monomer THMMA Monomer Solution THMMA_Monomer->PolyTHMMA_Silica

Diagram 2: Preparation of Poly(THMMA) Stationary Phase.

Chromatographic Performance and Applications

The poly(THMMA) stationary phase exhibits high hydrophilicity and is neutral, which results in a unique selectivity for polar compounds.

General Chromatographic Conditions

A typical HILIC separation on a poly(THMMA) column utilizes a mobile phase with a high percentage of acetonitrile and a small amount of aqueous buffer.

ParameterRecommended RangeNotes
Mobile Phase Acetonitrile/Water or Acetonitrile/Aqueous Buffer (e.g., 95/5 to 70/30 v/v)The aqueous portion is the strong eluting solvent.
Buffer Ammonium formate or ammonium acetate (5-20 mM)Helps to maintain a stable pH and improve peak shape.
pH 3 - 7The neutral surface of the poly(THMMA) phase is stable in this range.
Flow Rate 0.2 - 1.0 mL/min for analytical columns (e.g., 4.6 mm i.d.)Adjust based on column dimensions and particle size.
Temperature 25 - 40 °CCan be used to fine-tune selectivity.
Injection Solvent Should be similar in composition to the mobile phase, or weaker (higher organic content).Mismatched injection solvent can lead to poor peak shape.
Performance Data

The performance of a poly(THMMA) HILIC column was evaluated using a variety of polar analytes. The following table summarizes representative retention factors (k) for selected compounds.

CompoundClassRetention Factor (k)Chromatographic Conditions
CytosineNucleobase2.8Acetonitrile/10 mM Ammonium Acetate (90/10, v/v), pH 6.8
UracilNucleobase1.5Acetonitrile/10 mM Ammonium Acetate (90/10, v/v), pH 6.8
AdenineNucleobase4.5Acetonitrile/10 mM Ammonium Acetate (90/10, v/v), pH 6.8
GuanineNucleobase6.2Acetonitrile/10 mM Ammonium Acetate (90/10, v/v), pH 6.8
Benzoic AcidAcid0.8Acetonitrile/10 mM Ammonium Acetate (90/10, v/v), pH 6.8
4-Hydroxybenzoic AcidAcid1.2Acetonitrile/10 mM Ammonium Acetate (90/10, v/v), pH 6.8

Data extracted and adapted from the study by Jiang et al., J. Sep. Sci. 2012, 35, 3257-3269.

Comparison with Other HILIC Phases

The poly(THMMA) stationary phase offers a neutral and highly hydrophilic surface, which differentiates it from other common HILIC phases.

Stationary Phase TypeSurface ChemistryPrimary InteractionsTypical Applications
Poly(THMMA) Neutral, poly-hydroxylHydrophilic partitioning, hydrogen bondingPolar neutral and ionizable compounds, nucleobases, polar pharmaceuticals
Bare Silica Acidic silanolsHydrophilic partitioning, hydrogen bonding, some ion exchangeSmall polar molecules, basic compounds
Amide Neutral amide groupsHydrophilic partitioning, dipole-dipole interactionsPeptides, oligosaccharides, glycoproteins, polar drugs
Diol Neutral diol groupsHydrophilic partitioning, hydrogen bondingSimilar to bare silica but with reduced silanol activity
Zwitterionic Cationic and anionic groupsHydrophilic partitioning, electrostatic interactionsWide range of polar and charged analytes

General Protocol for HILIC Separation on a Poly(THMMA) Column

This protocol provides a starting point for method development on a poly(THMMA) HILIC column.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% acetonitrile) for at least 20-30 column volumes, or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in a solvent that is as close as possible to the mobile phase composition. If the sample is not soluble in high organic content, use the minimum amount of aqueous solvent necessary and inject a small volume.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: If a gradient is used, a typical gradient would start at a high organic concentration (e.g., 95% acetonitrile) and decrease to a lower concentration (e.g., 70% acetonitrile) over a set period to elute the analytes.

  • Re-equilibration: After each run, re-equilibrate the column to the initial mobile phase conditions for a sufficient time to ensure reproducible retention times.

Start Start Equilibrate Equilibrate Column (High Organic Mobile Phase) Start->Equilibrate Prepare_Sample Prepare Sample in Mobile Phase-like Solvent Equilibrate->Prepare_Sample Inject Inject Sample Prepare_Sample->Inject Run_Method Run Isocratic or Gradient Elution Inject->Run_Method Detect Detect Analytes (e.g., UV, MS) Run_Method->Detect Re_equilibrate Re-equilibrate Column Detect->Re_equilibrate End End Re_equilibrate->End

Diagram 3: General HILIC Experimental Workflow.

Applications in Drug Development

HILIC is a powerful tool in various stages of drug development due to its ability to retain and separate polar molecules that are often encountered as drug candidates, metabolites, or impurities.

  • Analysis of Polar APIs: Many modern drug molecules are polar, and HILIC provides the necessary retention for their accurate quantification in drug substances and formulations.

  • Impurity Profiling: HILIC can effectively separate polar impurities from the main API, which is a critical aspect of drug quality control[1].

  • Metabolite Analysis: Drug metabolites are often more polar than the parent drug. HILIC, especially when coupled with mass spectrometry (HILIC-MS), is well-suited for the analysis of these metabolites in biological matrices. The high organic content of the mobile phase enhances MS ionization efficiency.

  • Bioanalysis: The ability to retain polar analytes makes HILIC a valuable technique for measuring drug and metabolite concentrations in plasma, urine, and other biological fluids.

The unique selectivity of the poly(THMMA) stationary phase makes it a promising tool for these applications, particularly where traditional HILIC phases may show unwanted secondary interactions or insufficient retention.

References

Application Notes and Protocols: N-[Tris(hydroxymethyl)methyl]acrylamide (THMMA) Functionalized Silica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation, characterization, and application of N-[Tris(hydroxymethyl)methyl]acrylamide (THMMA) functionalized silica. This hydrophilic and biocompatible material shows significant promise in various fields, including chromatography and advanced drug delivery systems.

Introduction

Silica nanoparticles, due to their tunable size, high surface area, and biocompatibility, are extensively utilized as platforms for various biomedical and analytical applications.[1][2] Surface functionalization with polymers can further enhance their properties and tailor them for specific uses.[3] Functionalization with this compound (THMMA) grafts a highly hydrophilic, neutral polymeric layer onto the silica surface. This modification is particularly valuable for applications requiring enhanced water dispersibility, reduced non-specific protein adsorption, and a biocompatible interface.[4][5]

The primary method for synthesizing THMMA-functionalized silica is through a "grafting from" polymerization technique. This involves initiating the polymerization of THMMA monomers directly from the silica surface, resulting in a dense and stable polymer brush layer.[4][6]

Key Applications

Hydrophilic Interaction Chromatography (HILIC)

THMMA-functionalized silica serves as an excellent stationary phase for Hydrophilic Interaction Chromatography (HILIC). The neutral, highly hydrophilic surface provides a unique selectivity for the separation of polar compounds that are poorly retained on traditional reversed-phase columns.[4][7]

Advantages in HILIC:

  • Enhanced Retention of Polar Analytes: The hydrophilic polymer layer strongly retains polar molecules, allowing for their effective separation.[4]

  • Unique Selectivity: The separation mechanism differs from other HILIC phases, offering an alternative for challenging separations.[4][8]

  • Compatibility with Mass Spectrometry (MS): The use of volatile mobile phases makes it highly compatible with ESI-MS detection, often leading to enhanced signal intensity.[7][9]

Targeted Drug Delivery

The biocompatibility and hydrophilicity of THMMA-functionalized silica nanoparticles make them promising carriers for targeted drug delivery.[5][10] The polymer coating can improve circulation time, reduce clearance by the reticuloendothelial system, and provide a scaffold for the attachment of targeting ligands.

Advantages in Drug Delivery:

  • Improved Biocompatibility: The hydrophilic surface minimizes interactions with proteins and cells, potentially reducing immunogenicity.[11][12]

  • Enhanced Drug Loading: The porous nature of the silica core allows for the encapsulation of therapeutic agents.[2][13]

  • Targeted Delivery: The surface can be further modified with targeting moieties (e.g., folic acid) to direct the nanoparticles to specific cells or tissues, such as tumors.[6][14][15]

Experimental Protocols

Protocol 1: Synthesis of THMMA-Functionalized Silica Nanoparticles

This protocol details the "grafting from" polymerization of THMMA from the surface of silica nanoparticles.

Materials:

  • Silica nanoparticles (e.g., prepared by the Stöber method)[1][2]

  • Thionyl chloride (SOCl₂)

  • tert-Butyl hydroperoxide (t-BuOOH)

  • This compound (THMMA)

  • Anhydrous toluene

  • Anhydrous chloroform

  • Nitrogen gas

Procedure:

  • Activation of Silica Surface:

    • Dry silica nanoparticles under vacuum to remove adsorbed water.

    • Suspend the dried silica in anhydrous toluene.

    • Add thionyl chloride dropwise and reflux the mixture under a nitrogen atmosphere for 24 hours to convert surface silanol groups to Si-Cl.[6]

    • Wash the chlorinated silica particles extensively with anhydrous toluene and then chloroform to remove unreacted thionyl chloride.[6]

    • Dry the activated silica under vacuum.

  • Initiator Immobilization:

    • Suspend the chlorinated silica in anhydrous chloroform.

    • Add a solution of tert-butyl hydroperoxide in a suitable solvent.

    • Stir the mixture at room temperature for 24 hours to attach the peroxide initiator to the silica surface.[6]

    • Wash the particles thoroughly with chloroform to remove excess peroxide.[6]

    • Dry the initiator-functionalized silica under vacuum.

  • Graft Polymerization of THMMA:

    • In a reaction vessel, dissolve THMMA monomer in a suitable solvent (e.g., a mixture of water and an organic solvent).

    • Disperse the initiator-functionalized silica in the monomer solution.

    • Purge the suspension with nitrogen for at least 30 minutes to remove oxygen.

    • Heat the reaction mixture to the desired temperature (e.g., 80°C) to initiate polymerization from the silica surface.[6]

    • Continue the reaction for the desired time to achieve the target polymer chain length.

    • Cool the reaction and collect the THMMA-functionalized silica particles by centrifugation or filtration.

    • Wash the particles extensively with water and other suitable solvents to remove unreacted monomer and homopolymer.

    • Dry the final product under vacuum.

Experimental Workflow for THMMA-Functionalized Silica Synthesis

G cluster_0 Silica Activation cluster_1 Initiator Immobilization cluster_2 Graft Polymerization Silica Silica Nanoparticles Activated_Silica Chlorinated Silica (Si-Cl) Silica->Activated_Silica Toluene, Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Silica tBuOOH tert-Butyl Hydroperoxide tBuOOH->Activated_Silica_2 Initiator_Silica Initiator-Functionalized Silica (Si-O-O-tBu) Activated_Silica_2->Initiator_Silica Chloroform, RT THMMA THMMA Monomer THMMA->Initiator_Silica_2 Functionalized_Silica THMMA-Functionalized Silica Initiator_Silica_2->Functionalized_Silica Heat (e.g., 80°C)

Caption: Workflow for the synthesis of THMMA-functionalized silica.

Protocol 2: Characterization of THMMA-Functionalized Silica

A combination of techniques is used to confirm the successful functionalization and to characterize the material properties.[4][16]

Technique Purpose Typical Observations
Fourier Transform Infrared (FTIR) Spectroscopy To confirm the presence of the grafted polymer.Appearance of characteristic amide I and II bands (~1650 cm⁻¹ and ~1540 cm⁻¹) and C-H stretching vibrations from the polymer.[17][18]
Thermogravimetric Analysis (TGA) To quantify the amount of grafted polymer (grafting density).Weight loss at temperatures corresponding to the decomposition of the organic polymer layer.[19][20]
Elemental Analysis (CHN) To determine the carbon, hydrogen, and nitrogen content from the grafted polymer.Increased percentage of C, H, and N compared to bare silica.[4]
X-ray Photoelectron Spectroscopy (XPS) To analyze the surface elemental composition and chemical states.Presence of C 1s and N 1s peaks confirming the polymer on the surface.[4]
Transmission Electron Microscopy (TEM) To visualize the morphology and size of the nanoparticles.Observation of a core-shell structure with a visible polymer layer on the silica core.[19]
Dynamic Light Scattering (DLS) & Zeta Potential To measure the hydrodynamic diameter and surface charge.Increase in hydrodynamic diameter after functionalization and a shift in zeta potential towards neutral.[4][19]
Protocol 3: Application in HILIC for Polar Analyte Separation

This protocol provides a general procedure for using a THMMA-functionalized silica column for HILIC.

Materials and Equipment:

  • HPLC system with a UV or MS detector

  • THMMA-functionalized silica column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Buffer (e.g., ammonium formate or ammonium acetate), MS-grade

  • Analytes of interest dissolved in a suitable solvent

Procedure:

  • Column Equilibration:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95:5 ACN:Water with 10 mM ammonium formate) for at least 30 column volumes at a typical flow rate (e.g., 0.5-1.0 mL/min).[7]

  • Sample Injection:

    • Dissolve the sample in the initial mobile phase or a solvent with a high organic content to ensure good peak shape.

    • Inject a small volume (e.g., 1-5 µL) of the sample.

  • Chromatographic Separation:

    • Run the separation using either an isocratic or gradient elution method.

    • For a gradient, typically the percentage of the aqueous component is increased over time to elute more strongly retained polar analytes. A typical gradient might be from 5% to 40% aqueous buffer over 15-30 minutes.[7][21]

  • Data Analysis:

    • Analyze the resulting chromatogram to determine retention times and peak areas for the analytes of interest.

Typical HILIC Operating Conditions

Parameter Typical Range Notes
Mobile Phase A Water with buffer (e.g., 10-20 mM Ammonium Formate/Acetate)Buffer is necessary for reproducible retention and good peak shape.[8][22]
Mobile Phase B AcetonitrileThe primary solvent for HILIC.
Gradient 5% to 40% A over 15-30 minAdjust based on the polarity of the analytes.
Flow Rate 0.2 - 1.0 mL/minDependent on column dimensions.
Column Temperature 25 - 40 °CCan influence retention and selectivity.
Injection Volume 1 - 10 µLKeep low to avoid peak distortion.
Protocol 4: Targeted Drug Delivery using THMMA-Functionalized Silica

This protocol outlines the steps for loading a drug into THMMA-functionalized silica and attaching a targeting ligand for cell-specific delivery.

Materials:

  • THMMA-functionalized silica nanoparticles

  • Drug of choice (e.g., Doxorubicin)[13]

  • Targeting ligand with a suitable functional group for conjugation (e.g., Folic acid-NHS ester)

  • Activation reagents (e.g., EDC/NHS) for carboxyl-amine coupling

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Drug Loading:

    • Disperse the THMMA-functionalized silica nanoparticles in a solution of the drug.

    • Stir the mixture for 24 hours at room temperature to allow the drug to diffuse into the porous silica core.[13]

    • Collect the drug-loaded nanoparticles by centrifugation.

    • Wash the particles with a suitable solvent to remove unloaded drug.

    • Quantify the drug loading using UV-Vis spectroscopy or HPLC by measuring the drug concentration in the supernatant.[13]

  • Surface Modification for Ligand Attachment (if necessary):

    • The hydroxyl groups of THMMA can be activated or modified to introduce functional groups (e.g., carboxyl groups) for ligand conjugation. This may involve reacting the surface with an anhydride, for example.

  • Targeting Ligand Conjugation:

    • Activate the carboxyl groups on the nanoparticle surface (or on the ligand) using EDC/NHS chemistry.

    • Add the targeting ligand (e.g., an amine-terminated folate derivative) to the activated nanoparticle suspension.

    • Allow the reaction to proceed for several hours to form a stable amide bond.

    • Wash the nanoparticles to remove unreacted ligand and coupling reagents.

  • In Vitro Cell Studies:

    • Disperse the drug-loaded, targeted nanoparticles in cell culture medium.

    • Incubate the nanoparticles with the target cancer cells (e.g., HeLa cells, which overexpress folate receptors) and control cells (with low folate receptor expression).[23]

    • Assess cellular uptake using techniques like fluorescence microscopy (if the drug or a label is fluorescent) or flow cytometry.[23]

    • Evaluate cytotoxicity using assays such as MTT or trypan blue exclusion to determine the efficacy of the targeted drug delivery system.[14]

Cellular Uptake of Targeted THMMA-Functionalized Silica Nanoparticles

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NP THMMA-Silica NP (Drug-loaded, Folate-targeted) Receptor Folate Receptor NP->Receptor Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release pH-triggered Release Nucleus Nucleus Drug_Release->Nucleus Therapeutic Action

References

Application Notes and Protocols for N-[Tris(hydroxymethyl)methyl]acrylamide in Pressure-Sensitive Adhesives for Transdermal Patches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[Tris(hydroxymethyl)methyl]acrylamide (THMMA) is a functional monomer increasingly utilized in the formulation of pressure-sensitive adhesives (PSAs) for transdermal drug delivery systems (TDDS). Its unique structure, featuring multiple hydroxyl groups, imparts desirable properties to acrylic PSAs, addressing common challenges in transdermal patch performance such as insufficient skin adhesion and patient comfort. The hydrophilic nature of THMMA enhances the adhesive's ability to interact with the skin through hydrogen bonding, leading to improved adhesion, particularly in the presence of moisture. This document provides detailed application notes and experimental protocols for the synthesis, formulation, and characterization of THMMA-based PSAs for transdermal patches.

Key Advantages of THMMA in Transdermal PSAs

Incorporating THMMA into acrylic PSA formulations offers several key advantages:

  • Enhanced Adhesion to Skin: The multiple hydroxyl groups of the THMMA monomer can form hydrogen bonds with the polar components of the skin, leading to stronger and more durable adhesion.

  • Improved Moisture Tolerance: The hydrophilic nature of THMMA can help maintain adhesion even in the presence of perspiration.

  • Biocompatibility: Acrylamide-based polymers are generally well-tolerated by the skin, and the hydrophilic modifications can further improve biocompatibility.

  • Versatility: THMMA can be copolymerized with various acrylic monomers to tailor the adhesive properties, such as tack, peel strength, and shear strength, to specific drug formulations and wear durations.

Data Presentation

Table 1: Comparative Adhesion Properties of THMMA-Modified PSA

This table summarizes the adhesion properties of an this compound (NAT)-modified acrylic pressure-sensitive adhesive coordinated with Fe(III) (AA-NAT/Fe³⁺) compared to a commercially available medical-grade PSA, DURO-TAK® 87-4098.

PropertyAA-NAT/Fe³⁺DURO-TAK® 87-4098Fold Increase
180° Peel Adhesion (N/25 mm) 2.161.201.8
Shear Adhesion (h) > 727.49.7

Data sourced from a study on Fe(III)-coordinated this compound-modified acrylic pressure-sensitive adhesives.[1][2]

Table 2: In Vivo Adhesion Performance

This table presents a qualitative comparison of the in vivo adhesion performance of the AA-NAT/Fe³⁺ based patch and a commercial patch.

ParameterAA-NAT/Fe³⁺ PatchCommercial Patch (DURO-TAK® 87-4098)
Adhesion Time on Human Forearm Remarkably prolongedStandard adhesion time
"Dark Ring" Phenomenon after Removal Not observedObserved
Skin Irritation No significant irritation-

Observations from a study on Fe(III)-coordinated this compound-modified acrylic pressure-sensitive adhesives.[1][2]

Experimental Protocols

Protocol 1: Synthesis of THMMA-Modified Acrylic Copolymer (poly(2-EHA-co-AA-co-THMMA)) via Free-Radical Solution Polymerization

This protocol describes a general method for synthesizing a THMMA-modified acrylic PSA. The specific ratios of monomers should be optimized based on the desired adhesive properties.

Materials:

  • 2-Ethylhexyl acrylate (2-EHA) (main monomer)

  • Acrylic acid (AA) (functional monomer for cohesion and adhesion)

  • This compound (THMMA) (functional monomer for enhanced adhesion)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Ethyl acetate (solvent)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen inlet and outlet

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Initial Charge: Charge the flask with a portion of the ethyl acetate.

  • Monomer and Initiator Preparation: In a separate beaker, prepare a mixture of 2-EHA, AA, THMMA, and AIBN dissolved in the remaining ethyl acetate.

  • Inert Atmosphere: Purge the reactor with nitrogen for 20-30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Reaction Initiation: Heat the solvent in the reactor to the desired reaction temperature (typically 70-80 °C).

  • Monomer Addition: Slowly add the monomer and initiator mixture from the dropping funnel into the reactor over a period of 2-3 hours.

  • Polymerization: After the addition is complete, continue the reaction for an additional 4-6 hours at the same temperature to ensure high monomer conversion.

  • Cooling: Once the reaction is complete, cool the polymer solution to room temperature.

  • Characterization: The resulting polymer solution can be characterized for its solid content, viscosity, molecular weight (by Gel Permeation Chromatography - GPC), and chemical composition (by Fourier-Transform Infrared Spectroscopy - FTIR).

Protocol 2: Fabrication of a Drug-in-Adhesive Transdermal Patch using the Solvent Casting Method

This protocol outlines the fabrication of a transdermal patch where the drug is incorporated directly into the THMMA-modified PSA.

Materials:

  • Synthesized THMMA-modified acrylic copolymer solution

  • Active Pharmaceutical Ingredient (API)

  • Permeation enhancer (e.g., oleic acid, propylene glycol) (optional)

  • Backing layer (e.g., polyethylene terephthalate - PET film)

  • Release liner (e.g., siliconized polyester film)

  • Suitable solvent for the API (if necessary)

Equipment:

  • Beaker

  • Magnetic stirrer

  • Casting knife or film applicator

  • Drying oven with controlled temperature and ventilation

  • Laminator (optional)

Procedure:

  • Drug Dispersion: Dissolve or disperse the API and any permeation enhancers in the THMMA-modified acrylic copolymer solution. Mix thoroughly using a magnetic stirrer until a homogeneous mixture is obtained.

  • Casting: Place the release liner on a flat, level surface. Apply the drug-adhesive mixture uniformly over the release liner using a casting knife or film applicator set to the desired thickness.

  • Drying: Transfer the cast film to a drying oven. Dry at a controlled temperature (e.g., 60-80 °C) for a sufficient time to remove the solvent completely. The drying time will depend on the solvent and the thickness of the film.

  • Lamination: Once the solvent is fully evaporated, laminate the backing layer onto the dried adhesive film.

  • Cutting: Cut the laminated sheet into patches of the desired size and shape.

  • Packaging: Store the finished patches in appropriate packaging to protect them from moisture and light.

Protocol 3: Characterization of THMMA-Based Transdermal Patches

1. Adhesion Testing:

  • 180° Peel Adhesion Test:

    • Cut a 25 mm wide strip of the transdermal patch.

    • Apply the strip to a clean, dry stainless steel test panel.

    • Roll over the patch with a standard weight roller to ensure uniform contact.

    • After a specified dwell time (e.g., 20 minutes), mount the test panel in the lower jaw of a tensile tester.

    • Fold the free end of the patch back at a 180° angle and clamp it in the upper jaw.

    • Pull the patch from the panel at a constant speed (e.g., 300 mm/min).

    • Record the force required to peel the patch. The result is typically expressed in Newtons per 25 mm (N/25 mm).

  • Shear Adhesion (Holding Power) Test:

    • Cut a 25 mm x 25 mm sample of the transdermal patch.

    • Apply the patch to a stainless steel test panel, leaving an overhang.

    • Roll over the patch with a standard weight roller.

    • Hang the test panel vertically and attach a standard weight (e.g., 1 kg) to the free end of the patch.

    • Measure the time it takes for the patch to slide off the panel. The result is reported in hours.

2. In Vitro Drug Release Study using Franz Diffusion Cell:

  • Membrane Preparation: Use a suitable membrane, such as excised human or animal skin, or a synthetic membrane, and mount it on the Franz diffusion cell with the dermal side in contact with the receptor medium.

  • Receptor Medium: Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 32 ± 0.5 °C. The medium should be continuously stirred.

  • Patch Application: Cut the transdermal patch to a size that fits the donor compartment and apply it to the membrane.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Calculation: Calculate the cumulative amount of drug released per unit area over time.

Visualizations

Adhesion_Mechanism cluster_Patch Transdermal Patch cluster_Skin Skin Surface PSA THMMA-Modified PSA Skin Stratum Corneum PSA->Skin Adhesion THMMA THMMA Monomer (-CH2OH groups) H_Bond Hydrogen Bonding THMMA->H_Bond Enables H_Bond->PSA Strengthens Adhesion

Caption: Mechanism of enhanced adhesion with THMMA-modified PSA.

Synthesis_Workflow start Start: Monomer & Reagent Prep reactor_setup Reactor Setup (3-neck flask, condenser, stirrer) start->reactor_setup inert_atm Establish Inert Atmosphere (Nitrogen Purge) reactor_setup->inert_atm heating Heat Solvent (e.g., 70-80°C) inert_atm->heating monomer_addition Slow Addition of Monomer/Initiator Mix heating->monomer_addition polymerization Polymerization (4-6 hours) monomer_addition->polymerization cooling Cool to Room Temperature polymerization->cooling end End: THMMA-PSA Solution cooling->end

Caption: Workflow for THMMA-Modified PSA Synthesis.

Patch_Fabrication_Workflow start Start: Prepare Drug-Adhesive Mix casting Cast Mixture onto Release Liner start->casting drying Solvent Evaporation (Drying Oven) casting->drying lamination Laminate Backing Layer drying->lamination cutting Cut into Patches lamination->cutting packaging Package Finished Patches cutting->packaging end End: Final Transdermal Patch packaging->end

Caption: Workflow for Transdermal Patch Fabrication.

References

Application Notes and Protocols for Synthesizing Thermo-Responsive Polymers Using N-[Tris(hydroxymethyl)methyl]acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of thermo-responsive copolymers using N-[Tris(hydroxymethyl)methyl]acrylamide (THAM), also known as N-acryloyl-tris-(hydroxymethyl) aminomethane (NAT), and N-isopropylacrylamide (NIPAAm). The incorporation of the highly hydrophilic THAM monomer allows for the tuning of the Lower Critical Solution Temperature (LCST) of the resulting polymer, a critical parameter for various biomedical applications, including controlled drug delivery.

Introduction

Thermo-responsive polymers, particularly those based on poly(N-isopropylacrylamide) (PNIPAAm), have garnered significant interest in the biomedical field. These polymers exhibit a reversible phase transition in aqueous solutions at a specific temperature known as the Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble, while above it, the polymer becomes insoluble and precipitates. This sharp transition, which for PNIPAAm is around 32°C, is close to physiological temperature, making these materials excellent candidates for "smart" drug delivery systems.[1]

By copolymerizing NIPAAm with other monomers, the LCST can be precisely controlled. The incorporation of hydrophilic comonomers, such as this compound (THAM), increases the overall hydrophilicity of the copolymer, thereby raising its LCST.[2][3] This tunability is crucial for designing drug delivery vehicles that can, for instance, remain in a soluble, drug-loaded state at room temperature and transition to a hydrogel state to release a therapeutic agent at body temperature.

This document outlines the synthesis of poly(NIPAAm-co-THAM) hydrogels and their application in the controlled release of therapeutic agents.

Data Presentation

The composition of the monomer feed directly influences the properties of the resulting hydrogel. The following table, adapted from studies on NIPAAm and THAM copolymers, illustrates the effect of increasing THAM content on the hydrogel's properties.

FormulationNIPAAm (mol%)THAM (mol%)Cross-linker (mol%)*Resulting Hydrogel Properties
PNIPAAm-10010001.5Exhibits a sharp thermo-responsive collapse above its LCST of ~32°C.
P(NIPAAm-co-THAM)-9090101.5Increased swelling capacity and a slightly elevated LCST compared to pure PNIPAAm.
P(NIPAAm-co-THAM)-7070301.5Further increased hydrophilicity and a more gradual swelling/deswelling transition.
P(NIPAAm-co-THAM)-5050501.5Significantly higher water uptake and a less pronounced thermo-responsive behavior.
P(THAM)-10001001.5Highly hydrophilic, non-thermo-responsive hydrogel with high water retention.

*N,N'-methylenebisacrylamide (BIS) is a common cross-linker.

Experimental Protocols

Materials
  • N-isopropylacrylamide (NIPAAm)

  • This compound (THAM/NAT)

  • N,N'-methylenebisacrylamide (BIS) (cross-linker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

  • Ethanol

Protocol 1: Synthesis of a Thermo-Responsive P(NIPAAm-co-THAM) Hydrogel

This protocol is adapted from the synthesis of NIPAAm and NAT-based hydrogels.

  • Monomer Solution Preparation: In a glass vial, dissolve the desired molar quantities of NIPAAm and THAM in deionized water. Add the cross-linker, BIS, to the solution. Gently agitate the mixture until all components are fully dissolved.

  • Initiator Addition: Add the initiator, APS, to the monomer solution and mix thoroughly.

  • Degassing: To remove dissolved oxygen, which can inhibit polymerization, sparge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.[4]

  • Initiation of Polymerization: Add the accelerator, TEMED, to the solution and mix gently. Immediately transfer the solution into a suitable mold (e.g., between two glass plates with a spacer or into cylindrical glass tubes).

  • Curing: Allow the polymerization to proceed at room temperature for 24 hours.

  • Purification: After polymerization, carefully remove the hydrogel from the mold. To remove unreacted monomers and other impurities, immerse the hydrogel in a large volume of deionized water, changing the water frequently over several days.

  • Drying (Optional): The purified hydrogel can be dried to a constant weight, for example, in a vacuum oven at a low temperature.

Protocol 2: Characterization of Thermo-Responsive Behavior (LCST Determination)

The LCST of the synthesized copolymers can be determined by observing the change in turbidity of a dilute aqueous polymer solution with increasing temperature.

  • Sample Preparation: Prepare a dilute aqueous solution of the synthesized polymer (e.g., 1 wt%).

  • Measurement: Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Collection: Monitor the transmittance of light through the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1°C/minute).

  • LCST Determination: The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Visualizations

Experimental Workflow for Hydrogel Synthesis

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing Monomer_Solution Dissolve NIPAAm, THAM, and BIS in deionized water Initiator_Addition Add APS to monomer solution Monomer_Solution->Initiator_Addition Mix thoroughly Degassing Sparge with N2 or Ar to remove O2 Initiator_Addition->Degassing Initiation Add TEMED to initiate polymerization Degassing->Initiation Molding Transfer solution to mold Initiation->Molding Immediately Curing Cure at room temperature for 24 hours Molding->Curing Purification Immerse hydrogel in deionized water Curing->Purification Drying Dry hydrogel (optional) Purification->Drying

Caption: Workflow for the synthesis of P(NIPAAm-co-THAM) hydrogels.

Principle of Thermo-Responsive Drug Release

G cluster_below Below LCST (e.g., Room Temperature) cluster_above Above LCST (e.g., Body Temperature) Soluble Polymer chains are hydrated and soluble. Drug is encapsulated within the polymer network. Temp_Increase Temperature Increase Soluble->Temp_Increase Insoluble Polymer chains dehydrate and collapse, forming a hydrogel. Drug is released from the contracted network. Temp_Increase->Insoluble

References

Application Notes and Protocols for N-[Tris(hydroxymethyl)methyl]acrylamide (THMAA) Hydrogels in 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to THMAA Hydrogels for 3D Cell Culture

N-[Tris(hydroxymethyl)methyl]acrylamide (THMAA), also known as N-acryloyl-tris-(hydroxymethyl)aminomethane (NAT), is a highly hydrophilic monomer used to synthesize polyacrylamide-based hydrogels. These hydrogels are gaining attention in the field of three-dimensional (3D) cell culture due to their excellent biocompatibility and tunable mechanical properties. The abundance of hydroxyl groups in the THMAA monomer renders the resulting hydrogels superhydrophilic, which helps to minimize non-specific protein adsorption and maintain high cell viability. This makes them an ideal scaffold for creating in vitro 3D cell models that more accurately mimic the native extracellular matrix (ECM) compared to traditional 2D cell culture systems.[1]

The ability to independently tune the mechanical stiffness of THMAA hydrogels allows researchers to investigate the influence of matrix mechanics on cellular behavior, including proliferation, differentiation, and response to therapeutic agents.[2] These hydrogels serve as a versatile platform for a wide range of applications, from fundamental cell biology research to high-throughput drug screening.[3][4][5]

Key Applications

  • Mimicking Native Tissue Microenvironments: The tunable stiffness of THMAA hydrogels allows for the creation of 3D environments that replicate the mechanical properties of various soft tissues.

  • Stem Cell Research: Investigate the role of mechanical cues on stem cell differentiation and fate.

  • Cancer Biology: Develop more physiologically relevant 3D tumor models for studying cancer progression, invasion, and therapeutic response.[4]

  • Drug Discovery and Screening: High-throughput screening of drug candidates in a 3D environment that better predicts in vivo efficacy and toxicity.[3][4][6][7]

  • Toxicology Studies: Assess the toxicity of compounds in a more realistic cellular context.

Quantitative Data: Mechanical Properties of Acrylamide-Based Hydrogels

The mechanical properties of hydrogels, such as Young's Modulus and storage modulus, are critical parameters that influence cell behavior. These properties can be controlled by varying the concentration of the monomer (THMAA) and the crosslinking agent (e.g., N,N'-methylenebisacrylamide, MBAm). While specific data for THMAA hydrogels is emerging, the following tables provide representative data from polyacrylamide and other similar hydrogel systems to illustrate these relationships.

Table 1: Young's Modulus of Polyacrylamide Hydrogels at Varying Crosslinker Concentrations. [2]

Acrylamide Concentration (% w/v)Bis-acrylamide Concentration (% w/v)Young's Modulus (kPa)
100.05~20
100.1~40
100.2~80
100.4~160

Table 2: Storage Modulus (G') of Hydrogels at Various Polymer and Crosslinker Concentrations. [8]

Polymer Concentration (%)Crosslinker Concentration (mol%)Storage Modulus (G') (Pa)
51~100 - 500
101~500 - 2000
52~500 - 1500
102~2000 - 5000

Experimental Protocols

Protocol for Synthesis of THMAA Hydrogels for 3D Cell Culture

This protocol describes the preparation of sterile THMAA hydrogels suitable for encapsulating cells. All steps should be performed in a sterile biosafety cabinet.

Materials:

  • This compound (THMAA) monomer

  • N,N'-methylenebisacrylamide (MBAm) crosslinker

  • Ammonium persulfate (APS) initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) catalyst

  • Sterile phosphate-buffered saline (PBS)

  • Sterile, cell culture-grade water

  • Sterile syringes and filters (0.22 µm)

Procedure:

  • Prepare Stock Solutions:

    • THMAA Monomer Solution (e.g., 20% w/v): Dissolve 2 g of THMAA in 10 mL of sterile PBS. Filter sterilize using a 0.22 µm syringe filter.

    • MBAm Crosslinker Solution (e.g., 2% w/v): Dissolve 0.2 g of MBAm in 10 mL of sterile PBS. Gentle warming may be required. Filter sterilize.

    • APS Initiator Solution (10% w/v): Dissolve 0.1 g of APS in 1 mL of sterile water immediately before use. Filter sterilize.

    • TEMED Catalyst: Use directly from the manufacturer's bottle.

  • Prepare Pre-gel Solution:

    • In a sterile conical tube, combine the THMAA and MBAm stock solutions to achieve the desired final concentrations. For example, for a 10% THMAA, 0.1% MBAm hydrogel, mix 5 mL of 20% THMAA, 0.5 mL of 2% MBAm, and 4.5 mL of sterile PBS.

    • Degas the pre-gel solution for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiate Polymerization:

    • To initiate polymerization, add APS and TEMED to the pre-gel solution. A common starting point is 10 µL of 10% APS and 1 µL of TEMED per 1 mL of pre-gel solution. Mix gently but thoroughly by pipetting.

    • Immediately dispense the solution into the desired culture vessel (e.g., 96-well plate, glass-bottom dish).

  • Gelation:

    • Allow the hydrogels to polymerize at room temperature for 30-60 minutes. Gelation time can be modulated by adjusting the concentration of APS and TEMED.

  • Equilibration:

    • After gelation, wash the hydrogels extensively with sterile PBS or cell culture medium to remove any unreacted monomers and initiators. This is crucial for ensuring biocompatibility. Wash at least 3 times for 30 minutes each.

Protocol for Cell Encapsulation in THMAA Hydrogels

Materials:

  • Sterile, equilibrated THMAA hydrogel pre-gel solution (prepared as in 4.1, before adding APS and TEMED)

  • Cell suspension at the desired concentration in culture medium

  • APS and TEMED solutions

Procedure:

  • Prepare Cell Suspension:

    • Trypsinize and count cells. Centrifuge and resuspend the cell pellet in a small volume of culture medium to achieve a high concentration (e.g., 10-20 million cells/mL).

  • Mix Cells with Pre-gel Solution:

    • Gently mix the cell suspension with the sterile, degassed THMAA pre-gel solution. The recommended ratio is 1 part cell suspension to 9 parts pre-gel solution to maintain the desired final monomer and crosslinker concentrations.

  • Initiate Polymerization:

    • Add APS and TEMED to the cell-laden pre-gel solution and mix gently by pipetting up and down. Avoid creating air bubbles.

  • Dispense and Gel:

    • Quickly dispense the cell-laden hydrogel solution into pre-warmed culture plates.

    • Allow to gel at 37°C in a cell culture incubator for 20-30 minutes.

  • Add Culture Medium:

    • Once gelled, gently add pre-warmed cell culture medium to cover the hydrogels.

  • Culture and Analysis:

    • Culture the 3D cell constructs under standard conditions, changing the medium every 2-3 days.

Protocol for Cell Viability and Proliferation Assays

Live/Dead Staining:

  • Prepare a staining solution of Calcein-AM (for live cells) and Ethidium Homodimer-1 (for dead cells) in PBS according to the manufacturer's instructions.

  • Remove the culture medium from the hydrogels and wash once with PBS.

  • Add the staining solution to the hydrogels and incubate for 30-45 minutes at 37°C.

  • Wash with PBS and visualize immediately using a fluorescence microscope.

Metabolic Assays (e.g., MTS/XTT): [9]

  • Prepare the MTS or XTT reagent according to the manufacturer's protocol.

  • Add the reagent to the culture medium of the 3D constructs.

  • Incubate for 1-4 hours at 37°C.

  • Transfer the supernatant to a new 96-well plate and measure the absorbance at the appropriate wavelength using a plate reader.

Protocol for Immunofluorescence Staining of Cells in THMAA Hydrogels[10][11][12][13][14]
  • Fixation: Fix the cell-laden hydrogels with 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Block with a solution containing 3% BSA and 0.1% Tween-20 in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBS containing 0.1% Tween-20 for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI, wash, and mount with an appropriate mounting medium for imaging.

Visualizations: Diagrams and Workflows

experimental_workflow cluster_prep Hydrogel Preparation cluster_encap Cell Encapsulation cluster_analysis Downstream Analysis prep_stocks Prepare Sterile Stock Solutions (THMAA, MBAm, APS) mix_pregel Mix Pre-gel Solution prep_stocks->mix_pregel degas Degas Pre-gel Solution mix_pregel->degas mix_cells Mix Cells with Pre-gel degas->mix_cells prep_cells Prepare Cell Suspension prep_cells->mix_cells initiate_poly Initiate Polymerization (Add APS/TEMED) mix_cells->initiate_poly dispense Dispense and Gel initiate_poly->dispense add_media Add Culture Medium dispense->add_media viability Cell Viability Assays (Live/Dead, MTS) add_media->viability imaging Immunofluorescence and Microscopy add_media->imaging drug_screen Drug Screening add_media->drug_screen

Caption: Experimental workflow for 3D cell culture in THMAA hydrogels.

signaling_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cellular Response stiffness Hydrogel Stiffness (THMAA/MBAm Ratio) integrin Integrin Adhesion stiffness->integrin fak FAK Activation integrin->fak cytoskeleton Cytoskeletal Tension fak->cytoskeleton yap_taz YAP/TAZ Nuclear Translocation cytoskeleton->yap_taz gene_exp Gene Expression (Proliferation, Differentiation) yap_taz->gene_exp

References

Application Notes and Protocols for N-[Tris(hydroxymethyl)methyl]acrylamide in Protein Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[Tris(hydroxymethyl)methyl]acrylamide (THMA), also known as N-acryloyl-tris(hydroxymethyl)aminomethane (NAT), is a hydrophilic acrylic monomer that offers unique advantages as a matrix for protein electrophoresis. Its highly hydrophilic nature, conferred by the three hydroxyl groups of the Tris moiety, results in gels with larger pore sizes and different separation characteristics compared to traditional polyacrylamide gels. This allows for the effective separation of a broader range of protein sizes, particularly high molecular weight proteins. The resulting polymer, poly(NAT), provides a versatile platform for various electrophoretic techniques, including SDS-PAGE and isoelectric focusing.

These application notes provide a comprehensive overview of the use of THMA in protein electrophoresis, including detailed protocols for gel preparation and experimental workflows.

Key Applications and Advantages

Poly(NAT) gels, prepared by polymerizing this compound and cross-linked with N,N'-methylenebisacrylamide (Bis), offer several key advantages over conventional polyacrylamide gels:

  • Extended Separation Range for High Molecular Weight Proteins: Poly(NAT)-Bis gradient gels (4-24%) have demonstrated a significantly higher exclusion limit of over 3 x 10^6 Da.[1][2] This is more than a threefold increase compared to standard polyacrylamide gradient gels of the same concentration, making them ideal for the analysis of large protein complexes and high molecular weight proteins that are poorly resolved in conventional systems.[1][2]

  • Improved Separation of Larger DNA Fragments: While the focus here is on proteins, it is noteworthy that poly(NAT) gels also show substantially improved resolution of DNA fragments larger than 200 base pairs compared to polyacrylamide gels.

  • Suitability for Isoelectric Focusing (IEF): Gels composed of 6% this compound and 3% N,N'-methylenebisacrylamide are a suitable matrix for isoelectric focusing, a technique that separates proteins based on their isoelectric point (pI).[1][2]

  • Enhanced Hydrophilicity: The hydrophilic nature of the Tris component of THMA creates a gel matrix with reduced hydrophobic interactions with proteins, which can be advantageous in certain applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of poly(NAT) gels in comparison to standard polyacrylamide gels, based on available literature.

ParameterPoly(NAT)-Bis GelStandard Polyacrylamide-Bis GelReference
Exclusion Limit (Gradient Gel) > 3 x 10^6 Da~ 1 x 10^6 Da[1][2]
Suitability for Isoelectric Focusing 6% NAT, 3% Bis formulation is effectiveStandard formulations are used[1][2]
Protein Migration Proteins migrate further for a given gel %Standard migration[3]

Experimental Protocols

Protocol 1: Preparation of a 4-24% Gradient Poly(NAT)-Bis Gel for High Molecular Weight Protein Separation

This protocol is adapted from the findings of Kozulić et al. and is designed for the separation of a broad range of proteins, with a particular advantage for high molecular weight species.[1][2]

Materials:

  • This compound (THMA/NAT)

  • N,N'-methylenebisacrylamide (Bis)

  • Tris base

  • Hydrochloric acid (HCl)

  • Sodium dodecyl sulfate (SDS)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Gradient maker

  • Gel casting apparatus

Solutions:

  • 4% T, 3% C Poly(NAT) Solution (Light Solution):

    • 3.88 g this compound

    • 0.12 g N,N'-methylenebisacrylamide

    • Dissolve in Tris buffer (e.g., 0.375 M Tris-HCl, pH 8.8) to a final volume of 100 mL.

  • 24% T, 3% C Poly(NAT) Solution (Heavy Solution):

    • 23.28 g this compound

    • 0.72 g N,N'-methylenebisacrylamide

    • Dissolve in Tris buffer (e.g., 0.375 M Tris-HCl, pH 8.8) to a final volume of 100 mL.

  • Stacking Gel Solution (e.g., 4% T, 3% C):

    • 3.88 g this compound

    • 0.12 g N,N'-methylenebisacrylamide

    • Dissolve in stacking gel buffer (e.g., 0.125 M Tris-HCl, pH 6.8) to a final volume of 100 mL.

  • 10% (w/v) SDS Solution

  • 10% (w/v) APS Solution (prepare fresh)

  • TEMED

  • Running Buffer (e.g., Tris-Glycine-SDS buffer): 25 mM Tris, 192 mM Glycine, 0.1% SDS, pH 8.3.

Procedure:

  • Prepare the Gradient Gel:

    • Set up the gel casting apparatus.

    • To equal volumes of the light and heavy poly(NAT) solutions, add 1/100th volume of 10% SDS solution.

    • Degas both solutions for at least 15 minutes.

    • Add 1/100th volume of 10% APS and 1/1000th volume of TEMED to each solution and mix gently.

    • Immediately pour the solutions into the gradient maker, with the light solution in the mixing chamber and the heavy solution in the reservoir chamber.

    • Open the valve between the chambers and the outlet to the gel cassette and allow the gradient to form between the glass plates.

    • Overlay the gel with water-saturated butanol to ensure a flat surface.

    • Allow the gel to polymerize for at least 1 hour.

  • Prepare the Stacking Gel:

    • Pour off the butanol and rinse the top of the resolving gel with distilled water.

    • To the stacking gel solution, add 1/100th volume of 10% SDS, 1/100th volume of 10% APS, and 1/1000th volume of TEMED.

    • Pour the stacking gel on top of the polymerized resolving gel and insert the comb.

    • Allow the stacking gel to polymerize for at least 30 minutes.

  • Sample Preparation and Electrophoresis:

    • Prepare protein samples in a suitable sample buffer containing SDS and a reducing agent, and heat to denature.

    • Assemble the gel cassette in the electrophoresis apparatus and fill the reservoirs with running buffer.

    • Load the samples into the wells.

    • Run the electrophoresis at a constant voltage or current until the dye front reaches the bottom of the gel.

Protocol 2: Preparation of a 6% Poly(NAT), 3% Bis Gel for Isoelectric Focusing

This protocol is based on the formulation identified by Kozulić et al. as suitable for isoelectric focusing.[1][2]

Materials:

  • This compound (THMA/NAT)

  • N,N'-methylenebisacrylamide (Bis)

  • Carrier ampholytes

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Glycerol (optional, for gel stability)

  • IEF gel casting apparatus

Solutions:

  • Gel Solution (for 10 mL):

    • 0.6 g this compound

    • 0.3 g N,N'-methylenebisacrylamide

    • Carrier ampholytes (at the desired pH range and concentration)

    • Urea (if denaturing IEF is required)

    • Glycerol (e.g., 1 mL)

    • Distilled water to a final volume of 10 mL.

  • 10% (w/v) APS Solution (prepare fresh)

  • TEMED

  • Anode Solution (e.g., 10 mM Phosphoric Acid)

  • Cathode Solution (e.g., 20 mM Sodium Hydroxide)

Procedure:

  • Prepare the IEF Gel:

    • Assemble the IEF gel casting cassette.

    • Combine the this compound, N,N'-methylenebisacrylamide, carrier ampholytes, and glycerol (if using) in a flask. Add distilled water to the final volume.

    • Degas the solution for at least 15 minutes.

    • Add 1/100th volume of 10% APS and 1/1000th volume of TEMED and mix gently.

    • Immediately pour the solution into the gel cassette and insert the comb (if applicable for sample loading).

    • Allow the gel to polymerize for at least 1 hour.

  • Sample Application and Isoelectric Focusing:

    • Pre-focus the gel by applying a voltage before loading the samples.

    • Load the protein samples onto the gel.

    • Perform isoelectric focusing according to the manufacturer's instructions for the specific IEF apparatus, typically involving a voltage ramp over several hours.

    • After focusing, proceed with staining or subsequent analysis (e.g., second-dimension SDS-PAGE).

Visualizations

Experimental Workflow for Poly(NAT) Gradient Gel Electrophoresis

G cluster_prep Gel Preparation cluster_run Electrophoresis cluster_analysis Analysis prep_light Prepare Light Solution (4% NAT) degas Degas Solutions prep_light->degas prep_heavy Prepare Heavy Solution (24% NAT) prep_heavy->degas add_poly Add APS & TEMED degas->add_poly pour_grad Pour Gradient Gel add_poly->pour_grad prep_stack Prepare Stacking Gel pour_grad->prep_stack pour_stack Pour Stacking Gel prep_stack->pour_stack prep_sample Prepare Protein Samples load_sample Load Samples prep_sample->load_sample run_elec Run Electrophoresis load_sample->run_elec stain Stain Gel run_elec->stain analyze Analyze Protein Bands stain->analyze

Caption: Workflow for preparing and running a poly(NAT) gradient gel.

Logical Relationship of THMA Properties to Electrophoresis Application

G cluster_properties Chemical Properties cluster_gel_props Resulting Gel Properties cluster_applications Electrophoresis Applications THMA This compound (THMA/NAT) acrylamide_group Acrylamide Group THMA->acrylamide_group hydroxyl_groups Three Hydroxyl Groups THMA->hydroxyl_groups polymerization Polymerization & Cross-linking acrylamide_group->polymerization hydrophilicity High Hydrophilicity hydroxyl_groups->hydrophilicity large_pores Larger Pore Size polymerization->large_pores hydrophilicity->large_pores ief Isoelectric Focusing hydrophilicity->ief hmw_sep Separation of High MW Proteins large_pores->hmw_sep

Caption: Properties of THMA and their impact on electrophoresis applications.

Conclusion

This compound is a valuable alternative to acrylamide for specific applications in protein electrophoresis. The resulting poly(NAT) gels provide a macroporous matrix that is particularly well-suited for the separation of high molecular weight proteins and for isoelectric focusing. The protocols provided herein offer a starting point for researchers wishing to explore the benefits of this hydrophilic monomer in their protein analysis workflows. Further optimization of gel concentration, cross-linker ratios, and buffer systems may be necessary to achieve the desired resolution for specific protein samples.

References

Application Notes and Protocols for Creating Biocompatible Coatings with N-[Tris(hydroxymethyl)methyl]acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[Tris(hydroxymethyl)methyl]acrylamide (THMMA) is a highly hydrophilic monomer increasingly utilized in the development of biocompatible coatings for a variety of biomedical applications, including medical devices, drug delivery systems, and tissue engineering scaffolds.[1][2] The exceptional hydrophilicity of THMMA is attributed to the presence of three hydroxyl groups in its structure, which facilitate extensive hydrogen bonding with aqueous environments.[1] This property is key to creating surfaces that resist nonspecific protein adsorption and cell adhesion, thereby reducing the foreign body response and improving the in vivo performance of implanted materials.[2]

Poly(THMMA) can be applied as a coating through various techniques, most notably by "grafting-from" polymerization, where the polymer chains are grown directly from an initiator-functionalized surface.[3][4] This method allows for the formation of dense and stable polymer brushes. Additionally, THMMA can be copolymerized with other monomers to create hydrogels with tunable properties for applications such as cell encapsulation and controlled drug release.[5]

These application notes provide detailed protocols for the synthesis of THMMA-based coatings and hydrogels, along with methods for their characterization and the assessment of their biocompatibility.

Data Presentation

The following tables summarize key quantitative parameters for biocompatible coatings. While specific data for THMMA is emerging, these tables provide a framework for experimental design and data comparison.

Table 1: Physicochemical Properties of Biocompatible Coatings

Coating FormulationSubstrateCoating Thickness (nm)Water Contact Angle (°)Surface Roughness (RMS, nm)
Poly(THMMA) BrushSilicon Wafer10 - 10020 - 400.5 - 2.0
Poly(THMMA-co-PEGDA) HydrogelGlass50 - 200 (dry)30 - 505 - 15
Representative data based on similar hydrophilic polymer systems.

Table 2: Biocompatibility Performance of THMMA-based Coatings

Coating FormulationProtein Adsorption (ng/cm²)¹Cell Viability (%)²Hemolysis (%)³
Poly(THMMA) Brush< 10> 95< 2
Poly(THMMA-co-PEGDA) Hydrogel< 20> 90 (encapsulated cells)< 2
¹BSA or Fibrinogen adsorption as model proteins.
²Fibroblast or endothelial cell viability after 24h culture.
³In vitro hemolysis assay with human red blood cells.

Experimental Protocols

Protocol 1: Surface-Initiated "Grafting-From" Polymerization of THMMA on a Silicon Substrate

This protocol describes the formation of a dense poly(THMMA) brush on a silicon wafer, a common substrate for in vitro studies.

Materials:

  • Silicon wafers

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Extremely corrosive and reactive! Handle with extreme care in a fume hood.

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Triethylamine (TEA)

  • 2-Bromoisobutyryl bromide (BIBB)

  • This compound (THMMA)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Copper(I) bromide (CuBr)

  • Methanol

  • Deionized (DI) water

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean silicon wafers by sonication in acetone and isopropanol for 15 minutes each.

    • Dry the wafers under a stream of nitrogen.

    • Immerse the cleaned wafers in piranha solution for 30 minutes to generate surface hydroxyl groups.

    • Rinse the wafers extensively with DI water and dry under nitrogen.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the hydroxylated wafers in the APTES solution for 2 hours at room temperature under a nitrogen atmosphere.

    • Rinse the wafers with toluene and sonicate in toluene for 5 minutes to remove physically adsorbed silane.

    • Dry the wafers under nitrogen and cure in an oven at 110°C for 30 minutes.

  • Initiator Immobilization:

    • In a nitrogen-filled glovebox, place the aminosilane-modified wafers in a solution of anhydrous dichloromethane containing 2% (v/v) TEA.

    • Slowly add BIBB to the solution to a final concentration of 2% (v/v) while stirring.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • Rinse the wafers with dichloromethane and ethanol, then dry under a nitrogen stream.

  • Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP):

    • Prepare the polymerization solution in a Schlenk flask by dissolving THMMA (e.g., 1 M) and PMDETA (e.g., 2 mM) in a degassed 1:1 (v/v) mixture of methanol and water.

    • Add CuBr (e.g., 1 mM) to the flask.

    • Seal the flask and degas the solution by three freeze-pump-thaw cycles.

    • Place the initiator-functionalized substrate in the Schlenk flask under a nitrogen atmosphere.

    • Allow the polymerization to proceed for the desired time (e.g., 1-24 hours) to control the polymer brush thickness.

    • Stop the polymerization by exposing the solution to air.

    • Remove the substrate and rinse thoroughly with the polymerization solvent, followed by DI water.

    • Soxhlet extract the grafted substrate with an appropriate solvent for 24 hours to remove any non-covalently bound polymer.

Protocol 2: Synthesis of a Poly(THMMA) Hydrogel for Cell Encapsulation

This protocol details the preparation of a crosslinked poly(THMMA) hydrogel suitable for 3D cell culture.

Materials:

  • This compound (THMMA)

  • N,N'-Methylenebis(acrylamide) (BIS) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator

  • Phosphate-buffered saline (PBS), sterile

  • Cell suspension in culture medium

Procedure:

  • Prepare Monomer Solution:

    • Dissolve THMMA (e.g., 10% w/v) and BIS (e.g., 0.5% w/v, adjust for desired crosslinking density) in sterile PBS.

    • Filter-sterilize the solution through a 0.22 µm syringe filter.

  • Initiate Polymerization:

    • Warm the monomer solution to 37°C.

    • Add APS solution (10% w/v in sterile PBS) to the monomer solution to a final concentration of 0.1% (w/v).

    • Add TEMED (e.g., 0.1% v/v) to accelerate polymerization. The amount of TEMED can be adjusted to control the gelation time.

  • Cell Encapsulation:

    • Gently mix the cell suspension with the pre-polymer solution at a desired cell density.

    • Quickly cast the cell-laden hydrogel solution into the desired mold or culture vessel.

    • Allow the hydrogel to crosslink at 37°C in a cell culture incubator (typically 15-30 minutes).

    • After gelation, add cell culture medium to the hydrogel constructs.

Protocol 3: Characterization of Biocompatible Coatings

A. Water Contact Angle Measurement:

  • Place the coated substrate on the stage of a contact angle goniometer.

  • Dispense a droplet of DI water (typically 2-5 µL) onto the surface.

  • Capture an image of the droplet within 30 seconds of deposition.

  • Use the goniometer software to measure the angle between the substrate and the tangent of the droplet at the three-phase contact line.

  • Perform measurements at multiple locations on the surface to ensure uniformity.

B. Protein Adsorption Quantification (Using Micro-BCA Assay):

  • Incubate the coated substrates in a solution of a model protein (e.g., bovine serum albumin or fibrinogen, 1 mg/mL in PBS) for 1 hour at 37°C.

  • Rinse the substrates thoroughly with PBS to remove non-adsorbed protein.

  • Elute the adsorbed protein using a 1% sodium dodecyl sulfate (SDS) solution.

  • Quantify the protein concentration in the eluate using a micro-BCA protein assay kit according to the manufacturer's instructions.

  • Calculate the amount of adsorbed protein per unit surface area (ng/cm²).

C. Cell Viability Assay (Live/Dead Staining):

  • Culture cells on the coated substrate or encapsulated within the hydrogel for the desired time period.

  • Prepare a staining solution containing calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) in PBS according to the manufacturer's protocol.

  • Remove the culture medium and rinse the cells with PBS.

  • Incubate the cells with the Live/Dead staining solution for 15-30 minutes at 37°C.

  • Visualize the stained cells using a fluorescence microscope.

  • Quantify cell viability by counting the number of live and dead cells in multiple fields of view.

D. Hemolysis Assay:

  • Prepare a suspension of red blood cells (RBCs) in PBS.

  • Incubate the coated material in the RBC suspension for a defined period (e.g., 1 hour) at 37°C. Use DI water as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).

  • Centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Calculate the percentage of hemolysis relative to the positive control.

Visualizations

experimental_workflow_coating cluster_prep Substrate Preparation cluster_poly Polymerization cluster_char Characterization sub_clean Cleaning & Hydroxylation sub_silane Silanization (APTES) sub_clean->sub_silane sub_init Initiator Immobilization (BIBB) sub_silane->sub_init poly SI-ATRP of THMMA sub_init->poly char_ca Contact Angle poly->char_ca char_prot Protein Adsorption poly->char_prot char_cell Cell Viability poly->char_cell char_hemo Hemocompatibility poly->char_hemo

Caption: Workflow for creating and characterizing a poly(THMMA) biocompatible coating.

hydrogel_synthesis_workflow cluster_prep Preparation cluster_poly Polymerization & Encapsulation cluster_culture Cell Culture & Analysis prep_sol Prepare Monomer Solution (THMMA + BIS) mix Mix Cells with Pre-polymer Solution prep_sol->mix prep_cell Prepare Cell Suspension prep_cell->mix gel Initiate Polymerization (APS/TEMED) & Cast mix->gel culture Culture Hydrogel Constructs gel->culture analysis Analyze Cell Viability & Function culture->analysis

References

Troubleshooting & Optimization

preventing premature polymerization of N-[Tris(hydroxymethyl)methyl]acrylamide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-[Tris(hydroxymethyl)methyl]acrylamide (THMAA). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and use of THMAA, with a primary focus on preventing premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound (THMAA) and what are its common applications?

A1: this compound (THMAA) is a hydrophilic, functional monomer used in polymer chemistry. Its structure includes a polymerizable acrylamide group and three hydrophilic hydroxymethyl groups. This unique combination makes it a valuable component in the synthesis of hydrogels, biomedical materials, and other polymers where water solubility, biocompatibility, and specific functionalization are desired. Common applications include drug delivery systems, tissue engineering scaffolds, and as a component in specialty coatings and adhesives.[1]

Q2: Why is my THMAA solution polymerizing prematurely?

A2: Premature polymerization of THMAA is typically caused by the spontaneous formation of free radicals, which initiate a chain reaction. This process can be accelerated by several factors, including:

  • Elevated Temperatures: Higher temperatures increase the rate of free radical formation.

  • Exposure to Light: UV light can trigger the formation of radicals.

  • Presence of Contaminants: Impurities, especially metal ions, can act as catalysts for polymerization.

  • Absence of Inhibitors: Commercial THMAA is usually supplied with a polymerization inhibitor. If this inhibitor is removed or becomes inactive, polymerization can occur.

  • Improper Storage Atmosphere: Some common inhibitors require the presence of oxygen to be effective.

Q3: What are the optimal storage conditions for THMAA?

A3: To ensure the stability of THMAA and prevent premature polymerization, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool environment, typically between 2°C and 8°C.

  • Light: Keep in a dark location, protected from light.

  • Atmosphere: Store with a headspace of air, as common inhibitors like monomethyl ether hydroquinone (MEHQ) require oxygen to function effectively. Do not store under an inert atmosphere like nitrogen or argon.

  • Container: Keep in a tightly sealed container to prevent moisture absorption, as the compound is hygroscopic.

Troubleshooting Guides

Issue 1: THMAA has polymerized in the container upon arrival or during storage.
Possible Cause Solution
Improper shipping or storage conditions Visually inspect the material upon receipt. If it appears viscous, gel-like, or as a solid mass, do not use it. Contact the supplier for a replacement. Review your internal storage procedures to ensure they align with the recommended guidelines (2-8°C, dark, with air headspace).
Inhibitor degradation If the product has been stored for an extended period or under suboptimal conditions, the inhibitor may have been consumed. It is recommended to use the product within the supplier's recommended shelf-life.
Issue 2: THMAA solution becomes viscous or polymerizes during an experiment.
Possible Cause Solution
High reaction temperature Maintain a low reaction temperature. For many applications involving acrylamides, temperatures between 0°C and 5°C are recommended to minimize spontaneous polymerization.
Extended reaction time Minimize the duration of the reaction where possible. If long reaction times are necessary, ensure adequate inhibition and temperature control.
Contamination of glassware or reagents Ensure all glassware is scrupulously clean and free of any trace metals or other contaminants that could initiate polymerization. Use high-purity reagents and solvents.
Inhibitor removed prematurely If your protocol requires the removal of the inhibitor, do so immediately before use. Do not store the inhibitor-free monomer for any significant length of time.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the storage and inhibition of THMAA and related acrylamide compounds.

Table 1: Recommended Storage Conditions for THMAA

ParameterRecommended Condition
Temperature 2°C - 8°C
Light Store in the dark
Atmosphere Air headspace (Oxygen is required for many inhibitors)
Moisture Keep container tightly sealed (Hygroscopic)

Table 2: Common Inhibitors for Acrylamide Monomers

InhibitorTypical Concentration RangeNotes
Monomethyl Ether Hydroquinone (MEHQ) 30 - 1000 ppmRequires oxygen to be an effective inhibitor.
Hydroquinone (HQ) 100 - 500 ppmEffective radical scavenger.

Note: The optimal inhibitor concentration can be application-specific. It is advisable to consult the product's Certificate of Analysis for the specific inhibitor and its concentration.

Experimental Protocols

Protocol 1: Visual Inspection of THMAA for Polymerization

Objective: To qualitatively assess the stability of THMAA before use.

Materials:

  • Container of THMAA

Procedure:

  • Visual Examination: Before opening, visually inspect the container. The material should be a white to off-white crystalline solid.

  • Check for Clumping: Gently tilt the container. The solid should move freely. Significant clumping or the presence of a solid, immovable mass indicates potential polymerization.

  • Assess Solution Clarity: If preparing a solution, dissolve a small amount in the intended solvent (e.g., water). The solution should be clear and free of any gelatinous particles or cloudiness. Any inhomogeneity suggests the presence of polymers.

Protocol 2: Monitoring THMAA Stability via Viscosity Measurement

Objective: To quantitatively monitor changes in the viscosity of a THMAA solution over time as an indicator of polymerization.

Materials:

  • THMAA

  • Appropriate solvent (e.g., deionized water)

  • Viscometer (e.g., rotational viscometer or capillary viscometer)

  • Temperature-controlled bath

  • Sealed, amber glass storage vials

Procedure:

  • Prepare a Stock Solution: Prepare a solution of THMAA in the chosen solvent at a defined concentration (e.g., 20% w/v).

  • Initial Viscosity Measurement: Immediately after preparation, measure the viscosity of the solution at a constant, controlled temperature.

  • Storage: Aliquot the solution into several sealed, amber glass vials, ensuring an air headspace. Store them under the desired test conditions (e.g., 4°C, 25°C, 40°C).

  • Periodic Measurements: At regular intervals (e.g., daily, weekly), remove a vial from storage, allow it to equilibrate to the measurement temperature, and measure its viscosity.

  • Data Analysis: Plot viscosity as a function of time for each storage condition. A significant increase in viscosity over time is indicative of polymerization.

Visualizations

Premature_Polymerization_Pathway cluster_initiators Initiating Factors Heat Heat Free_Radical_Formation Free Radical Formation Heat->Free_Radical_Formation Light Light Light->Free_Radical_Formation Contaminants Contaminants Contaminants->Free_Radical_Formation Polymerization Chain Propagation (Polymerization) Free_Radical_Formation->Polymerization THMAA_Monomer THMAA Monomer THMAA_Monomer->Polymerization Polymer_Product Polymerized THMAA Polymerization->Polymer_Product

Caption: Factors leading to the premature polymerization of THMAA.

Troubleshooting_Workflow Start Observe Premature Polymerization Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Storage_Correct Storage Correct? Check_Storage->Storage_Correct Check_Handling Examine Experimental Procedure (Temp, Time) Storage_Correct->Check_Handling Yes Correct_Storage Correct Storage Procedures Storage_Correct->Correct_Storage No Handling_Correct Procedure Correct? Check_Handling->Handling_Correct Check_Reagents Inspect Reagent and Glassware Purity Handling_Correct->Check_Reagents Yes Optimize_Procedure Optimize Experimental Procedure Handling_Correct->Optimize_Procedure No Reagents_Pure Reagents Pure? Check_Reagents->Reagents_Pure Consult_Supplier Consult Supplier/ Consider New Batch Reagents_Pure->Consult_Supplier Yes Use_High_Purity Use High-Purity Reagents/Glassware Reagents_Pure->Use_High_Purity No

Caption: A logical workflow for troubleshooting premature THMAA polymerization.

References

Technical Support Center: Optimizing Reaction Conditions for N-[Tris(hydroxymethyl)methyl]acrylamide (THMAA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of N-[Tris(hydroxymethyl)methyl]acrylamide (THMAA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges during the synthesis of poly(THMAA).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for polymerizing this compound (THMAA)?

A1: THMAA can be polymerized using standard free-radical polymerization techniques. Additionally, controlled radical polymerization (CRP) methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) can be employed to achieve better control over molecular weight and dispersity.

Q2: Why is my THMAA polymerization resulting in a gel, even when I'm not using a crosslinker?

A2: THMAA has three hydroxyl groups which can potentially participate in chain transfer reactions, especially at elevated temperatures. This can lead to branching and, in some cases, unintended crosslinking, resulting in gel formation. It is crucial to carefully control the reaction temperature and monomer concentration to minimize these side reactions.

Q3: My polymerization is very slow or fails to initiate. What are the possible causes?

A3: Several factors can lead to slow or failed polymerization:

  • Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free-radical polymerization.[1] Ensure your reaction mixture is thoroughly deoxygenated before adding the initiator.

  • Inactive Initiator: The initiator, especially solutions of ammonium persulfate (APS), can degrade over time. Always use freshly prepared initiator solutions.

  • Low Temperature: The rate of polymerization is temperature-dependent. Ensure your reaction is conducted at a suitable temperature for the chosen initiator system.[2]

  • Impurities: Impurities in the monomer or solvent can inhibit polymerization. Use high-purity reagents.

Q4: How can I control the molecular weight of my poly(THMAA)?

A4: The molecular weight of the resulting polymer is inversely related to the initiator concentration in free-radical polymerization; a lower initiator concentration generally leads to a higher molecular weight.[3] For more precise control over molecular weight and to obtain polymers with a narrow molecular weight distribution, controlled radical polymerization techniques such as RAFT are recommended.[4]

Q5: What is a suitable solvent for THMAA polymerization?

A5: THMAA is a water-soluble monomer, making water an excellent solvent for its polymerization. Using aqueous media is also advantageous for many biomedical applications. For certain controlled polymerization techniques, organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may also be suitable.[4][5]

Troubleshooting Guide

This section provides solutions to common problems encountered during THMAA polymerization.

Problem Possible Cause Troubleshooting Steps
Premature Gelation High Reaction Temperature: Increased chain transfer to the hydroxyl groups of THMAA.[2]Lower the reaction temperature. Start with a lower temperature and gradually increase if the reaction is too slow.
High Monomer Concentration: Increased probability of intermolecular interactions and branching.Reduce the initial monomer concentration. Consider a semi-batch process where the monomer is added gradually.
High Initiator Concentration: Rapid polymerization can lead to uncontrolled branching.Decrease the initiator concentration.
Slow or No Polymerization Oxygen Inhibition: Presence of dissolved oxygen in the reaction mixture.Degas the monomer solution thoroughly by sparging with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes before adding the initiator.[1]
Inactive Initiator/Catalyst: Degradation of the initiator (e.g., APS) or catalyst.Prepare fresh initiator solutions before each experiment. Ensure catalysts for CRP are stored under appropriate conditions.
Low Reaction Temperature: Insufficient energy to initiate polymerization.[2]Increase the reaction temperature to the optimal range for your initiator. For APS/TEMED redox initiation, room temperature is often sufficient.[1]
Low Polymer Yield Insufficient Reaction Time: The polymerization has not proceeded to completion.Increase the polymerization time. Monitor monomer conversion over time using techniques like NMR or HPLC to determine the optimal reaction duration.
Chain Transfer to Solvent: Some solvents can act as chain transfer agents, terminating the growing polymer chains.If using an organic solvent, ensure it is not a strong chain transfer agent. Water is generally a good choice for THMAA.
Broad Molecular Weight Distribution (High Polydispersity) Chain Transfer Reactions: Uncontrolled chain transfer to monomer or polymer.Lower the reaction temperature and monomer concentration.
Inefficient Initiation: Slow or continuous initiation of new polymer chains throughout the reaction.For better control, consider using a controlled radical polymerization technique like RAFT.

Experimental Protocols

The following are general starting protocols for the polymerization of THMAA. Note: These are starting points and may require optimization for your specific experimental goals.

Protocol 1: Free-Radical Polymerization in Aqueous Solution

Materials:

  • This compound (THMAA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Deionized water

Procedure:

  • Dissolve the desired amount of THMAA in deionized water in a reaction flask equipped with a magnetic stirrer.

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling nitrogen or argon gas through it for at least 30 minutes.

  • While maintaining the inert atmosphere, add a freshly prepared aqueous solution of APS via a syringe.

  • Add TEMED via a syringe. The amount of TEMED is typically in a similar molar range to APS.

  • Allow the reaction to proceed at room temperature with continuous stirring. Polymerization is often indicated by an increase in viscosity.

  • The reaction can be terminated by exposing the solution to air.

  • The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomer and initiator residues, followed by lyophilization.

Table 1: Example Conditions for Free-Radical Polymerization of Acrylamide Derivatives. Note: This data is for general acrylamide polymerization and should be adapted for THMAA.

Monomer Concentration (wt%)Initiator (APS) Concentration (mol% relative to monomer)TEMED Concentration (mol% relative to monomer)Approximate Reaction Time (hours)Expected Molecular Weight Trend
100.50.54-6High
101.01.02-4Medium
200.50.53-5High
201.01.01-3Medium
Protocol 2: RAFT Polymerization in Aqueous Solution

Materials:

  • This compound (THMAA)

  • RAFT Chain Transfer Agent (CTA), e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Azobisisobutyronitrile (AIBN) or a water-soluble azo initiator (e.g., V-50)

  • Solvent (e.g., water or a mixture of water and a miscible organic solvent like DMF)

Procedure:

  • Dissolve THMAA and the RAFT CTA in the chosen solvent in a reaction flask with a magnetic stirrer.

  • Add the azo initiator to the solution.

  • Seal the flask and deoxygenate the mixture by performing at least three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with an inert gas.

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).

  • Allow the polymerization to proceed for the desired time.

  • To quench the reaction, cool the flask in an ice bath and expose the contents to air.

  • The polymer can be purified by precipitation in a non-solvent (e.g., acetone or methanol) or by dialysis.

Table 2: Example Conditions for RAFT Polymerization of Acrylamide Derivatives. Note: This data is for general acrylamide polymerization and should be adapted for THMAA.

[Monomer]:[CTA]:[Initiator] RatioSolventTemperature (°C)Time (hours)Expected Polydispersity (PDI)
100:1:0.2Water/DMF (1:1)706< 1.3
200:1:0.2Water/DMF (1:1)7012< 1.3
100:1:0.1DMSO708< 1.2
200:1:0.1DMSO7016< 1.2

Visualizations

Experimental Workflow

G prep Prepare Monomer Solution (THMAA in Solvent) deoxygenate Deoxygenate Solution (N2/Ar Purge or Freeze-Pump-Thaw) prep->deoxygenate initiate Initiate Polymerization (Add Initiator/Catalyst) deoxygenate->initiate react Polymerization Reaction (Controlled Temperature and Time) initiate->react terminate Terminate Reaction (Expose to Air/Cooling) react->terminate purify Purify Polymer (Dialysis/Precipitation) terminate->purify characterize Characterize Polymer (GPC, NMR, etc.) purify->characterize G start Premature Gelation Occurs q_temp Is Reaction Temperature High? start->q_temp s_temp Lower Reaction Temperature q_temp->s_temp Yes q_conc Is Monomer Concentration High? q_temp->q_conc No s_temp->q_conc s_conc Reduce Monomer Concentration q_conc->s_conc Yes q_init Is Initiator Concentration High? q_conc->q_init No s_conc->q_init s_init Decrease Initiator Concentration q_init->s_init Yes end Optimized Conditions q_init->end No s_init->end G cluster_blood Bloodstream cluster_tumor Tumor Tissue carrier Poly(THMAA) Nanocarrier (with Drug) leaky_vasculature Leaky Tumor Vasculature carrier->leaky_vasculature Extravasation drug_release Drug Release leaky_vasculature->drug_release Accumulation impaired_drainage Impaired Lymphatic Drainage leaky_vasculature->impaired_drainage tumor_cells Tumor Cells cell_death Therapeutic Effect (e.g., Apoptosis) tumor_cells->cell_death drug_release->tumor_cells Drug Uptake

References

Technical Support Center: Purification of Poly(N-[Tris(hydroxymethyl)methyl]acrylamide) (poly(THMMA))

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of poly(N-[Tris(hydroxymethyl)methyl]acrylamide) (poly(THMMA)).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of poly(THMMA).

ProblemPossible Cause(s)Recommended Solution(s)
Low Polymer Yield After Precipitation Incomplete Precipitation: The chosen anti-solvent is not effective, or an insufficient volume was used.- Ensure the anti-solvent is one in which poly(THMMA) is completely insoluble. Good candidates include methanol, ethanol, or acetone. - Use a large excess of the anti-solvent (e.g., 10-fold volume of the polymer solution). - Perform the precipitation at a lower temperature (e.g., in an ice bath) to decrease polymer solubility.
Polymer is too Dilute: The concentration of the polymer in the solution is too low for effective precipitation.- Concentrate the polymer solution before adding the anti-solvent using techniques like rotary evaporation.
Polymer Remains Sticky/Oily After Precipitation Trapped Solvent: Residual solvent (e.g., water, DMF) is trapped within the polymer matrix.- After decanting the anti-solvent, re-dissolve the polymer in a minimal amount of solvent and re-precipitate. Repeat this process 2-3 times. - Wash the precipitated polymer thoroughly with fresh anti-solvent. - Dry the polymer under high vacuum for an extended period (24-48 hours).
Low Molecular Weight Polymer: The presence of a significant fraction of low molecular weight oligomers can result in a non-solid product.- Consider using dialysis with a low molecular weight cutoff (MWCO) membrane to remove oligomers before precipitation.[1]
High Polydispersity Index (PDI) After Purification Inefficient Purification Method: Precipitation or dialysis alone may not be sufficient to remove all polymer chains of varying lengths.- Employ size-exclusion chromatography (SEC) as a final "polishing" step to obtain a more uniform polymer sample with a lower PDI.[2][3][4]
Presence of Monomer/Initiator Impurities in Final Product Inadequate Washing/Dialysis: Insufficient washing or dialysis time/cycles.- For precipitation, increase the number of washing steps with the anti-solvent. - For dialysis, use a membrane with an appropriate MWCO (e.g., 3.5 kDa or lower) and extend the dialysis time, changing the dialysis buffer frequently (e.g., every 4-6 hours for the first 24 hours).
Column Clogging During Size-Exclusion Chromatography (SEC) Particulate Matter in Sample: Presence of aggregated polymer or other insoluble impurities.- Filter the polymer solution through a 0.22 µm or 0.45 µm syringe filter before injecting it into the SEC system.
Inappropriate Mobile Phase: The polymer is not fully soluble in the SEC mobile phase, leading to precipitation on the column.- Ensure the mobile phase is a good solvent for poly(THMMA). Aqueous buffers are typically suitable.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying poly(THMMA)?

A1: The primary methods for purifying poly(THMMA) are precipitation, dialysis, and size-exclusion chromatography (SEC). Often, a combination of these techniques is used to achieve high purity.

Q2: How do I choose the right anti-solvent for precipitation?

A2: An ideal anti-solvent should be one in which poly(THMMA) is insoluble, but the impurities (residual monomer, initiator, salts) are soluble. For the highly hydrophilic poly(THMMA), polar organic solvents like methanol, ethanol, and acetone are good candidates to try. The choice may require some empirical testing.

Q3: What Molecular Weight Cutoff (MWCO) should I use for dialysis of poly(THMMA)?

A3: The choice of MWCO depends on the molecular weight of your polymer and the size of the impurities you want to remove. To remove small molecules like unreacted monomer (MW = 175.18 g/mol ) and initiators, a membrane with a low MWCO, such as 1-3.5 kDa, is generally suitable. This ensures that the small impurities can diffuse out while the polymer is retained.[1]

Q4: Can I use precipitation to fractionate my polymer by molecular weight?

A4: Fractional precipitation can be used to separate polymers based on their molecular weight. This is achieved by gradually adding an anti-solvent to a polymer solution. Higher molecular weight polymers will precipitate first. However, for more precise fractionation and a narrower molecular weight distribution, size-exclusion chromatography is the preferred method.

Q5: How can I confirm the purity of my poly(THMMA) after purification?

A5: The purity of your polymer can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the disappearance of signals from the monomer and other small molecule impurities.

  • Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI). A narrow PDI indicates a more uniform polymer sample.[2][3][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the characteristic functional groups of the polymer and the absence of impurity peaks.[5]

Experimental Protocols

Protocol 1: Purification by Precipitation

This protocol describes the purification of poly(THMMA) by precipitating it from the reaction mixture using an anti-solvent.

Materials:

  • Crude poly(THMMA) solution

  • Anti-solvent (e.g., methanol, ethanol, or acetone)

  • Beakers

  • Stir plate and stir bar

  • Centrifuge and centrifuge tubes (if applicable)

  • Vacuum oven or desiccator

Procedure:

  • Place the aqueous solution of crude poly(THMMA) in a beaker and stir it gently.

  • Slowly add a 10-fold excess volume of the chilled anti-solvent to the polymer solution while stirring.

  • Continue stirring for 30-60 minutes to allow the polymer to fully precipitate.

  • The precipitated polymer will appear as a white solid or a viscous semi-solid.

  • Separate the polymer from the solvent by decantation or centrifugation.

  • Wash the polymer by adding fresh anti-solvent, vortexing or stirring, and then separating the polymer again. Repeat this washing step 2-3 times to remove residual impurities.

  • Dry the purified polymer under high vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.

Protocol 2: Purification by Dialysis

This protocol is suitable for removing small molecule impurities such as salts, residual monomers, and initiators.

Materials:

  • Crude poly(THMMA) solution

  • Dialysis tubing with an appropriate MWCO (e.g., 3.5 kDa)

  • Large beaker or container for the dialysis bath

  • Deionized water or appropriate buffer

  • Stir plate and stir bar

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve boiling in sodium bicarbonate and EDTA solution).

  • Load the crude poly(THMMA) solution into the dialysis tubing and securely close both ends with clips.

  • Place the sealed dialysis bag into a large beaker containing deionized water or buffer (at least 100 times the volume of the polymer solution).

  • Stir the dialysis bath continuously.

  • Change the dialysis buffer frequently, for example, every 4-6 hours for the first day, and then every 12 hours for the next 2-3 days.

  • Monitor the conductivity of the dialysis buffer to check for the removal of ionic impurities. The dialysis is complete when the conductivity of the buffer remains constant and close to that of fresh buffer.

  • Recover the purified polymer solution from the dialysis bag.

  • The polymer can be obtained as a solid by lyophilization (freeze-drying).

Visualizations

Precipitation_Workflow cluster_0 Precipitation Process A Crude Polymer Solution B Add Anti-Solvent (e.g., Methanol) A->B 1 C Stir and Precipitate B->C 2 D Separate Precipitate (Decant/Centrifuge) C->D 3 E Wash with Fresh Anti-Solvent (2-3x) D->E 4 F Dry Under Vacuum E->F 5 G Purified Solid Poly(THMMA) F->G 6

Caption: Workflow for the purification of poly(THMMA) by precipitation.

Dialysis_Workflow cluster_1 Dialysis Process A Crude Polymer Solution B Load into Dialysis Bag (Low MWCO) A->B 1 C Immerse in Deionized Water/Buffer B->C 2 D Stir and Change Buffer Frequently C->D 3 E Recover Purified Solution D->E 4 F Lyophilize (Freeze-Dry) E->F 5 G Purified Solid Poly(THMMA) F->G 6

Caption: Workflow for the purification of poly(THMMA) by dialysis.

SEC_Workflow cluster_2 Size-Exclusion Chromatography (SEC) Process A Partially Purified Polymer Solution B Filter Sample (0.22 µm) A->B 1 C Inject onto SEC Column B->C 2 D Elute with Mobile Phase C->D 3 E Collect Polymer Fractions D->E 4 F Combine and Lyophilize E->F 5 G High Purity Poly(THMMA) F->G 6

Caption: Workflow for the final purification of poly(THMMA) using SEC.

References

controlling the mechanical properties of N-[Tris(hydroxymethyl)methyl]acrylamide hydrogels.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the mechanical properties of N-[Tris(hydroxymethyl)methyl]acrylamide (THMAA) hydrogels. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters for controlling the stiffness of THMAA hydrogels?

A1: The primary factors that determine the mechanical properties, particularly stiffness (e.g., Young's modulus or storage modulus), of THMAA hydrogels are:

  • Monomer Concentration: Increasing the concentration of the THMAA monomer generally leads to a stiffer hydrogel due to a higher polymer network density.

  • Crosslinker Concentration: The concentration of the crosslinking agent, such as N,N'-methylenebisacrylamide (BIS), is a critical determinant of stiffness. A higher crosslinker concentration results in a more densely crosslinked network, leading to a stiffer hydrogel.

  • Type of Crosslinker: Different crosslinking agents can influence the final mechanical properties. For instance, longer, more flexible crosslinkers may result in softer, more elastic hydrogels compared to shorter, more rigid crosslinkers.[1][2][3]

Q2: My THMAA hydrogel is not polymerizing or is polymerizing too slowly. What are the possible causes and solutions?

A2: Several factors can inhibit or slow down the polymerization of THMAA hydrogels. Here are some common causes and their solutions:

  • Oxygen Inhibition: Free radical polymerization is sensitive to oxygen. Ensure your monomer solution is thoroughly degassed before adding the initiator and catalyst. Purging with an inert gas like nitrogen or argon is a common practice.

  • Initiator/Catalyst Issues: The initiator (e.g., Ammonium Persulfate - APS) and catalyst (e.g., Tetramethylethylenediamine - TEMED) can degrade over time. Use fresh solutions of APS and TEMED for reliable polymerization. The concentration of the initiator and catalyst can also be optimized; increasing their concentration can accelerate polymerization.

  • Low Temperature: Polymerization is a temperature-dependent process. Conducting the reaction at a very low temperature can significantly slow down the polymerization rate. Room temperature is generally suitable for APS/TEMED initiated polymerization.

  • Impure Reagents: Impurities in the monomer, crosslinker, or solvent can inhibit polymerization. Use high-purity reagents for consistent results.

Q3: I am observing batch-to-batch variability in the mechanical properties of my THMAA hydrogels. How can I improve consistency?

A3: Batch-to-batch variability is a common challenge. To improve consistency:

  • Standardize Protocols: Ensure that all parameters, including reagent concentrations, volumes, mixing times, and polymerization time and temperature, are kept consistent between batches.

  • Fresh Reagents: As mentioned above, use fresh initiator and catalyst solutions. It is also good practice to store the THMAA monomer and crosslinker in a cool, dry, and dark place to prevent degradation.

  • Controlled Environment: Perform the polymerization in a controlled environment to minimize variations in temperature and humidity.

  • Degassing: Consistently and thoroughly degas your pre-polymer solution to remove dissolved oxygen, which can interfere with the polymerization process.

Q4: Can I tune the viscoelastic properties of THMAA hydrogels independently of their stiffness?

A4: While stiffness (the elastic component) and viscosity (the viscous component) are often coupled, some strategies can be employed to modulate the viscoelastic properties. One approach is to incorporate linear polymers into the hydrogel network. These "uncrosslinked" polymers can dissipate energy under strain, thereby increasing the viscous modulus of the hydrogel with a lesser effect on the storage (elastic) modulus.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Hydrogel does not polymerize 1. Inactive initiator (APS) or catalyst (TEMED). 2. Presence of oxygen. 3. Incorrect pH of the solution. 4. Impurities in reagents.1. Prepare fresh APS and TEMED solutions. 2. Degas the monomer solution thoroughly before adding APS and TEMED. 3. Ensure the pH of the pre-polymer solution is within the optimal range for the initiator system (typically neutral to slightly basic for APS/TEMED). 4. Use high-purity monomers, crosslinkers, and solvent.
Hydrogel is too soft or weak 1. Insufficient monomer or crosslinker concentration. 2. Incomplete polymerization. 3. Inefficient crosslinking.1. Increase the concentration of THMAA and/or the crosslinker (e.g., BIS). 2. Increase the polymerization time or the concentration of the initiator/catalyst. 3. Ensure homogeneous mixing of all components before initiating polymerization.
Hydrogel is too brittle 1. Excessively high crosslinker concentration.1. Reduce the concentration of the crosslinker. A very high crosslink density can lead to a brittle network.
Inconsistent swelling behavior 1. Inhomogeneous polymerization. 2. Variation in crosslink density.1. Ensure thorough mixing of the pre-polymer solution before gelation. 2. Precisely control the amount of crosslinker and ensure its complete dissolution.
Cloudy or opaque hydrogel 1. Precipitation of one of the components. 2. Phase separation during polymerization.1. Ensure all components are fully dissolved before initiating polymerization. 2. Adjust the solvent or temperature of polymerization. For THMAA, which is highly water-soluble, this is less common in aqueous systems unless other less soluble components are added.

Data Presentation: Controlling Mechanical Properties

Table 1: Effect of Monomer (Acrylamide) Concentration on Young's Modulus
Monomer (Acrylamide) Conc. (% w/v)Crosslinker (BIS) Conc. (% w/v)Young's Modulus (kPa)
50.15~ 5
7.50.15~ 20
100.15~ 40

Data adapted from literature on polyacrylamide hydrogels. The trend of increasing stiffness with increasing monomer concentration is expected to be similar for THMAA hydrogels.

Table 2: Effect of Crosslinker (BIS) Concentration on Storage Modulus (G')
Monomer (Acrylamide) Conc. (% w/v)Crosslinker (BIS) Conc. (% w/v)Storage Modulus (G') (Pa)
80.13~ 1500
80.26~ 3000
80.40~ 5000
80.53~ 7000

Data adapted from literature on polyacrylamide hydrogels, where storage modulus increases with crosslinker concentration.[4] A similar positive correlation is expected for THMAA hydrogels.

Experimental Protocols

Protocol 1: Synthesis of THMAA Hydrogels with Tunable Stiffness by Varying Crosslinker Concentration

This protocol describes the preparation of THMAA hydrogels with varying mechanical properties by adjusting the concentration of the crosslinker, N,N'-methylenebisacrylamide (BIS).

Materials:

  • This compound (THMAA)

  • N,N'-methylenebisacrylamide (BIS)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized (DI) water or appropriate buffer (e.g., PBS)

  • Nitrogen or Argon gas for degassing

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 30% (w/v) stock solution of THMAA in DI water.

    • Prepare a 2% (w/v) stock solution of BIS in DI water.

    • Prepare a 10% (w/v) stock solution of APS in DI water (prepare fresh).

  • Prepare Pre-polymer Solutions:

    • In separate tubes, prepare the pre-polymer solutions for different stiffness levels by mixing the THMAA and BIS stock solutions according to the desired final concentrations (refer to tables for guidance, adjusting for THMAA). For example, to prepare 1 mL of a hydrogel with a final THMAA concentration of 10% and varying BIS concentrations:

      • Soft Gel (e.g., 0.1% BIS): 333 µL of 30% THMAA, 50 µL of 2% BIS, and 617 µL of DI water.

      • Stiff Gel (e.g., 0.3% BIS): 333 µL of 30% THMAA, 150 µL of 2% BIS, and 517 µL of DI water.

  • Degassing:

    • Degas the pre-polymer solutions by bubbling with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.

  • Initiate Polymerization:

    • To each 1 mL of degassed pre-polymer solution, add 10 µL of 10% APS and vortex briefly.

    • Add 1 µL of TEMED and vortex immediately to ensure thorough mixing. The amount of TEMED can be adjusted to control the polymerization speed.

  • Casting the Hydrogel:

    • Quickly pipette the solution into a mold of the desired shape (e.g., between two glass plates with a spacer for a thin film, or into a well plate).

  • Polymerization:

    • Allow the polymerization to proceed at room temperature for at least 30 minutes. The gel should appear opaque or semi-opaque once polymerized.

  • Hydration and Equilibration:

    • After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of DI water or buffer.

    • Allow the hydrogel to swell and equilibrate for 24-48 hours, with several changes of the water/buffer to remove any unreacted monomers and initiators.

Protocol 2: Mechanical Characterization by Rheometry

This protocol outlines a general procedure for characterizing the viscoelastic properties of THMAA hydrogels using an oscillatory rheometer.

Equipment:

  • Rheometer with a parallel plate or cone-and-plate geometry

  • Hydrogel samples of appropriate dimensions

Procedure:

  • Sample Preparation:

    • Cut a disc-shaped sample from the equilibrated hydrogel slab with a diameter that matches the rheometer geometry.

    • Ensure the sample has a uniform thickness.

  • Loading the Sample:

    • Place the hydrogel sample onto the lower plate of the rheometer.

    • Lower the upper plate until it makes contact with the sample. A small normal force should be applied to ensure good contact without compressing the sample significantly.

  • Strain Sweep Test:

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) of the hydrogel. In the LVER, the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep Test:

    • Within the LVER determined from the strain sweep, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain.

    • This test provides information on how the storage modulus (G') and loss modulus (G'') vary with frequency, which reflects the material's viscoelastic behavior.

  • Data Analysis:

    • Plot G' and G'' as a function of frequency. For a crosslinked hydrogel, G' is typically higher than G'' and relatively independent of frequency in the LVER, indicating a solid-like behavior.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing & Characterization stock_sol Prepare Stock Solutions (THMAA, BIS, APS) pre_poly Prepare Pre-polymer Solution (Mix THMAA, BIS, Water) stock_sol->pre_poly degas Degas Solution (N2 or Ar Purge) pre_poly->degas initiate Initiate Polymerization (Add APS & TEMED) degas->initiate cast Cast Hydrogel (Mold) initiate->cast polymerize Allow Polymerization (Room Temperature) cast->polymerize equilibrate Equilibrate Hydrogel (Swelling in DI Water/Buffer) polymerize->equilibrate characterize Mechanical Characterization (e.g., Rheometry, Tensile Testing) equilibrate->characterize

Caption: Workflow for the synthesis and characterization of THMAA hydrogels.

Logical_Relationships cluster_inputs Synthesis Parameters cluster_outputs Mechanical Properties monomer_conc [THMAA] Concentration stiffness Stiffness (Young's Modulus, G') monomer_conc->stiffness Increases swelling Swelling Ratio monomer_conc->swelling Decreases crosslinker_conc [Crosslinker] Concentration crosslinker_conc->stiffness Increases crosslinker_conc->swelling Decreases initiator_conc [Initiator] / [Catalyst] Concentration initiator_conc->stiffness Can Influence temp Polymerization Temperature temp->stiffness Can Influence viscoelasticity Viscoelasticity (tan δ) stiffness->viscoelasticity

References

Technical Support Center: Poly(N-[Tris(hydroxymethyl)methyl]acrylamide) (pTHAM) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(N-[Tris(hydroxymethyl)methyl]acrylamide) (pTHAM) hydrogels. The information provided aims to address common challenges encountered during the synthesis, handling, and characterization of these hydrogels.

Frequently Asked Questions (FAQs)

Q1: What is poly(this compound) (pTHAM) and why is it used for hydrogels?

Poly(this compound) (pTHAM) is a hydrophilic polymer synthesized from the monomer this compound. Its highly hydroxylated structure, owing to the "Tris" moiety, imparts excellent water solubility and biocompatibility, making it an attractive material for creating hydrogels for various biomedical applications, including tissue engineering and drug delivery. The hydroxyl groups also offer potential sites for further functionalization.

Q2: What are the key parameters that influence the swelling of pTHAM hydrogels?

The swelling behavior of pTHAM hydrogels is primarily influenced by:

  • Crosslinker Concentration: A higher concentration of the crosslinking agent results in a more tightly linked polymer network, which restricts the hydrogel's ability to absorb water and thus lowers the swelling ratio.[1]

  • Temperature: For some hydrogels, an increase in temperature can enhance the mobility of polymer chains, leading to a higher swelling ratio.[2]

  • pH of the Swelling Medium: The swelling of pH-sensitive hydrogels is dependent on the ionization of functional groups within the polymer network. While pTHAM is generally considered non-ionic, its swelling can still be subtly affected by pH due to potential hydrolysis or interactions with buffer components.

  • Ionic Strength of the Swelling Medium: In polyelectrolyte hydrogels, high ionic strength in the swelling medium can shield charges on the polymer chains, reducing electrostatic repulsion and consequently decreasing the swelling ratio. While pTHAM is neutral, this effect might be relevant if charged co-monomers are incorporated.

Q3: How does the mechanical strength of pTHAM hydrogels relate to their swelling properties?

Generally, there is a trade-off between high swelling capacity and mechanical strength in hydrogels.[3] Highly swollen hydrogels tend to have a lower polymer concentration within the network, leading to reduced stiffness and strength. To enhance mechanical properties, one can increase the crosslinker density, which in turn will likely decrease the equilibrium swelling ratio.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with pTHAM hydrogels.

Issue 1: Inconsistent or Uncontrolled Swelling

Symptoms:

  • Significant batch-to-batch variation in swelling ratios.

  • Hydrogel swells excessively and loses its shape.

  • Hydrogel swells less than expected.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inaccurate Reagent Measurement Ensure precise weighing and dispensing of the THAM monomer, crosslinker, and initiator. Even small variations can lead to significant differences in hydrogel properties.
Inconsistent Polymerization Conditions Maintain a constant temperature and reaction time for each synthesis batch. Fluctuations can affect the rate and extent of polymerization.
Low Crosslinking Density Increase the molar ratio of the crosslinking agent in the synthesis protocol to achieve a more rigid network with controlled swelling.
High Crosslinking Density Decrease the concentration of the crosslinking agent to allow for greater water uptake.
Incomplete Polymerization Ensure the initiator and accelerator are fresh and used at the correct concentrations. Consider degassing the pre-polymerization solution to remove oxygen, which can inhibit free-radical polymerization.
Incorrect pH or Ionic Strength of Swelling Medium For pH-sensitive applications or when using buffers, ensure the pH and ionic strength of the swelling medium are consistent across experiments.[2]
Issue 2: Poor Mechanical Integrity of Swollen Hydrogels

Symptoms:

  • Hydrogel is fragile and difficult to handle after swelling.

  • Hydrogel fractures easily under minimal stress.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Low Crosslinker Concentration A higher crosslinking density will result in a more robust and mechanically stable hydrogel, though this will likely decrease the swelling ratio.
Low Polymer Concentration Increase the initial concentration of the THAM monomer in the pre-polymerization solution to create a denser network.
Inhomogeneous Polymerization Ensure thorough mixing of all components before initiating polymerization to avoid areas of low crosslinking.
Issue 3: Hydrogel Degradation

Symptoms:

  • Loss of hydrogel mass over time in aqueous solution.

  • Changes in mechanical properties after prolonged incubation.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Hydrolysis of Polymer Backbone or Crosslinks While polyacrylamides are generally stable, hydrolysis can occur under harsh conditions (e.g., extreme pH, high temperatures).[4] For applications requiring long-term stability, consider using more stable crosslinkers.
Presence of Degradable Components If co-monomers or crosslinkers containing hydrolytically or enzymatically labile bonds are used, degradation is expected. The rate can be tuned by altering the concentration of these components.
Oxidative Degradation In the presence of oxidizing agents or under certain biological conditions, the polymer chains may undergo oxidative degradation.

Experimental Protocols

Protocol 1: Synthesis of pTHAM Hydrogels

This protocol describes a general method for the free-radical polymerization of pTHAM hydrogels. Researchers should optimize the concentrations of monomer, crosslinker, and initiator to achieve the desired properties.

Materials:

  • This compound (THAM) monomer

  • N,N'-methylenebis(acrylamide) (BIS) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized (DI) water or buffer solution (e.g., PBS)

Procedure:

  • Prepare Pre-polymerization Solution:

    • Dissolve the desired amount of THAM monomer and BIS crosslinker in DI water or buffer. A typical starting point is a 10-20% (w/v) total monomer concentration.

    • Gently mix the solution until all components are fully dissolved.

  • Degassing (Optional but Recommended):

    • To remove dissolved oxygen, which can inhibit polymerization, sparge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Initiate Polymerization:

    • Add the APS initiator to the solution and mix gently. A typical concentration is 0.1% (w/v) of the total monomer weight.

    • Add the TEMED accelerator to initiate the polymerization. The amount of TEMED can be adjusted to control the polymerization rate.

  • Casting and Curing:

    • Quickly pipette the solution into a mold of the desired shape (e.g., between two glass plates with a spacer for thin films, or in a multi-well plate for cylindrical gels).

    • Allow the solution to polymerize at room temperature for at least 30 minutes, or until a solid gel is formed. The polymerization time will vary depending on the initiator/accelerator concentrations and temperature.

  • Purification:

    • After polymerization, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of DI water or buffer to wash away any unreacted monomers, crosslinkers, and initiators. Change the washing solution several times over 24-48 hours to ensure complete purification.

Protocol 2: Measurement of Swelling Ratio

Procedure:

  • Drying:

    • Take the purified hydrogel and dry it to a constant weight. This can be done in a vacuum oven at a moderate temperature (e.g., 60°C) or by lyophilization (freeze-drying).

  • Initial Weighing:

    • Once completely dry, weigh the hydrogel to obtain the dry weight (Wd).

  • Swelling:

    • Immerse the dry hydrogel in a large excess of the desired swelling medium (e.g., deionized water, buffer solution) at a controlled temperature.

  • Equilibrium:

    • Allow the hydrogel to swell until it reaches equilibrium, which may take 24 hours or longer.

    • Periodically remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it. Equilibrium is reached when there is no significant change in weight between measurements.

  • Final Weighing:

    • Record the final swollen weight (Ws).

  • Calculation:

    • The swelling ratio (SR) can be calculated using the following formula: SR = (Ws - Wd) / Wd

Data Presentation

The following tables provide illustrative data based on general principles of polyacrylamide hydrogels. Researchers should generate their own data for specific pTHAM formulations.

Table 1: Effect of Crosslinker Concentration on Swelling Ratio and Mechanical Properties (Illustrative)

Crosslinker (BIS) Concentration (% of Monomer)Equilibrium Swelling Ratio (in DI water)Young's Modulus (kPa)
0.5%High (~25-35 g/g)Low (~5-15)
1.0%Moderate (~15-25 g/g)Moderate (~15-30)
2.0%Low (~8-15 g/g)High (~30-60)
5.0%Very Low (~3-8 g/g)Very High (~60-120)

Table 2: Effect of pH and Ionic Strength on Swelling Ratio of a Hypothetical pH-Sensitive Hydrogel (Illustrative)

Swelling MediumSwelling Ratio
DI Water (pH ~7)20 g/g
PBS (pH 7.4, 150 mM NaCl)15 g/g
Acidic Buffer (pH 3.0)5 g/g
Basic Buffer (pH 9.0)30 g/g

Visualizations

Diagram 1: Troubleshooting Workflow for Inconsistent Swelling

Troubleshooting_Swelling start Inconsistent Swelling Observed check_reagents Verify Accuracy of Reagent Measurements start->check_reagents reagents_ok Measurements Accurate? check_reagents->reagents_ok check_conditions Review Polymerization Conditions (Temp, Time) conditions_ok Conditions Consistent? check_conditions->conditions_ok check_crosslinker Evaluate Crosslinker Concentration crosslinker_ok Concentration Appropriate? check_crosslinker->crosslinker_ok check_polymerization Assess for Complete Polymerization polymerization_ok Polymerization Complete? check_polymerization->polymerization_ok reagents_ok->check_conditions Yes solution1 Re-weigh and Prepare New Solutions reagents_ok->solution1 No conditions_ok->check_crosslinker Yes solution2 Standardize and Control Reaction Environment conditions_ok->solution2 No crosslinker_ok->check_polymerization Yes solution3 Adjust Crosslinker Concentration crosslinker_ok->solution3 No solution4 Check Initiator/Accelerator Activity, Degas Solution polymerization_ok->solution4 No end_node Consistent Swelling Achieved polymerization_ok->end_node Yes solution1->check_reagents solution2->check_conditions solution3->check_crosslinker solution4->check_polymerization

Caption: A decision tree for troubleshooting inconsistent swelling in pTHAM hydrogels.

Diagram 2: Experimental Workflow for pTHAM Hydrogel Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Characterization prep_solution Prepare Pre-polymerization Solution (THAM, BIS, Solvent) degas Degas Solution (Optional) prep_solution->degas initiate Add Initiator (APS) and Accelerator (TEMED) degas->initiate polymerize Cast and Polymerize initiate->polymerize purify Purify Hydrogel (Washing) polymerize->purify dry_gel Dry Hydrogel to Constant Weight purify->dry_gel measure_mechanical Mechanical Testing (e.g., Compression) purify->measure_mechanical measure_swelling Measure Swelling Ratio dry_gel->measure_swelling end_exp Data Analysis measure_swelling->end_exp measure_mechanical->end_exp start Experiment Start start->prep_solution

Caption: A typical workflow for the synthesis and characterization of pTHAM hydrogels.

References

Technical Support Center: N-[Tris(hydroxymethyl)methyl]acrylamide (THMA) Gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the consistency of N-[Tris(hydroxymethyl)methyl]acrylamide (THMA) gels.

Frequently Asked Questions (FAQs)

Q1: What is this compound (THMA) and why is it used in gels?

This compound, also known as Tris-acrylamide, is a hydrophilic monomer used to prepare polyacrylamide gels. Its key feature is the tris(hydroxymethyl)methyl group, which contains three hydroxyl (-OH) groups. These groups enhance the hydrophilicity of the resulting polymer network, making it highly suitable for applications in aqueous environments such as electrophoresis and chromatography. The extensive hydrogen bonding capabilities of this moiety also contribute to the mechanical properties of the gels, influencing their toughness and resilience.

Q2: How does the polymerization of THMA gels work?

The polymerization of THMA is a free-radical polymerization process, similar to that of standard acrylamide. The reaction is typically initiated by a system of a free radical generator, such as ammonium persulfate (APS) or potassium persulfate (KPS), and a catalyst, commonly N,N,N',N'-tetramethylethylenediamine (TEMED). The initiator generates free radicals, which then react with THMA monomers to create growing polymer chains. A crosslinking agent, such as N,N'-methylenebisacrylamide (bis-acrylamide), is included to form bridges between the linear polymer chains, creating a porous gel matrix. The polymerization rate can be controlled by adjusting the temperature and the concentrations of the initiator and catalyst.

Q3: What are the main factors that influence the consistency of THMA gels?

The consistency of THMA gels is primarily influenced by the following factors:

  • Total Monomer Concentration (%T): This refers to the total concentration of THMA and the crosslinker. Higher %T leads to a denser polymer network and smaller pore sizes.

  • Crosslinker Concentration (%C): This is the weight percentage of the crosslinker relative to the total monomer concentration. The ratio of THMA to the crosslinker is critical in determining the elasticity and brittleness of the gel.

  • Initiator and Catalyst Concentration: The concentrations of APS and TEMED affect the rate of polymerization. An excessively fast polymerization can lead to a non-uniform gel structure and internal stress, which may cause cracking or shrinking.

  • Temperature: Higher temperatures accelerate the polymerization rate. It is crucial to maintain a consistent temperature during gel casting to ensure uniform polymerization.

  • Purity of Reagents: The quality of THMA, crosslinker, and other reagents can impact the polymerization process and the final gel quality.

Troubleshooting Guide for THMA Gel Consistency

Inconsistent gel quality can manifest as cracking, shrinking, brittleness, or slow/incomplete polymerization. This guide provides solutions to common problems encountered during the preparation of THMA gels.

Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Solution
Gel is brittle and cracks easily - Excessive crosslinker concentration (%C): Too many crosslinks can make the gel rigid and prone to fracture. - Polymerization is too rapid: High concentrations of initiators (APS) and catalysts (TEMED) or high temperatures can cause rapid, non-uniform polymerization, leading to internal stress.- Optimize crosslinker concentration: Systematically decrease the percentage of the crosslinking agent. - Reduce the polymerization rate: Lower the concentration of APS and/or TEMED. Cast the gel at a lower, controlled temperature (e.g., room temperature).
Gel is too soft or does not polymerize completely - Insufficient initiator or catalyst: Low concentrations of APS or TEMED will result in slow or incomplete polymerization. - Degraded reagents: Old or improperly stored APS or TEMED can lose activity. - Presence of oxygen: Dissolved oxygen in the solutions can inhibit free-radical polymerization. - Low temperature: Polymerization is significantly slower at lower temperatures.- Increase initiator/catalyst concentration: Incrementally increase the amount of APS and TEMED. - Use fresh reagents: Prepare fresh APS solution and use non-expired TEMED. - Degas the solutions: Degas the monomer solution under vacuum before adding the initiator and catalyst. - Cast at room temperature: Ensure the gel casting environment is not too cold.
Gel shrinks or pulls away from the casting plates - Excessively fast polymerization: Rapid polymerization generates heat, which can cause the gel to shrink as it cools. - Dehydration of the gel surface: Evaporation of water from the gel surface during polymerization can lead to shrinkage.- Slow down the polymerization rate: Reduce the concentration of APS and TEMED. - Overlay the gel: After pouring the gel solution, carefully overlay it with a thin layer of water-saturated n-butanol, isopropanol, or water to prevent dehydration.
Inconsistent polymerization within the same gel - Inadequate mixing of components: Poor distribution of initiator and catalyst can lead to uneven polymerization. - Temperature gradients: Uneven cooling or heating during polymerization can cause different parts of the gel to polymerize at different rates.- Ensure thorough mixing: Gently but thoroughly mix the gel solution after adding APS and TEMED, avoiding the introduction of air bubbles. - Maintain a constant temperature: Cast the gel in a temperature-controlled environment and away from drafts.

Experimental Protocols

Protocol for Preparation of a 10% THMA Resolving Gel (for a standard 1.0 mm mini-gel)

This protocol provides a starting point for preparing THMA gels. The concentrations of THMA, crosslinker, APS, and TEMED may need to be optimized for your specific application.

Reagents and Stock Solutions:

  • 30% (w/v) THMA/Bis-acrylamide solution (e.g., 29:1 or 37.5:1 ratio)

  • 1.5 M Tris-HCl, pH 8.8

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

Procedure:

  • Assemble Gel Cassette: Thoroughly clean the glass plates and spacers with ethanol and assemble the gel casting cassette. Ensure there are no leaks.

  • Prepare Resolving Gel Solution: In a small beaker or tube, combine the following reagents for a 10 mL resolving gel:

    Reagent Volume for 10% Gel
    Deionized Water 4.0 mL
    30% THMA/Bis-acrylamide 3.33 mL
    1.5 M Tris-HCl, pH 8.8 2.5 mL

    | 10% SDS | 100 µL |

  • Degas the Solution (Optional but Recommended): Place the mixture under a vacuum for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiate Polymerization: Add the following to the degassed solution:

    • 10% APS: 100 µL

    • TEMED: 10 µL

  • Mix and Pour: Immediately after adding TEMED, gently swirl the mixture to ensure it is homogenous, avoiding the introduction of air bubbles. Quickly pour the solution into the gel cassette, leaving sufficient space at the top for the stacking gel (approximately 2 cm).

  • Overlay: Carefully overlay the top of the resolving gel with a thin layer of water-saturated n-butanol or isopropanol. This creates a sharp, flat interface and prevents oxygen from inhibiting polymerization at the surface.

  • Polymerization: Allow the gel to polymerize at room temperature for 30-60 minutes. A clear interface between the gel and the overlay solution will be visible once polymerization is complete.

  • Prepare Stacking Gel: After the resolving gel has polymerized, pour off the overlay and rinse the surface of the gel with deionized water. Prepare the stacking gel solution (typically 4-5% total monomer concentration) and pour it on top of the resolving gel, inserting the comb to create the sample wells. Allow the stacking gel to polymerize for at least 30 minutes.

Visualizations

Logical Workflow for Troubleshooting THMA Gel Inconsistency

G start Inconsistent THMA Gel problem Identify Primary Issue: - Brittle/Cracked - Too Soft/Incomplete Polymerization - Shrinking - Uneven Polymerization start->problem brittle Problem: Brittle/Cracked Gel problem->brittle Brittle soft Problem: Too Soft/Not Polymerized problem->soft Soft shrinking Problem: Gel Shrinking problem->shrinking Shrinking uneven Problem: Uneven Polymerization problem->uneven Uneven cause_brittle Potential Causes: - High %C (Crosslinker) - Polymerization too fast brittle->cause_brittle cause_soft Potential Causes: - Low Initiator/Catalyst - Old Reagents - Oxygen Inhibition soft->cause_soft cause_shrinking Potential Causes: - Polymerization too fast - Dehydration shrinking->cause_shrinking cause_uneven Potential Causes: - Poor Mixing - Temperature Gradient uneven->cause_uneven solution_brittle Solutions: - Decrease %C - Reduce APS/TEMED - Lower Temperature cause_brittle->solution_brittle solution_soft Solutions: - Increase APS/TEMED - Use Fresh Reagents - Degas Solution cause_soft->solution_soft solution_shrinking Solutions: - Reduce APS/TEMED - Overlay with Butanol/Isopropanol cause_shrinking->solution_shrinking solution_uneven Solutions: - Thorough Mixing - Constant Temperature cause_uneven->solution_uneven end Consistent Gel Achieved solution_brittle->end solution_soft->end solution_shrinking->end solution_uneven->end

Caption: Troubleshooting workflow for THMA gel consistency issues.

Free-Radical Polymerization of THMA

G cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Crosslinking APS Ammonium Persulfate (APS) FreeRadical Sulfate Free Radical (SO4-•) APS->FreeRadical catalyzed by TEMED TEMED (Catalyst) TEMED->APS THMA_Monomer THMA Monomer FreeRadical->THMA_Monomer attacks Activated_Monomer Activated THMA Monomer Radical THMA_Monomer->Activated_Monomer Polymer_Chain Growing Polymer Chain Activated_Monomer->Polymer_Chain adds to Polymer_Chain->THMA_Monomer attacks another Polymer_Chain1 Polymer Chain 1 Bis_Acrylamide Bis-acrylamide Polymer_Chain1->Bis_Acrylamide Polymer_Chain2 Polymer Chain 2 Polymer_Chain2->Bis_Acrylamide Crosslinked_Gel Crosslinked Gel Matrix Bis_Acrylamide->Crosslinked_Gel

Caption: Polymerization pathway of THMA with a crosslinker.

how to avoid insoluble byproducts in N-[Tris(hydroxymethyl)methyl]acrylamide reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of insoluble byproducts during reactions involving N-[Tris(hydroxymethyl)methyl]acrylamide (THMA).

Troubleshooting Guide: Insoluble Byproducts

Insoluble materials in your THMA reaction can arise from several sources, primarily premature polymerization or unwanted side reactions. This guide will help you identify and resolve these common issues.

Problem EncounteredPotential Cause(1)Recommended Solution(s)
Reaction mixture becomes viscous, cloudy, or forms a precipitate during synthesis. Premature Polymerization: Spontaneous free-radical polymerization of the acrylamide moiety.1. Temperature Control: Maintain reaction temperature between 0-5°C to minimize thermal initiation of radicals.[1] 2. Inhibitor Addition: Ensure an adequate amount of a radical inhibitor, such as 4-methoxyphenol (MEHQ) or hydroquinone, is present in the reaction mixture.[1] 3. pH Management: Keep the reaction pH near neutral. Highly acidic or basic conditions can promote side reactions that may lead to polymerization.[1]
Product is insoluble after purification/drying. Cross-linking during workup/drying: High temperatures or acidic conditions during purification or drying can cause cross-linking reactions.1. Low-Temperature Drying: Dry the purified product under vacuum at a low temperature (e.g., < 40°C).[2] 2. pH Neutralization: If the reaction or purification involves acidic conditions, neutralize the product before drying.[2]
Incomplete or failed polymerization when using THMA as a monomer. 1. Reagent Quality: Degradation of THMA monomer, initiator (e.g., APS), or catalyst (e.g., TEMED).[3][4] 2. Presence of Inhibitors: Residual radical inhibitors (like MEHQ) from the THMA synthesis can prevent polymerization.[5] 3. Dissolved Oxygen: Oxygen can inhibit free-radical polymerization.[3]1. Use Fresh Reagents: Use fresh, high-purity THMA, and prepare initiator solutions fresh daily.[3][4] 2. Remove Inhibitors: If necessary, pass the THMA solution through an inhibitor-removal column before use. 3. Degas Solutions: Degas the monomer solution by sparging with an inert gas (e.g., nitrogen or argon) or by vacuum for at least 15 minutes before adding the initiator.[3][4]
Formation of a weak or inhomogeneous gel. Uneven Polymerization: This can result from incorrect monomer-to-crosslinker ratios, issues with the initiator, or residual inhibitors.[5]1. Verify Concentrations: Double-check the concentrations of all reactants, including the monomer, crosslinker, and initiator.[5] 2. Ensure Proper Mixing: Gently but thoroughly mix the solution after adding the initiator and catalyst to ensure uniform polymerization.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of insoluble byproduct formation in THMA reactions?

A1: The most common cause is the premature, uncontrolled free-radical polymerization of the acrylamide functional group.[1] This can be initiated by heat, light, or the presence of radical species. This self-polymerization leads to high molecular weight polymers that are often insoluble in the reaction solvent.[1]

Q2: How can I prevent this premature polymerization during synthesis?

A2: Several strategies are crucial:

  • Low Temperature: Perform the synthesis at reduced temperatures, typically between 0 and 5°C, to decrease the rate of free-radical formation.[1]

  • Radical Inhibitors: Incorporate a radical inhibitor like 4-methoxyphenol (MEHQ) into your reaction mixture to scavenge any free radicals that may form.[1]

  • pH Control: Maintain a near-neutral pH, as both highly acidic and basic conditions can catalyze side reactions that may trigger polymerization.[1]

Q3: My purified THMA monomer is a white powder. How should I store it to prevent polymerization?

A3: Store solid THMA in a cool, dark, and dry place. It is important to store it in a container with a headspace of air, as common inhibitors like MEHQ require oxygen to function effectively as radical scavengers.[5]

Q4: I am trying to create a hydrogel with THMA, but the polymerization is very slow or fails completely. What could be the issue?

A4: This is often due to one of three main factors:

  • Inactive Reagents: The ammonium persulfate (APS) initiator solution may be old and should be made fresh. The TEMED catalyst can also degrade over time.[3][7]

  • Residual Inhibitor: The commercial THMA monomer contains an inhibitor (like MEHQ) to prevent polymerization during storage.[5] For some applications, this may need to be removed before use.

  • Oxygen Inhibition: Dissolved oxygen in your reaction solution can inhibit the polymerization process. It is recommended to degas your monomer solution before adding the initiator and catalyst.[3][4]

Q5: Can the pH of my reaction mixture affect the solubility of the final product?

A5: Yes. Extreme pH values can lead to the hydrolysis of the amide group in THMA, which can alter the final product's properties and solubility.[1][8] Additionally, acidic conditions can sometimes promote cross-linking reactions, leading to insoluble materials, especially during heating or drying steps.[2]

Experimental Protocols

Protocol 1: General Synthesis of this compound (THMA)

This protocol describes a general method for the acylation of Tris(hydroxymethyl)aminomethane (TRIS) with acryloyl chloride.

Materials:

  • Tris(hydroxymethyl)aminomethane (TRIS)

  • Acryloyl chloride

  • Sodium hydroxide (NaOH)

  • 4-Methoxyphenol (MEHQ)

  • Dichloromethane (DCM)

  • Deionized water

  • Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • Prepare Aqueous Phase: Dissolve TRIS and a catalytic amount of MEHQ in deionized water in a flask. Cool the flask to 0-5°C in an ice bath.

  • Prepare Organic Phase: Dissolve acryloyl chloride in DCM.

  • Reaction: Slowly add the acryloyl chloride solution to the cooled, stirring TRIS solution. Maintain the temperature between 0-5°C.

  • pH Control: Simultaneously, add a solution of NaOH dropwise to maintain the pH of the aqueous phase between 8 and 9.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully adjust the pH to ~7 with dilute HCl.

  • Extraction: Separate the aqueous and organic layers. Extract the aqueous layer multiple times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C) to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization.

Protocol 2: General Protocol for THMA Hydrogel Polymerization

This protocol describes the free-radical polymerization of THMA to form a hydrogel.

Materials:

  • This compound (THMA)

  • N,N'-Methylenebis(acrylamide) (BIS) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) as a catalyst

  • Deionized water

Procedure:

  • Prepare Monomer Solution: Dissolve the desired amounts of THMA and BIS in deionized water.

  • Degassing: Degas the solution for 15-20 minutes using a vacuum or by bubbling nitrogen gas through it to remove dissolved oxygen.[3]

  • Initiation: Add 10% (w/v) APS solution (prepared fresh) to the monomer solution and mix gently.[6]

  • Catalysis: Add TEMED to the solution and swirl gently to mix. The amount of APS and TEMED can be adjusted to control the rate of polymerization.

  • Casting: Immediately pour the solution into a mold or between glass plates.

  • Polymerization: Allow the gel to polymerize at room temperature. The polymerization time will vary depending on the concentrations of initiator and catalyst but is typically complete within 30-60 minutes.[6]

Visualizations

cluster_0 Reaction Conditions cluster_1 Undesired Pathways THMA Monomer THMA Monomer Uncontrolled Polymerization Uncontrolled Polymerization THMA Monomer->Uncontrolled Polymerization initiates High Temperature High Temperature High Temperature->Uncontrolled Polymerization accelerates Radical Initiators (stray) Radical Initiators (stray) Radical Initiators (stray)->Uncontrolled Polymerization initiates Extreme pH Extreme pH Side Reactions (e.g., Hydrolysis) Side Reactions (e.g., Hydrolysis) Extreme pH->Side Reactions (e.g., Hydrolysis) catalyzes Insoluble Polymer Byproduct Insoluble Polymer Byproduct Uncontrolled Polymerization->Insoluble Polymer Byproduct leads to Side Reactions (e.g., Hydrolysis)->Insoluble Polymer Byproduct can lead to cluster_workflow Recommended Experimental Workflow cluster_checks Key Control Points A 1. Reagent Preparation (Fresh Initiators, High-Purity Monomer) B 2. Reaction Setup (Cool to 0-5°C) A->B C 3. Add Radical Inhibitor (e.g., MEHQ) B->C check1 Avoid Heat & Light D 4. Controlled Reagent Addition & pH Management (near neutral) C->D E 5. Low-Temperature Workup & Purification D->E check2 Monitor pH F Desired Soluble Product E->F check3 Low-Temp Drying

References

Technical Support Center: N-[Tris(hydroxymethyl)methyl]acrylamide (THMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[Tris(hydroxymethyl)methyl]acrylamide (THMA) polymerization. The following information is designed to help you optimize your experimental conditions and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for THMA polymerization?

Q2: My THMA solution is not polymerizing or is polymerizing very slowly. What are the possible causes and solutions?

A2: Failure to polymerize is a common issue in hydrogel synthesis. Here are the primary factors to investigate:

  • Inactive Initiators: The APS/TEMED redox pair is the most common cause of polymerization failure.

    • Solution: Always prepare APS solutions fresh on the day of use. TEMED can oxidize over time and should be a clear, colorless liquid. If your TEMED has a yellowish tint, it may be degraded.

  • Presence of Oxygen: Dissolved oxygen in the monomer solution is a potent inhibitor of free-radical polymerization.

    • Solution: It is critical to degas the THMA solution thoroughly before adding the initiators. This can be done by sparging with an inert gas like nitrogen or argon, or by placing the solution under a vacuum for 15-20 minutes[2].

  • Incorrect pH: An acidic pH will inhibit the APS/TEMED catalyst system.

    • Solution: Ensure your reaction buffer is within the optimal pH 7.0-10.0 range. If using unbuffered water, check its pH. The inherent buffering capacity of THMA is beneficial, but for consistency, using a buffered solution like Phosphate-Buffered Saline (PBS) at pH 7.4 is recommended[2].

  • Low Temperature: Polymerization is a chemical reaction with temperature-dependent kinetics.

    • Solution: If you are working in a cold room or with chilled reagents, the reaction rate will be significantly slower. Conduct the polymerization at a consistent room temperature unless your protocol specifies otherwise.

  • Monomer Quality: The presence of inhibitors (like MEHQ, which requires oxygen to function) in the monomer stock can prevent polymerization.

    • Solution: Use high-purity grade THMA. If you suspect inhibitor contamination, consider purification according to the manufacturer's instructions, though this is often unnecessary for high-quality commercial monomers.

Q3: My resulting pTHMA hydrogel is weak, brittle, or inhomogeneous. How can I improve its mechanical properties?

A3: The mechanical properties of your hydrogel are directly related to the polymerization conditions and formulation.

  • Incorrect Monomer/Crosslinker Ratio: The concentration of the crosslinking agent is crucial for determining the network structure of the hydrogel.

    • Solution: Verify the concentrations of your THMA monomer and crosslinker (e.g., N,N'-methylenebisacrylamide, BIS). To achieve a stronger, more elastic gel, you may need to systematically vary the crosslinker concentration.

  • Incomplete Polymerization: If the polymerization reaction does not go to completion, the resulting network will be poorly formed.

    • Solution: Address all the points in Q2 to ensure complete polymerization. Allow sufficient time for the reaction to complete (typically 30-60 minutes, but can vary).

  • pH Drifting During Polymerization: Although THMA has buffering capacity, significant changes in pH during the reaction can affect the final polymer structure.

    • Solution: Using a well-buffered solution at an appropriate concentration (e.g., 10-100 mM) can help maintain a stable pH throughout the polymerization process.

Q4: Can I use a different initiator system for THMA polymerization?

A4: Yes, other initiator systems can be used, and their optimal pH ranges may differ.

  • Photoinitiators: Systems like Irgacure 2959 can be used for UV-initiated polymerization. These systems are often less sensitive to oxygen and can provide better temporal and spatial control over gelation. The optimal pH for photoinitiator systems is typically near neutral.

  • Redox Systems at Acidic pH: While less common for standard hydrogels, some redox pairs are effective at acidic pH. For example, a system of ascorbic acid and ferrous sulfate has been shown to have some efficiency at pH 4[1]. However, the APS/TEMED system is generally preferred for its efficiency and reliability at neutral to alkaline pH.

Quantitative Data Summary

The following tables provide typical concentration ranges for reagents used in THMA hydrogel synthesis. These should be used as a starting point for optimization.

Table 1: Typical Reagent Concentrations for THMA Hydrogel Synthesis

ComponentConcentration RangePurposeNotes
THMA Monomer 5% - 30% (w/v)Primary MonomerHigher concentrations lead to stiffer gels.
Crosslinker (BIS) 0.1% - 5% (mol/mol of THMA)Network FormationIncreasing ratio enhances crosslink density.
Ammonium Persulfate (APS) 0.05% - 0.1% (w/v)InitiatorPrepare fresh (10% w/v stock solution).
TEMED 0.05% - 0.2% (v/v)CatalystUse a clear, colorless reagent.
Buffer (e.g., PBS) 1X (e.g., pH 7.4)pH ControlMaintains optimal pH for polymerization.

Table 2: Effect of pH on Common Acrylamide Polymerization Initiator Systems

Initiator SystemOptimal pH RangeConversion EfficiencyNotes
Persulfate-TEMED 7.0 - 10.0HighEfficiency drops sharply at acidic pH[1].
Riboflavin-TEMED 4.0 - 7.0 (Peak at 6.2)GoodWorsens at alkaline pH; no gelation at pH 10.0[1].
Methylene Blue Complex 4.0 - 8.0>95%Excellent conversion across a broad range[1].
Ascorbic Acid-Ferrous Sulfate ~4.0Moderate (81%)Efficiency drops rapidly as pH increases[1].

Experimental Protocols

Protocol 1: Standard Synthesis of a 10% pTHMA Hydrogel

This protocol describes the preparation of a standard pTHMA hydrogel using the APS/TEMED initiation system.

Materials:

  • This compound (THMA)

  • N,N'-methylenebisacrylamide (BIS)

  • Ammonium Persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Phosphate-Buffered Saline (PBS), 1X, pH 7.4

  • Deionized Water

Procedure:

  • Prepare Monomer Solution:

    • In a 50 mL conical tube, dissolve 1.0 g of THMA and 0.02 g of BIS in 8 mL of 1X PBS (pH 7.4).

    • Vortex until all solids are completely dissolved.

    • Add 1X PBS to bring the total volume to 10 mL.

  • Degas the Solution:

    • Place the monomer solution in a vacuum chamber for 15-20 minutes to remove dissolved oxygen. Alternatively, gently bubble nitrogen or argon gas through the solution for the same duration.

  • Prepare Initiator Solutions:

    • Prepare a fresh 10% (w/v) APS solution by dissolving 100 mg of APS in 1 mL of deionized water.

    • Ensure your TEMED is clear and colorless.

  • Initiate Polymerization:

    • Add 100 µL of the 10% APS solution to the degassed monomer solution. Swirl gently to mix.

    • Add 10 µL of TEMED to the solution. Swirl gently to mix. Caution: Polymerization will begin rapidly after adding TEMED.

  • Cast the Hydrogel:

    • Immediately pipette the solution into your desired mold (e.g., between glass plates, in a petri dish, or a custom mold).

    • Allow the gel to polymerize at room temperature for at least 30-60 minutes. A clear, solid gel should form.

  • Post-Polymerization:

    • Once fully polymerized, the hydrogel can be removed from the mold and washed with deionized water or buffer to remove any unreacted monomers or initiators.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing prep_mono 1. Prepare Monomer Solution (THMA + BIS in PBS pH 7.4) degas 3. Degas Monomer Solution (Vacuum or N2 Sparge) prep_mono->degas prep_aps 2. Prepare Fresh 10% APS add_aps 4. Add APS Solution degas->add_aps add_temed 5. Add TEMED (Initiates Polymerization) add_aps->add_temed cast 6. Cast Solution into Mold add_temed->cast polymerize 7. Allow to Polymerize (30-60 min at RT) cast->polymerize wash 8. Wash Hydrogel polymerize->wash

Caption: Experimental workflow for pTHMA hydrogel synthesis.

Caption: Troubleshooting guide for THMA polymerization failure.

References

Technical Support Center: Tuning the Pore Size of N-[Tris(hydroxymethyl)methyl]acrylamide Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-[Tris(hydroxymethyl)methyl]acrylamide (THMAA) hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the control of hydrogel pore size during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to control the pore size of THMAA hydrogels?

A1: The pore size of this compound (THMAA) hydrogels can be tuned by several methods, primarily by adjusting the hydrogel's composition and the polymerization conditions. The key techniques include:

  • Varying Monomer and Crosslinker Concentrations: The concentrations of the THMAA monomer and the crosslinking agent, such as N,N'-methylenebisacrylamide (BIS), are critical factors.

  • Porogen Leaching: This involves the use of a sacrificial template, or "porogen," which is later removed to create pores.

  • Cryogelation (Freeze-Drying): This technique utilizes the formation of ice crystals as a template to generate a porous structure.

Q2: How does the crosslinker concentration affect the pore size of the hydrogel?

A2: The concentration of the crosslinker is inversely related to the pore size of the hydrogel. An increase in the crosslinker concentration leads to a higher crosslinking density, which results in a more tightly packed polymer network and, consequently, smaller pores.[1] Conversely, decreasing the crosslinker concentration will produce a hydrogel with a lower crosslinking density and larger pores.

Q3: What is the role of the monomer concentration in determining pore size?

A3: The monomer concentration also influences the final pore size of the hydrogel. Generally, a higher initial monomer concentration can lead to a denser polymer network and smaller pore sizes. The change in monomer concentration affects the crosslinking degree and the proportion of chain entanglements within the hydrogel.

Q4: Can you explain the porogen leaching technique for creating pores?

A4: Porogen leaching is a widely used method to introduce macropores into a hydrogel structure. The process involves dispersing solid particles of a specific size (the porogen) within the monomer solution before polymerization. Once the hydrogel is formed, the porogen is leached out using a solvent that dissolves the porogen but not the hydrogel, leaving behind an interconnected porous network. Common porogens include salt crystals (like NaCl), sugar crystals, or even paraffin wax particles. The size of the porogen particles directly correlates with the resulting pore size.

Q5: How does the freeze-drying (cryogelation) method work to create pores?

A5: The freeze-drying, or cryogelation, technique involves freezing the hydrogel after polymerization. During the freezing process, ice crystals form within the hydrogel matrix. These ice crystals act as a porogen. Subsequently, the frozen hydrogel is lyophilized (freeze-dried), which removes the ice crystals through sublimation, leaving behind a porous structure. The size and morphology of the pores can be controlled by the freezing rate and temperature.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of THMAA hydrogels, with a focus on problems related to achieving the desired pore structure.

Issue 1: Hydrogel Pore Size is Too Small
Possible Cause Suggested Solution
High Crosslinker Concentration Decrease the molar ratio of the crosslinker (e.g., BIS) relative to the THMAA monomer. A lower crosslinker concentration will result in a less dense polymer network and larger pores.[1]
High Monomer Concentration Reduce the initial concentration of the THMAA monomer in the precursor solution. This can lead to a looser polymer network.
Inappropriate Porogen Size (if applicable) If using the porogen leaching method, select porogen particles with a larger diameter to create larger pores.
Fast Freezing Rate (if using freeze-drying) A slower freezing rate allows for the formation of larger ice crystals, which will result in larger pores after lyophilization.
Issue 2: Hydrogel is Not Forming or is Too Soft
Possible Cause Suggested Solution
Insufficient Crosslinking Increase the concentration of the crosslinker. While this will decrease pore size, it will improve the mechanical integrity of the hydrogel.
Low Initiator Concentration Ensure the concentration of the polymerization initiator (e.g., ammonium persulfate, APS) is sufficient to initiate the reaction effectively.
Presence of Oxygen Oxygen can inhibit free-radical polymerization. Degas the monomer solution before adding the initiator and catalyst, or conduct the polymerization in an inert atmosphere (e.g., under nitrogen).
Incorrect Temperature Ensure the polymerization is carried out at the recommended temperature. Some initiation systems are temperature-sensitive.
Issue 3: Inconsistent or Non-Uniform Pore Structure
Possible Cause Suggested Solution
Uneven Mixing of Components Ensure all components of the precursor solution (monomer, crosslinker, initiator, and porogen, if used) are thoroughly and uniformly mixed before initiating polymerization.
Non-uniform Porogen Distribution If using porogen leaching, ensure the porogen particles are evenly suspended in the monomer solution before gelation. High viscosity of the precursor solution can help prevent settling.
Uneven Freezing (for freeze-dried hydrogels) Ensure the hydrogel is frozen uniformly. The geometry of the sample and the freezing apparatus can affect the rate and uniformity of freezing.

Data Presentation

The following table summarizes the general relationship between key synthesis parameters and the resulting hydrogel pore characteristics. Note that specific quantitative values will depend on the exact experimental conditions.

Parameter Varied Change Effect on Pore Size Effect on Porosity Rationale
Crosslinker Concentration IncreaseDecreaseDecreaseHigher crosslink density creates a tighter polymer network.[1]
DecreaseIncreaseIncreaseLower crosslink density results in a looser polymer network.
Monomer Concentration IncreaseDecreaseDecreaseA higher concentration of polymer chains leads to a denser network.
DecreaseIncreaseIncreaseA lower concentration of polymer chains results in a more open network.
Porogen Particle Size IncreaseIncreaseIncreaseThe pores are templated by the size of the porogen particles.
DecreaseDecreaseDecreaseSmaller porogen particles create smaller voids.
Freezing Rate (Cryogelation) Increase (Fast)DecreaseMay VaryRapid freezing leads to the formation of many small ice crystals.
Decrease (Slow)IncreaseMay VarySlow freezing allows for the growth of larger ice crystals.

Experimental Protocols

Protocol 1: Synthesis of THMAA Hydrogel by Free Radical Polymerization

This protocol describes a general method for synthesizing a THMAA hydrogel. The pore size can be tuned by adjusting the concentration of the crosslinker, N,N'-methylenebisacrylamide (BIS).

Materials:

  • This compound (THMAA) monomer

  • N,N'-methylenebisacrylamide (BIS) crosslinker

  • Ammonium persulfate (APS) initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) accelerator

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Precursor Solution:

    • Dissolve the desired amount of THMAA monomer and BIS crosslinker in deionized water. For example, to prepare a 10% (w/v) hydrogel, dissolve 1 g of THMAA and a specified amount of BIS in a final volume of 10 mL of water.

    • To vary the pore size, prepare several solutions with different BIS concentrations (e.g., 0.5 mol%, 1 mol%, 2 mol% relative to the monomer).

  • Degassing:

    • Degas the precursor solution for at least 15 minutes using a vacuum line or by bubbling nitrogen gas through it to remove dissolved oxygen, which inhibits polymerization.

  • Initiate Polymerization:

    • Add APS (e.g., 10% w/v solution, 50 µL per 5 mL of precursor solution) and TEMED (e.g., 5 µL per 5 mL of precursor solution) to the degassed solution.

    • Mix gently but thoroughly by swirling or brief vortexing.

  • Gelation:

    • Immediately transfer the solution into a mold of the desired shape (e.g., between two glass plates with a spacer, or into a syringe).

    • Allow the polymerization to proceed at room temperature for at least 30 minutes, or until the gel is fully formed.

  • Washing and Equilibration:

    • Carefully remove the hydrogel from the mold.

    • Wash the hydrogel extensively with deionized water or PBS for 24-48 hours, with frequent changes of the washing solution, to remove any unreacted monomers and other reagents.

Protocol 2: Creating Macroporous THMAA Hydrogels using Salt Leaching

This protocol adapts the free radical polymerization method to include a porogen for creating larger pores.

Materials:

  • All materials from Protocol 1

  • Sodium chloride (NaCl) crystals, sieved to a desired size range (e.g., 100-200 µm)

Procedure:

  • Prepare Precursor Solution:

    • Follow step 1 from Protocol 1 to prepare the THMAA and BIS solution.

  • Add Porogen:

    • Add the sieved NaCl crystals to the precursor solution. The weight ratio of NaCl to the polymer can be varied to control the porosity (e.g., 5:1, 10:1).

    • Disperse the NaCl crystals uniformly throughout the solution by vigorous mixing.

  • Initiate Polymerization:

    • Follow step 2 and 3 from Protocol 1 to degas the solution and initiate polymerization. Work quickly to prevent the salt from settling.

  • Gelation:

    • Transfer the mixture to a mold and allow it to polymerize as described in Protocol 1.

  • Leaching:

    • After polymerization, place the hydrogel in a large volume of deionized water.

    • The water will dissolve the NaCl crystals, leaving behind a porous structure.

    • Change the water frequently over 2-3 days to ensure all the salt is leached out. The final washes should be tested for the absence of chloride ions (e.g., with silver nitrate solution).

  • Equilibration:

    • Equilibrate the porous hydrogel in PBS or the desired buffer before use.

Visualizations

Logical Workflow for Tuning Hydrogel Pore Size

PoreSizeTuning start Start: Define Desired Pore Size Range decision_scale Pore Scale? start->decision_scale nano_meso Nanoporous / Mesoporous (Molecular Diffusion) decision_scale->nano_meso < 100 nm macro Macroporous (Cell Infiltration) decision_scale->macro > 100 nm adjust_composition Adjust Polymer Network Density nano_meso->adjust_composition porogen_method Employ Porogen-Based Method macro->porogen_method crosslinker Vary Crosslinker Concentration adjust_composition->crosslinker monomer Vary Monomer Concentration adjust_composition->monomer characterize Characterize Pore Structure (e.g., SEM, Microscopy) crosslinker->characterize monomer->characterize leaching Porogen Leaching (e.g., Salt, Sugar) porogen_method->leaching cryo Cryogelation (Freeze-Drying) porogen_method->cryo leaching->characterize cryo->characterize end End: Optimized Hydrogel characterize->end

Caption: A decision-making workflow for selecting a suitable technique to tune the pore size of hydrogels based on the desired pore scale.

Troubleshooting Workflow for Hydrogel Synthesis Issues

HydrogelTroubleshooting start Start: Hydrogel Synthesis Fails or has Poor Properties issue Identify Primary Issue start->issue no_gel No Gel Formation issue->no_gel No Polymerization weak_gel Gel is Too Weak / Soft issue->weak_gel Mechanically Unstable bad_pores Incorrect Pore Structure issue->bad_pores Structural Defects check_initiator Check Initiator/Accelerator no_gel->check_initiator check_oxygen Check for Oxygen Inhibition no_gel->check_oxygen check_crosslinker Increase Crosslinker Concentration weak_gel->check_crosslinker check_monomer Increase Monomer Concentration weak_gel->check_monomer pore_size_issue Pore Size Issue? bad_pores->pore_size_issue end End: Successful Hydrogel Synthesis check_initiator->end check_oxygen->end check_crosslinker->end check_monomer->end too_small Pores Too Small pore_size_issue->too_small Too Small too_large Pores Too Large pore_size_issue->too_large Too Large non_uniform Non-Uniform Pores pore_size_issue->non_uniform Inconsistent sol_small Decrease Crosslinker/ Monomer Conc. too_small->sol_small sol_large Increase Crosslinker/ Monomer Conc. too_large->sol_large sol_uniform Improve Mixing/ Uniform Freezing non_uniform->sol_uniform sol_small->end sol_large->end sol_uniform->end

Caption: A troubleshooting flowchart to diagnose and resolve common problems encountered during hydrogel synthesis.

References

optimization of crosslinker concentration for N-[Tris(hydroxymethyl)methyl]acrylamide hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-[Tris(hydroxymethyl)methyl]acrylamide (THMAA) hydrogels. It provides troubleshooting for common issues related to the optimization of crosslinker concentration, detailed experimental protocols, and frequently asked questions (FAQs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary role of a crosslinker in THMAA hydrogel formation?

A crosslinker, such as N,N'-methylenebisacrylamide (BIS), is a crucial component in hydrogel synthesis. It forms covalent bonds between the linear poly(THMAA) chains. This creates a three-dimensional network structure that allows the hydrogel to swell and retain large amounts of water or biological fluids without dissolving.[1][2][3] The concentration of the crosslinker directly controls the density of this network.

Q2: How does increasing the crosslinker concentration affect my THMAA hydrogel's properties?

Increasing the crosslinker concentration generally leads to a more tightly linked polymer network.[4] This has several predictable effects:

  • Decreased Swelling: A denser network restricts the expansion of the polymer chains, resulting in a lower equilibrium swelling ratio and equilibrium water content (EWC).[5][6][7][8]

  • Increased Mechanical Strength: The hydrogel becomes stiffer and more resistant to deformation. Properties like the elastic modulus (storage modulus, G') and tensile strength will increase.[1][5][6][7][9]

  • Decreased Porosity/Mesh Size: The average distance between crosslinks, known as the mesh size, decreases.[6][7][10] This can affect the diffusion rate of molecules, such as drugs, through the hydrogel.[1][11]

Q3: What are the most common crosslinkers used for acrylamide-based hydrogels like THMAA?

N,N'-methylenebisacrylamide (BIS) is a widely used crosslinker for acrylamide-based hydrogels due to its structural similarity and reactivity.[4][12][13] Other crosslinkers that can be used include ethylene glycol dimethacrylate (EGDMA).[12][14] The choice of crosslinker can influence the final properties of the hydrogel; for instance, longer, more hydrophilic crosslinkers may result in higher water absorption capacity compared to shorter, less hydrophilic ones at the same molar ratio.[12][14]

Q4: Can I tune the drug release rate by adjusting the crosslinker concentration?

Yes. The crosslinker concentration is a key parameter for controlling drug release. A higher crosslinker concentration leads to a smaller mesh size, which can slow the diffusion of an encapsulated drug out of the hydrogel matrix, resulting in a more sustained release profile.[1][11][15] Conversely, a lower crosslinker concentration allows for faster drug release.

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of THMAA hydrogels, with a focus on issues related to crosslinker optimization.

Issue 1: The hydrogel solution does not polymerize or forms a very weak gel.
  • Possible Cause 1: Insufficient Initiator or Crosslinker Concentration.

    • Solution: The concentration of the initiator (e.g., AIBN, APS/TEMED) is critical. Too little will result in an incomplete reaction. Similarly, a very low crosslinker concentration may not be sufficient to form a stable, solid network. Increase the initiator concentration in small increments. If the gel is weak, consider moderately increasing the crosslinker concentration.[4]

  • Possible Cause 2: Oxygen Inhibition.

    • Solution: Dissolved oxygen can inhibit free-radical polymerization.[16] Before adding the initiator, degas the monomer/crosslinker solution by sparging with an inert gas like nitrogen or argon for 15-30 minutes.[2][4]

  • Possible Cause 3: Inactive Initiator.

    • Solution: Some initiators, like ammonium persulfate (APS), degrade over time, especially when in solution. Always prepare fresh initiator solutions before use.[2]

  • Possible Cause 4: Incorrect Temperature.

    • Solution: Polymerization reactions are temperature-dependent. For thermally initiated systems (e.g., using AIBN), ensure the reaction is carried out at the appropriate temperature (e.g., 60-70°C). For redox-initiated systems (e.g., APS/TEMED), polymerization is often done at room temperature; very cold solutions will react much slower.[2]

Issue 2: The hydrogel is too soft and mechanically weak.
  • Possible Cause 1: Low Crosslinking Density.

    • Solution: The most direct way to increase the mechanical strength (stiffness) of the hydrogel is to increase the crosslinker concentration.[4][5][7] This creates more connections between polymer chains, resulting in a more robust network.

  • Possible Cause 2: Low Monomer Concentration.

    • Solution: Increasing the total concentration of the THMAA monomer will also lead to a denser polymer network and improved mechanical properties.[17]

Issue 3: The hydrogel swells excessively and loses its shape.
  • Possible Cause 1: Insufficient Crosslinking.

    • Solution: Excessive swelling is a clear indicator of low crosslinking density. The polymer network is not constrained enough to prevent the large influx of solvent.[4][5] Increase the molar ratio of the crosslinker relative to the THMAA monomer.

  • Possible Cause 2: Incorrect Solvent for Measurement.

    • Solution: The swelling behavior of hydrogels can be highly dependent on the pH and ionic strength of the surrounding solution. Ensure you are performing swelling studies in a consistent and relevant medium, such as phosphate-buffered saline (PBS) for biomedical applications.

Issue 4: The experimental results are not reproducible.
  • Possible Cause 1: Inconsistent Reagent Preparation.

    • Solution: Ensure all reagents are fully dissolved and solutions are homogeneous before initiating polymerization. Prepare fresh initiator solutions for each experiment.[16]

  • Possible Cause 2: Minor Variations in Experimental Conditions.

    • Solution: Small changes in temperature, degassing time, or initiator addition can lead to significant variability. Standardize every step of your protocol, including mixing times and polymerization duration, to ensure batch-to-batch consistency.[16]

Section 3: Data Presentation

The following tables provide illustrative data on how varying the concentration of a crosslinker (N,N'-methylenebisacrylamide, BIS, or Pentaerythritol tetra-acrylate, PETRA) affects the key properties of acrylamide-based hydrogels. While the specific values will differ for THMAA hydrogels, the trends are directly applicable.

Table 1: Effect of Crosslinker (PETRA) Concentration on Swelling and Network Properties of PEO Hydrogels (Data adapted from a study on polyethylene oxide (PEO) hydrogels crosslinked with PETRA)[6][7][8]

PETRA Conc. (% w/w)Equilibrium Water Content (EWC) (%)Gel Fraction (%)Average Elastic Modulus (G') (Pa x 10⁴)Mesh Size (ξ) (nm)
1.085.67 (±0.48)67.02 (±1.38)-10.72 (±0.41)
2.576.84 (±1.30)85.84 (±1.65)1.23 (±0.12)8.41 (±0.28)
5.066.84 (±1.30)88.01 (±0.81)3.54 (±0.42)6.84 (±0.21)
10.056.56 (±0.53)89.47 (±0.36)5.62 (±0.55)5.82 (±0.04)

Table 2: Effect of Crosslinker (BIS) Concentration on Properties of N,N-dimethylacrylamide (DMA) Hydrogels (Data adapted from a study on DMA hydrogels crosslinked with BIS)[15]

Monomer Conc. (%)BIS Conc. (mol%)Equilibrium Water Content (%)Crosslinking Density (ρc) x 10³ (mol/cm³)Average Molecular Weight Between Crosslinks (Mc) ( g/mol )
5196.10.04124157
5293.90.08212078
5491.20.1656039
10194.60.08311953
10291.50.1665976
10488.00.3322988

Section 4: Experimental Protocols

Protocol 1: Synthesis of THMAA Hydrogel via Free-Radical Polymerization

This protocol describes a general method for synthesizing a THMAA hydrogel using N,N'-methylenebisacrylamide (BIS) as a crosslinker and 2,2'-Azobisisobutyronitrile (AIBN) as a thermal initiator.[12][14]

Materials:

  • This compound (THMAA) monomer

  • N,N'-methylenebisacrylamide (BIS) crosslinker

  • 2,2'-Azobisisobutyronitrile (AIBN) initiator

  • Dimethylformamide (DMF) solvent

  • Nitrogen or Argon gas

  • Glass vials or molds

  • Oven or heating block

Procedure:

  • Prepare Pre-polymer Solution: In a glass vial, dissolve the desired amount of THMAA monomer and BIS crosslinker in DMF. For example, to prepare a hydrogel with a 50:1 molar ratio of monomer to crosslinker, you might dissolve 1.73 g (10 mmol) of THMAA and 0.031 g (0.2 mmol) of BIS in 10 mL of DMF.

  • Degas the Solution: Tightly cap the vial with a septum and sparge the solution with nitrogen or argon gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add Initiator: Dissolve the AIBN initiator in a small amount of DMF and add it to the monomer solution via syringe. A typical concentration is ~0.5-1 mol% with respect to the monomer.

  • Polymerization: Place the sealed vial in an oven or heating block pre-heated to 60-70°C. Allow the polymerization to proceed for 12-24 hours.

  • Purification: After polymerization, carefully remove the resulting hydrogel from the mold. Immerse the hydrogel in a large volume of deionized water or PBS for 2-3 days, changing the water frequently to wash away any unreacted monomers, initiator, and solvent.[11]

  • Drying (Optional): To determine dry weight or for certain characterization techniques, the hydrogel can be dried to a constant weight (xerogel), for example, by lyophilization (freeze-drying) or in a vacuum oven at a low temperature.[11]

Protocol 2: Swelling Behavior Analysis

This protocol determines the swelling ratio (SR) and equilibrium water content (EWC) of the synthesized hydrogels.[11]

Materials:

  • Synthesized and purified THMAA hydrogel

  • Deionized water or PBS (pH 7.4)

  • Analytical balance

  • Lint-free wipes (e.g., Kimwipes)

Procedure:

  • Dry Weight: Take a purified hydrogel sample and dry it to a constant weight using a lyophilizer or vacuum oven. Record this weight as the dry weight (W_d).

  • Immersion: Immerse the dry hydrogel sample in a beaker containing a large excess of the desired swelling medium (e.g., PBS) at a constant temperature (e.g., 37°C).

  • Weighing: At regular time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the hydrogel from the solution.

  • Blotting: Gently blot the surface of the hydrogel with a lint-free wipe to remove excess surface water. Be careful not to compress the hydrogel.

  • Swollen Weight: Immediately weigh the swollen sample and record the weight as the swollen weight (W_s).

  • Equilibrium: Return the hydrogel to the solution and repeat steps 3-5 until the weight of the hydrogel remains constant over several measurements. This indicates that equilibrium swelling has been reached.

  • Calculations:

    • Swelling Ratio (SR) = (W_s - W_d) / W_d

    • Equilibrium Water Content (EWC) (%) = [(W_s_eq - W_d) / W_s_eq] x 100 , where W_s_eq is the weight at equilibrium.

Section 5: Visualizations (Diagrams)

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization prep Prepare Pre-polymer Solution (THMAA, BIS, DMF) degas Degas with N2/Ar prep->degas init Add Initiator (AIBN) degas->init poly Thermal Polymerization (60-70°C, 24h) init->poly wash Wash in DI Water (2-3 days) poly->wash dry Dry to Xerogel (Lyophilization) wash->dry swell Swelling Studies (SR, EWC) dry->swell mech Mechanical Testing (Rheology, Compression) dry->mech drug Drug Release Kinetics dry->drug

Caption: Workflow for THMAA hydrogel synthesis, purification, and characterization.

Effect of Crosslinker Concentration

crosslinker_effect A Crosslinker Concentration B Crosslink Density A->B Increases C Swelling Ratio (EWC) B->C Decreases D Mechanical Strength (Elastic Modulus) B->D Increases E Mesh Size (Porosity) B->E Decreases F Drug Diffusion Rate E->F Decreases

Caption: Relationship between crosslinker concentration and key hydrogel properties.

Troubleshooting Flowchart

troubleshooting_flowchart start Experiment Start q1 Did the solution form a solid gel? start->q1 a1_no No Gelation q1->a1_no No q2 Is the gel too soft or weak? q1->q2 Yes check1 Check: - Initiator (age, conc.) - Degassing step (O2) - Temperature - Reagent purity a1_no->check1 a2_yes Weak Gel q2->a2_yes Yes q3 Does the gel swell excessively? q2->q3 No check2 Action: - Increase Crosslinker Conc. - Increase Monomer Conc. a2_yes->check2 a3_yes Excessive Swelling q3->a3_yes Yes end Successful Gel q3->end No check3 Action: - Increase Crosslinker Conc. a3_yes->check3

Caption: A troubleshooting guide for common issues in THMAA hydrogel synthesis.

References

Technical Support Center: Synthesis of N-[Tris(hydroxymethyl)methyl]acrylamide (THMA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-[Tris(hydroxymethyl)methyl]acrylamide (THMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of THMA.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound (THMA)?

A1: The most prevalent and robust method for synthesizing THMA is the Schotten-Baumann reaction. This involves the acylation of Tris(hydroxymethyl)aminomethane (TRIS) with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1] This reaction is typically performed at low temperatures to control its exothermic nature and minimize side reactions.

Q2: Why is temperature control so critical during the synthesis of THMA?

A2: Temperature control is crucial for two primary reasons. Firstly, the reaction between TRIS and acryloyl chloride is highly exothermic, and maintaining a low temperature (typically 0-5 °C) helps to control the reaction rate.[2] Secondly, the acrylamide functional group in the product is susceptible to spontaneous free-radical polymerization, which is accelerated at higher temperatures.[3] Uncontrolled polymerization can lead to a significant decrease in the yield of the desired monomer and the formation of insoluble polymeric byproducts.

Q3: What is the role of a polymerization inhibitor in THMA synthesis?

A3: A polymerization inhibitor is added to the reaction mixture to prevent the premature and uncontrolled polymerization of both the acryloyl chloride reactant and the THMA product.[4] Common inhibitors for acrylamide polymerization include phenothiazine, hydroquinone monomethyl ether (MEHQ), and butylated hydroxytoluene (BHT).[4][5] The presence of an inhibitor is essential for maximizing the yield of the monomeric product.[5]

Q4: How does pH affect the synthesis of THMA?

A4: The pH of the reaction medium plays a significant role in the synthesis of acrylamide derivatives. The Schotten-Baumann reaction requires a basic environment to neutralize the HCl generated.[1] However, highly basic conditions can promote side reactions. For the synthesis of related N-hydroxymethyl acrylamides, a pH range of 9.5 to 10 has been found to be optimal for achieving high yields.[6] It is crucial to maintain the pH within a suitable range to ensure the stability of the acrylamide monomer and prevent hydrolysis of the amide group.

Q5: What are the common challenges in purifying THMA?

A5: The primary challenge in purifying THMA is removing unreacted starting materials, the hydrochloride salt of the base, and any polymeric byproducts. The product's high polarity and solubility in water can make extraction and isolation difficult.[7] Recrystallization is a common purification method, but finding a suitable solvent system that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging. Additionally, the potential for polymerization during purification steps, such as solvent removal by heating, must be considered.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Degraded Acryloyl Chloride: Has been exposed to moisture, leading to hydrolysis into acrylic acid.Use a fresh bottle of acryloyl chloride or distill it before use. Ensure the reagent is stored under an inert atmosphere and protected from light.[2][4]
Inadequate Base: Insufficient amount of base or use of a weak base fails to neutralize the generated HCl, which protonates the TRIS amine, rendering it non-nucleophilic.[1][2]Use at least one equivalent of a non-nucleophilic base such as triethylamine or diisopropylethylamine. Ensure the base is added before the acryloyl chloride.
Reaction Temperature Too Low: While low temperatures are necessary to control the reaction, an excessively low temperature may slow the reaction rate to a crawl.If the reaction is not proceeding at 0 °C, allow it to slowly warm to room temperature and monitor the progress by TLC.[2]
Moisture Contamination: Presence of water in the solvent or on the glassware will lead to the rapid hydrolysis of acryloyl chloride.[4]Use anhydrous solvents and ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Formation of a Viscous Gel or Solid Precipitate Uncontrolled Polymerization: Absence or insufficient amount of a polymerization inhibitor, or elevated reaction temperature.[3][4]Add a suitable polymerization inhibitor (e.g., MEHQ, BHT) to the reaction mixture. Maintain a low reaction temperature (0-5 °C).[3]
Precipitation of TRIS-HCl: If the base is not effectively scavenging the HCl, the protonated TRIS salt may precipitate out of the organic solvent.Ensure adequate mixing and a sufficient amount of a suitable base.
Multiple Spots on TLC Indicating Impurities Michael Addition Side Reaction: A second molecule of TRIS may react with the double bond of the newly formed THMA.Use a slight excess of acryloyl chloride and add it dropwise to the TRIS solution to maintain a low concentration of the product in the presence of unreacted TRIS.
Hydrolysis of Product: Exposure of the product to harsh acidic or basic conditions during workup can lead to the hydrolysis of the amide bond.Maintain a neutral or slightly acidic pH during the aqueous workup.
Reaction with Hydroxyl Groups: Although less likely under these conditions, acylation of the hydroxyl groups of TRIS is a potential side reaction.Use a 1:1 stoichiometry of TRIS to acryloyl chloride and maintain a low reaction temperature.
Difficulty in Product Isolation/Purification Product is too Soluble in Water: THMA is highly water-soluble, making extraction from aqueous layers inefficient.After quenching the reaction, concentrate the organic layer under reduced pressure and attempt to precipitate the product by adding a non-polar solvent. Alternatively, perform multiple extractions with a suitable organic solvent.
Oiling Out During Recrystallization: The product separates as an oil instead of crystals during the cooling of the recrystallization solvent.Try a different solvent or a two-solvent system for recrystallization. For example, dissolve the product in a minimal amount of a good solvent (like methanol or ethanol) and then slowly add a poor solvent (like diethyl ether or hexane) until turbidity is observed, then cool slowly.

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of Acrylamide Synthesis

Temperature (°C)Reaction Time (h)Reported Yield (%)Reference
04~95% (for a similar acrylamide)(Hypothetical Data for Illustration)
25 (Room Temp)2~70% (for a similar acrylamide)(Hypothetical Data for Illustration)
501<40% (significant polymerization observed)(Hypothetical Data for Illustration)

Note: The data in this table is illustrative for a representative acrylamide synthesis and highlights the general trend of decreased yield with increasing temperature due to polymerization. Specific yields for THMA may vary.

Table 2: Influence of Polymerization Inhibitor on Acrylamide Reaction

InhibitorConcentration (ppm)OutcomeReference
None0Rapid polymerization, low monomer yield[4]
MEHQ200Effective inhibition of polymerization[5]
BHT1000Effective inhibition of polymerization[4]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (THMA)

This protocol is a general guideline based on the Schotten-Baumann reaction for the acylation of primary amines.[1][2] Optimization may be required for specific laboratory conditions.

Materials:

  • Tris(hydroxymethyl)aminomethane (TRIS)

  • Acryloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Polymerization inhibitor (e.g., MEHQ)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve TRIS (1.0 equivalent) and a catalytic amount of a polymerization inhibitor in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the TRIS solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acryloyl Chloride: Dilute acryloyl chloride (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred TRIS solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench any remaining acryloyl chloride by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature to avoid polymerization.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification TRIS TRIS Reaction_Vessel Reaction at 0-5°C TRIS->Reaction_Vessel Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Reaction_Vessel Solvent_Base Anhydrous Solvent & Base Solvent_Base->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Recrystallization Drying->Purification Crude Product Final_Product Pure THMA Purification->Final_Product

Caption: Experimental workflow for the synthesis of THMA.

Side_Reactions THMA_Synthesis TRIS + Acryloyl Chloride -> THMA Polymerization Polymerization of THMA/Acryloyl Chloride THMA_Synthesis->Polymerization Heat, Light, Initiators Michael_Addition Michael Addition (THMA + TRIS -> Dimer) THMA_Synthesis->Michael_Addition Excess TRIS Hydrolysis Hydrolysis of Acryloyl Chloride THMA_Synthesis->Hydrolysis Presence of Water Hydroxyl_Acylation Acylation of TRIS Hydroxyl Groups THMA_Synthesis->Hydroxyl_Acylation High Temp, Excess Acryloyl Chloride

Caption: Potential side reactions in THMA synthesis.

Troubleshooting_Yield Start Low Yield? Check_Reagents Check Reagent Purity & Age Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Conditions Verify Reaction Conditions Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Check_Workup Review Work-up Procedure Workup_OK Work-up Correct? Check_Workup->Workup_OK Reagent_OK->Check_Conditions Yes Solution1 Use Fresh/Distilled Reagents Reagent_OK->Solution1 No Conditions_OK->Check_Workup Yes Solution2 Adjust Temp, Base, Inhibitor Conditions_OK->Solution2 No Solution3 Optimize Extraction/Purification Workup_OK->Solution3 No End Yield Improved Workup_OK->End Yes Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for low THMA yield.

References

Technical Support Center: Refining Purification Protocols for N-[Tris(hydroxymethyl)methyl]acrylamide Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for N-[Tris(hydroxymethyl)methyl]acrylamide (poly(THMAA)) polymers. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is purification of poly(THMAA) necessary after polymerization?

A1: Purification is a critical step to remove unreacted this compound (THMAA) monomers, initiators, and other low-molecular-weight by-products from the polymerization reaction.[1] Residual monomers can be toxic to cells in biological applications and can negatively impact the physical and chemical properties of the final polymer, leading to inconsistent results.[2]

Q2: What are the common impurities in a crude poly(THMAA) sample?

A2: Common impurities include:

  • Unreacted THMAA monomer: The most common impurity.

  • Initiator fragments: Remnants of the polymerization initiator (e.g., persulfate salts).

  • Oligomers: Short polymer chains with low molecular weight.

  • Solvent: Residual solvent from the polymerization reaction.

Q3: What are the primary methods for purifying poly(THMAA)?

A3: The primary methods for purifying these hydrophilic polymers are:

  • Dialysis: Effective for removing small molecules from aqueous solutions of the polymer.[1]

  • Precipitation: Involves precipitating the polymer from its solution by adding a non-solvent.[1]

  • Gel Filtration Chromatography (Size Exclusion Chromatography): Separates molecules based on their size, making it suitable for removing small impurities from the polymer.[3][4]

Q4: How can I assess the purity of my poly(THMAA) sample?

A4: Several analytical techniques can be used to assess purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify residual monomer.[2][5][6]

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying non-volatile monomers.[2]

  • Gas Chromatography (GC): Can be used to detect and quantify volatile residual monomers.[2][7]

  • Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of the polymer and can indicate the presence of low-molecular-weight impurities.[3]

Troubleshooting Guides

Issue 1: Low Polymer Yield After Precipitation
  • Potential Cause: The polymer is too soluble in the chosen non-solvent, or the polymer solution is too dilute. Due to its hydrophilic nature, poly(THMAA) may require a highly non-polar solvent for effective precipitation.

  • Solution:

    • Select a more effective non-solvent: Acetone is a common choice for precipitating hydrophilic polymers from aqueous solutions.[8] If acetone results in a cloudy suspension rather than a distinct precipitate, a less polar solvent like a mixture of methanol and water (e.g., 7:3 w/w) could be tested.[8]

    • Increase polymer concentration: Concentrate the aqueous polymer solution before adding the non-solvent.

    • Optimize the precipitation process: Add the polymer solution dropwise into a large volume of vigorously stirred non-solvent (a 1:10 ratio of polymer solution to non-solvent is a good starting point).[9]

    • Lower the temperature: Cooling the non-solvent on an ice bath can decrease the solubility of the polymer and improve precipitation.

Issue 2: Polymer Forms a Gel or Sticky Precipitate Instead of a Powder
  • Potential Cause: The high concentration of hydroxyl groups in poly(THMAA) can lead to strong hydrogen bonding, resulting in a gelatinous precipitate. Incomplete removal of water can also contribute to this issue.

  • Solution:

    • Modify the non-solvent: Adding a co-solvent can sometimes disrupt the hydrogen bonding and lead to a more manageable precipitate. Experiment with mixtures of acetone and a small amount of a less polar solvent.

    • Vigorous stirring: Ensure the non-solvent is being stirred vigorously as the polymer solution is added to promote the formation of fine particles.

    • Repeated washing: After the initial precipitation, wash the polymer multiple times with fresh, cold non-solvent to remove residual water and dissolved impurities.

    • Freeze-drying (Lyophilization): After filtration, freeze-drying the polymer is an effective way to obtain a fine, dry powder.

Issue 3: Residual Monomer Detected After Dialysis
  • Potential Cause: The dialysis time may be insufficient, the volume of the dialysis buffer (dialysate) may be too small, or the membrane's molecular weight cut-off (MWCO) may be inappropriate.

  • Solution:

    • Increase dialysis time: Extend the dialysis period to 48-72 hours.

    • Frequent dialysate changes: Change the dialysate frequently (e.g., every 4-6 hours for the first 24 hours, then every 12 hours) to maintain a high concentration gradient.[1]

    • Increase dialysate volume: Use a large volume of dialysate relative to the sample volume (e.g., 100:1).

    • Select an appropriate MWCO: Choose a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of the polymer but large enough to allow for the efficient diffusion of the monomer. For most polymers, a 3.5 kDa or 7 kDa MWCO is a reasonable starting point.

Data Presentation

The effectiveness of different purification methods can be compared by quantifying the removal of a model impurity and the recovery of the polymer. The following table provides an illustrative comparison.

Purification MethodAverage Impurity Removal Efficiency (%)Average Polymer Retention (%)
Precipitation 95.285.5
Dialysis (48h) 98.992.1
Gel Filtration 97.287.2[3]

Note: The data in this table is illustrative and serves as an example of expected trends. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification of Poly(THMAA) by Dialysis

Materials:

  • Crude poly(THMAA) solution in deionized water

  • Dialysis tubing (e.g., 3.5 kDa or 7 kDa MWCO)

  • Dialysis clips

  • Large beaker (e.g., 4 L)

  • Magnetic stirrer and stir bar

  • Deionized water

Procedure:

  • Prepare the dialysis tubing according to the manufacturer's instructions. This typically involves rinsing with deionized water.

  • Secure one end of the dialysis tubing with a clip.

  • Load the crude poly(THMAA) solution into the dialysis bag, leaving some space to allow for water uptake.

  • Secure the other end of the tubing with a second clip.

  • Place the sealed dialysis bag into a large beaker containing deionized water and a magnetic stir bar.

  • Stir the deionized water gently at room temperature.

  • Change the deionized water every 4-6 hours for the first 24 hours, and then every 12 hours for an additional 24-48 hours.

  • After dialysis, remove the polymer solution from the bag.

  • The purified polymer solution can be used directly or lyophilized to obtain a dry powder.

Protocol 2: Purification of Poly(THMAA) by Precipitation

Materials:

  • Crude poly(THMAA) solution in deionized water

  • Acetone (or another suitable non-solvent), chilled

  • Large beaker

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven or lyophilizer

Procedure:

  • Dissolve the crude poly(THMAA) in a minimal amount of deionized water to create a concentrated solution.

  • Place a volume of chilled acetone that is at least 10 times the volume of the polymer solution into a large beaker with a magnetic stir bar.

  • Stir the acetone vigorously.

  • Slowly add the concentrated polymer solution dropwise to the stirring acetone. A white precipitate of poly(THMAA) should form.

  • Continue stirring for 30-60 minutes after all the polymer solution has been added.

  • Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

  • Wash the polymer on the filter with several portions of chilled acetone to remove residual impurities.

  • Dry the purified polymer in a vacuum oven at a temperature below its decomposition point or by lyophilization.

Mandatory Visualizations

Experimental Workflow: Purification of Poly(THMAA)

G cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization & Final Product synthesis Free Radical Polymerization of THMAA Monomer dissolution Dissolve Crude Polymer in Deionized Water synthesis->dissolution dialysis Dialysis (MWCO 3.5 kDa) vs. Deionized Water (48h) dissolution->dialysis Method 1 precipitation Precipitation in Excess Acetone dissolution->precipitation Method 2 drying Lyophilization dialysis->drying filtration Vacuum Filtration precipitation->filtration washing Wash with Acetone filtration->washing washing->drying analysis Purity & MW Analysis (NMR, GPC) drying->analysis final_product Purified Poly(THMAA) (Dry Powder) analysis->final_product G start Low Polymer Yield After Precipitation cause1 High Polymer Solubility in Non-Solvent start->cause1 cause2 Polymer Solution is Too Dilute start->cause2 cause3 Inefficient Precipitation Process start->cause3 solution1 Use a More Effective Non-Solvent (e.g., Acetone) cause1->solution1 solution4 Cool Non-Solvent on Ice Bath cause1->solution4 solution2 Concentrate Polymer Solution Before Precipitation cause2->solution2 solution3 Add Polymer Solution Dropwise to Stirred Non-Solvent cause3->solution3

References

Technical Support Center: Enhancing the Stability of N-[Tris(hydroxymethyl)methyl]acrylamide (THMAA) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and enhancing the stability of N-[Tris(hydroxymethyl)methyl]acrylamide (THMAA) solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (THMAA) and why is its stability important?

A1: this compound (THMAA), also known as TRIS-acrylamide, is a versatile monomer used in the synthesis of hydrophilic polymers and hydrogels for various applications, including chromatography, drug delivery, and tissue engineering.[1][2][3][4] The stability of THMAA solutions is critical because the monomer can undergo spontaneous free-radical polymerization or hydrolysis, leading to changes in viscosity, loss of reactivity, and the formation of unwanted byproducts.[1][5] This can compromise experimental reproducibility and the performance of the final polymeric material.

Q2: What are the primary degradation pathways for THMAA in solution?

A2: The two main degradation pathways for THMAA solutions are:

  • Free-Radical Polymerization: The acrylamide group is susceptible to free-radical polymerization, which can be initiated by heat, light (UV), or the presence of radical-generating species (e.g., peroxides, persulfates).[1][6] This process leads to the formation of high molecular weight polymers, causing the solution to become viscous or even solidify.

  • Hydrolysis: The amide bond in THMAA can be hydrolyzed under highly acidic or basic conditions.[1][7] This reaction breaks down the monomer into tris(hydroxymethyl)aminomethane (TRIS) and acrylic acid, altering the chemical properties of the solution.

Q3: What are the ideal storage conditions for THMAA solutions to maximize stability?

A3: To maximize the shelf-life of THMAA solutions, they should be stored under controlled conditions that minimize the risk of polymerization and hydrolysis. Key recommendations are summarized in the table below.

Q4: Can I use the same inhibitors for THMAA as for standard acrylamide solutions?

A4: Yes, inhibitors commonly used for acrylamide solutions are also effective for THMAA. Phenolic compounds like 4-methoxyphenol (MEHQ) and hydroquinone are frequently used to scavenge free radicals and prevent premature polymerization.[1][8] The concentration of the inhibitor is a critical parameter that must be sufficient to quench incidental radical formation without interfering with subsequent planned polymerization reactions.[1]

Q5: How does oxygen affect the stability of THMAA solutions?

A5: Oxygen can have a dual role in the stability of acrylamide solutions. While dissolved oxygen can act as an inhibitor of free-radical polymerization, it can also contribute to the formation of peroxides, especially during storage.[1][9] These peroxides can later decompose and act as initiators for polymerization.[1] For long-term storage, maintaining a controlled level of dissolved oxygen is beneficial, often achieved through a gentle air sparge in bulk storage systems.[9] However, for synthesis reactions, an inert atmosphere (nitrogen or argon) is typically used to exclude oxygen and prevent unpredictable initiation.[1]

Troubleshooting Guide

Problem: My THMAA solution has become viscous or has solidified.

Potential Cause Troubleshooting Steps
Spontaneous Polymerization 1. Check Storage Temperature: Ensure the solution is stored at the recommended temperature (2-8°C).[3] Elevated temperatures increase the rate of free-radical formation.[1] 2. Protect from Light: Store solutions in amber bottles or in the dark. UV light can initiate photopolymerization.[7][10][11] 3. Verify Inhibitor Presence: Confirm that a polymerization inhibitor (e.g., MEHQ) is present at an appropriate concentration.[8] 4. Inspect for Contaminants: Contamination with metals (like iron) or radical initiators (e.g., persulfates from other experiments) can trigger polymerization.[9][12] Use high-purity solvents and clean equipment.

Problem: My experiments are showing inconsistent results over time.

Potential Cause Troubleshooting Steps
Monomer Degradation (Hydrolysis) 1. Measure Solution pH: Check the pH of the THMAA solution. Highly acidic or basic conditions can promote hydrolysis.[1] Adjust the pH to a near-neutral value if necessary. 2. Prepare Fresh Solutions: For critical applications, prepare solutions fresh from solid THMAA before use. 3. Monitor Monomer Concentration: Use an analytical technique like HPLC to quantify the THMAA concentration over time to assess its stability under your specific experimental conditions.

Data and Parameters for Stability

Table 1: Recommended Storage Conditions for THMAA Solutions

ParameterRecommended ConditionRationale
Temperature 2–8°C[3]Minimizes thermal initiation of free-radical polymerization.[1]
pH ~7.0Prevents acid- or base-catalyzed hydrolysis of the amide group.[1]
Light Exposure Store in dark/amber containersPrevents photopolymerization initiated by UV light.[7][10]
Atmosphere Sealed container with air headspaceDissolved oxygen acts as a polymerization inhibitor during storage.[1][9]
Inhibitor ~25-35 ppm MEHQ or similarScavenges free radicals to prevent spontaneous polymerization.[8]

Table 2: Common Polymerization Inhibitors for Acrylamide-based Monomers

InhibitorTypical Concentration RangeMechanism of Action
4-Methoxyphenol (MEHQ) 25 - 200 ppm[1][8]Free-radical scavenger; donates a hydrogen atom to terminate growing polymer chains.[1]
Hydroquinone 50 - 250 ppmSimilar to MEHQ, acts as a free-radical scavenger.[1]
Cupric Ion (Cu²⁺) 0.5 - 10 ppm[13]Effective inhibitor, especially in the absence of a continuous oxygen supply.[13]
2-Mercaptoimidazoline 10 - 1000 ppm[14]Effective at inhibiting polymerization from preparation to storage.[14]

Experimental Protocols

Protocol 1: Monitoring THMAA Concentration using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for quantifying the concentration of THMAA in an aqueous solution to assess its stability over time.

1. Materials and Reagents:

  • THMAA solution (sample)
  • THMAA standard (for calibration curve)
  • HPLC-grade water[15]
  • HPLC-grade acetonitrile or methanol[15]
  • 0.22 µm syringe filters
  • HPLC vials

2. Instrumentation:

  • HPLC system with a UV detector (set to ~210 nm)
  • Reversed-phase C18 column

3. Procedure:

  • Preparation of Standard Solutions:
  • Accurately weigh a known amount of pure THMAA solid to prepare a stock solution (e.g., 1 mg/mL in HPLC-grade water).
  • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).
  • Sample Preparation:
  • Dilute your THMAA solution with HPLC-grade water to fall within the concentration range of your calibration curve.
  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
  • HPLC Analysis:
  • Set up the HPLC method. A typical starting point for the mobile phase could be an isocratic mixture of water and an organic solvent (e.g., 95:5 Water:Acetonitrile).[15]
  • Inject the standard solutions, starting from the lowest concentration, to generate a calibration curve (Peak Area vs. Concentration).
  • Inject the prepared sample.
  • Data Analysis:
  • Identify the peak corresponding to THMAA based on the retention time from the standards.
  • Determine the concentration of THMAA in your sample by comparing its peak area to the calibration curve.
  • Repeat the analysis at different time points (e.g., Day 0, Day 7, Day 30) to monitor for any decrease in concentration, which would indicate degradation.

Visualizations

Diagram 1: Free-Radical Polymerization and Inhibition

This diagram illustrates the mechanism of free-radical polymerization that leads to the instability of THMAA solutions and shows how inhibitors intervene to stop the process.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Inhibition / Termination I Initiator (Heat, Light, Peroxide) R Free Radical (R●) I->R Decomposition M THMAA Monomer RM R-M● R->RM M->RM Addition RMn R-(M)n-M● (Growing Polymer Chain) RM->RMn + (n) Monomers RMn2 R-(M)n-M● Inhibitor Inhibitor (e.g., MEHQ) Stable Stable Product (Non-reactive) Inhibitor->Stable Radical Scavenging

Caption: Free-radical polymerization pathway and the role of inhibitors.

Diagram 2: Troubleshooting Workflow for Unstable THMAA Solutions

This workflow provides a logical sequence of steps to diagnose and resolve issues with THMAA solution stability.

G Start Start: Solution is Viscous or Showing Inconsistent Results CheckStorage 1. Review Storage Conditions (Temp, Light, Age) Start->CheckStorage StorageOK Conditions OK CheckStorage->StorageOK OK StorageBad Conditions NOT OK CheckStorage->StorageBad Not OK CheckpH 2. Check Solution pH StorageOK->CheckpH CorrectStorage Action: Correct Storage (Refrigerate, Protect from Light) Prepare Fresh Solution StorageBad->CorrectStorage ReTest Re-evaluate Solution CorrectStorage->ReTest End Problem Resolved ReTest->End pH_OK pH is Neutral CheckpH->pH_OK OK pH_Bad pH is Acidic/Basic CheckpH->pH_Bad Not OK CheckContamination 3. Suspect Contamination? (e.g., Metal, Initiators) pH_OK->CheckContamination CorrectpH Action: Adjust pH to ~7 or Prepare Fresh Solution pH_Bad->CorrectpH CorrectpH->ReTest Contamination_No No CheckContamination->Contamination_No No Contamination_Yes Yes CheckContamination->Contamination_Yes Yes Contamination_No->End NewSolution Action: Discard and Prepare New Solution Using High-Purity Reagents & Clean Glassware Contamination_Yes->NewSolution NewSolution->End

Caption: Troubleshooting workflow for unstable THMAA solutions.

References

Validation & Comparative

A Comparative Guide to the Biocompatibility of N-[Tris(hydroxymethyl)methyl]acrylamide and Polyacrylamide Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of two prominent hydrogel materials: N-[Tris(hydroxymethyl)methyl]acrylamide (THMAA) and polyacrylamide (PAAm). While both are polymers of acrylamide derivatives, their distinct chemical structures are believed to influence their interaction with biological systems. This document synthesizes available experimental data to assist researchers in selecting the appropriate material for their specific applications, from cell culture to drug delivery and tissue engineering.

Executive Summary

Polyacrylamide (PAAm) is a widely utilized hydrogel known for its tunable mechanical properties and general biocompatibility. However, concerns exist regarding the potential toxicity of unpolymerized acrylamide monomer. This compound (THMAA) is a derivative of acrylamide that is gaining interest for biomedical applications. Its hydrophilic nature, conferred by the tris(hydroxymethyl) groups, is hypothesized to enhance biocompatibility. This guide presents a side-by-side comparison of their performance in key biocompatibility assays, detailed experimental protocols for reproducing these evaluations, and a discussion of the underlying cellular responses.

Data Presentation: A Comparative Overview

Direct comparative studies on the biocompatibility of neat THMAA and PAAm hydrogels are limited in the current literature. The following tables summarize available data for each material, compiled from various sources. It is important to note that the biocompatibility of any hydrogel is highly dependent on its specific formulation, including crosslinker density, purity, and the presence of any residual monomers.

Table 1: In Vitro Cytotoxicity and Cell Viability

ParameterThis compound (THMAA) HydrogelPolyacrylamide (PAAm) Hydrogel
Cell Viability Data from hydrogels incorporating THMAA in copolymer systems suggest good cell viability. However, specific quantitative data on pure THMAA hydrogels is not readily available.Generally high cell viability (>90%) is reported for well-polymerized and purified hydrogels.[1][2][3] Viability can be significantly reduced by the presence of residual acrylamide monomer, a known cytotoxic agent.[4][5]
Cytotoxicity The THMAA monomer is reported to be more resistant to hydrolysis than acrylamide, which may contribute to lower cytotoxicity over time.[6]The acrylamide monomer is a known neurotoxin and cytotoxic substance.[4][5] Therefore, minimizing residual monomer in the final hydrogel product is critical for ensuring biocompatibility.
Cell Morphology Cells cultured on THMAA-containing hydrogels generally exhibit normal morphology, though this is dependent on the overall hydrogel composition and stiffness.Cells on PAAm hydrogels typically show morphologies consistent with the substrate stiffness, with more spreading on stiffer gels.[7]

Table 2: In Vivo Inflammatory Response and Biocompatibility

ParameterThis compound (THMAA) HydrogelPolyacrylamide (PAAm) Hydrogel
Inflammatory Cell Infiltration Specific in vivo data for pure THMAA hydrogels is limited. However, its use in recent biomedical applications suggests an expectation of low immunogenicity.Subcutaneous implantation of PAAm hydrogels typically results in a mild acute inflammatory response that subsides over time.[8][9][10] The response is characterized by the presence of macrophages and foreign-body giant cells.[8][9]
Fibrous Capsule Formation Data not readily available.A thin, well-defined fibrous capsule typically forms around implanted PAAm hydrogels.[8][9][11][12] The thickness of this capsule is generally considered to be minimal, indicating good tissue integration.[8]
Foreign Body Reaction (FBR) Data not readily available.The FBR to PAAm hydrogels is generally mild.[8] The size of the gel deposit can influence the reaction, with larger deposits eliciting a more pronounced cellular response.[8]
Degradation The stability of the THMAA monomer to hydrolysis suggests the resulting hydrogel may exhibit good long-term stability in vivo.[6]PAAm hydrogels are generally considered non-degradable in vivo.[8]

Experimental Protocols

To facilitate the direct comparison of these materials in your own research, detailed methodologies for key biocompatibility assays are provided below.

In Vitro Cytotoxicity: MTT Assay Using Hydrogel Extracts

This protocol assesses the potential for leachable cytotoxic substances from the hydrogel.

  • Hydrogel Preparation and Sterilization:

    • Prepare hydrogels of both THMAA and PAAm using identical crosslinker concentrations and polymerization conditions.

    • Wash the polymerized hydrogels extensively with sterile phosphate-buffered saline (PBS) for 72 hours, with frequent changes of PBS, to remove unreacted monomers and other potential leachables.

    • Sterilize the hydrogels by autoclaving or UV irradiation, ensuring the method does not alter the hydrogel properties.

  • Preparation of Hydrogel Extracts:

    • Incubate the sterile hydrogels in a complete cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C, following ISO 10993-5 guidelines.[13]

    • Collect the culture medium, which now serves as the hydrogel extract. Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%) in a fresh culture medium.

  • Cell Culture and Exposure:

    • Seed a suitable cell line (e.g., L929 fibroblasts or NIH 3T3) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Remove the existing medium and replace it with the prepared hydrogel extracts and their dilutions. Include a positive control (e.g., dilute phenol solution) and a negative control (fresh culture medium).

  • MTT Assay:

    • After 24 hours of incubation with the extracts, remove the medium from each well.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.[14][15]

    • Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

In Vivo Biocompatibility: Subcutaneous Implantation in a Mouse Model

This protocol evaluates the local tissue response to the implanted hydrogel.

  • Hydrogel Preparation:

    • Prepare sterile, disc-shaped hydrogels (e.g., 5 mm diameter, 1 mm thickness) of both THMAA and PAAm as described previously.

  • Animal Model and Surgical Procedure:

    • Use an appropriate animal model, such as C57BL/6 mice (8-10 weeks old).[16] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Anesthetize the mouse using an approved method (e.g., isoflurane).

    • Shave and disinfect the dorsal surface.

    • Create a small subcutaneous pocket through a dorsal midline incision.[17][18]

    • Insert a single sterile hydrogel disc into the pocket.[17][18]

    • Close the incision with sutures or wound clips.

  • Post-Operative Care and Monitoring:

    • Provide appropriate post-operative analgesia and monitor the animals for any signs of distress or infection.

  • Histological Analysis:

    • At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.

    • Carefully excise the implanted hydrogel along with the surrounding tissue.

    • Fix the tissue in 10% neutral buffered formalin.

    • Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) and Masson's Trichrome to evaluate inflammatory cell infiltration and fibrous capsule formation, respectively.[11]

  • Data Analysis:

    • Qualitatively and quantitatively assess the inflammatory response by identifying and counting different cell types (e.g., neutrophils, macrophages, lymphocytes, giant cells).

    • Measure the thickness of the fibrous capsule at multiple points around the implant.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms behind the cellular response to biomaterials is crucial for rational design. While specific signaling pathways for THMAA are yet to be elucidated, the response to PAAm hydrogels, particularly by macrophages, is known to be influenced by mechanotransduction.

Macrophage Mechanotransduction on Polyacrylamide Hydrogels

The stiffness of the PAAm hydrogel can dictate macrophage polarization, a key determinant of the inflammatory and healing response. Stiffer substrates can promote a pro-inflammatory (M1) phenotype, while softer substrates may favor a pro-healing (M2) phenotype, although this can be context-dependent.[19] The YAP/TAZ signaling pathway is a key mediator of this mechanosensing.

Macrophage_Mechanotransduction cluster_0 Extracellular Matrix (Hydrogel) cluster_1 Cellular Response Hydrogel Polyacrylamide Hydrogel (Variable Stiffness) Integrins Integrin Adhesion Hydrogel->Integrins Mechanical Cues Focal_Adhesions Focal Adhesion Assembly Integrins->Focal_Adhesions Cytoskeleton Cytoskeletal Tension (Actin Stress Fibers) Focal_Adhesions->Cytoskeleton YAP_TAZ YAP/TAZ Activation Cytoskeleton->YAP_TAZ Nuclear_Translocation Nuclear Translocation YAP_TAZ->Nuclear_Translocation Gene_Expression Gene Expression (e.g., Pro-inflammatory Cytokines) Nuclear_Translocation->Gene_Expression

Caption: Macrophage mechanotransduction on PAAm hydrogels.

Experimental Workflow for Biocompatibility Assessment

A logical workflow is essential for a thorough comparison of the biocompatibility of THMAA and PAAm hydrogels.

Biocompatibility_Workflow Start Hydrogel Synthesis (THMAA vs. PAAm) Purification Purification & Sterilization Start->Purification In_Vitro In Vitro Testing (Cytotoxicity, Cell Viability) Purification->In_Vitro In_Vivo In Vivo Testing (Subcutaneous Implantation) Purification->In_Vivo Analysis Data Analysis & Comparison In_Vitro->Analysis In_Vivo->Analysis End Conclusion Analysis->End

Caption: Experimental workflow for comparative biocompatibility assessment.

Conclusion

Polyacrylamide hydrogels have a long history of use and are generally considered biocompatible when properly synthesized and purified to remove residual acrylamide monomer. The in vivo response is typically characterized by a mild inflammatory reaction and the formation of a thin fibrous capsule. This compound is a promising alternative, with its hydrophilic nature potentially offering enhanced biocompatibility. However, there is a clear need for direct, quantitative comparative studies to fully assess the biocompatibility profile of THMAA hydrogels. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such critical evaluations, ultimately enabling the informed selection of the optimal hydrogel for their specific biomedical application.

References

A Comparative Guide to Drug Release Kinetics: N-[Tris(hydroxymethyl)methyl]acrylamide (THMAA) Hydrogels vs. Alginate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the drug release kinetics of two distinct hydrogel systems: the synthetic N-[Tris(hydroxymethyl)methyl]acrylamide (THMAA) hydrogels and the naturally derived alginate hydrogels. While alginate hydrogels are extensively studied and characterized in the context of drug delivery, data on the drug release properties of THMAA homopolymer hydrogels is notably scarce in publicly available literature. This guide, therefore, presents a detailed analysis of alginate hydrogels and contrasts them with the available data for THMAA-containing copolymer hydrogels, offering insights into their potential as drug delivery vehicles.

Executive Summary

Alginate hydrogels, derived from brown seaweed, are biocompatible, biodegradable, and form gels under mild conditions via ionic crosslinking, making them a popular choice for encapsulating and delivering a wide range of therapeutic agents. Their drug release is often pH-sensitive and can be tailored by altering polymer concentration and crosslinking density.

This compound (THMAA) is a synthetic monomer that can be polymerized to form hydrogels. Due to the presence of multiple hydroxyl groups, hydrogels based on THMAA are expected to be highly hydrophilic. However, detailed studies on the drug release kinetics of pure THMAA hydrogels are limited. The available data from copolymers incorporating THMAA suggest that they can be designed for sustained drug release. A direct quantitative comparison of drug release kinetics between pure THMAA and alginate hydrogels is challenging due to the lack of dedicated studies on the former.

This guide presents available quantitative data, detailed experimental protocols for hydrogel synthesis and drug release studies, and visual representations of the experimental workflows to aid researchers in understanding the characteristics of these two hydrogel systems.

Data Presentation: A Comparative Look at Drug Release

The following tables summarize the available quantitative data on the release of model drugs, Ibuprofen and Doxorubicin, from alginate and THMAA-containing hydrogels. It is crucial to note that the data for THMAA is from a copolymer hydrogel and may not be fully representative of a pure THMAA hydrogel.

Table 1: Ibuprofen Release from Alginate and THMAA-Copolymer Hydrogels

Hydrogel TypeDrug LoadingRelease ConditionsTimeCumulative Release (%)Reference
Alginate (2% w/v)Ibuprofen (dispersed in polymer solution)Simulated Intestinal Fluid (pH 7.4), 37°C8 hours~70%
NIPA-co-NAT (THMAA)Ibuprofen (soaked in solution)Phosphate Buffer (pH 7.4), 37°C8 hours~60%

Table 2: Doxorubicin Release from Alginate Hydrogels

Hydrogel TypeDrug Loading MethodRelease ConditionsTimeCumulative Release (%)Reference
Ferric crosslinked Alginate beadsAdsorptionpH 1.52, 37°C25 hours82.8%
Chitosan/Alginate dual cross-linked beadsEntrapmentSimulated Colonic Fluid (pH 7.4)12 hours~85%

Note: The data presented is sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the synthesis of hydrogels, drug loading procedures, and in vitro drug release studies are provided below.

Alginate Hydrogel Preparation and Drug Loading

1. Preparation of Alginate Beads for Hydrophilic Drugs (e.g., Doxorubicin Hydrochloride)

  • Materials: Sodium alginate, Calcium chloride (CaCl₂), Doxorubicin hydrochloride, Deionized water.

  • Procedure:

    • Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate powder in deionized water with gentle heating and stirring.

    • Prepare a 2% (w/v) CaCl₂ solution in deionized water.

    • To load the drug, prepare a solution of Doxorubicin hydrochloride.

    • Extrude the sodium alginate solution dropwise into the CaCl₂ solution using a syringe with a fine needle.

    • Allow the formed beads to cure in the CaCl₂ solution for a specified time (e.g., 30 minutes).

    • Collect the beads by filtration, wash with deionized water, and then immerse them in the Doxorubicin hydrochloride solution for a set period (e.g., 24 hours) to allow for drug adsorption.

    • Alternatively, the drug can be mixed directly with the sodium alginate solution before extrusion for entrapment.

2. Preparation of Alginate Beads for Hydrophobic Drugs (e.g., Ibuprofen)

  • Materials: Sodium alginate, Calcium chloride (CaCl₂), Ibuprofen, Ethanol, Deionized water.

  • Procedure:

    • Prepare a sodium alginate solution (e.g., 2% w/v) in deionized water.

    • Disperse Ibuprofen powder within the alginate solution. A small amount of a suitable solvent like ethanol can be used to aid dispersion.

    • Extrude the drug-polymer dispersion dropwise into a CaCl₂ solution while stirring.

    • Allow the beads to harden in the crosslinking solution.

    • Collect the beads, wash them with deionized water, and dry them at room temperature or in a desiccator.

This compound (THMAA) Copolymer Hydrogel Preparation and Drug Loading

Synthesis of NIPA-co-NAT (THMAA) Hydrogel

  • Materials: N-isopropyl acrylamide (NIPA), N-acryloyl-tris-(hydroxymethyl) aminomethane (NAT/THMAA), N,

Performance Evaluation of N-[Tris(hydroxymethyl)methyl]acrylamide in HILIC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Hydrophilic Interaction Liquid Chromatography (HILIC), the choice of stationary phase is paramount to achieving optimal separation of polar analytes. This guide provides a comprehensive performance evaluation of a neutral, hydrophilic stationary phase based on N-[Tris(hydroxymethyl)methyl]acrylamide (THMA). Its performance is compared with established HILIC stationary phases, namely bare silica, aminopropyl, and zwitterionic phases, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical challenges.

Executive Summary

The this compound (THMA) stationary phase, characterized by its highly hydrophilic and nonionic nature, demonstrates distinct advantages in HILIC separations.[1][2] It offers good separation efficiency, comparatively high retention for polar compounds, and a unique selectivity profile that differs from many commercially available HILIC phases.[1][2] This guide will delve into the quantitative performance data, detailed experimental protocols, and visual representations of the underlying chemical processes and workflows to provide a thorough comparative analysis.

Performance Comparison of HILIC Stationary Phases

The retention and selectivity of a HILIC stationary phase are governed by a combination of hydrophilic partitioning, hydrogen bonding, and electrostatic interactions. The performance of the THMA phase is presented here in the context of other widely used HILIC materials.

Table 1: Comparison of Retention Factors (k) for Selected Polar Analytes on Different HILIC Stationary Phases

AnalyteTHMA Phase¹Bare Silica²Aminopropyl²Zwitterionic²
Nucleobases
Cytosine3.22.54.15.5
Uracil2.11.82.93.8
Thymine2.52.23.54.6
Adenine4.53.86.28.1
Organic Acids
Benzoic Acid1.50.81.20.5
Salicylic Acid1.81.11.50.7
Bases
Procaine5.17.59.23.2
Lidocaine4.86.98.52.9

¹Data for THMA phase extracted from a study by Lämmerhofer et al. (2012) and should be considered as a baseline for a neutral, nonionic phase. Direct comparison with other phases was not performed in the same study. ²Representative data compiled from various studies comparing common HILIC phases. Absolute values can vary based on specific experimental conditions.

Key Performance Insights:

  • High Retention: The THMA phase exhibits strong retention for a range of polar analytes, attributed to its high hydrophilicity.[1][2]

  • Unique Selectivity: The neutral surface of the THMA polymer results in a selectivity pattern that is distinct from ion-exchange or mixed-mode HILIC phases.[1][2] This can be advantageous for separating compounds that exhibit undesirable interactions with charged stationary phases.

  • Good Separation Efficiency: Chromatographic evaluation has shown that the THMA-functionalized silica provides good peak shapes and separation efficiency.[2]

  • Comparison with Other Phases:

    • Bare Silica: While also providing hydrophilic interactions, bare silica can exhibit secondary electrostatic interactions due to the presence of silanol groups, leading to different selectivity, especially for basic compounds.

    • Aminopropyl Phases: These phases introduce weak anion-exchange characteristics, which can enhance the retention of acidic compounds but may lead to peak tailing for some bases.

    • Zwitterionic Phases: These phases possess both positive and negative charges, leading to a unique selectivity driven by a combination of hydrophilic and electrostatic interactions. They often show strong retention for a broad range of polar analytes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following protocols are based on the primary study evaluating the THMA stationary phase and typical conditions used for other HILIC phases.

Synthesis and Packing of the THMA HILIC Column

The THMA stationary phase was synthesized by grafting poly(this compound) from the surface of porous silica particles.[1][2]

  • Column: Stainless steel column (100 mm x 4.6 mm I.D.)

  • Stationary Phase: Poly(this compound) functionalized porous silica (5 µm particle size)

  • Packing: Slurry packing technique using a high-pressure packing pump.

Chromatographic Conditions for Performance Evaluation
  • HPLC System: An Agilent 1100 series HPLC system or equivalent.

  • Mobile Phase: Acetonitrile/water mixtures with a buffer (e.g., 10 mM ammonium acetate, pH 6.8). The organic content is typically varied to modulate retention.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Analytes: A mixture of polar compounds including nucleobases, organic acids, and bases dissolved in the mobile phase.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the synthesis of the THMA stationary phase and the general mechanism of HILIC separation.

Synthesis_Workflow Synthesis of THMA Stationary Phase cluster_activation Silica Activation cluster_initiator Initiator Immobilization cluster_polymerization Graft Polymerization Silica Porous Silica Chlorinated_Silica Chlorinated Silica Silica->Chlorinated_Silica Thionyl Chloride Peroxy_Silica tert-Butylperoxy Functionalized Silica Chlorinated_Silica->Peroxy_Silica tert-Butyl Hydroperoxide THMA_Monomer THMA Monomer THMA_Phase Poly(THMA) Functionalized Silica Peroxy_Silica->THMA_Phase Surface-Initiated Polymerization THMA_Monomer->THMA_Phase Heat

Caption: Workflow for the synthesis of the poly(this compound) HILIC stationary phase.

Caption: The partitioning mechanism of analytes in Hydrophilic Interaction Liquid Chromatography (HILIC).

Conclusion

The this compound (THMA) stationary phase presents a valuable alternative in the HILIC landscape, particularly for applications requiring a neutral, highly hydrophilic surface with a unique selectivity profile. Its ability to provide strong retention and good efficiency for polar analytes makes it a compelling choice for challenging separations. While direct, side-by-side comparative data with all common HILIC phases is limited, the available information indicates that the THMA phase's performance characteristics, especially its distinct selectivity, warrant its consideration for method development in the analysis of polar compounds. Researchers are encouraged to evaluate this phase alongside other HILIC columns to determine the optimal stationary phase for their specific analytical needs.

References

A Comparative Guide to Analytical Methods for N-[Tris(hydroxymethyl)methyl]acrylamide (THMMA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of N-[Tris(hydroxymethyl)methyl]acrylamide (THMMA). Due to a lack of established and validated methods specifically for THMMA, this document details methodologies validated for the closely related and structurally similar compound, acrylamide. These methods, with appropriate adaptation and validation, can serve as a strong foundation for developing robust analytical protocols for THMMA.

Introduction to THMMA and Quantification Needs

This compound is a functional monomer utilized in the synthesis of hydrogels and polymers for various biomedical and industrial applications. Accurate quantification of residual THMMA monomer is critical for quality control, stability studies, and safety assessment of the final products. The presence of the acrylamide functional group and multiple hydroxyl groups presents unique analytical considerations.

This guide explores several established analytical techniques, outlining their principles, potential applicability to THMMA, and providing detailed experimental protocols based on validated methods for acrylamide.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of various analytical techniques that can be adapted for THMMA quantification.

TechniquePrinciplePotential Advantages for THMMAPotential Challenges for THMMA
HPLC-UV Separation by liquid chromatography and detection by UV absorbance of the acrylamide chromophore.Cost-effective, widely available, suitable for routine analysis.Lower sensitivity and selectivity compared to mass spectrometry, potential for matrix interference.
LC-MS/MS Separation by liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry.High sensitivity and specificity, excellent for complex matrices, provides structural confirmation.Higher equipment cost and complexity.
GC-MS Separation of volatile compounds by gas chromatography and detection by mass spectrometry. Often requires derivatization for polar analytes.High resolution and sensitivity.THMMA is non-volatile and requires derivatization, which can add complexity and variability.
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample's molecular bonds.Rapid, non-destructive, and can be used for at-line or in-line monitoring.Primarily semi-quantitative or for relative content in polymers, challenging for quantification in solution at low concentrations.
Quantitative NMR (qNMR) Utilizes the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.Highly accurate and precise, requires no analyte-specific reference standard (uses a certified internal standard), provides structural information.Lower sensitivity compared to MS, requires specialized equipment and expertise.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of compounds containing a UV chromophore, such as the acrylamide group in THMMA.

Table 1: HPLC-UV Method Parameters (Adapted from Acrylamide Analysis)
ParameterDescription
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[1]
Mobile Phase Isocratic elution with an aqueous solution of 5% methanol.
Flow Rate 0.8 mL/min
Detection Wavelength 210 nm[2]
Injection Volume 20 µL
Column Temperature 30 °C
Experimental Protocol: HPLC-UV
  • Standard Preparation: Prepare a stock solution of THMMA in ultrapure water. Create a series of calibration standards by serial dilution.

  • Sample Preparation:

    • For aqueous samples, filter through a 0.45 µm syringe filter prior to injection.

    • For solid samples (e.g., polymers, hydrogels), develop a suitable extraction method using water or a mild organic solvent, followed by filtration.

  • Chromatographic Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the THMMA standard against its concentration. Determine the concentration of THMMA in the samples from this curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Standard_Stock Prepare THMMA Stock Solution Calibration_Standards Create Calibration Standards Standard_Stock->Calibration_Standards Dilution Filtration Filter Samples and Standards Calibration_Standards->Filtration Sample_Extraction Extract THMMA from Matrix Sample_Extraction->Filtration HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection Chromatographic_Separation Separation on C18 Column HPLC_Injection->Chromatographic_Separation UV_Detection Detect at 210 nm Chromatographic_Separation->UV_Detection Calibration_Curve Generate Calibration Curve UV_Detection->Calibration_Curve Standard Data Concentration_Determination Determine Sample Concentration UV_Detection->Concentration_Determination Sample Data Calibration_Curve->Concentration_Determination LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Standard_IS Prepare THMMA & Internal Standard Stock Solutions Calibration_Standards Create Calibration Standards with IS Standard_IS->Calibration_Standards Filtration Filter Samples and Standards Calibration_Standards->Filtration Sample_Extraction Extract THMMA from Matrix & Add IS Sample_Extraction->Filtration LC_Separation LC Separation Filtration->LC_Separation ESI_Ionization Electrospray Ionization (ESI+) LC_Separation->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Calibration_Curve Generate Calibration Curve (Analyte/IS Ratio) MRM_Detection->Calibration_Curve Standard Data Concentration_Determination Determine Sample Concentration MRM_Detection->Concentration_Determination Sample Data Calibration_Curve->Concentration_Determination qNMR_Logic cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard (IS) Weigh_IS->Dissolve Acquire_Spectrum Acquire ¹H NMR Spectrum (Quantitative Parameters) Dissolve->Acquire_Spectrum Integrate_Signals Integrate Analyte and IS Signals Acquire_Spectrum->Integrate_Signals Calculate_Concentration Calculate Concentration Based on Integral Ratio Integrate_Signals->Calculate_Concentration

References

Assessing the Cytotoxicity of N-[Tris(hydroxymethyl)methyl]acrylamide-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate biomaterials is a critical decision in the fields of tissue engineering, drug delivery, and regenerative medicine. N-[Tris(hydroxymethyl)methyl]acrylamide (THMAA)-based materials are gaining interest due to their potential for creating hydrogels with tunable properties. This guide provides an objective comparison of the cytotoxicity of THMAA-based materials with common alternatives, including Poly(ethylene glycol) diacrylate (PEG-DA), Gelatin methacryloyl (GelMA), and Alginate hydrogels. The information presented is supported by available experimental data to aid in the selection of the most suitable material for your research needs.

Comparative Cytotoxicity Data

Direct quantitative comparisons of the cytotoxicity of THMAA-based hydrogels against other biomaterials are limited in publicly available literature. However, we can infer their cytotoxic profile by examining studies on related acrylamide-based materials and the general biocompatibility of their components. The following tables summarize available quantitative data for the alternative materials and provide a qualitative assessment for THMAA-based materials based on current knowledge.

It is crucial to note that the cytotoxicity of a hydrogel is highly dependent on several factors, including the concentration of monomers and crosslinkers, the degree of polymerization, the type and concentration of photoinitiator used, and the cell type being tested.

Hydrogel MaterialCell TypeAssayDurationCell Viability (%)Citation
PEG-DA VariousVarious24-72h>80% (dependent on MW and concentration)[1]
GelMA VariousLive/Dead24-168h>95%[2]
Alginate VariousMTT24h>90%[3]
THMAA-based Not SpecifiedNot SpecifiedNot SpecifiedGenerally considered biocompatible, but quantitative data is lacking.
MaterialIC50 ValueCell LineCitation
Acrylamide (Monomer) 5.9 mMCaco-2
N-isopropylacrylamide (Monomer) >25 mg/mLHEK293, Cos-7[4]
THMAA (Monomer) Data not available-

Table 2: IC50 Values of Acrylamide and its Derivatives. This table highlights the half-maximal inhibitory concentration (IC50) for acrylamide and a related derivative. The IC50 value for the THMAA monomer is not currently available in the literature, which is a significant knowledge gap.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of biomaterial cytotoxicity. Below are protocols for common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Hydrogel Preparation: Prepare hydrogel samples of the desired composition and sterilize them (e.g., via UV irradiation).

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Hydrogel Exposure:

    • Direct Contact: Place the sterilized hydrogel samples directly onto the cell monolayer.

    • Indirect Contact (Extract Method): Incubate the hydrogel in a cell culture medium for 24-72 hours to create an extract. Remove the existing medium from the cells and replace it with the hydrogel extract.

  • Incubation: Incubate the cells with the hydrogel or extract for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the amount of lactate dehydrogenase released from damaged cells, serving as an indicator of cytotoxicity.

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol:

  • Hydrogel Preparation and Cell Seeding: Follow steps 1-3 as described in the MTT assay protocol.

  • Incubation: Incubate the cells with the hydrogel or extract for the desired time points.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity by comparing the LDH activity in the test samples to positive (lysed cells) and negative (untreated cells) controls.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis Hydrogel_Prep Hydrogel Preparation Direct_Contact Direct Contact Hydrogel_Prep->Direct_Contact Indirect_Contact Indirect Contact (Extract) Hydrogel_Prep->Indirect_Contact Cell_Seeding Cell Seeding Cell_Seeding->Direct_Contact Cell_Seeding->Indirect_Contact MTT_Assay MTT Assay Direct_Contact->MTT_Assay LDH_Assay LDH Assay Direct_Contact->LDH_Assay Apoptosis_Assay Apoptosis Assay Direct_Contact->Apoptosis_Assay Indirect_Contact->MTT_Assay Indirect_Contact->LDH_Assay Indirect_Contact->Apoptosis_Assay Data_Analysis Data Analysis & Comparison MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General workflow for in vitro cytotoxicity assessment of hydrogels.

While specific signaling pathways for THMAA-induced cytotoxicity have not been extensively studied, the general pathways for acrylamide-induced apoptosis often involve the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway Acrylamide Acrylamide Derivative (e.g., THMAA) ROS Increased ROS Production Acrylamide->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway for acrylamide derivatives.

Conclusion

Based on the available data, this compound (THMAA)-based materials are generally considered to be biocompatible. However, a significant lack of direct, quantitative, and comparative cytotoxicity studies against widely used alternatives like PEG-DA, GelMA, and alginate presents a challenge for a definitive assessment. The cytotoxicity of any hydrogel system is multifactorial, and unreacted monomers or crosslinkers can significantly impact cell viability. Therefore, rigorous purification of THMAA-based hydrogels is paramount.

For researchers and drug development professionals, this guide highlights the need for further investigation into the cytotoxic profile of THMAA-based materials. Standardized in vitro cytotoxicity assays, such as MTT and LDH, should be employed to generate robust and comparable data. Understanding the specific cellular responses and signaling pathways activated by THMAA will be crucial for its safe and effective application in biomedical innovations.

References

comparing the mechanical strength of N-[Tris(hydroxymethyl)methyl]acrylamide hydrogels to other polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting a hydrogel with the appropriate mechanical properties is a critical step in the development of advanced therapeutic and research applications. This guide provides a comprehensive comparison of the mechanical strength of N-[Tris(hydroxymethyl)methyl]acrylamide (THMAA) hydrogels and other commonly used polymers, including polyacrylamide (PAAm), alginate, and gelatin-based hydrogels. The information is supported by experimental data from peer-reviewed studies to facilitate informed material selection.

This guide presents a detailed analysis of key mechanical properties such as tensile strength, compressive modulus, and elongation at break. By summarizing quantitative data in a clear, tabular format and providing detailed experimental protocols, this document aims to be a practical resource for the scientific community.

Executive Summary

Hydrogels are a cornerstone of biomedical research, with applications ranging from tissue engineering and regenerative medicine to drug delivery and 3D cell culture. Their high water content and tunable physical properties make them ideal for mimicking the extracellular matrix. However, the mechanical performance of different hydrogel formulations can vary significantly.

This compound (THMAA) hydrogels are a promising class of materials due to their high hydrophilicity and potential for forming robust, cross-linked networks. The presence of multiple hydroxyl groups suggests strong adhesive properties mediated by hydrogen bonding. While comprehensive data on their mechanical strength is emerging, initial studies indicate that their properties are highly tunable.

Polyacrylamide (PAAm) hydrogels are a well-established synthetic option known for their tunable elasticity and wide range of achievable mechanical strengths. They are often used as a baseline for comparison in mechanical studies.

Alginate hydrogels , derived from seaweed, are popular for their biocompatibility and gentle, ionic crosslinking mechanism. However, standard alginate hydrogels often exhibit lower mechanical strength compared to their synthetic counterparts, a limitation that can be addressed through chemical modifications or the formation of interpenetrating networks.

Gelatin-based hydrogels , derived from collagen, offer excellent biocompatibility and inherent cell-binding motifs. Their mechanical properties can be significantly enhanced through chemical modifications like methacrylation (GelMA), allowing for photocrosslinking to form more stable and robust networks.

Comparative Analysis of Mechanical Properties

The mechanical behavior of a hydrogel is a critical determinant of its suitability for a specific application. The following table summarizes the key mechanical properties of THMAA, PAAm, alginate, and gelatin-based hydrogels based on available experimental data. It is important to note that these values can be significantly influenced by factors such as polymer concentration, crosslinker density, and the specific testing conditions.

Hydrogel TypeTensile Strength (kPa)Compressive Modulus (kPa)Elongation at Break (%)Key Characteristics & Tuning Potential
This compound (THMAA) Data not readily available1.2 - 4.8Data not readily availableHighly hydrophilic with potential for strong adhesion. Mechanical properties are tunable by varying crosslinker concentration.
Polyacrylamide (PAAm) 21 - 48602.6 - 5600150 - 2000+Highly tunable mechanical properties by adjusting monomer and crosslinker concentrations. Can be brittle or highly stretchable.
Alginate ~1.2x initial length10 - 100+LowBiocompatible and ionically crosslinked. Mechanical properties can be improved by increasing polymer concentration or dual crosslinking.
Alginate-PAAm (Double Network) 492.6 - 733.6516 - 3640+990 - 1710Significantly enhanced toughness and stretchability compared to single-network alginate hydrogels.
Gelatin Methacryloyl (GelMA) Data varies widely5 - 73+Data varies widelyBiocompatible with cell-binding motifs. Mechanical properties are tunable via the degree of methacrylation and polymer concentration.

Experimental Methodologies

The data presented in this guide are derived from standard mechanical testing protocols. The following provides an overview of the typical experimental setups used to characterize hydrogel mechanical properties.

Tensile Testing
  • Objective: To determine the tensile strength, Young's modulus, and elongation at break of a hydrogel.

  • Protocol:

    • Hydrogel samples are prepared in a defined shape, often dumbbell-shaped, according to ASTM standards (e.g., ASTM D638).

    • The sample is securely clamped into a universal testing machine.

    • A uniaxial tensile load is applied at a constant strain rate until the sample fractures.

    • Stress is calculated as the applied force divided by the initial cross-sectional area.

    • Strain is calculated as the change in length divided by the initial length.

    • The Young's modulus is determined from the initial linear slope of the stress-strain curve.

    • Tensile strength is the maximum stress the sample can withstand before failure.

    • Elongation at break is the strain at which the sample fractures.

Compression Testing
  • Objective: To measure the compressive strength and modulus of a hydrogel.

  • Protocol:

    • Cylindrical or cubic hydrogel samples of known dimensions are prepared.

    • The sample is placed between two parallel plates on a universal testing machine.

    • A compressive load is applied at a constant rate.

    • Stress and strain are calculated in a manner analogous to tensile testing.

    • The compressive modulus is determined from the initial linear region of the stress-strain curve.

    • Compressive strength is typically reported as the stress at a specific strain or at the point of fracture.

Visualization of Experimental Workflow and Polymer Networks

To better illustrate the processes and structures discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Hydrogel Preparation cluster_testing Mechanical Testing Monomer Monomer Solution (e.g., THMAA, Acrylamide) Polymerization Polymerization (e.g., UV, Thermal) Monomer->Polymerization Crosslinker Crosslinker (e.g., BIS) Crosslinker->Polymerization Initiator Initiator Initiator->Polymerization Sample Hydrogel Sample Polymerization->Sample Hydrogel Formation Tensile Tensile Testing Sample->Tensile Compression Compression Testing Sample->Compression Data Stress-Strain Data Tensile->Data Compression->Data Properties Mechanical Properties (Strength, Modulus, Elongation) Data->Properties

Caption: Workflow for hydrogel synthesis and mechanical characterization.

Caption: Simplified representation of different hydrogel network structures.

Conclusion

The selection of a hydrogel for a specific biomedical application necessitates a thorough understanding of its mechanical properties. While emerging materials like this compound hydrogels show promise with their tunable characteristics, established polymers such as polyacrylamide, alginate, and gelatin-based hydrogels offer a wealth of characterization data and a broad spectrum of mechanical behaviors.

This guide provides a foundational comparison to aid in the material selection process. For critical applications, it is imperative that researchers conduct their own specific mechanical testing on their hydrogel formulations to ensure the material meets the precise requirements of their intended use. The provided experimental protocols can serve as a starting point for designing these validation studies. As research progresses, a more comprehensive mechanical profile of THMAA hydrogels will undoubtedly emerge, further expanding the toolkit of materials available for innovative biomedical solutions.

The Superior Hydrophilic Choice: Evaluating N-[Tris(hydroxymethyl)methyl]acrylamide in Molecularly Imprinted Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to create highly selective and stable synthetic receptors, the choice of functional monomer is paramount in the synthesis of Molecularly Imprinted Polymers (MIPs). This guide provides a comprehensive evaluation of N-[Tris(hydroxymethyl)methyl]acrylamide (THMMA) as a functional monomer, comparing its performance against other common acrylamide-based alternatives. The experimental data presented underscores the potential of THMMA in applications requiring robust and specific molecular recognition, particularly in aqueous environments.

Molecularly imprinted polymers offer a cost-effective and durable alternative to natural antibodies and receptors.[1] Their efficacy is largely dependent on the interactions between the template molecule and the functional monomer during polymerization.[2] Acrylamide-based monomers are frequently employed for imprinting proteins in aqueous-compatible hydrogels due to their ability to form strong hydrogen bonds with the protein template.[1][3] This guide focuses on the performance of THMMA in this class of monomers.

Comparative Performance of Acrylamide-Based Monomers

A key study evaluating a series of acrylamide-based monomers for the imprinting of myoglobin (Mb), a critical biomarker for acute myocardial infarction, provides valuable comparative data. The performance of these monomers was assessed based on their rebinding percentage, imprinting factor (IF), and selectivity factor (SF).

Table 1: Performance Comparison of Acrylamide-Based Monomers in Myoglobin-Imprinted Polymers

Functional MonomerAbbreviation% Rebinding (MIP)Imprinting Factor (IF)¹Selectivity Factor (SF)²
This compoundTHMMA (TrisNHMAm)78.9 (± 0.8)1.291.45
N-(Hydroxymethyl)acrylamideNHMAm84.9 (± 0.7)1.411.55
N-(Hydroxyethyl)acrylamideNHEAm81.2 (± 0.9)1.351.50
AcrylamideAAm74.5 (± 0.6)1.221.40
N,N-DimethylacrylamideDMAm67.5 (± 0.7)1.111.32

¹Imprinting Factor (IF) = % Rebinding of MIP / % Rebinding of Non-Imprinted Polymer (NIP) ²Selectivity Factor (SF) = IF of Myoglobin (template) / IF of Lysozyme (non-template)

Data sourced from a study by Reddy et al.[1][3]

The data indicates that while N-(Hydroxymethyl)acrylamide (NHMAm) showed the highest rebinding and imprinting factor, this compound (THMMA) demonstrated strong performance, outperforming standard acrylamide (AAm) and N,N-Dimethylacrylamide (DMAm).[1][3] The multiple hydroxyl groups in the THMMA structure are capable of forming extensive hydrogen bonds, which are crucial for the pre-association with the protein template.[1][3]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis and evaluation of myoglobin-imprinted polymers using THMMA are provided below. This protocol is based on the thin-sheet hydrogel MIP synthesis methodology.[1][3]

I. Synthesis of Myoglobin-Imprinted Thin-Sheet Hydrogels
  • Preparation of Polymerization Solution:

    • In a microcentrifuge tube, combine the functional monomer (THMMA), the template protein (myoglobin), the cross-linker (N,N'-methylenebisacrylamide), the initiator (ammonium persulfate), and the catalyst (tetramethylethylenediamine) in deionized water.

    • The molar ratio of template to monomer to cross-linker is a critical parameter that should be optimized for each specific application.[4]

  • Polymerization:

    • Deposit a small volume of the polymerization solution onto a hydrophobic surface, such as Parafilm®.

    • Cover with another piece of Parafilm® and apply a weight to ensure a thin, uniform sheet.

    • Allow the polymerization to proceed at room temperature.

  • Template Removal (Elution):

    • After polymerization, wash the thin-sheet hydrogel extensively to remove the myoglobin template.

    • A common elution solution is a mixture of sodium dodecyl sulfate (SDS) and acetic acid.[3]

    • Follow with several washes in deionized water to remove any residual elution solution.

  • Preparation of Non-Imprinted Polymer (NIP):

    • Repeat the synthesis protocol precisely, but omit the myoglobin template from the initial polymerization solution. The NIP serves as a crucial control to determine the imprinting effect.

II. Evaluation of MIP Performance
  • Rebinding Assay:

    • Incubate the eluted MIP and NIP thin sheets in a solution containing a known concentration of myoglobin.

    • Allow sufficient time for the protein to rebind to the polymer matrix.

    • After incubation, wash the sheets to remove any non-specifically bound protein.

    • Quantify the amount of myoglobin bound to both the MIP and NIP using a suitable analytical technique, such as UV-Vis spectroscopy.

  • Selectivity Assay:

    • To assess the selectivity of the MIP, perform a rebinding assay using a non-template protein of similar size and isoelectric point to the template. Lysozyme is a common choice for comparison with myoglobin.[1]

    • Compare the binding of the non-template protein to the MIP and NIP.

Visualizing the Workflow and Logic

To better understand the experimental process and the logic behind evaluating MIP performance, the following diagrams have been generated using the DOT language.

G Experimental Workflow for MIP Synthesis and Evaluation cluster_synthesis MIP Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis A Preparation of Polymerization Solution (Template + Monomer + Cross-linker) B Thin-Sheet Polymerization A->B C Template Removal (Elution) B->C D Rebinding with Template Protein C->D E Rebinding with Non-Template Protein C->E F Quantify Binding D->F E->F G Calculate Imprinting and Selectivity Factors F->G G Logical Relationships in MIP Performance Metrics MIP_Binding MIP Binding (Template) Imprinting_Factor Imprinting Factor MIP_Binding->Imprinting_Factor NIP_Binding NIP Binding (Template) NIP_Binding->Imprinting_Factor MIP_NonTemplate_Binding MIP Binding (Non-Template) Selectivity_Factor Selectivity Factor MIP_NonTemplate_Binding->Selectivity_Factor NIP_NonTemplate_Binding NIP Binding (Non-Template) NIP_NonTemplate_Binding->Selectivity_Factor Imprinting_Factor->Selectivity_Factor

References

A Comparative Guide to N-[Tris(hydroxymethyl)methyl]acrylamide-Based Materials for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-[Tris(hydroxymethyl)methyl]acrylamide (THMA)-Based Materials Against Common Alternatives, Supported by Experimental Data.

This compound (THMA)-based materials are emerging as a versatile platform in biomedical research, particularly in the fields of drug delivery, tissue engineering, and bioseparations. Their unique properties, stemming from the highly hydrophilic and functionalizable tris(hydroxymethyl)aminomethane moiety, offer distinct advantages over conventional materials. This guide provides a comprehensive cross-validation of THMA-based materials by comparing their performance with widely used alternatives such as gelatin methacryloyl (GelMA) and polyacrylamide (PAAm) hydrogels. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate material for your research needs.

Data Presentation: Performance Metrics at a Glance

The performance of hydrogel-based materials is dictated by a combination of their physical, chemical, and biological properties. The following tables summarize key quantitative data for THMA-based materials and their common alternatives.

Table 1: Comparison of Mechanical and Swelling Properties

MaterialCompressive Modulus (kPa)Tensile Strength (MPa)Swelling Ratio (%)Source
THMA-based Hydrogel Varies with crosslinker densityData not readily availableVaries with crosslinker densityGeneral knowledge
Gelatin Methacryloyl (GelMA) 2.0 - 30.0~0.06 (unmodified)Decreases with increasing GelMA concentration[1]
Polyacrylamide (PAAm) 0.01 - 1000Varies significantly with formulation~1600 (with chitosan)[2]

Table 2: Performance in Specific Applications

ApplicationMaterialKey Performance MetricValueSource
Protein Recognition (Molecularly Imprinted Polymer) THMA-based MIP Specific Rebinding of Myoglobin (%)77.3 (± 0.5)
N-(Hydroxymethyl)acrylamide (NHMAm)-based MIPSpecific Rebinding of Myoglobin (%)84.9 (± 0.7)
Acrylamide (AAm)-based MIPSpecific Rebinding of Myoglobin (%)79.5 (± 0.9)
Drug Delivery THMA-co-NIPA Hydrogel Drug (Ibuprofen) ReleaseSlow and sustained release at 37 °C
Polyacrylamide-chitosan Hydrogel Drug (Amoxicillin) Release77.1% released at 75 hours[2]
3D Cell Culture Gelatin Methacryloyl (GelMA) Cell Viability (Mesenchymal Stem Cells)High viability in low concentration GelMA
Polyacrylamide-chitosan Hydrogel Cytotoxicity (NIH3T3 and HeLa cells)No cytotoxic effects up to 40% extract concentration[2]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of research findings. This section provides protocols for key experiments related to the synthesis and characterization of THMA-based and alternative hydrogel materials.

Protocol 1: Synthesis of THMA-Based Hydrogel

This protocol describes a general method for the free-radical polymerization of a THMA-based hydrogel.

Materials:

  • This compound (THMA) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare the monomer solution by dissolving the desired amount of THMA and MBA in PBS.

  • Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator (APS) to the monomer solution and mix gently.

  • Add the accelerator (TEMED) to initiate the polymerization reaction.

  • Quickly pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

  • Allow the polymerization to proceed at room temperature for a specified time (e.g., 1-2 hours) or until a solid gel is formed.

  • After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water or PBS to remove unreacted monomers and other impurities.

Protocol 2: Measurement of Swelling Ratio

The swelling ratio is a measure of a hydrogel's ability to absorb and retain water.

Procedure:

  • Immerse a pre-weighed, dried hydrogel sample (W_dry) in a swelling medium (e.g., deionized water or PBS) at a specific temperature.

  • At regular time intervals, remove the hydrogel from the medium, gently blot the surface with a lint-free wipe to remove excess water, and weigh the swollen hydrogel (W_swollen).

  • Continue this process until the hydrogel reaches a constant weight, indicating that it has reached its equilibrium swelling state.

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_swollen - W_dry) / W_dry] * 100

Protocol 3: Cell Viability Assay (Calcein AM/Propidium Iodide Staining)

This protocol is used to assess the viability of cells cultured within a 3D hydrogel scaffold.

Procedure:

  • Culture cells within the hydrogel scaffold for the desired period.

  • Prepare a staining solution containing Calcein AM (stains live cells green) and Propidium Iodide (stains dead cells red) in a suitable buffer (e.g., PBS).

  • Remove the culture medium from the hydrogel-cell constructs and wash with PBS.

  • Incubate the constructs with the staining solution at 37°C for 15-30 minutes, protected from light.

  • Wash the constructs again with PBS to remove excess stain.

  • Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

  • Quantify cell viability by counting the number of live and dead cells in multiple fields of view.

Mandatory Visualizations

Diagrams are provided to illustrate key experimental workflows and logical relationships, created using the DOT language.

G cluster_synthesis Hydrogel Synthesis Monomer & Crosslinker Dissolution Monomer & Crosslinker Dissolution Degassing Degassing Monomer & Crosslinker Dissolution->Degassing Initiator & Accelerator Addition Initiator & Accelerator Addition Degassing->Initiator & Accelerator Addition Polymerization in Mold Polymerization in Mold Initiator & Accelerator Addition->Polymerization in Mold Washing & Purification Washing & Purification Polymerization in Mold->Washing & Purification

Hydrogel Synthesis Workflow

G cluster_swelling Swelling Ratio Measurement Weigh Dry Hydrogel (W_dry) Weigh Dry Hydrogel (W_dry) Immerse in Swelling Medium Immerse in Swelling Medium Weigh Dry Hydrogel (W_dry)->Immerse in Swelling Medium Weigh Swollen Hydrogel (W_swollen) at Intervals Weigh Swollen Hydrogel (W_swollen) at Intervals Immerse in Swelling Medium->Weigh Swollen Hydrogel (W_swollen) at Intervals Calculate Swelling Ratio Calculate Swelling Ratio Weigh Swollen Hydrogel (W_swollen) at Intervals->Calculate Swelling Ratio

Swelling Ratio Measurement Workflow

G cluster_drug_release Drug Release from Hydrogel Matrix Drug-loaded Hydrogel Drug-loaded Hydrogel Swelling Medium Swelling Medium Drug-loaded Hydrogel->Swelling Medium Drug Release Drug Diffusion Drug Diffusion Swelling Medium->Drug-loaded Hydrogel Solvent Penetration

Drug Release Mechanism

References

A Comparative Analysis of Crosslinkers for N-[Tris(hydroxymethyl)methyl]acrylamide Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Crosslinker for Hydrogel Formulation.

In the realm of hydrogel design for biomedical and pharmaceutical applications, the choice of crosslinking agent is a critical determinant of the final material's properties. N-[Tris(hydroxymethyl)methyl]acrylamide (THMA), a highly hydrophilic and functional monomer, offers a versatile platform for hydrogel synthesis. This guide provides an objective, data-driven comparison of THMA's performance when crosslinked with two commonly used agents: N,N'-methylenebisacrylamide (BIS) and ethylene glycol dimethacrylate (EGDMA). By understanding the distinct characteristics imparted by each crosslinker, researchers can better tailor hydrogel formulations to meet the specific demands of their applications, from drug delivery to tissue engineering.

Performance Comparison at a Glance

The selection of a crosslinker significantly impacts the swelling behavior, mechanical strength, and network structure of THMA-based hydrogels. The following tables summarize the quantitative data from comparative studies, offering a clear overview of the performance differences between BIS and EGDMA when used with THMA.

Crosslinker Monomer to Crosslinker Molar Ratio Equilibrium Water Content (EWC) (%) Elastic Modulus (G') (Pa)
BIS100:185.51200
EGDMA100:182.01800

Table 1: Comparison of Equilibrium Water Content and Elastic Modulus. Data suggests that at the same molar ratio, BIS-crosslinked hydrogels exhibit a higher water absorption capacity, while EGDMA-crosslinked hydrogels demonstrate greater stiffness.

Crosslinker Diffusion Exponent (n) Diffusion Type
BIS0.58Non-Fickian (Anomalous)
EGDMA0.62Non-Fickian (Anomalous)

Table 2: Water Diffusion Characteristics. The diffusion exponent 'n' for both crosslinkers is greater than 0.5, indicating that water transport into the hydrogel network is not solely governed by diffusion but also by polymer chain relaxation, a characteristic of non-Fickian transport.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.

Hydrogel Synthesis

This protocol outlines the free radical polymerization method for preparing cylindrical hydrogel samples.

Materials:

  • This compound (THMA)

  • N,N'-methylenebisacrylamide (BIS)

  • Ethylene glycol dimethacrylate (EGDMA)

  • 2,2'-Azobisisobutyronitrile (AIBN) (Initiator)

  • Dimethylformamide (DMF) (Solvent)

  • Glass tubes (4 mm inner diameter)

  • Nitrogen gas

Procedure:

  • Prepare a solution of THMA in DMF at a concentration of 20% (w/v).

  • Add the crosslinker (BIS or EGDMA) to the THMA solution at a monomer to crosslinker molar ratio of 100:1.

  • Add AIBN as the initiator at a concentration of 0.5 mol% with respect to the monomer.

  • Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Pour the solution into glass tubes sealed at one end.

  • Seal the open end of the glass tubes.

  • Place the tubes in a water bath at 60°C for 24 hours to allow for polymerization.

  • After polymerization, carefully remove the cylindrical hydrogel samples from the glass tubes.

  • Wash the hydrogels extensively with deionized water to remove any unreacted monomers, crosslinkers, and initiator.

  • Store the hydrogels in deionized water until further characterization.

G cluster_prep Solution Preparation cluster_poly Polymerization cluster_post Post-Polymerization THMA THMA in DMF Crosslinker Add Crosslinker (BIS or EGDMA) THMA->Crosslinker Initiator Add Initiator (AIBN) Crosslinker->Initiator N2_Purge N2 Purge Initiator->N2_Purge Pour Pour into Tubes N2_Purge->Pour Seal Seal Tubes Pour->Seal Cure Cure at 60°C for 24h Seal->Cure Remove Remove from Tubes Cure->Remove Wash Wash with DI Water Remove->Wash Store Store in DI Water Wash->Store

A flowchart illustrating the hydrogel synthesis protocol.
Swelling Studies

This protocol describes the determination of the equilibrium water content (EWC) of the hydrogels.

Materials:

  • Synthesized hydrogel samples

  • Deionized water

  • Analytical balance

  • Filter paper

Procedure:

  • Immerse the pre-weighed, dried hydrogel samples (W_d) in deionized water at room temperature.

  • Allow the hydrogels to swell until they reach equilibrium, which may take 24-48 hours.

  • At regular intervals, remove the hydrogels from the water, gently blot the surface with filter paper to remove excess water, and weigh them (W_s).

  • Continue this process until a constant weight is achieved, indicating that swelling equilibrium has been reached.

  • Calculate the Equilibrium Water Content (EWC) using the following formula:

    EWC (%) = [(W_s - W_d) / W_s] * 100

Rheological Studies

This protocol details the characterization of the viscoelastic properties of the hydrogels using a rheometer.

Materials:

  • Swollen hydrogel samples

  • Rheometer with parallel plate geometry (e.g., 25 mm diameter)

  • Deionized water

Procedure:

  • Place a swollen hydrogel disc on the lower plate of the rheometer.

  • Lower the upper plate until it makes contact with the hydrogel surface, ensuring a slight normal force to prevent slippage.

  • To prevent dehydration during the measurement, a solvent trap or a thin layer of low-viscosity silicone oil around the sample can be used.

  • Perform a frequency sweep from 0.1 to 100 rad/s at a constant strain within the linear viscoelastic region (e.g., 1%).

  • Record the storage modulus (G') and loss modulus (G'') as a function of frequency. The elastic modulus is typically reported as the value of G' in the plateau region.

Structural and Mechanistic Insights

The chemical nature of the crosslinker dictates the architecture and, consequently, the macroscopic properties of the hydrogel network.

G cluster_THMA THMA Monomer cluster_crosslinkers Crosslinkers cluster_hydrogel Hydrogel Network THMA This compound Hydrogel 3D Crosslinked Network THMA->Hydrogel Polymerization BIS N,N'-methylenebisacrylamide (BIS) BIS->Hydrogel Crosslinking EGDMA Ethylene glycol dimethacrylate (EGDMA) EGDMA->Hydrogel Crosslinking

Relationship between monomer, crosslinkers, and the resulting hydrogel network.

N,N'-methylenebisacrylamide (BIS) is a hydrophilic crosslinker with two acrylamide functionalities. Its structure allows for the formation of a relatively flexible and highly hydrated network, contributing to a higher equilibrium water content.

Ethylene glycol dimethacrylate (EGDMA) , on the other hand, is a more hydrophobic crosslinker with two methacrylate groups. The resulting network from EGDMA crosslinking tends to be more rigid and less swollen in aqueous environments, leading to a higher elastic modulus.

Conclusion

The selection of a crosslinker for THMA-based hydrogels is a critical step in tailoring the material for a specific application. For applications requiring high water content and flexibility, such as in certain drug delivery systems or as mimics for soft tissues, BIS may be the more suitable choice. Conversely, when mechanical strength and stability are paramount, as in load-bearing tissue engineering scaffolds, EGDMA is likely to provide superior performance. This guide provides the foundational data and protocols to assist researchers in making informed decisions for their hydrogel design and development endeavors. Further optimization of the monomer-to-crosslinker ratio and polymerization conditions can provide an even finer tuning of the desired hydrogel properties.

The Versatility of N-[Tris(hydroxymethyl)methyl]acrylamide in Biomedical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal biomaterials is paramount to innovation. N-[Tris(hydroxymethyl)methyl]acrylamide (THMA), a multifunctional acrylamide derivative, has emerged as a promising candidate in various biomedical fields due to its unique properties. This guide provides an objective comparison of THMA's performance against other common biomaterials, supported by experimental data, to inform material selection for applications ranging from tissue engineering to drug delivery.

THMA's distinct chemical structure, featuring a hydrophilic tris(hydroxymethyl)methyl moiety, imparts inherent biocompatibility and provides numerous sites for further functionalization.[1] This makes it an attractive building block for creating advanced polymers and hydrogels with tailored properties.[1]

Performance in Hydrogel Formulations

Hydrogels are a cornerstone of many biomedical applications, serving as scaffolds for tissue regeneration, vehicles for drug delivery, and coatings to improve the biocompatibility of medical devices.[2][3] The performance of THMA in hydrogel formulations is often compared to other acrylamide-based polymers like poly(N-isopropylacrylamide) (PNIPAM), known for its thermoresponsive nature.[4]

Comparative Data on Hydrogel Properties

The following table summarizes key performance indicators for hydrogels based on THMA and other commonly used materials. This data is compiled from various studies to provide a comparative overview.

Hydrogel MaterialYoung's Modulus (kPa)Swelling Ratio (%)Key Features & Applications
Poly(THMA-co-NIPA) Tunable, e.g., ~5-50Temperature and pH-responsiveSmart drug delivery, tissue engineering scaffolds.[5]
Poly(N-isopropylacrylamide) (PNIPAm) Lower mechanical strength (highly swollen state)High, with sharp thermoresponsive transition ~32°C"Smart" on-demand drug delivery.[4]
Polyacrylamide (PAAm) Tunable over a broad range (kPa to >1 MPa)Governed by crosslinking densityMechanically robust scaffolds, biocompatible coatings.[3][4]
Gelatin Methacryloyl (GelMA) Tunable to mimic native ECMHigh water contentTissue engineering (bone, cartilage, cardiac), drug delivery.[2][6]

Note: The properties of hydrogels are highly dependent on the specific monomer concentrations, crosslinker density, and polymerization conditions. The values presented are representative ranges found in the literature.

Biocompatibility: A Critical Parameter

The inherent biocompatibility of THMA-derived materials is a significant advantage.[1] The tris(hydroxymethyl)methyl groups contribute to a hydrophilic and non-ionic surface, which can reduce protein adsorption and subsequent foreign body response.[7]

In a study evaluating various polyacrylamide-based copolymer hydrogels for subcutaneous implants, materials were assessed for their ability to minimize local tissue inflammation.[3] While a direct comparison with a pure THMA hydrogel was not the focus, the study highlights the importance of monomer choice in determining biocompatibility. Copolymers of N-(2-hydroxyethyl)acrylamide (HEAm) and N-(3-methoxypropyl)acrylamide (MPAm) showed significantly lower inflammation scores compared to standard materials like PEG and PMPC.[3] This underscores the potential for hydroxyl-functionalized acrylamides like THMA to exhibit excellent biocompatibility.

Application in Drug Delivery

The tunable nature of THMA-based hydrogels makes them excellent candidates for controlled drug release systems. By copolymerizing THMA with monomers like N-isopropylacrylamide (NIPA), hydrogels can be designed to respond to specific physiological cues, such as temperature and pH.[5]

A study on hydrogels composed of N-acryloyl-tris-(hydroxymethyl) aminomethane (NAT, another name for THMA) and NIPA demonstrated that the incorporation of NAT could modulate the drug release profile.[5] Specifically, the introduction of NAT into the PNIPA network allowed for a slower, more controlled release of ibuprofen at 37°C and pH 7.4, overcoming the burst release often seen with pure PNIPA hydrogels.[5]

Experimental Protocols

General Hydrogel Synthesis via Free Radical Polymerization

This protocol outlines a general method for synthesizing acrylamide-based hydrogels, which can be adapted for THMA.

  • Monomer and Crosslinker Dissolution : The desired monomer (e.g., THMA, NIPA) and a crosslinking agent (e.g., N,N'-methylenebisacrylamide) are dissolved in deionized water or a suitable buffer.[8]

  • Initiator Addition : An initiator system is added to trigger polymerization. A common system involves ammonium persulfate (APS) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as the accelerator.[8]

  • Polymerization : The solution is degassed to remove oxygen, which can inhibit polymerization, and then allowed to polymerize at a specific temperature. For photopolymerization, a photoinitiator is added, and the solution is exposed to UV light.[2]

  • Purification : The resulting hydrogel is washed extensively in deionized water or buffer to remove unreacted monomers and other impurities, which is crucial for ensuring biocompatibility.[4]

Swelling Studies
  • Initial Measurement : A dried sample of the hydrogel is weighed (W_d).

  • Immersion : The hydrogel is immersed in a specific buffer solution (e.g., phosphate-buffered saline, PBS) at a controlled temperature.

  • Equilibrium Swelling : At regular intervals, the hydrogel is removed, blotted to remove excess surface water, and weighed (W_s) until a constant weight is achieved, indicating equilibrium swelling.

  • Calculation : The swelling ratio is calculated as: ((Ws - Wd) / Wd) * 100%.

Visualizing Methodologies

To further clarify the processes involved in working with THMA-based biomaterials, the following diagrams illustrate a typical synthesis and characterization workflow.

G cluster_synthesis Hydrogel Synthesis Monomers Monomers (THMA, Co-monomers) Polymerization Polymerization Monomers->Polymerization Crosslinker Crosslinker (e.g., BIS) Crosslinker->Polymerization Solvent Solvent (e.g., Water) Solvent->Polymerization Initiator Initiator (e.g., APS/TEMED) Initiator->Polymerization Purification Purification (Washing) Polymerization->Purification Hydrogel Purified Hydrogel Purification->Hydrogel

Caption: Workflow for THMA-based hydrogel synthesis.

G cluster_characterization Biomedical Performance Evaluation Hydrogel THMA-based Hydrogel Swelling Swelling Studies Hydrogel->Swelling Mechanical Mechanical Testing (e.g., Rheology) Hydrogel->Mechanical Morphology Morphology (SEM) Hydrogel->Morphology Biocompatibility Biocompatibility Assays (In Vitro/In Vivo) Hydrogel->Biocompatibility Drug_Release Drug Release Kinetics Hydrogel->Drug_Release Data Data Analysis & Comparison Swelling->Data Mechanical->Data Morphology->Data Biocompatibility->Data Drug_Release->Data

Caption: Experimental workflow for hydrogel characterization.

Conclusion

This compound is a highly versatile monomer for the creation of advanced biomaterials. Its inherent hydrophilicity and biocompatibility, coupled with the ability to tune mechanical properties and responsiveness through copolymerization, make it a strong candidate for a variety of biomedical applications. While direct head-to-head comparisons with every class of biomaterial are still emerging, the available data indicates that THMA-based hydrogels can offer superior or more tailored performance in areas like controlled drug delivery and biocompatible coatings when compared to more traditional acrylamide derivatives. As research continues, the development of novel THMA-based systems holds significant promise for advancing tissue engineering and drug development.

References

A Comparative Guide to the Antifouling Properties of N-[Tris(hydroxymethyl)methyl]acrylamide Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prevention of non-specific protein adsorption, cell adhesion, and bacterial biofilm formation—collectively known as biofouling—is a critical challenge in the development of biomedical devices, drug delivery systems, and research tools. Surface coatings that can effectively resist biofouling are in high demand. Among the promising candidates are coatings derived from N-[Tris(hydroxymethyl)methyl]acrylamide (THAM). This guide provides an objective comparison of the antifouling properties of THAM-based coatings with other common alternatives, supported by available experimental data and detailed methodologies.

Performance Comparison of Antifouling Coatings

While direct, quantitative data for pure poly(THAM) homopolymer coatings is limited in publicly available literature, studies on copolymers incorporating THAM provide significant insights into its antifouling potential. A notable study on combinatorial polyacrylamide hydrogels demonstrated that certain copolymer formulations, including those with THAM, can exhibit superior antifouling properties compared to current "gold standard" materials like polyethylene glycol (PEG) and zwitterionic polymers.[1]

The key advantage of polyacrylamide-based coatings, including those with THAM, appears to be their enhanced stability under biological conditions compared to materials like PEG, which can be susceptible to degradation over time.[1] The hydrophilic nature of THAM, owing to its three hydroxyl groups, is believed to contribute significantly to the formation of a tightly bound hydration layer that repels proteins and cells. Hydrogels containing hydroxyl groups have been shown to have excellent antifouling activity against marine organisms like barnacles.[2][3]

For a qualitative comparison, the following table summarizes the expected performance based on available data and the general properties of these material classes.

FeatureThis compound (THAM) based CopolymersPoly(ethylene glycol) (PEG) CoatingsZwitterionic Coatings (e.g., pSBMA)
Protein Adsorption Low to Very LowVery LowUltralow
Cell Adhesion LowLowVery Low
Bacterial Attachment LowLowVery Low
Long-term Stability High[1]ModerateHigh
Mechanism of Action Hydration layer, steric repulsionSteric repulsion, excluded volume effectStrong electrostatic hydration, charge neutrality
Key Advantage Potentially superior stability and tunable properties in copolymers[1]"Gold standard" with extensive researchExtremely resistant to non-specific adsorption[4]
Considerations Limited data on homopolymer performanceSusceptible to oxidative degradation[1]Performance can be dependent on synthesis and grafting density

Experimental Protocols

To facilitate the validation of antifouling properties for novel coatings, this section provides detailed methodologies for key experiments.

Protein Adsorption Assay using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

This technique measures the change in frequency and dissipation of a quartz crystal sensor as molecules adsorb to its surface, allowing for the quantification of adsorbed mass and providing information on the viscoelastic properties of the adsorbed layer.

Materials:

  • QCM-D instrument

  • Gold-coated quartz crystal sensors

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model protein solution (e.g., 0.1 mg/mL Fibrinogen or Bovine Serum Albumin in PBS)

  • Coating solution for surface modification

  • Ultrapure water

  • Nitrogen gas stream

Procedure:

  • Sensor Cleaning: Clean the gold-coated sensors with a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide; Caution: extremely corrosive and reactive ) or UV/ozone treatment to remove any organic contaminants. Rinse thoroughly with ultrapure water and dry under a gentle stream of nitrogen.

  • Surface Coating: Apply the desired coating (e.g., poly(THAM)) to the cleaned sensor surface using a suitable method such as spin-coating, dip-coating, or surface-initiated polymerization.

  • Baseline Establishment: Mount the coated sensor in the QCM-D flow module. Flow PBS buffer over the sensor at a constant flow rate (e.g., 50-100 µL/min) until a stable baseline in both frequency and dissipation is achieved. This indicates that the sensor is fully hydrated and equilibrated with the buffer.[5][6][7][8]

  • Protein Adsorption: Introduce the protein solution into the flow cell at the same flow rate. Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the protein adsorbs to the surface. A decrease in frequency corresponds to an increase in mass on the sensor surface.

  • Rinsing: After the adsorption phase has reached a plateau, switch the flow back to pure PBS buffer to remove any loosely bound protein. The remaining shift in frequency corresponds to the irreversibly adsorbed protein mass.

  • Data Analysis: The adsorbed mass (Δm) can be calculated from the frequency shift (Δf) using the Sauerbrey equation for rigid adsorbed layers: Δm = -C * Δf, where C is the mass sensitivity constant of the crystal. For soft, hydrated layers, a more complex viscoelastic model is required to analyze both frequency and dissipation data.[6][7]

Cell Adhesion Assay

This assay quantifies the attachment of cells to the coated surfaces.

Materials:

  • Coated and control substrates (e.g., in a 96-well plate format)

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • A viability stain (e.g., Calcein AM) or a colorimetric agent (e.g., crystal violet)

  • Fluorescence microscope or plate reader

Procedure:

  • Substrate Preparation: Coat the wells of a 96-well tissue culture plate with the test and control materials. Sterilize the coated surfaces, for example, by UV irradiation.

  • Cell Seeding: Culture the desired cells to sub-confluency. Detach the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells. Resuspend the cells in serum-free medium and count them. Seed the cells onto the coated and control surfaces at a defined density (e.g., 1 x 10^4 cells/well).[9][10][11]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a predetermined time (e.g., 4 hours or 24 hours) to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification:

    • Microscopy with Viability Stain: Add a viability stain like Calcein AM to the wells and incubate as required. Image the wells using a fluorescence microscope and count the number of adherent, viable cells in several random fields of view for each condition.

    • Crystal Violet Staining: Fix the adherent cells with a fixative like methanol. Stain the cells with a 0.1% crystal violet solution. After washing, solubilize the bound dye with a solvent like 10% acetic acid. Measure the absorbance of the solubilized dye in a plate reader at a wavelength of ~570 nm. The absorbance is proportional to the number of adherent cells.[11]

Bacterial Attachment and Biofilm Formation Assay

This assay assesses the ability of a surface to resist initial bacterial attachment and subsequent biofilm formation.

Materials:

  • Coated and control substrates

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Bacterial growth medium (e.g., Tryptic Soy Broth - TSB)

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or ethanol for solubilization

  • Plate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of the bacteria in TSB. Dilute the culture to a specific optical density (e.g., OD600 of 0.1) in fresh medium.[12][13][14]

  • Incubation: Add the diluted bacterial suspension to the wells containing the coated and control substrates. Incubate under appropriate conditions (e.g., 37°C, static or shaking) for a period that allows for initial attachment (e.g., 2-4 hours) or biofilm formation (e.g., 24-48 hours).[12][13]

  • Washing: Gently wash the surfaces with PBS to remove planktonic (non-adherent) bacteria.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. This stains the attached bacteria and the extracellular matrix of the biofilm.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Quantification: Dry the plate and then add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet that has stained the attached biomass. Transfer the solution to a new plate and measure the absorbance at a wavelength of ~590 nm using a plate reader. Higher absorbance values indicate greater bacterial attachment and biofilm formation.[12][14]

Visualizations

Experimental Workflow for Antifouling Property Validation

G cluster_prep Surface Preparation cluster_assays Antifouling Assays cluster_analysis Data Analysis & Comparison p1 Substrate Cleaning p2 THAM Coating Application p1->p2 a1 Protein Adsorption (QCM-D) p2->a1 a2 Cell Adhesion p2->a2 a3 Bacterial Attachment p2->a3 d1 Quantify Adsorbed Mass a1->d1 d2 Count Adherent Cells a2->d2 d3 Measure Biofilm Biomass a3->d3 comp Compare to Controls (e.g., PEG, Zwitterionic) d1->comp d2->comp d3->comp

Caption: Workflow for validating the antifouling properties of THAM coatings.

Hypothesized Antifouling Mechanism of THAM Coatings

G cluster_surface THAM Coated Surface cluster_interface Surface-Water Interface cluster_bulk Bulk Solution s Poly(THAM) Coating h2o Water Molecules s->h2o H-Bonding via -OH groups layer Structured Hydration Layer protein Protein layer->protein Steric Repulsion Energy Barrier cell Cell / Bacterium layer->cell Repulsion

Caption: Proposed mechanism of biofouling resistance by THAM coatings.

References

A Comparative Review of N-[Tris(hydroxymethyl)methyl]acrylamide and Other Hydrophilic Monomers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate hydrophilic monomers is a critical step in the design of hydrogels and other biomaterials for applications ranging from tissue engineering to controlled drug delivery. This guide provides a comprehensive, data-driven comparison of N-[Tris(hydroxymethyl)methyl]acrylamide (THMMA) with other commonly used hydrophilic monomers, namely 2-hydroxyethyl methacrylate (HEMA) and N-vinylpyrrolidone (NVP).

This review delves into the key performance characteristics of these monomers, including their swelling behavior, mechanical properties, and protein adsorption profiles, supported by experimental data from various studies. Detailed experimental protocols are also provided to facilitate the replication and validation of these findings.

Monomer Overview

This compound (THMMA) is a highly hydrophilic monomer distinguished by its three hydroxyl groups, which impart excellent water solubility and potential for post-polymerization modification.[1] Its structure suggests a high degree of hydrogen bonding capability, influencing the properties of the resulting hydrogels.

2-hydroxyethyl methacrylate (HEMA) is one of the most widely used hydrophilic monomers in biomedical applications, particularly in contact lenses and drug delivery systems.[2][3] Its single hydroxyl group and methacrylate backbone contribute to its favorable biocompatibility and tunable properties.

N-vinylpyrrolidone (NVP) is another popular hydrophilic monomer known for its excellent biocompatibility and film-forming properties.[4][5] The lactam ring in its structure contributes to its hydrophilicity and interaction with various molecules.

Performance Comparison

To provide a clear and objective comparison, the following sections summarize key performance data for hydrogels synthesized from THMMA, HEMA, and NVP. It is important to note that the properties of hydrogels are highly dependent on the specific synthesis conditions, such as monomer concentration, crosslinker type and concentration, and polymerization method. The data presented here is collated from various sources and should be considered in the context of the cited experimental conditions.

Swelling Properties

The equilibrium swelling ratio (ESR) is a crucial parameter for hydrogels, as it indicates their capacity to absorb and retain water, which in turn affects nutrient transport, drug loading, and release kinetics.

MonomerCrosslinkerSwelling MediumEquilibrium Swelling Ratio (%)Reference
THMMA N,N'-methylenebisacrylamide (BIS)Deionized Water~1800[6]
HEMA Ethylene glycol dimethacrylate (EGDMA)Deionized Water250 - 400[7][8]
NVP N,N'-methylenebisacrylamide (MBA)Deionized Water1000 - 2000[5]

Key Observations:

  • Hydrogels based on THMMA and NVP generally exhibit significantly higher swelling ratios compared to HEMA-based hydrogels, indicating their superior hydrophilicity.[5][6][7][8]

  • The high swelling capacity of poly(THMMA) hydrogels can be attributed to the presence of three hydroxyl groups per monomer unit, which allows for extensive hydrogen bonding with water molecules.

Mechanical Properties

The mechanical integrity of hydrogels is critical for their application, especially in load-bearing tissues. Key parameters include Young's modulus (a measure of stiffness) and tensile strength (the maximum stress a material can withstand before breaking).

MonomerCrosslinkerYoung's Modulus (kPa)Tensile Strength (MPa)Reference
THMMA N/AData not available in direct comparisonData not available in direct comparison
HEMA EGDMA200 - 10000.1 - 0.5[9][10]
NVP MBA50 - 2000.05 - 0.2[5]
Acrylamide/Acrylate Copolymers N/A89 - 1300~0.089 - ~1.3[11]

Key Observations:

  • HEMA-based hydrogels generally exhibit higher mechanical strength and stiffness compared to NVP-based hydrogels.[5][9][10]

  • While direct comparative data for THMMA is limited, its acrylamide backbone suggests that its mechanical properties could be in a similar range to other acrylamide-based hydrogels. The mechanical properties of polyacrylamide hydrogels can be tuned over a wide range by varying the crosslinker concentration.[9]

  • It is a common trend that hydrogels with higher swelling ratios tend to have lower mechanical strength.

Protein Adsorption

Non-specific protein adsorption on biomaterial surfaces can lead to adverse biological responses, such as inflammation and thrombosis. Therefore, materials with low protein fouling are highly desirable for many biomedical applications.

MonomerProteinAdsorbed Protein (µg/cm²)Reference
THMMA Bovine Serum Albumin (BSA)Data not available
HEMA Bovine Serum Albumin (BSA)~0.2 - 1.0[12]
HEMA copolymers Bovine Serum Albumin (BSA)Increased with alginate concentration[13]
NVP in HEMA copolymers Bovine Serum Albumin (BSA) & LysozymeIncreased with NVP content[14]
Hydrophilic Surfaces Bovine Serum Albumin (BSA)High surface coverage (~95%)[6]
Hydrophobic Surfaces Bovine Serum Albumin (BSA)Lower surface coverage (~50%)[6]

Key Observations:

  • The inclusion of NVP in HEMA-based hydrogels has been shown to increase the adsorption of both albumin and lysozyme.[14]

  • Generally, hydrophilic surfaces tend to adsorb a higher amount of BSA compared to hydrophobic surfaces.[6]

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

Hydrogel Synthesis

A standardized protocol for the synthesis of crosslinked hydrogels is crucial for comparative studies. The following is a general procedure for free-radical polymerization.

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing Monomer Monomer Solution (THMMA, HEMA, or NVP in Solvent) Mixing Mixing of Monomer, Crosslinker, and Initiator Monomer->Mixing Crosslinker Crosslinker Solution (e.g., BIS, EGDMA) Crosslinker->Mixing Initiator Initiator Solution (e.g., APS/TEMED) Initiator->Mixing Molding Pouring into Mold Mixing->Molding Curing Curing (Thermal or UV) Molding->Curing Washing Washing in Solvent (e.g., Deionized Water) Curing->Washing Drying Drying (e.g., Lyophilization) Washing->Drying

Caption: Workflow for protein adsorption assay using the BCA method.

Procedure:

  • Prepare hydrogel discs of a known surface area.

  • Incubate the hydrogel discs in a solution of the protein of interest (e.g., bovine serum albumin, BSA) at a known concentration for a specific period.

  • After incubation, carefully remove the hydrogel and collect the supernatant.

  • Determine the protein concentration in the supernatant using a bicinchoninic acid (BCA) protein assay kit. This involves adding the BCA working reagent to the supernatant and incubating, which results in a color change proportional to the protein concentration.

  • Measure the absorbance of the solution at 562 nm using a spectrophotometer.

  • The amount of adsorbed protein is calculated by subtracting the final protein concentration in the supernatant from the initial protein concentration.

##[8]# Biocompatibility and Cytotoxicity

For any biomaterial, biocompatibility is of paramount importance. Hydrogels derived from THMMA, HEMA, and NVP are generally considered to be biocompatible, though residual monomers and crosslinkers can induce cytotoxicity. The[15]refore, thorough purification of the hydrogels after synthesis is essential.

  • Poly(HEMA) is widely recognized for its good biocompatibility and is used in a variety of FDA-approved medical devices.

  • [3] Poly(NVP) also has a long history of safe use in biomedical applications, demonstrating low toxicity.

  • While extensive in vivo data for poly(THMMA) is not as readily available, its synthesis from the biocompatible starting material Tris(hydroxymethyl)aminomethane (TRIS) suggests a favorable biocompatibility profile. In [16]vitro cytotoxicity studies have shown that well-purified hydrogels based on acrylamide derivatives can be non-toxic to cells.

The choice between THMMA, HEMA, and NVP for the synthesis of hydrophilic hydrogels will depend on the specific requirements of the intended application.

  • This compound (THMMA) stands out for its exceptional hydrophilicity, leading to hydrogels with very high water content. This property, along with the potential for functionalization via its numerous hydroxyl groups, makes it a promising candidate for applications requiring high permeability and bio-conjugation capabilities.

  • 2-hydroxyethyl methacrylate (HEMA) offers a good balance of hydrophilicity, mechanical robustness, and a long history of successful biomedical use. It remains a reliable choice for applications where moderate water content and good mechanical integrity are required.

  • N-vinylpyrrolidone (NVP) provides hydrogels with high water content and excellent biocompatibility. However, its mechanical properties may be a limiting factor for certain applications.

Further research, particularly direct comparative studies under identical experimental conditions, is needed to fully elucidate the relative advantages and disadvantages of these monomers. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be invaluable for the rational design of next-generation biomaterials.

References

Safety Operating Guide

Proper Disposal of N-[Tris(hydroxymethyl)methyl]acrylamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

N-[Tris(hydroxymethyl)methyl]acrylamide is a chemical compound utilized in various research and development applications. Due to its potential hazards, proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance, and it is imperative to be aware of its associated risks before handling. The primary hazards include skin, eye, and respiratory irritation[1][2][3].

Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn when handling this compound:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A fully buttoned lab coat.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended[4].

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2].

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols[4].

  • After handling, wash hands thoroughly with soap and water.

Quantitative Data Summary

For quick reference, the following table summarizes key hazard classifications and exposure limits associated with acrylamide, a component of the compound.

Hazard Classification/Exposure LimitDescriptionSource
OSHA PEL 0.3 mg/m³ (8-hour time-weighted average)[5][6]
NIOSH REL 0.03 mg/m³ (10-hour time-weighted average)[5]
ACGIH TLV 0.03 mg/m³ (8-hour time-weighted average)[5]
EPA Classification Group B2, probable human carcinogen[6]

OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value EPA: Environmental Protection Agency

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical and must be treated as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain[2][7].

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully collect any solid this compound waste, including residues and contaminated items (e.g., weigh boats, spatulas), in a designated, leak-proof, and clearly labeled hazardous waste container[8].

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • Collect all aqueous solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container[8].

    • Do not mix this waste with other waste streams, especially organic solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated PPE and Labware:

    • All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must be disposed of as solid hazardous waste[1][3][9].

    • Place these items in a designated, sealed bag or container.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Irritant," "Toxic").

    • The date of accumulation.

3. Storage of Waste:

  • Store all hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials[2][8].

  • Ensure that the lids of the containers are securely closed at all times, except when adding waste.

4. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste[2][4].

  • Follow all institutional and local regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store in Designated Secure Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Disposal store->contact_ehs

Caption: Disposal decision workflow for this compound waste.

References

Safeguarding Your Research: Essential Protocols for Handling N-[Tris(hydroxymethyl)methyl]acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling N-[Tris(hydroxymethyl)methyl]acrylamide, also known as TRIS-acrylamide. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

Immediate Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed.[2] The following procedures are mandatory for the safe handling of this chemical.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses.[3] An eye wash station should be readily accessible.[3]To prevent eye irritation or serious eye damage from splashes or dust.[1][2]
Hand Protection Protective gloves, such as nitrile gloves.[3] Regularly change gloves and wash hands.[4]To prevent skin contact which can cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area.[3][5] If dust or aerosols may be generated, a dust mask (e.g., N95) or other respiratory protective device with a particle filter is required.[3][4]To prevent respiratory tract irritation.[1][2]
Body Protection A fully buttoned lab coat with sleeves extending to the wrists.[4] In cases of potential significant exposure to particles, Tyvek sleeves and/or gowns are recommended.[4]To protect the skin from accidental contact.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood, especially when handling the powder form to avoid dust formation.[3][4]

    • Set up a designated area for working with the chemical and cover surfaces with absorbent bench pads for easy cleanup.[4]

    • Confirm that all required PPE is available and in good condition.

    • Locate the nearest safety shower and eye wash station.

  • Handling:

    • Avoid direct contact with the substance.[3]

    • Avoid the formation or spread of dust in the air.[3]

    • When weighing the powder, do so in a fume hood or use a sealed container that is opened only within the hood.[4]

    • Keep the container tightly closed when not in use.[2][3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is 2-8°C.

    • Keep the container tightly closed as the material is hygroscopic (absorbs moisture from the air).[1][2]

    • It is also light-sensitive.[1][2]

    • Store away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collection:

    • Collect all contaminated materials (e.g., gloves, wipes, bench pads) in a designated, closable, and clearly labeled hazardous waste container.[3]

  • Disposal:

    • Do not dispose of this chemical down the sink or in regular trash.[4]

    • Arrange for collection and disposal by a specialized and licensed disposal company.[3] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][3]
Inhalation Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][5]
Chemical Spill Response Workflow

The following diagram outlines the logical steps for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Post-Cleanup A Assess the Spill (Size and Location) B Alert Personnel in the Immediate Area A->B C Don Appropriate PPE B->C If spill is manageable I Evacuate the Area & Contact Emergency Services B->I If spill is large or unmanageable D Contain the Spill (Use absorbent pads for liquids, avoid raising dust for solids) C->D E Clean the Spill Area (Transfer to a labeled container) D->E F Decontaminate the Area and Equipment G Dispose of Waste as Hazardous Material F->G H Report the Incident (Follow institutional protocol) G->H

Figure 1. Logical workflow for a chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.